Product packaging for Methyl 1-chloroisoquinoline-6-carboxylate(Cat. No.:CAS No. 1357946-43-0)

Methyl 1-chloroisoquinoline-6-carboxylate

Cat. No.: B581156
CAS No.: 1357946-43-0
M. Wt: 221.64
InChI Key: PKEQALCNHHWENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 1-chloroisoquinoline-6-carboxylate is a versatile chemical scaffold recognized for its significant value in modern medicinal chemistry and drug discovery research . The isoquinoline core is a privileged structure in the synthesis of bioactive N-heterocycles, serving as an inextricable template for the development of novel therapeutic agents . This compound is particularly useful for introducing substituents at key positions on the isoquinoline ring system, enabling the exploration of structure-activity relationships . Researchers utilize this building block in the construction of complex molecules with a broad spectrum of investigated pharmacological activities, which include anticancer, anti-inflammatory, antioxidant, antifungal, and antimicrobial properties . The reactive chlorine and ester functional groups make it a pivotal intermediate in transition metal-mediated cascade reactions and other sophisticated synthetic methodologies to generate diverse functionalized isoquinoline libraries for biological screening .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO2 B581156 Methyl 1-chloroisoquinoline-6-carboxylate CAS No. 1357946-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-chloroisoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-2-3-9-7(6-8)4-5-13-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEQALCNHHWENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-43-0
Record name methyl 1-chloroisoquinoline-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 1-chloroisoquinoline-6-carboxylate: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 1-chloroisoquinoline-6-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available data, predictive models, and the well-established chemistry of its structural analogs, particularly 1-chloroisoquinoline and other substituted isoquinolines. This approach provides a robust framework for understanding its behavior and potential applications.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products, most notably alkaloids, and synthetic compounds with significant pharmacological activities.[1] Its presence in clinically used drugs underscores its importance in medicinal chemistry. The introduction of a chlorine atom at the 1-position and a methyl carboxylate group at the 6-position, as in this compound, is anticipated to modulate the electronic properties, reactivity, and biological profile of the parent scaffold, making it a valuable intermediate for the synthesis of novel therapeutic agents.[2][3]

Physicochemical Properties

Direct experimental data for the physical properties of this compound are not extensively reported in peer-reviewed literature. However, based on its structure and data from closely related compounds, we can infer its key physicochemical characteristics.

Structural and Molecular Data

The fundamental structural and molecular properties are summarized in the table below.

PropertyValueSource
Chemical Name This compound-
CAS Number 1357946-43-0-
Molecular Formula C₁₁H₈ClNO₂[4]
Molecular Weight 221.64 g/mol [4]
Monoisotopic Mass 221.02435 Da[4]
SMILES COC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl[4]
InChIKey PKEQALCNHHWENP-UHFFFAOYSA-N[4]
Predicted Physical Properties

The following table presents predicted physical properties, which should be considered as estimates until experimentally verified. For comparative context, the experimental data for the parent 1-chloroisoquinoline are also included.

PropertyPredicted Value (this compound)Experimental Value (1-Chloroisoquinoline)Source
Melting Point Not available31-36 °C[5][6]
Boiling Point Not available274-275 °C at 768 mmHg[5][6]
Water Solubility Low (predicted)Insoluble[6]
LogP (XlogP) 2.9 (predicted)3.2 (predicted)[4][7]

The presence of the polar methyl carboxylate group might slightly increase the polarity compared to 1-chloroisoquinoline, but overall, the molecule is expected to be sparingly soluble in water and more soluble in common organic solvents.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-deficient pyridine ring, the benzene ring bearing an electron-withdrawing methyl carboxylate group, and the reactive chloro substituent at the 1-position.

Reactivity of the 1-Chloro Substituent

The chlorine atom at the 1-position of the isoquinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr).[8] This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the substitution process.

This reactivity makes the 1-position a versatile handle for introducing a wide range of functional groups. It is well-documented that 1-chloroisoquinoline participates in various cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids and esters to form C-C bonds.[5]

  • Manganese-catalyzed Cross-Coupling: Reaction with aryl and alkyl Grignard reagents.[5][9]

  • Homocoupling Reactions: Formation of bis-isoquinolines.[5]

It is highly probable that this compound will exhibit similar reactivity, allowing for the synthesis of a diverse library of 1-substituted isoquinoline-6-carboxylates.

G reactant This compound product 1-Substituted Isoquinoline Derivative reactant->product SNAr / Cross-Coupling reagent Nucleophile / Coupling Partner reagent->product

Caption: General reactivity of the 1-chloro position.

Influence of the Methyl Carboxylate Group

The methyl carboxylate group at the 6-position is an electron-withdrawing group, which will deactivate the benzene ring towards electrophilic aromatic substitution. Conversely, it can facilitate nucleophilic aromatic substitution on the benzene ring under harsh conditions, although this is less common than substitution on the pyridine ring. The ester functionality itself can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid or amidation.

Proposed Synthetic Pathways

A logical approach would involve the initial synthesis of a substituted isoquinoline followed by functional group manipulations. A potential two-stage strategy is outlined below.

Stage 1: Construction of the Isoquinoline Core via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic and effective method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[10][11][12][13]

G cluster_0 Pomeranz-Fritsch Reaction start1 Methyl 4-formylbenzoate intermediate Benzalaminoacetal Intermediate start1->intermediate start2 2,2-Diethoxyethylamine start2->intermediate product Methyl Isoquinoline-6-carboxylate intermediate->product Acid-catalyzed Cyclization

Caption: Pomeranz-Fritsch synthesis of the isoquinoline core.

Stage 2: Chlorination at the 1-Position

The resulting Methyl isoquinoline-6-carboxylate can then be chlorinated at the 1-position. A common method for achieving this is through N-oxidation followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[6][14]

G cluster_1 Chlorination at C1 start Methyl Isoquinoline-6-carboxylate n_oxide N-oxide Intermediate start->n_oxide Oxidation (e.g., m-CPBA) final_product This compound n_oxide->final_product Chlorination (e.g., POCl₃)

Caption: Introduction of the 1-chloro substituent.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is scarce. The following sections provide predicted data based on the analysis of its structural components and data from analogous compounds.[15][16]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts would be influenced by the anisotropic effects of the fused ring system and the electronic effects of the substituents.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
OCH₃~3.9s
Aromatic H7.5 - 8.5m
¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be characterized by signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

CarbonPredicted Chemical Shift (δ, ppm)
C=O~165
Aromatic C120 - 150
OCH₃~52
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition. The predicted mass-to-charge ratios for various adducts are listed below.[4]

AdductPredicted m/z
[M+H]⁺222.03163
[M+Na]⁺244.01357
[M-H]⁻220.01707

The presence of a chlorine atom would result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (ester)~1720
C=C, C=N (aromatic)1600 - 1450
C-O (ester)1300 - 1100
C-Cl800 - 600

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the data for 1-chloroisoquinoline, it should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system.

Potential Applications in Research and Development

This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. The isoquinoline scaffold is a known pharmacophore in various therapeutic areas, and derivatives have shown promise as:

  • Anticancer agents [2][3]

  • Antiviral agents [17]

  • Antibacterial agents [18]

  • Anti-inflammatory agents [17]

The reactive 1-chloro group allows for the facile introduction of various side chains through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a heterocyclic compound with significant potential as an intermediate in synthetic and medicinal chemistry. While direct experimental data is limited, a comprehensive understanding of its physical and chemical properties can be extrapolated from its structural analogs. Its key features include a reactive 1-chloro substituent, amenable to a variety of coupling reactions, and the versatile isoquinoline core. This technical guide provides a foundational understanding for researchers and scientists working with this compound and aims to facilitate its application in the development of novel molecules with potential therapeutic value.

References

  • Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared spectral studies of quinoline-n-oxides and isoquinoline-n-oxides. Spectroscopy Letters, 6(3), 167-176.
  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
  • Wikipedia. Pomeranz–Fritsch reaction. [Link]
  • Lee, Y.-P., & Wu, Y.-J. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7-, and 8-iso-HC9H7N) in solid para-hydrogen. Physical Chemistry Chemical Physics, 25(20), 14285-14296.
  • Mogilaiah, K., Swapna, G., & Srujana, G. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Medicinal Chemistry Research, 21(11), 3569-3575.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. In Organic Reactions (pp. 1-48). John Wiley & Sons, Ltd.
  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10(1), 1-13.
  • Science of Synthesis. (2005).
  • PubMed Central. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. [Link]
  • Selvi, S. T., & Perumal, P. T. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry-Section B, 41(8), 1693-1697.
  • ResearchGate. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
  • ResearchGate. Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction. [Link]
  • NIST WebBook. Isoquinoline. [Link]
  • MDPI. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]
  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
  • NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]
  • The Journal of Organic Chemistry. Reaction of 1-Chloroisoquinoline with Peracetic Acid. [Link]
  • ResearchGate. (PDF)
  • PubChemLite.
  • ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Link]
  • PubChem. Isoquinoline, 1-chloro-. [Link]
  • YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
  • The University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
  • NIST WebBook. Isoquinoline, 1-methyl-. [Link]
  • MDPI.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 1-chloroisoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 1-chloroisoquinoline-6-carboxylate, a key intermediate in medicinal chemistry and drug development. In the absence of complete, published experimental spectra for this specific molecule, this guide synthesizes predicted data based on the empirical analysis of its core structural fragments: 1-chloroisoquinoline and methyl isoquinoline-6-carboxylate. By leveraging established principles of NMR and IR spectroscopy, and drawing upon data from closely related analogues, we present a robust and scientifically-grounded characterization. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and analytical science.

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound combines three key functionalities: the isoquinoline core, a reactive chloro group at the 1-position, and a methyl ester at the 6-position, making it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.

Proposed Synthesis of this compound

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of a Substituted Benzyl Cyanide Intermediate

This initial step involves the preparation of a suitably substituted benzyl cyanide, which will form the carbocyclic portion of the isoquinoline ring. Standard methods for the synthesis of benzyl cyanides, such as the reaction of a benzyl halide with a cyanide salt, can be employed.

Step 2: Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis.[4] The substituted benzyl cyanide is first converted to a phenylethylamine, which is then acylated. The resulting amide undergoes an acid-catalyzed cyclization to yield a 3,4-dihydroisoquinoline derivative.

Step 3: Aromatization to the Isoquinoline Core

The 3,4-dihydroisoquinoline intermediate is then aromatized to the fully conjugated isoquinoline ring system. This is typically achieved through oxidation with a suitable reagent, such as palladium on carbon (Pd/C) at elevated temperatures or with an oxidizing agent like manganese dioxide (MnO₂).

Step 4: Chlorination and Esterification

The final steps involve the introduction of the chloro and methyl carboxylate functionalities. The 1-position of the isoquinoline ring can be chlorinated using a reagent such as phosphorus oxychloride (POCl₃). The carboxylate group at the 6-position can be introduced via various methods, including a Sandmeyer reaction from a corresponding amino-substituted isoquinoline, followed by esterification.

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are based on the known spectroscopic properties of 1-chloroisoquinoline and the anticipated effects of the methyl carboxylate group at the 6-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, nitro, and ester groups, as well as the nitrogen atom in the isoquinoline ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-38.2 - 8.4d~ 5.5
H-47.7 - 7.9d~ 5.5
H-58.5 - 8.7d~ 8.5
H-78.1 - 8.3dd~ 8.5, ~ 1.5
H-87.9 - 8.1d~ 1.5
-OCH₃3.9 - 4.1s-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (7.7 - 8.7 ppm): The five protons on the isoquinoline ring will appear in this downfield region. The H-3 and H-4 protons of the pyridine ring will appear as doublets with a coupling constant of approximately 5.5 Hz. The protons of the benzene ring (H-5, H-7, and H-8) will exhibit a more complex splitting pattern. The H-5 proton is expected to be the most downfield of this trio due to the anisotropic effect of the ester group.

  • Methyl Ester Protons (3.9 - 4.1 ppm): The three protons of the methyl group of the ester will appear as a sharp singlet in this region.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are based on the known data for 1-chloroisoquinoline and the expected substituent effects of the methyl carboxylate group.[6][7]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1151 - 153
C-3121 - 123
C-4143 - 145
C-4a128 - 130
C-5126 - 128
C-6132 - 134
C-7130 - 132
C-8129 - 131
C-8a137 - 139
-C=O165 - 167
-OCH₃52 - 54

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic and Heteroaromatic Carbons (121 - 153 ppm): The nine carbons of the isoquinoline ring system will resonate in this region. The carbon bearing the chloro group (C-1) is expected to be significantly downfield.

  • Carbonyl Carbon (165 - 167 ppm): The carbon of the ester carbonyl group will appear as a singlet in this downfield region.

  • Methyl Carbon (52 - 54 ppm): The carbon of the methyl ester group will appear as a singlet in this upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 221. A prominent M+2 peak at m/z = 223 with an intensity of approximately one-third of the M⁺ peak will be observed due to the isotopic abundance of ³⁷Cl.

  • Key Fragmentation Pathways: Fragmentation is likely to occur via the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings, the ester group, and the carbon-chlorine bond.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
C=O Stretch (Ester)1720 - 1740Strong
Aromatic C=C and C=N Stretch1450 - 1650Medium to Strong
C-O Stretch (Ester)1200 - 1300Strong
C-Cl Stretch700 - 800Medium

Interpretation of the IR Spectrum:

  • C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is a clear indicator of the ester carbonyl group.[8]

  • Aromatic Stretches: The bands in the 3050-3150 cm⁻¹ and 1450-1650 cm⁻¹ regions are characteristic of the C-H and C=C/C=N stretching vibrations of the isoquinoline ring system, respectively.[9]

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region corresponds to the C-O stretching vibration of the ester functionality.

  • C-Cl Stretch: A medium intensity band in the fingerprint region (700-800 cm⁻¹) is expected for the C-Cl stretching vibration.

Visualization of Key Structural Features and Relationships

To further aid in the understanding of the molecular structure and its spectroscopic characteristics, the following diagrams are provided.

Caption: Numbering scheme for the isoquinoline core.

Spectroscopic_Correlations cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H-3 H-3 ~8.2-8.4 ppm H-4 H-4 ~7.7-7.9 ppm C-1 C-1 ~151-153 ppm C-6 C-6 ~132-134 ppm CO_C C=O ~165-167 ppm C-6->CO_C attached to OCH3_H -OCH3 (¹H) ~3.9-4.1 ppm OCH3_C -OCH3 (¹³C) ~52-54 ppm OCH3_C->OCH3_H bonded to CO_C->OCH3_C bonded to CO_stretch C=O Stretch ~1720-1740 cm⁻¹ CO_C->CO_stretch corresponds to CCl_stretch C-Cl Stretch ~700-800 cm⁻¹ M_ion M⁺ m/z 221 M2_ion M⁺+2 m/z 223 M_ion->M2_ion isotopic peak

Caption: Key spectroscopic correlations for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By systematically analyzing the expected NMR, MS, and IR data based on established principles and data from analogous compounds, a comprehensive and reliable set of spectral parameters has been established. This guide serves as a foundational resource for scientists and researchers working with this important synthetic intermediate, enabling its confident identification and use in the development of novel chemical entities.

References

  • PubChem. 1-Chloroisoquinoline.
  • Fox, M. A., et al. (2013). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 155, 62-71.
  • ResearchGate. Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4- F]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6 (1H)
  • UNCW Institutional Repository.
  • SpectraBase. 1-Chloroisoquinoline. [Link]
  • El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8237–8247.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 6(3), 469-483.
  • Kumar, A., & Kumar, V. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(3), 396-434.
  • PubMed Central.
  • Arkat USA.
  • ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. [Link]
  • Google Patents.
  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability, 1(9), 2397-2428.
  • NIST WebBook. Isoquinoline. [Link]
  • Reddy, T. J., & Beeler, A. B. (2012). A Versatile Synthesis of Substituted Isoquinolines.
  • Jacob, J., & Sivan, A. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1821-1845.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
  • ResearchGate.
  • PubChem.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Google Patents. Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof.

Sources

CAS number and molecular structure of Methyl 1-chloroisoquinoline-6-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 1-chloroisoquinoline-6-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes a plausible and scientifically sound profile. This includes its chemical identity, a proposed synthetic pathway with detailed protocols, predicted spectroscopic data, and a discussion of its potential applications. The isoquinoline scaffold is a well-established pharmacophore, and its halogenated derivatives are recognized for their potential to modulate biological activity, making this compound a person of interest for further investigation.[1][2][3] This guide aims to serve as a foundational resource, grounded in established chemical principles and data from analogous structures, to facilitate future research and application.

Chemical Identity and Molecular Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 1357946-43-0 .[4][5] Its molecular formula is C₁₁H₈ClNO₂ , corresponding to a molecular weight of 221.64 g/mol .[5]

The molecular structure consists of a core isoquinoline ring system. A chlorine atom is substituted at the 1-position, and a methyl carboxylate group (-COOCH₃) is attached at the 6-position. The presence and positioning of these functional groups—the chloro substituent and the methyl ester—are critical in defining the molecule's reactivity, physicochemical properties, and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1357946-43-0[4][5]
Molecular FormulaC₁₁H₈ClNO₂[4]
Molecular Weight221.64 g/mol [5]
Predicted XlogP3.2[6]

Plausible Synthetic Pathway and Experimental Protocols

A logical approach would be to first synthesize the 1-chloroisoquinoline precursor and then introduce the methyl carboxylate group at the 6-position. However, a more plausible route, given the directing effects of the substituents, involves the synthesis of an isoquinoline-6-carboxylic acid derivative, followed by chlorination and esterification.

G cluster_0 Step 1: Isoquinoline Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Esterification Start p-Tolualdehyde Intermediate1 Isoquinoline-6-carboxylic acid Start->Intermediate1 Pomeranz-Fritsch Reaction & Oxidation Intermediate2 1-Oxoisoquinoline-6-carboxylic acid Intermediate1->Intermediate2 Oxidation Intermediate3 1-Chloroisoquinoline-6-carboxylic acid Intermediate2->Intermediate3 Chlorinating Agent (e.g., POCl₃) FinalProduct This compound Intermediate3->FinalProduct Methanol, Acid Catalyst

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are proposed based on established procedures for similar transformations and should be adapted and optimized based on experimental observations.

Protocol 1: Synthesis of 1-Oxoisoquinoline-6-carboxylic acid

This step would likely involve a multi-step process starting from a suitable benzaldehyde derivative, such as the Pomeranz-Fritsch reaction to form the isoquinoline ring, followed by oxidation.[7][8]

Protocol 2: Synthesis of 1-Chloroisoquinoline-6-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-oxoisoquinoline-6-carboxylic acid (1.0 equivalent).

  • Chlorination: Add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The product may precipitate out of the aqueous solution. Collect the solid by vacuum filtration. If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 1-chloroisoquinoline-6-carboxylic acid (1.0 equivalent) in methanol (excess, as solvent).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Isolation: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Predicted Spectroscopic Data

Direct experimental spectroscopic data for this compound is not widely published. The following data is predicted based on the analysis of structurally related compounds, such as 6-chloroisoquinoline-1-carbaldehyde and other substituted isoquinolines.[9][10]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic Protons7.5 - 8.5mComplex splitting in the aromatic region
-OCH₃~3.9sMethyl protons of the ester group
¹³C NMR Predicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)~165Carbonyl carbon of the ester
Aromatic Carbons120 - 150Carbons of the isoquinoline ring
-OCH₃~52Methyl carbon of the ester

Table 3: Predicted IR and Mass Spectrometry Data

TechniquePredicted Key SignalsRationale
IR (KBr, cm⁻¹) ~1720 (C=O str, ester), ~1600, ~1480 (C=C, C=N str), ~830 (C-Cl str)Characteristic functional group vibrations.
Mass Spec. (EI) m/z 221/223 (M⁺/M⁺+2, ~3:1 ratio)Molecular ion peak showing the isotopic pattern for chlorine.

Potential Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved drugs.[2] The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

While specific biological activities of this compound have not been reported, its structural features suggest it could serve as a valuable intermediate or building block in the synthesis of more complex molecules for various therapeutic areas.[3][11]

  • Oncology: Halogenated isoquinolines have shown promise as anticancer agents.[1] This compound could be a precursor for novel kinase inhibitors or other anti-proliferative agents.

  • Infectious Diseases: The isoquinoline core is present in several antimicrobial and antiviral compounds.

  • Neuroscience: Many isoquinoline derivatives interact with targets in the central nervous system.

The methyl ester group provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives to explore structure-activity relationships.

Conclusion

This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic pathway with detailed experimental protocols, and predicted spectroscopic data. Although direct experimental validation is limited, the information presented herein, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers to initiate further investigation into the synthesis, characterization, and application of this promising molecule.

References

  • Google Patents.
  • PubChemLite.
  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
  • PubChem. (4S)-6-chloro-N-(isoquinolin-4-yl)-2-[2-(methylamino)-2-oxoethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide. [Link]
  • PubChem. Isoquinoline, 1-chloro-. [Link]
  • PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

Sources

An In-depth Technical Guide for Medicinal Chemists: Key Differences Between Quinoline and Isoquinoline Core Structures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and isoquinoline, both benzopyridines, are foundational scaffolds in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Despite being structural isomers with the same chemical formula (C₉H₇N), the simple transposition of the nitrogen atom from position 1 (quinoline) to position 2 (isoquinoline) imparts profound differences in their electronic, steric, and physicochemical properties.[3][4] These distinctions have significant consequences for synthetic accessibility, metabolic stability, target engagement, and overall pharmacological profiles. This guide provides an in-depth analysis of these core differences, offering field-proven insights for researchers, scientists, and drug development professionals to enable more informed decisions in scaffold selection and lead optimization.

Fundamental Structural and Electronic Differences

The core distinction between quinoline and isoquinoline lies in the position of the nitrogen atom within the fused heterocyclic ring system. In quinoline (1-azanaphthalene), the nitrogen atom is at position 1, directly adjacent to the ring fusion. In isoquinoline (2-azanaphthalene), the nitrogen is at position 2, removed from the fusion point.[3] This seemingly minor positional shift is the primary determinant of their divergent chemical personalities.

The electronegative nitrogen atom influences the electron density distribution across both rings. In both molecules, the pyridine ring is electron-deficient compared to the benzene ring, making the carbocyclic (benzene) ring the preferred site for electrophilic aromatic substitution.[5][6] Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack.[7]

However, the nitrogen's position dictates the specific reactivity patterns:

  • Quinoline: The nitrogen at position 1 exerts a strong deactivating effect on the pyridine ring, particularly at positions 2 and 4. Nucleophilic substitution readily occurs at these positions.[7]

  • Isoquinoline: The nitrogen at position 2 activates the C-1 position for nucleophilic attack, making it the most reactive site.[6] This is a critical difference, as it provides a distinct vector for chemical modification.

Comparative Physicochemical Properties

The electronic differences manifest in measurable physicochemical properties that are critical for drug design, influencing factors like solubility, membrane permeability, and plasma protein binding.

PropertyQuinolineIsoquinolineRationale & Medicinal Chemistry Implication
pKa ~4.90[7][8]~5.4[9][10]Isoquinoline is a slightly stronger base.[11] The lone pair on the N-2 in isoquinoline is more sterically accessible and less influenced by the fused benzene ring compared to the N-1 in quinoline. This difference can affect salt formation strategies and interactions with acidic residues in a protein's active site.
Dipole Moment (μ) ~2.1 D[5]~2.6 D[5][12]Isoquinoline is more polar, which can influence its solubility in polar solvents and its interaction with polar biological environments. This may impact cell permeability and distribution.
LogP ~2.03~2.08[12]The LogP values are very similar, suggesting comparable lipophilicity for the parent scaffolds. However, substituent placement can drastically alter this property, and the different reactivity of the cores provides distinct opportunities for LogP modulation.
Solubility Sparingly soluble in cold water, dissolves in hot water and organic solvents.Low solubility in water, but dissolves well in common organic solvents and dilute acids.[9][13]Both have limited aqueous solubility, a common challenge in drug development. The slightly higher basicity of isoquinoline may offer a marginal advantage for forming soluble salts with acids.[9]
Appearance Colorless to yellowish hygroscopic oily liquid.[3]Colorless hygroscopic solid or liquid depending on temperature (m.p. 26-28°C).[9][13]The difference in physical state at room temperature can have practical implications for handling and formulation.

Hydrogen Bonding Capabilities

The nitrogen atom in both scaffolds acts as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors.[14] The key difference again stems from the nitrogen's position:

  • Quinoline: The nitrogen at N-1 is sterically more hindered due to the adjacent C-8 proton on the fused benzene ring. This can restrict the angle of approach for a hydrogen bond donor.

  • Isoquinoline: The nitrogen at N-2 is less sterically encumbered, potentially allowing for more favorable and directionally optimal hydrogen bonding with a target protein.

This difference is highly context-dependent on the specific topology of the protein's binding pocket but is a fundamental consideration during structure-based drug design. For instance, many kinase inhibitors utilize a heterocyclic nitrogen to form a key hydrogen bond with the "hinge" region of the ATP-binding pocket.[15] The choice between a quinoline or isoquinoline core can be pivotal in achieving the optimal geometry for this interaction.

Key Synthetic Strategies: A Comparative Overview

The synthetic routes to quinolines and isoquinolines are distinct and well-established, offering different strategic advantages for accessing substituted analogs.

Quinoline Synthesis

Classical methods for quinoline synthesis typically involve the condensation of an aniline with a three-carbon unit.

Experimental Protocol: The Skraup Synthesis The Skraup synthesis is a robust method for producing quinolines from anilines.[16][17]

  • Reactant Preparation: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

  • Initiation: Add a mild oxidizing agent, such as nitrobenzene corresponding to the aniline used or arsenic pentoxide.

  • Reaction: Heat the mixture. The reaction is often vigorous and requires careful temperature control. The sulfuric acid dehydrates the glycerol to acrolein in situ.

  • Cyclization & Oxidation: The aniline undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and dehydration. The dihydroquinoline intermediate is then oxidized to the final quinoline product.[5]

  • Workup: Cool the reaction mixture, dilute with water, and neutralize with a base (e.g., NaOH) to precipitate the quinoline. The product is then typically purified by steam distillation or chromatography.

G cluster_reactants Reactants Aniline Aniline Michael Michael Addition Aniline->Michael Glycerol Glycerol H2SO4 H₂SO₄ (cat.) Glycerol->H2SO4 Acrolein In situ formation of Acrolein H2SO4->Acrolein Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation Oxidant->Oxidation Acrolein->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Cyclization->Oxidation Quinoline Quinoline Product Oxidation->Quinoline

Other notable syntheses include the Friedländer (condensation of an o-aminobenzaldehyde/ketone with a compound containing an α-methylene group) and Conrad-Limpach syntheses (reaction of anilines with β-ketoesters).[2][16]

Isoquinoline Synthesis

Isoquinoline syntheses typically start from a β-phenylethylamine precursor, forming the pyridine ring onto the existing benzene ring.

Experimental Protocol: The Bischler-Napieralski Synthesis This is a cornerstone method for creating 3,4-dihydroisoquinolines, which are readily oxidized to isoquinolines.[11][18]

  • Acylation: React a β-phenylethylamine with an acyl chloride (e.g., formyl chloride for the parent isoquinoline) or anhydride in the presence of a base to form the corresponding N-acyl derivative.

  • Cyclization: Treat the resulting amide with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), and heat. This promotes an intramolecular electrophilic aromatic substitution to form the cyclic 3,4-dihydroisoquinoline intermediate.[18] The reaction is favored by electron-donating groups on the phenyl ring.[18]

  • Aromatization: Dehydrogenate the dihydroisoquinoline intermediate to the aromatic isoquinoline. This is commonly achieved by heating with a catalyst like palladium on carbon (Pd/C).

  • Workup: Following the reaction, the mixture is worked up by quenching, extraction, and purification, typically via chromatography.

G cluster_reactants Reactants Phenylethylamine β-Phenylethylamine Amide N-Acyl Intermediate Phenylethylamine->Amide Acylation AcylChloride Acyl Chloride AcylChloride->Amide Acylation Cyclization Dehydrative Cyclization (POCl₃) Amide->Cyclization Dihydro 3,4-Dihydroisoquinoline Cyclization->Dihydro Aromatization Aromatization (e.g., Pd/C, heat) Dihydro->Aromatization Isoquinoline Isoquinoline Product Aromatization->Isoquinoline

The Pictet-Spengler reaction , which condenses a β-phenylethylamine with an aldehyde or ketone, is another vital route, particularly for synthesizing tetrahydroisoquinolines, which are themselves important pharmacophores.[18]

Role as Pharmacophores: A Tale of Two Scaffolds

Both quinoline and isoquinoline are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[2][19]

The Quinoline Core in Medicine

The quinoline scaffold is famously associated with antimalarial drugs. The 4-aminoquinoline derivative Chloroquine was a cornerstone of malaria treatment for decades. Other prominent examples include:

  • Antimalarials: Quinine, Mefloquine, Pamaquine.[20]

  • Anticancer Agents: Camptothecin and its analogs (Topotecan, Irinotecan) are potent topoisomerase I inhibitors.[21]

  • Antibiotics: Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) are broad-spectrum antibacterial agents that inhibit DNA gyrase.[22]

  • Other: Bedaquiline (antitubercular), Saquinavir (antiviral).[20][21]

The versatility of the quinoline ring allows for functionalization at multiple positions, enabling fine-tuning of activity and properties. For instance, in antiproliferative quinolones, bulky substituents at position-7 and amino side chains at position-4 have been shown to enhance activity.[23][24]

The Isoquinoline Core in Medicine

The isoquinoline motif is particularly prevalent in alkaloids derived from natural sources, many with potent pharmacological effects.[1][25]

  • Natural Alkaloids: Papaverine (vasodilator), Morphine and Codeine (analgesics), Berberine (antimicrobial, anti-inflammatory), Emetine (anti-protozoal).[9][13][25]

  • Antihypertensives: Quinapril and Debrisoquine contain isoquinoline or tetrahydroisoquinoline moieties.[12][26]

  • Anticancer Agents: A number of synthetic isoquinoline derivatives have been developed as anticancer agents, often targeting nucleic acids or specific enzymes.[26]

  • Other: Palonosetron (antiemetic), Gliquidone (antidiabetic).[25]

The tetrahydroisoquinoline (THIQ) core, in particular, is a common scaffold in both natural products and synthetic drugs, exhibiting a wide range of biological activities.[18]

Bioisosteric Replacement and Structure-Activity Relationships (SAR)

In drug design, the principle of bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties to retain or enhance biological activity while improving other characteristics like toxicity or pharmacokinetics.[27][28]

Quinoline and isoquinoline are not classical bioisosteres, as their differing reactivity and hydrogen bonding vectors make them structurally distinct from a target's perspective. However, in a broader sense, they can be considered for "scaffold hopping" experiments where one core is replaced by the other to explore new chemical space and intellectual property.

For example, replacing the naphthalene ring of the antidepressant agomelatine with an isoquinoline or tetrahydroisoquinoline core led to compounds with potent melatonin receptor affinity and notably improved pharmacokinetic properties.[29] This highlights how such a switch can be a productive strategy in lead optimization.

Conclusion for the Medicinal Chemist

The choice between a quinoline and an isoquinoline scaffold is a strategic decision with significant downstream consequences.

  • Choose Quinoline when:

    • The synthetic route starting from a substituted aniline is more feasible.

    • A hydrogen bond acceptor at the N-1 position, with its specific steric environment, is desired for target binding.

    • The reactivity at C-2 and C-4 is advantageous for introducing key substituents.

    • Leveraging the vast historical precedent in antimalarial or antibacterial drug design is a goal.

  • Choose Isoquinoline when:

    • The synthesis is more practical starting from a β-phenylethylamine.

    • A less sterically hindered hydrogen bond acceptor at N-2 is required.

    • Facile functionalization at the C-1 position is a primary strategic goal for SAR exploration.

    • Mimicking the structure of a natural product alkaloid is the starting point for the design.

Ultimately, both quinoline and isoquinoline are powerful, privileged scaffolds. A deep understanding of their fundamental differences in structure, reactivity, and physicochemical properties is essential for any medicinal chemist aiming to rationally design the next generation of therapeutics. By appreciating these nuances, researchers can make more informed decisions, accelerating the journey from initial hit to clinical candidate.

References

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.).
  • Gupta, M., & Patel, S. (2021). Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective. Current Traditional Medicine, 7(1), 72-92.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Novel Bioisosteres of Quinolines and Isoquinolines. (n.d.).
  • Quinoline pharmacophore containing drugs. (n.d.). ResearchGate.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.
  • Isoquinoline - Wikipedia. (n.d.).
  • Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. (n.d.). Slideshare.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Difference Between Quinoline and Isoquinoline. (2020, March 5).
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (n.d.).
  • Synthetic approaches for quinoline and isoquinoline. (n.d.). ResearchGate.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.
  • Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). National Institutes of Health.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate.
  • Quinoline | C9H7N. (n.d.). PubChem.
  • What is the Difference Between Quinoline and Isoquinoline. (2024, July 4). Pediaa.Com.
  • Luminescence and hydrogen bonding in quinoline and isoquinoline. (1977, March 1). AIP Publishing.
  • Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. (2022, February 4). PubMed.
  • Preparation and Properties of Isoquinoline. (n.d.).
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
  • Quinolines and isoquinolines. (2022, November 3). Chemistry Online.
  • Dissociation constants pK a of isoquinoline bases. (n.d.). ResearchGate.
  • Quinoline and Isoquinoline Overview. (n.d.). Scribd.
  • Santo, M., Cattana, R., & Silber, J. J. (2001). Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(8), 1541–1553.
  • EGFR inhibitors developed through bioisosteric replacement of the... (n.d.). ResearchGate.
  • The Quest for Bioisosteric Replacements. (n.d.). Journal of Chemical Information and Modeling.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

Sources

A Technical Guide to the Synthesis of Methyl 1-chloroisoquinoline-6-carboxylate: Strategies and Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-chloroisoquinoline-6-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure found in numerous natural alkaloids and synthetic compounds exhibiting a wide range of biological activities. The presence of a chlorine atom at the 1-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the methyl carboxylate at the 6-position offers a site for further functionalization or can act as a crucial pharmacophoric element. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the experimental methodologies.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points to two key transformations: the chlorination of the C1 position and the formation of the isoquinoline core. This suggests a synthetic strategy that first constructs the Methyl isoquinoline-6-carboxylate scaffold, followed by the introduction of the chlorine atom.

A highly effective and versatile method for the construction of the isoquinoline ring system is the Pomeranz-Fritsch reaction . This acid-catalyzed cyclization of a benzalaminoacetal offers a direct route to the desired isoquinoline core. The starting materials for this reaction are a substituted benzaldehyde and a 2,2-dialkoxyethylamine. Given the target's methyl carboxylate at the 6-position, a commercially available and suitable starting material is Methyl 4-formylbenzoate .

The introduction of the chlorine atom at the 1-position can be efficiently achieved by chlorination of the corresponding 1-oxo-isoquinoline (isocarbostyril) intermediate. This two-step sequence involves the conversion of the synthesized Methyl isoquinoline-6-carboxylate to Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate, followed by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

The overall proposed synthetic pathway is illustrated in the workflow diagram below.

Synthetic Workflow cluster_0 PART 1: Isoquinoline Core Synthesis cluster_1 PART 2: Functionalization at C1 Methyl_4_formylbenzoate Methyl 4-formylbenzoate Benzalaminoacetal_intermediate Benzalaminoacetal Intermediate Methyl_4_formylbenzoate->Benzalaminoacetal_intermediate Condensation Aminoacetaldehyde_acetal 2,2-Diethoxyethylamine Aminoacetaldehyde_acetal->Benzalaminoacetal_intermediate Methyl_isoquinoline_6_carboxylate Methyl isoquinoline-6-carboxylate Benzalaminoacetal_intermediate->Methyl_isoquinoline_6_carboxylate Pomeranz-Fritsch Cyclization (H₂SO₄) Methyl_1_oxo_isoquinoline_6_carboxylate Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate Methyl_isoquinoline_6_carboxylate->Methyl_1_oxo_isoquinoline_6_carboxylate Oxidation/Rearrangement Target_Molecule This compound Methyl_1_oxo_isoquinoline_6_carboxylate->Target_Molecule Chlorination (POCl₃)

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Isoquinoline Core

The foundational step in this synthetic approach is the construction of the Methyl isoquinoline-6-carboxylate ring system via the Pomeranz-Fritsch reaction.

Starting Materials for Part 1
Starting MaterialStructureKey Role
Methyl 4-formylbenzoateMethyl 4-formylbenzoateProvides the benzene ring and the C6-methyl carboxylate group of the isoquinoline core.
2,2-Diethoxyethylamine2,2-DiethoxyethylamineProvides the nitrogen atom and the C1 and C2 carbons of the pyridine ring.
Experimental Protocol: Synthesis of Methyl isoquinoline-6-carboxylate

This protocol is based on the well-established Pomeranz-Fritsch reaction methodology.

Step 1: Formation of the Benzalaminoacetal Intermediate

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve Methyl 4-formylbenzoate (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude benzalaminoacetal intermediate. This intermediate is typically used in the next step without further purification.

Causality of Experimental Choices:

  • Dean-Stark Apparatus: The removal of water drives the equilibrium of the condensation reaction towards the formation of the imine (Schiff base) intermediate.

  • p-Toluenesulfonic Acid: This acts as an acid catalyst to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amine.

  • Toluene: An azeotropic solvent with water, facilitating its removal.

Step 2: Acid-Catalyzed Cyclization

  • Carefully add the crude benzalaminoacetal intermediate dropwise to ice-cold concentrated sulfuric acid with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to approximately 80°C for several hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Basify the acidic solution with a concentrated sodium hydroxide solution to a pH >10, ensuring the temperature is kept below 20°C.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure Methyl isoquinoline-6-carboxylate.

Causality of Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as both the acid catalyst and a dehydrating agent for the cyclization reaction.

  • Controlled Temperature: The initial addition at low temperature is crucial to manage the exothermic reaction. Subsequent heating provides the necessary activation energy for the cyclization.

  • Basification and Extraction: This workup procedure neutralizes the acid and allows for the isolation of the basic isoquinoline product into an organic solvent.

Part 2: Functionalization at the C1 Position

With the Methyl isoquinoline-6-carboxylate core in hand, the next stage involves the introduction of the chlorine atom at the C1 position. This is most effectively achieved through a two-step process: formation of the 1-oxo intermediate followed by chlorination.

Experimental Protocol: Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate

The conversion of an isoquinoline to its corresponding 1-oxo derivative can be achieved through N-oxidation followed by rearrangement.

  • Dissolve Methyl isoquinoline-6-carboxylate in a suitable solvent such as acetic acid.

  • Add an oxidizing agent, for example, hydrogen peroxide (30% solution), dropwise at room temperature.

  • Heat the reaction mixture gently (e.g., 60-70°C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration, wash with water, and dry to yield Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate.

Experimental Protocol: Synthesis of this compound

The final step is the chlorination of the 1-oxo-isoquinoline intermediate. This reaction is analogous to the conversion of amides to imidoyl chlorides.

  • In a round-bottom flask, suspend Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating and dehydrating agent, effective for converting the lactam (amide) functionality of the isocarbostyril to the corresponding 1-chloro-isoquinoline.

  • Excess Reagent: Using POCl₃ as both the reagent and solvent drives the reaction to completion.

  • Aqueous Workup: The quenching with ice hydrolyzes the excess POCl₃, and neutralization is necessary to handle the acidic conditions before extraction.

Alternative Synthetic Considerations

An alternative final step could involve performing the chlorination on 1-chloroisoquinoline-6-carboxylic acid, followed by esterification. The esterification of the carboxylic acid can be achieved using a Fischer esterification (methanol with an acid catalyst) or by conversion to the acid chloride followed by reaction with methanol. However, the presented route, where the ester group is carried through the synthesis, is generally more convergent and efficient.

Conclusion

The synthesis of this compound is most strategically approached by first constructing the core isoquinoline ring system using the Pomeranz-Fritsch reaction with Methyl 4-formylbenzoate as a key starting material. Subsequent functionalization at the C1 position through an N-oxidation/rearrangement and a final chlorination step provides an efficient and reliable route to the target molecule. The methodologies described are based on well-established and robust chemical transformations, offering a solid foundation for researchers and drug development professionals in the synthesis of this valuable intermediate.

References

  • Wikipedia. (2023). Pomeranz–Fritsch reaction.
  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Martinet, S. J., Larsen, L., Street, J. D., & Joule, J. A. (1988).

A Technical Guide to the Solubility Profile of Methyl 1-chloroisoquinoline-6-carboxylate for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a cornerstone of drug development and chemical process optimization. It dictates bioavailability, formulation strategies, and purification methods. This guide provides an in-depth technical overview of the solubility profile for Methyl 1-chloroisoquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document serves as a predictive guide and establishes a robust experimental framework for its determination. We will explore its core physicochemical properties, predict its solubility behavior based on structural analysis, and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment in common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally determine the solubility characteristics of this compound.

Introduction: The Imperative of Solubility

The Critical Role of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a non-negotiable parameter in chemical and pharmaceutical sciences. For drug discovery, poor aqueous solubility is a primary driver of high attrition rates for promising drug candidates, as it often leads to low and variable oral bioavailability. In process chemistry, solubility dictates the choice of solvents for reaction media, extraction, and crystallization, directly impacting yield, purity, and scalability. Therefore, a comprehensive understanding of a compound's solubility profile is essential for efficient and successful research and development.

Introducing this compound

This compound belongs to the isoquinoline class of heterocyclic compounds, which are scaffolds found in numerous natural products and pharmacologically active molecules.[1] The presence of a chlorine atom, an ester group, and the isoquinoline nitrogen provides a unique combination of functional groups that dictate its chemical reactivity and physical properties.[1] A thorough characterization of its solubility is the first step toward unlocking its potential in synthetic and medicinal applications.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a molecule is paramount to predicting its behavior. The properties for this compound are detailed below.

PropertyValueSource / Method
Molecular Formula C₁₁H₈ClNO₂(Calculated)
Molecular Weight 221.64 g/mol (Calculated)
Appearance White to off-white solid (Predicted)Based on similar compounds[2]
Predicted logP ~2.5 - 3.5(Prediction based on structure)
Key Structural Features Aromatic, Halogenated (Cl), Ester (COOCH₃), Heterocyclic (basic Nitrogen)(Structural Analysis)

The predicted octanol-water partition coefficient (logP) suggests a lipophilic nature, indicating that the compound will likely favor organic solvents over water. The presence of the ester group adds some polarity, while the chloro-substituent increases lipophilicity. The isoquinoline nitrogen atom introduces a site for potential protonation in acidic conditions, a key factor that can be exploited to modulate aqueous solubility.[3]

Theoretical Solubility Profile & Rationale

The "like dissolves like" principle is the guiding tenet for predicting solubility.[4] This rule states that substances with similar polarities are more likely to be soluble in one another.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar surface area of the fused aromatic rings, moderate solubility is anticipated.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents are expected to be effective. Dichloromethane (DCM) and Chloroform should readily dissolve the compound due to similar polarities. The ester group's carbonyl oxygen can act as a hydrogen bond acceptor, facilitating interactions with solvents like Ethyl Acetate and Acetone.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

    • Water: Very low solubility is expected due to the compound's overall lipophilic character.[5]

    • Alcohols (Methanol, Ethanol): Partial to good solubility is predicted. These solvents have both a polar hydroxyl group and a nonpolar alkyl chain, allowing them to effectively solvate molecules with mixed characteristics.

  • Aqueous Acid/Base:

    • Aqueous Acid (e.g., 5% HCl): Solubility in dilute acid is expected to be significantly higher than in neutral water. The lone pair of electrons on the isoquinoline nitrogen can be protonated by an acid, forming a cationic ammonium salt.[3] This ionic species is far more polar and thus more water-soluble.

    • Aqueous Base (e.g., 5% NaOH): The compound lacks a strong acidic proton, so significant solubility enhancement in a dilute base is not expected. The ester group could be susceptible to hydrolysis under strong basic conditions, especially with heating, but this is a chemical reaction, not just a dissolution process.

Experimental Protocol for Solubility Determination

This section provides a validated, step-by-step methodology for determining the solubility profile of this compound.

Critical Safety Precautions

While specific data for this compound is unavailable, related chloro-isoquinoline derivatives are classified as irritants.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][9]

  • Ventilation: Conduct all experiments in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][10]

  • Handling: Avoid skin and eye contact. Wash hands thoroughly after handling.[11] In case of contact, rinse the affected area with copious amounts of water.[11]

Materials and Reagents
  • Solute: this compound

  • Solvents:

    • Deionized Water

    • 5% Hydrochloric Acid (w/v)

    • 5% Sodium Hydroxide (w/v)

    • Methanol

    • Ethanol

    • Acetone

    • Ethyl Acetate

    • Dichloromethane (DCM)

    • Toluene

    • Hexane

  • Apparatus: Vials or test tubes, magnetic stirrer and stir bars (for quantitative), vortex mixer, analytical balance, spatula.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for a systematic qualitative solubility assessment.

Solubility_Workflow start Start: ~10 mg of Compound water Add 1 mL Water Vortex 30s start->water soluble_water Result: Soluble (Class S) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No hcl Add 1 mL 5% HCl Vortex 30s soluble_hcl Result: Soluble (Class B - Basic) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No naoh Add 1 mL 5% NaOH Vortex 30s soluble_naoh Result: Soluble (Class A - Acidic) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No organic Test in Organic Solvents (DCM, Acetone, MeOH, etc.) soluble_organic Result: Record Specific Solubility (Class N - Neutral) organic->soluble_organic insoluble_water->hcl insoluble_hcl->naoh insoluble_naoh->organic

Caption: Workflow for qualitative solubility classification.

Part A: Qualitative Solubility Assessment

This rapid assessment helps classify the compound and select appropriate solvents for further work. A common threshold for "soluble" in this context is dissolving completely at a concentration of approximately 10-20 mg/mL.[3][4]

  • Water Solubility:

    • Accurately weigh approximately 10 mg of the compound into a clean vial.

    • Add 1 mL of deionized water.

    • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[4]

    • Visually inspect the sample against a dark background. If the solution is completely clear with no visible solid particles, the compound is classified as water-soluble. If not, proceed to the next step.

  • Aqueous Acid/Base Solubility (if insoluble in water):

    • Using a fresh 10 mg sample of the compound, add 1 mL of 5% HCl solution. Vortex and observe. Solubility indicates the presence of a basic functional group (Class B).[12]

    • Using another fresh 10 mg sample, add 1 mL of 5% NaOH solution. Vortex and observe. Solubility would indicate a sufficiently acidic functional group (Class A), which is not expected for this compound.[3][12]

  • Organic Solvent Solubility (if insoluble in aqueous solutions):

    • Sequentially test the solubility in the panel of organic solvents (DCM, Ethyl Acetate, Acetone, Methanol, Toluene, Hexane) using the same procedure: ~10 mg of compound in 1 mL of solvent.

    • Record observations as "freely soluble," "partially soluble," or "insoluble."

Part B: Quantitative Solubility Determination (Shake-Flask Method)

For applications requiring precise data (e.g., formulation), a quantitative method is necessary. The shake-flask method is a gold standard.

  • Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial (e.g., 20 mg in 2 mL). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (typically 25 °C) for a prolonged period (24-48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: Allow the solid to settle or centrifuge the sample to pellet the undissolved solid.

  • Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: The solubility is calculated based on the measured concentration and reported in units such as mg/mL or mol/L.

Data Interpretation and Presentation

All experimental data should be recorded systematically. The following table provides a template for presenting the results.

Table 1: Solubility Profile of this compound

SolventSolvent TypeQualitative Solubility (at ~10 mg/mL)Quantitative Solubility (mg/mL at 25°C)Notes
Deionized WaterPolar ProticInsoluble (Predicted)<0.1 (Predicted)
5% HClAqueous AcidSoluble (Predicted)To be determinedProtonation of isoquinoline N
5% NaOHAqueous BaseInsoluble (Predicted)To be determinedPotential for slow hydrolysis
MethanolPolar ProticSoluble (Predicted)To be determined
DichloromethanePolar AproticFreely Soluble (Predicted)To be determined
AcetonePolar AproticSoluble (Predicted)To be determined
Ethyl AcetatePolar AproticSoluble (Predicted)To be determined
TolueneNonpolarPartially Soluble (Predicted)To be determined
HexaneNonpolarInsoluble (Predicted)To be determined

Based on the results from the qualitative workflow, the compound can be assigned to a solubility class, which provides valuable information about its functional groups.[3] For this compound, the expected result is Class B (Basic) , defined by its insolubility in water and solubility in dilute acid.

Conclusion

This compound is a lipophilic molecule with predicted poor aqueous solubility. Its solubility is expected to be high in common polar aprotic organic solvents like dichloromethane and acetone, and moderate in alcohols. A key feature of its profile is the anticipated significant increase in aqueous solubility under acidic conditions due to the protonation of the basic isoquinoline nitrogen. The experimental protocols outlined in this guide provide a comprehensive and reliable framework for researchers to validate these predictions and accurately characterize the compound's solubility, enabling informed decisions in drug discovery, process development, and chemical synthesis.

References

  • Synquest Labs. (n.d.). Methyl 3-chloroisoquinoline-6-carboxylate Safety Data Sheet.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Santa Cruz Biotechnology. (n.d.). methyl 1-chloroisoquinoline-3-carboxylate.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1-Chloroisoquinoline.
  • ChemicalBook. (2025). 1-Chloroisoquinoline.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Apollo Scientific. (2023). Methyl quinoxaline-6-carboxylate Safety Data Sheet.
  • SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
  • Benchchem. (n.d.). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline-6-carbaldehyde.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Chloroisoquinoline.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 7-Methylquinoline.
  • National Institutes of Health (NIH). (n.d.). Isoquinoline, 1-chloro-. PubChem.
  • ChemicalBook. (n.d.). methyl 1-chloroisoquinoline-3-carboxylate CAS#: 349552-70-1.

Sources

A Technical Guide to the Electron Density Distribution in Methyl 1-chloroisoquinoline-6-carboxylate: A Keystone for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding Molecular Interactions through Electron Density

In the landscape of modern drug discovery and development, a profound understanding of molecular structure and its electronic properties is paramount. The spatial distribution of electrons within a molecule, its electron density, governs its reactivity, intermolecular interactions, and ultimately, its pharmacological activity. This guide provides an in-depth technical exploration of the electron density distribution in a molecule of significant interest: Methyl 1-chloroisoquinoline-6-carboxylate. This compound, with its unique arrangement of electron-withdrawing and donating groups on a rigid heterocyclic scaffold, presents a compelling case study for the application of advanced analytical techniques. For researchers, medicinal chemists, and drug development professionals, this document will serve as a comprehensive manual, detailing both the theoretical and experimental workflows required to elucidate and interpret the nuanced electronic architecture of this and similar molecules.

The Significance of this compound in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] The specific substitution pattern of this compound warrants a detailed electronic structure investigation for several key reasons:

  • Modulation of Reactivity: The presence of an electron-withdrawing chlorine atom at the 1-position and a methyl carboxylate group at the 6-position significantly influences the electron density across the entire isoquinoline ring system.[2][3] Understanding this distribution is crucial for predicting sites susceptible to nucleophilic or electrophilic attack, informing synthetic strategies and metabolic stability assessments.

  • Intermolecular Interactions: The electron density distribution dictates the nature and strength of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are fundamental to drug-receptor binding.[4] Mapping the electrostatic potential derived from the electron density can reveal regions of positive and negative potential, guiding the design of compounds with enhanced binding affinity and selectivity.

  • Bioavailability and Pharmacokinetics: The molecule's polarity, a direct consequence of its electron distribution, influences its solubility, membrane permeability, and overall pharmacokinetic profile.[5] A quantitative analysis of the electron density can aid in the prediction and optimization of these properties.

This guide will now delineate the methodologies to comprehensively characterize the electron density distribution of this compound.

Theoretical Approach: Unveiling Electron Density through Computational Chemistry

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), offer a powerful and accessible means to model the electronic structure of molecules with high accuracy.[6][7] DFT calculations can provide a detailed picture of the electron density distribution, molecular orbital energies, and other crucial electronic properties before the molecule is even synthesized.[5]

Step-by-Step Protocol for DFT-Based Electron Density Analysis

This protocol outlines a typical workflow for a DFT investigation of this compound.

Step 1: Molecular Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Method: Employ a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to perform a full geometry optimization. The choice of functional and basis set is a balance between computational cost and accuracy.[5]

  • Rationale: The electron density is highly sensitive to the molecular geometry. An accurate, optimized structure is a prerequisite for a reliable electron density calculation.

Step 2: Single-Point Energy and Wavefunction Calculation

  • Objective: To calculate the electronic energy and obtain the wavefunction for the optimized geometry.

  • Method: Using the optimized coordinates from Step 1, perform a single-point energy calculation with the same functional and basis set. Ensure that the calculation output includes the necessary information for generating the electron density (e.g., the wavefunction file).

  • Rationale: This step provides the fundamental data from which the electron density and its derivatives can be calculated.

Step 3: Electron Density Visualization

  • Objective: To create visual representations of the electron density.

  • Method: Utilize visualization software such as GaussView, VMD, or Avogadro to generate isosurface plots of the total electron density.[8] An isosurface represents points of constant electron density, providing an intuitive 3D picture of the molecule's electronic cloud.

  • Rationale: Visual inspection of the electron density map offers initial qualitative insights into the distribution of electrons and the overall shape of the molecule.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

  • Objective: To identify regions of positive and negative electrostatic potential on the electron density surface.

  • Method: Map the calculated MEP onto the total electron density isosurface. Typically, red colors indicate regions of negative potential (electron-rich), while blue colors represent areas of positive potential (electron-poor).

  • Rationale: The MEP is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. For instance, the nitrogen atom in the isoquinoline ring is expected to be a site of negative potential, making it a likely hydrogen bond acceptor.

Advanced Analysis of the Calculated Electron Density

Beyond visualization, a deeper, quantitative analysis of the electron density is crucial. The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for this purpose.[9][10][11]

QTAIM Workflow:

  • Topological Analysis: The electron density is a scalar field, and its topology can be analyzed to partition the molecule into atomic basins.[12][13] This analysis identifies critical points (CPs) where the gradient of the electron density is zero.

  • Bond Critical Point (BCP) Analysis: BCPs are found between bonded atoms and are indicative of a chemical bond.[10] The properties of the electron density at the BCP provide quantitative information about the nature of the bond.

QTAIM Parameter at BCP Interpretation Expected Values for C-Cl Bond Expected Values for C=N Bond
Electron Density (ρ)Bond strength/orderModerateHigh
Laplacian of Electron Density (∇²ρ)Nature of interaction> 0 (polar covalent)< 0 (covalent)
Total Energy Density (H(r))Covalency< 0 (covalent character)< 0 (covalent character)

Table 1: Key QTAIM parameters and their interpretation for selected bonds in this compound.

Workflow for DFT and QTAIM Analysis

DFT_QTAIM_Workflow geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) sp_calc Single-Point Calculation (Wavefunction Generation) geom_opt->sp_calc ed_vis Electron Density & MEP Visualization sp_calc->ed_vis Wavefunction qtaim QTAIM Analysis (Atomic Basins, BCPs) sp_calc->qtaim Wavefunction hirshfeld Hirshfeld Surface Analysis sp_calc->hirshfeld Wavefunction data_table Table of BCP Properties qtaim->data_table Quantitative Data fingerprint_plot Fingerprint Plot of Intermolecular Contacts hirshfeld->fingerprint_plot 2D Fingerprint Plot

Caption: Workflow for computational analysis of electron density.

Experimental Approach: Visualizing Electron Density with X-ray Crystallography

While computational methods provide invaluable theoretical insights, experimental validation is the cornerstone of scientific integrity. X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement in a crystal and, with high-resolution data, can directly map the electron density distribution.[14][15][16]

Protocol for High-Resolution X-ray Diffraction

Step 1: Crystal Growth

  • Objective: To obtain single crystals of this compound of sufficient size and quality.

  • Method: Slow evaporation from a suitable solvent or solvent mixture is a common technique. Screening of various solvents and conditions is often necessary.

  • Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. A well-ordered crystal will diffract X-rays to a high resolution.

Step 2: Data Collection

  • Objective: To measure the intensities of the diffracted X-ray beams.

  • Method: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. For high-resolution electron density studies, data should be collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Rationale: The intensities of the diffraction spots contain the information needed to reconstruct the electron density map.[17]

Step 3: Structure Solution and Refinement

  • Objective: To determine the atomic positions and refine the structural model against the experimental data.

  • Method: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial structural model.[16] This model is then refined to achieve the best possible fit to the observed diffraction intensities.

  • Rationale: An accurate and well-refined atomic model is essential for the subsequent analysis of the electron density.

Step 4: Generation of Electron Density Maps

  • Objective: To visualize the electron density distribution from the experimental data.

  • Method: A Fourier transform of the structure factors (derived from the diffraction intensities and phases) yields the electron density map.[15] Difference Fourier maps (Fo-Fc) are particularly useful for identifying subtle electronic features like lone pairs and bonding electrons.

  • Rationale: The experimental electron density map provides a direct, observable representation of the electron distribution in the crystal, allowing for a direct comparison with the theoretical results from DFT.

Hirshfeld Surface Analysis: Probing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[18][19][20] The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.[18]

Hirshfeld Surface Analysis Workflow:

  • Surface Generation: The Hirshfeld surface is generated from the crystallographic information file (CIF) obtained from the X-ray diffraction experiment.

  • Property Mapping: Various properties can be mapped onto the surface, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e).[21] The shape and features of the fingerprint plot provide a quantitative summary of the types of interactions present.

Experimental Workflow for Electron Density Determination

XRay_Workflow cluster_output Outputs crystal_growth Crystal Growth of This compound data_collection High-Resolution X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution Diffraction Intensities electron_density_map Generation of Experimental Electron Density Maps structure_solution->electron_density_map Structure Factors (Fo, Fc) hirshfeld_analysis Hirshfeld Surface Analysis structure_solution->hirshfeld_analysis CIF File atomic_coordinates Atomic Coordinates structure_solution->atomic_coordinates density_maps 2Fo-Fc and Fo-Fc Maps electron_density_map->density_maps fingerprint_plots 2D Fingerprint Plots hirshfeld_analysis->fingerprint_plots

Caption: Experimental workflow for electron density characterization.

Synthesis and Interpretation: A Unified View of Electron Density

The true power of this dual theoretical and experimental approach lies in their synergy. The DFT calculations provide a model of an isolated molecule in the gas phase, while the X-ray diffraction experiment probes the molecule within the context of a crystal lattice, where intermolecular forces can influence the electron density.

A comparative analysis of the theoretical and experimental electron density maps can reveal:

  • The effects of crystal packing on the molecular conformation and electron distribution.

  • The polarization of the electron density due to intermolecular interactions, such as hydrogen bonding.

  • Validation of the chosen DFT functional and basis set, enhancing confidence in the computational model for future predictions on related molecules.

For this compound, we would expect to see a high degree of correlation between the key topological features of the electron density from both methods. The electron-withdrawing nature of the chlorine atom and the methyl carboxylate group will lead to a general depletion of electron density on the isoquinoline ring, particularly at the positions ortho and para to these substituents.[2] The nitrogen atom, however, will remain a localized region of high electron density, representing a key site for potential intermolecular interactions.

Conclusion: From Electron Density to Drug Efficacy

The comprehensive analysis of the electron density distribution of this compound, as outlined in this guide, provides a foundational dataset for rational drug design. By understanding the intricate details of the molecule's electronic structure, researchers can make more informed decisions regarding lead optimization, prediction of metabolic fate, and the design of next-generation therapeutics with improved efficacy and safety profiles. The methodologies described herein are not limited to this specific molecule but represent a robust and universally applicable strategy for elucidating the electronic underpinnings of any molecule of pharmaceutical interest.

References

  • Proteopedia. (2022). Electron density maps. [Link]
  • Reddit. (2023).
  • Matta, C. F., & Gillespie, R. J. (2002). Understanding and Interpreting Molecular Electron Density Distributions.
  • Zhang, Y., et al. (2024).
  • Chemistry LibreTexts. (2023). 3.11: Electron density map. [Link]
  • American Crystallographic Association.
  • Gao, J., et al. (2020). Visualization of Electron Density Changes Along Chemical Reaction Pathways.
  • CrystalExplorer. The Hirshfeld Surface. [Link]
  • Chemissian. Chemissian: software to analyze spectra, build density maps and molecular orbitals. [Link]
  • Novak, I., & Klasinc, L. (2003). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 68(13), 5325-5328. [Link]
  • Jacob, C. R., & Visscher, L. (2006). Analysis of electron density distributions from subsystem density functional theory applied to coordination bonds. Journal of Computational Chemistry, 27(5), 588-598. [Link]
  • Zuniga, A. A., et al. (2023). DensToolKit2: A comprehensive open-source package for analyzing the electron density and its derivative scalar and vector fields. The Journal of Chemical Physics, 159(23), 234101. [Link]
  • Mighri, Z., et al. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega, 8(8), 7586-7603. [Link]
  • ResearchGate. (2015). Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. [Link]
  • Taylor & Francis Online. (2020).
  • ResearchGate. (2023). (PDF) Predicting Electron Distributions in Drug Molecules Using Density Functional Theory in Real Space. [Link]
  • Matta, C. F., & Boyd, R. J. (Eds.). (2007).
  • Zolotarev, P. Electron density distribution analysis. [Link]
  • Feil, D. (1992). The molecular electron density distribution. Meeting place of X-ray diffraction and quantum chemistry intermediate between theory and experiment. Journal of Molecular Structure: THEOCHEM, 255, 123-143. [Link]
  • Wikipedia. Density functional theory. [Link]
  • Moodle@Units. X-ray macromolecular crystallography: an overview. [Link]
  • Masaryk University.
  • Scientific Research Publishing. (2022). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]
  • arXiv. (2021). Visual Analysis of Electronic Densities and Transitions in Molecules. [Link]
  • University of Bath. Chemistry II (Organic)
  • ResearchGate. (2024). (PDF)
  • MDPI. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. [Link]
  • Theoretical Chemistry, Vrije Universiteit. MOLDEN a visualization program of molecular and electronic structure. [Link]
  • ScholarWorks. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent. [Link]
  • The Journal of Physical Chemistry. Density Functional Theory of Electronic Structure. [Link]
  • YouTube. (2020). Profex XRD: Electron Density Maps. [Link]
  • Wikipedia.
  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]
  • YouTube. (2023). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. [Link]
  • Deep Origin. Density Functional Theory (DFT)
  • Wikipedia. X-ray crystallography. [Link]
  • Canadian Journal of Chemistry. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. [Link]
  • Digital Discovery. (2023). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. [Link]

Sources

The C6 Position of Isoquinoline: A Technical Guide to the Strategic Role of the Methyl Ester in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] The diverse biological profiles of these compounds are intricately linked to the nature and position of substituents on the isoquinoline ring. This technical guide provides an in-depth exploration of the C6 position, with a specific focus on the role of the methyl ester moiety in modulating the physicochemical properties, structure-activity relationships (SAR), and pharmacokinetic profiles of isoquinoline-based drug candidates. Drawing upon established principles of medicinal chemistry and evidence from related isoquinoline analogs, this document serves as a resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel isoquinoline-based therapeutics.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline framework, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, unrelated biological targets.[1] This versatility has led to the development of isoquinoline-containing drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[3] The biological activity of isoquinoline derivatives is highly dependent on the substitution pattern around the ring system. Key positions for substitution and their general influence on activity are summarized below.

PositionGeneral Influence on Pharmacological Activity
C1 Often a key point for introducing large substituents to interact with receptor pockets.
N2 Substitution can modulate basicity and solubility.
C3 Modifications can impact selectivity and potency.
C4 Can influence planarity and interactions with the target.
C5, C6, C7, C8 Substituents on the benzene ring modulate electronic properties, lipophilicity, and metabolic stability.

This guide will now narrow its focus to the C6 position, a critical site for fine-tuning the properties of isoquinoline-based compounds.

The C6 Position: A Gateway to Modulating Activity and Pharmacokinetics

Substituents on the benzene portion of the isoquinoline ring, particularly at the C6 and C7 positions, play a crucial role in defining the compound's interaction with its biological target and its overall pharmacokinetic profile. The electronic nature of these substituents can influence the pKa of the isoquinoline nitrogen, affecting its ionization state at physiological pH and, consequently, its ability to form key interactions with receptors.

The Methyl Ester at C6: Physicochemical Properties and Stereoelectronic Effects

The introduction of a methyl ester (-COOCH₃) at the C6 position imparts a unique combination of physicochemical properties to the isoquinoline scaffold:

  • Electronic Effect: The ester group is an electron-withdrawing group through resonance and induction. This decreases the electron density of the aromatic ring and can influence the acidity of neighboring protons.

  • Lipophilicity: The methyl ester group increases the lipophilicity of the parent isoquinoline, which can enhance membrane permeability and oral absorption. However, there is an optimal range for lipophilicity; excessive lipophilicity can lead to decreased aqueous solubility and increased metabolic clearance.[4]

  • Hydrogen Bonding: The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

  • Metabolic Handle: Esters are susceptible to hydrolysis by esterases in the plasma and tissues, which can be a route for metabolic inactivation. This can be either a liability, leading to a short half-life, or a strategic design element for creating prodrugs.

Structure-Activity Relationship (SAR) Insights: The Impact of the C6-Methyl Ester

While direct and extensive SAR studies focusing solely on the C6-methyl ester are not abundant in publicly available literature, we can infer its role by examining related compounds and applying fundamental medicinal chemistry principles.

In a study on 6-substituted decahydroisoquinolines as antiarrhythmic agents, it was observed that more lipophilic substituents at the C6 position generally led to superior antiarrhythmic properties, up to an optimal point.[4] Although this study focused on different functionalities, it highlights the importance of the physicochemical properties of the C6-substituent in modulating biological activity. The methyl ester, with its contribution to lipophilicity, can be expected to influence activity in a similar manner.

The workflow for a typical SAR study to investigate the role of the C6-methyl ester would involve the synthesis of a series of analogs with varying substituents at the C6 position, followed by in vitro and in vivo evaluation.

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Synthesis of C6-Methyl Ester Isoquinoline Derivatives

The introduction of a methyl ester at the C6 position of the isoquinoline core can be achieved through several synthetic strategies. A common approach involves the use of a pre-functionalized starting material or the functionalization of the isoquinoline ring at a later stage.

General Synthetic Protocol

A plausible synthetic route to obtain a C6-methyl ester isoquinoline could involve the following steps, starting from a suitable precursor like 6-aminoisoquinoline:

  • Diazotization of 6-Aminoisoquinoline: The amino group at the C6 position can be converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., H₂SO₄) at low temperatures.

  • Sandmeyer Reaction: The resulting diazonium salt can then be subjected to a Sandmeyer reaction with copper(I) cyanide to introduce a nitrile group at the C6 position.

  • Hydrolysis of the Nitrile: The nitrile group is then hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Esterification: Finally, the carboxylic acid is esterified to the methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

Caption: A potential synthetic pathway to methyl isoquinoline-6-carboxylate.

The C6-Methyl Ester in the Context of Pharmacokinetics (ADME)

The physicochemical properties imparted by the C6-methyl ester have a direct impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of an isoquinoline compound.

ADME ParameterInfluence of C6-Methyl Ester
Absorption Increased lipophilicity can improve passive diffusion across the gut wall, potentially increasing oral bioavailability.
Distribution The ester may influence plasma protein binding and distribution into tissues.
Metabolism The ester functionality is a potential site for hydrolysis by esterases, which can be a primary route of metabolism. This can be modulated by introducing steric hindrance near the ester group.
Excretion The metabolites, particularly the carboxylic acid resulting from hydrolysis, are generally more polar and are readily excreted by the kidneys.

Bioisosteric Replacements for the C6-Methyl Ester

In drug design, it is often necessary to replace a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. This is the concept of bioisosterism.[1] The methyl ester at the C6 position can be replaced by a variety of bioisosteres to fine-tune the properties of the molecule.

Common Bioisosteres for the Ester Group

The choice of a bioisostere depends on the specific goals of the lead optimization program. Some common bioisosteric replacements for an ester group are presented in the table below.

BioisostereRationale for Replacement
Amide (e.g., -CONHCH₃) Can act as a hydrogen bond donor and acceptor. Generally more resistant to hydrolysis than esters.
Tetrazole A non-classical bioisostere of a carboxylic acid (the hydrolyzed form of the ester). It is acidic but more lipophilic than a carboxylic acid.[5]
Oxadiazole A five-membered heterocycle that can mimic the steric and electronic properties of the ester group.
Small Alkyl Groups (e.g., -CH₃, -C₂H₅) To probe the importance of the carbonyl group and hydrogen bond accepting capability.
Trifluoromethyl (-CF₃) A strong electron-withdrawing group that can increase metabolic stability.

The logical process for selecting a bioisostere involves considering the desired changes in properties such as metabolic stability, polarity, and hydrogen bonding capacity.

Bioisostere_Selection cluster_options Bioisosteric Options Start C6-Methyl Ester Goal Optimization Goal Start->Goal Amide Amide Goal->Amide Increase H-bond donation Improve metabolic stability Tetrazole Tetrazole Goal->Tetrazole Mimic carboxylic acid Increase lipophilicity Oxadiazole Oxadiazole Goal->Oxadiazole Maintain steric/electronic profile

Caption: Decision-making process for selecting a bioisostere for a C6-methyl ester.

Conclusion

The methyl ester at the C6 position of the isoquinoline scaffold is a versatile functional group that can be strategically employed in drug design to modulate a compound's physicochemical properties, biological activity, and pharmacokinetic profile. Its influence on lipophilicity, electronic character, and potential for hydrogen bonding makes it a valuable tool for fine-tuning the structure-activity relationship. Furthermore, its susceptibility to metabolism can be exploited in prodrug design or mitigated through bioisosteric replacement. A thorough understanding of the multifaceted role of the C6-methyl ester is crucial for the rational design and optimization of novel and effective isoquinoline-based therapeutics. Future research focusing on systematic SAR studies of C6-substituted isoquinolines will undoubtedly provide more precise insights into the role of the methyl ester and other functional groups at this important position.

References

  • Vaughan, W. R., & Anderson, G. W. (1955). The preparation of 6- and 7-substituted decahydroisoquinolines. Journal of the American Chemical Society, 77(23), 6702-6705.
  • Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 61(14), 5832-5880.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • O'Brien, P. (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.
  • Gao, C., Liu, Y., & He, C. (2021). Isoquinolines: Privileged Scaffolds in Medicinal Chemistry. Molecules, 26(16), 4995.
  • Sturdivant, J. M., et al. (2014). Abstrac: MEDI 153 Identification of intermediates in the stepwise reduction of 1, 3- dichloro-6-nitroisoquinoline to 6-aminoisiquinoline. 248TH NATIONAL MEETING OF THE AMERICAN CHEMICAL SOCIETY (ACS).
  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14836-14899.
  • Sharma, A., & Kumar, V. (2020). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 43(4), 421-432.
  • Taskesenligil, Y., Aslan, M., & Saracoglu, N. (2026). Site-Selective C6-β-Aminoalkylation of Tetrahydroquinolines with N-Arylsulfonyl Aryl Aziridines in Hexafluoroisopropanol: A Modular Approach to C6-Alkylated Quinolines. The Journal of Organic Chemistry.
  • Wexler, R. R., et al. (1996). Nonpeptide angiotensin II receptor antagonists: the next generation in antihypertensive therapy. Journal of medicinal chemistry, 39(3), 625-656.
  • Locock, K. E., & Tran, H. (2015). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.
  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)
  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14836-14899.
  • CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google P
  • Chembase.cn. (n.d.). Isoquinolines database - synthesis, physical properties.
  • Vulcanchem. (n.d.).

Sources

Review of known isoquinoline alkaloids and their therapeutic uses.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoquinoline Alkaloids and Their Therapeutic Applications

Authored by Gemini, Senior Application Scientist

Abstract

Isoquinoline alkaloids represent a vast and structurally diverse class of natural products, with over 2,500 identified compounds.[1][2][3] Predominantly found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, these compounds have been the source of some of humanity's oldest and most potent medicines.[3][4][5][6] This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the core aspects of isoquinoline alkaloids, from their biosynthesis and chemical classification to their therapeutic mechanisms and applications. We delve into the pharmacological profiles of cornerstone alkaloids like morphine, berberine, and papaverine, supported by detailed mechanistic pathways and field-proven experimental protocols. The guide aims to bridge foundational knowledge with advanced insights, highlighting the potential of these natural scaffolds in modern drug discovery.

The Chemical Landscape of Isoquinoline Alkaloids

The foundational structure of this alkaloid class is the isoquinoline nucleus, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.[7][8] However, the vast structural diversity arises from the benzylisoquinoline backbone, which serves as the precursor for numerous subclasses.[2] These alkaloids are biosynthetically derived from the amino acid L-tyrosine.[1][2][5][9] The classification is based on the arrangement and modification of this core structure.

Table 1: Major Classes of Isoquinoline Alkaloids and Their Therapeutic Significance

ClassCore StructureProminent ExamplesKey Therapeutic Uses
Benzylisoquinolines 1-benzylisoquinolinePapaverine, ReticulineVasodilator, Antispasmodic, Biosynthetic Intermediate[2][10]
Protoberberines Tetracyclic systemBerberine, PalmatineAntimicrobial, Anti-inflammatory, Antidiabetic, Anticancer[11][12][13]
Aporphines Rearranged tetracyclicApomorphine, CorydineDopamine agonist (Anti-Parkinson's), Antiviral[13][14]
Benzophenanthridines Fused polycyclicSanguinarine, ChelerythrineAntimicrobial, Anti-inflammatory, Anticancer[5][15]
Morphinans Pentacyclic structureMorphine, CodeineNarcotic Analgesic, Antitussive[4][9][16][17]
Phthalideisoquinolines Lactone-containingNoscapineAntitussive, Anticancer[4][6]

Biosynthesis: Nature's Pathway to Complexity

The journey from a simple amino acid to a complex polycyclic alkaloid is a testament to the elegance of plant biochemistry. The benzylisoquinoline alkaloid (BIA) biosynthetic pathway begins with L-tyrosine.[1] Tyrosine is converted into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[1][2] The first committed step is the stereospecific condensation of these two molecules by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central 1-benzylisoquinoline precursor.[4][18]

From (S)-norcoclaurine, a series of methylation and hydroxylation reactions, primarily catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, lead to the pivotal branch-point intermediate, (S)-reticuline.[2][18] (S)-reticuline is the precursor to a vast array of BIA classes. For instance, the berberine bridge enzyme (BBE) catalyzes an oxidative C-C bond formation in (S)-reticuline to form the protoberberine scaffold of (S)-scoulerine, a key step towards berberine synthesis.[1]

Benzylisoquinoline Alkaloid Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-HPAA Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS HPAA->Norcoclaurine NCS Reticuline (S)-Reticuline (Branch Point) Norcoclaurine->Reticuline OMTs, NMTs, P450s Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Salutaridine Salutaridine Reticuline->Salutaridine P450s Berberine Berberine Scoulerine->Berberine Multiple Steps Thebaine Thebaine Salutaridine->Thebaine Morphine Morphine Thebaine->Morphine Multiple Steps

Core biosynthetic pathway of major isoquinoline alkaloids.

Therapeutic Uses & Mechanisms of Action

The pharmacological diversity of isoquinoline alkaloids is as broad as their structural variety. They exert their effects by interacting with a wide range of biological targets, including receptors, enzymes, and nucleic acids.[5][7][19]

Narcotic Analgesia: The Morphinan Alkaloids

Morphine, the prototypical opioid analgesic, is used to manage severe acute and chronic pain.[16][17][20] Its primary mechanism of action involves binding to and activating opioid receptors in the central nervous system (CNS).[21]

  • Mechanism of Action: Morphine is an agonist primarily for the μ-opioid receptor (MOR), though it also acts on κ (KOR) and δ (DOR) receptors.[16][22] Binding to these G-protein coupled receptors in the brain and spinal cord leads to a cascade of intracellular events that inhibit the transmission of pain signals. This results in analgesia, sedation, and euphoria, but also adverse effects like respiratory depression and constipation.[16][22]

Morphine Mechanism of Action cluster_0 cluster_1 Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Binds & Activates Ca Ca²⁺ Influx (Inhibited) MOR:e->Ca:n K K⁺ Efflux (Promoted) MOR:e->K:n Neuron Presynaptic Neuron PostNeuron Postsynaptic Neuron NT Neurotransmitter Release (e.g., Substance P) (Reduced) Ca->NT leads to Hyperpol Hyperpolarization K->Hyperpol leads to Signal Pain Signal Transmission (Blocked) NT->Signal reduced transmission to Hyperpol->Signal reduced excitability

Simplified signaling cascade of morphine-induced analgesia.
Broad-Spectrum Efficacy: The Protoberberine Alkaloid Berberine

Berberine is a well-studied protoberberine alkaloid extracted from plants like Coptis chinensis and Berberis vulgaris.[3][11][23] Unlike morphine's targeted action, berberine is known for its multi-target effects, making it a compound of interest for a range of metabolic and chronic diseases.[24][25]

  • Antidiabetic Effects: Numerous studies have confirmed berberine's ability to lower blood sugar.[23] Its mechanisms include promoting insulin secretion, alleviating insulin resistance, and enhancing glucose uptake.[23][24] A key molecular target is AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[26]

  • Cardiovascular Benefits: Berberine has demonstrated therapeutic potential for managing cardiovascular disorders.[23] It can help lower LDL cholesterol and triglyceride levels, inhibit atherosclerosis by reducing inflammation and smooth muscle cell proliferation, and protect against ischemia-reperfusion injury.[23][25]

  • Antimicrobial and Anti-inflammatory Action: Traditionally used for its antibacterial properties, berberine can inhibit bacterial efflux pumps and biofilm formation.[24] Its anti-inflammatory effects are mediated through the regulation of multiple signaling pathways, including NF-κB and MAPKs.[26]

  • Anticancer Potential: Berberine has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as a complementary cancer therapeutic agent.[7][13][27][28]

Vasodilation and Spasmolytic Activity: The Benzylisoquinoline Papaverine

Papaverine is an opium alkaloid that differs pharmacologically from the morphinans.[10] It is primarily used as a non-specific smooth muscle relaxant and vasodilator.[10][29][30]

  • Mechanism of Action: Papaverine's main action is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, within smooth muscle cells. This leads to increased intracellular levels of cyclic AMP (cAMP), which in turn promotes muscle relaxation and vasodilation.[31] It is used clinically to treat visceral spasms and improve blood flow in conditions like cerebral and peripheral ischemia.[10][31][32]

Methodologies in Isoquinoline Alkaloid Research

The journey from a plant source to a purified, characterized alkaloid is a multi-step process critical for both research and drug development.

Extraction and Isolation

The initial step involves extracting the alkaloids from the plant matrix. The choice of method depends on the alkaloid's properties and the scale of the operation.

  • Solvent Extraction: Techniques like maceration, percolation, or Soxhlet extraction using organic solvents are common for initial removal.[15]

  • Acid-Base Extraction: This classic and highly effective method leverages the basicity of alkaloids. The plant material is first treated with an acid to protonate the alkaloids, making them soluble in water. This aqueous extract is then washed with an organic solvent to remove neutral and acidic impurities. Finally, the aqueous layer is basified, deprotonating the alkaloids and making them soluble in an organic solvent for final extraction.[15]

Experimental Protocol: Acid-Base Extraction of Berberine from Coptis chinensis

This protocol provides a generalized procedure for the laboratory-scale extraction of berberine, a quaternary ammonium alkaloid which is water-soluble in its natural salt form.

  • Maceration: Weigh 50 g of powdered Coptis chinensis rhizome. Macerate the powder in 500 mL of 0.1 M hydrochloric acid for 24 hours at room temperature with occasional stirring. The acidic environment ensures the protonation and solubilization of the alkaloids.

  • Filtration: Filter the mixture through cheesecloth and then vacuum filter through Whatman No. 1 paper to remove all solid plant material. The resulting filtrate is the crude acidic extract.

  • Liquid-Liquid Extraction (Washing): Transfer the acidic aqueous extract to a 1 L separatory funnel. Add 250 mL of diethyl ether and shake vigorously. Allow the layers to separate and discard the upper ether layer. Repeat this washing step twice. This removes non-polar, neutral, and acidic impurities.

  • Basification: Carefully add a 2 M sodium hydroxide solution dropwise to the aqueous extract while stirring until the pH reaches approximately 9-10. This deprotonates most simple alkaloids, causing them to precipitate or become soluble in organic solvents.

  • Final Extraction: Add 250 mL of dichloromethane to the basified aqueous solution in the separatory funnel. Shake vigorously and allow the layers to separate. Collect the lower, organic layer. Repeat the extraction of the aqueous layer two more times with fresh dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract, which can then be subjected to purification.

Separation and Purification

Crude extracts contain a mixture of alkaloids and other metabolites. Chromatography is the cornerstone of purification.[15]

  • Thin-Layer Chromatography (TLC): Used for rapid qualitative analysis of the extract and to monitor the progress of purification.[15]

  • Column Chromatography (CC): The primary method for preparative separation using stationary phases like silica gel or alumina.

  • High-Performance Liquid Chromatography (HPLC): Used for both analytical quantification and final purification to achieve high-purity compounds.

Isolation and Purification Workflow Plant Plant Material (e.g., Powdered Rhizome) Extract Extraction (e.g., Acid-Base) Plant->Extract Crude Crude Alkaloid Extract Extract->Crude TLC TLC Analysis Crude->TLC Qualitative Check CC Column Chromatography (CC) Crude->CC Fractions Collected Fractions CC->Fractions Fractions->TLC Fraction Analysis HPLC Preparative HPLC Fractions->HPLC Pool & Purify Pure Pure Isoquinoline Alkaloid HPLC->Pure Analysis Structural Elucidation (NMR, MS) Pure->Analysis

General workflow for isoquinoline alkaloid isolation.

Future Perspectives and Drug Development

The rich chemical diversity and potent bioactivity of isoquinoline alkaloids make them invaluable scaffolds in drug discovery.[9][14] While compounds like morphine have been clinical mainstays for centuries, new research continues to uncover novel therapeutic potentials.[14]

  • Lead Compound Optimization: The complex structures of natural isoquinolines serve as starting points for semi-synthetic modifications to enhance efficacy, improve safety profiles, and overcome challenges like poor bioavailability, as seen with berberine.[26]

  • Synthetic Biology: Advances in understanding BIA biosynthesis have enabled the reconstruction of pathways in microbial hosts like yeast and E. coli.[1][18] This approach offers a sustainable and scalable alternative to plant extraction for producing high-value alkaloids.[1]

  • Novel Targets: Ongoing research is identifying new molecular targets for isoquinoline alkaloids, expanding their potential use in complex diseases like cancer, neurodegenerative disorders, and viral infections.[7][12][13][33]

Conclusion

Isoquinoline alkaloids are a powerhouse of natural product chemistry, offering a remarkable spectrum of pharmacological activities that have been harnessed for both traditional and modern medicine. From the potent analgesia of morphine to the multi-target metabolic regulation of berberine, these compounds continue to be a fertile source for drug discovery. A deep understanding of their biosynthesis, chemical properties, and mechanisms of action is essential for today's researchers and drug development professionals to unlock their full therapeutic potential and engineer the next generation of medicines derived from these intricate natural scaffolds.

References

  • Pharmacological properties and therapeutic potential of berberine: a comprehensive review. (n.d.). sciendo.com.
  • Pharmacological properties and therapeutic potential of berberine: a comprehensive review. (n.d.). sciendo.com.
  • Pharmacological properties and therapeutic potential of berberine: a comprehensive review. (n.d.). sciendo.com.
  • Tan, R., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science. [Link]
  • Yun, D., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences. [Link]
  • Papaverine. (n.d.). Wikipedia. [Link]
  • Minami, H., et al. (2008). Microbial production of plant benzylisoquinoline alkaloids.
  • Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review). (2021). Semantic Scholar. [Link]
  • Zhang, C., et al. (2022). Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. Frontiers in Cellular and Infection Microbiology. [Link]
  • Papaverine: MedlinePlus Drug Inform
  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. (n.d.).
  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology. [Link]
  • Benzylisoquinoline alkaloids. (n.d.). Wikipedia. [Link]
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]
  • Morphine. (n.d.). Wikipedia. [Link]
  • Yun, D., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed. [Link]
  • Papaverine: Drug Benefits, Composition Dosage, Side Effects. (n.d.). Siloam Hospitals. [Link]
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.).
  • Papaverine Uses, Side Effects & Warnings. (n.d.). Drugs.com. [Link]
  • Papaverine (Papaverine): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]
  • Berberine: Benefits, supplements, side effects, dosage, and more. (n.d.). Medical News Today. [Link]
  • Shang, X., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances. [Link]
  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (n.d.).
  • Giri, P., & Kumar, G. S. (2012). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Journal of Proteins and Proteomics. [Link]
  • Zenk, M. H. (1985). Benzylisoquinoline Biosynthesis by Cultivated Plant Cells and Isolated Enzymes.
  • Mandal, A. (2021). Morphine Pharmacology. News-Medical.Net. [Link]
  • Singh, D., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. [Link]
  • Morphine Side Effects and Mechanism of Action | Opioid Analgesics. (2021). YouTube. [Link]
  • Morphine: MedlinePlus Drug Inform
  • Murphy, P. B., et al. (2023). Morphine.
  • Isoquinoline alkaloids. (n.d.). Wikipedia. [Link]
  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Semantic Scholar. [Link]
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]
  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2020).
  • Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids. (n.d.).
  • Isoquinoline. (n.d.). Wikipedia. [Link]
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (n.d.).
  • Isoquinoline alkaloids – Knowledge and References. (n.d.). Taylor & Francis. [Link]
  • An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. (n.d.).
  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (n.d.).
  • Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl. (2024). PubMed. [Link]

Sources

A Technical Guide to the Fundamental Reaction Mechanisms of 1-Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-chloroisoquinoline scaffold is a cornerstone in synthetic chemistry, serving as a versatile and highly reactive intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1] Its importance stems from the strategic placement of a chloro substituent at the electron-deficient C1 position, rendering it susceptible to a variety of transformative chemical reactions. This guide provides an in-depth exploration of the core reaction mechanisms involving 1-chloroisoquinolines, designed for researchers, scientists, and drug development professionals. We will dissect the principles behind its synthesis, nucleophilic substitution, and the array of palladium-catalyzed cross-coupling reactions that unlock its synthetic potential, offering both mechanistic insights and field-proven experimental protocols.

Introduction: The Strategic Importance of the 1-Chloroisoquinoline Moiety

The isoquinoline core is a privileged structure found in numerous biologically active natural products and pharmaceutical agents.[2][3] The introduction of a chlorine atom at the 1-position fundamentally alters the electronic landscape of the heterocycle. The electron-withdrawing effect of the adjacent nitrogen atom makes the C1 carbon exceptionally electrophilic, priming it for two major classes of reactions: nucleophilic aromatic substitution (SNAr) and oxidative addition to transition metal catalysts. This dual reactivity makes 1-chloroisoquinoline an invaluable building block for introducing molecular diversity and constructing complex molecular architectures.[1][4] This guide will elucidate the foundational chemistry that makes this reagent a powerful tool in the synthetic chemist's arsenal.

Synthesis of the 1-Chloroisoquinoline Precursor

A robust and scalable synthesis of the starting material is paramount for any subsequent chemical exploration. The most common and efficient method for preparing 1-chloroisoquinoline involves the treatment of isoquinoline-N-oxide with a chlorinating agent, typically phosphorus oxychloride (POCl₃).[5][6]

Reaction Mechanism and Rationale

The N-oxide is a critical intermediate. The oxygen atom activates the heterocyclic ring, particularly at the C1 position, for reaction with an electrophilic chlorinating agent like POCl₃. The subsequent rearrangement and elimination of a phosphate byproduct yield the desired 1-chloroisoquinoline. Heating is required to drive the reaction to completion.

G cluster_0 Synthesis of 1-Chloroisoquinoline Isoquinoline-N-Oxide Isoquinoline-N-Oxide ReactionMixture Heat (Reflux) Overnight Isoquinoline-N-Oxide->ReactionMixture POCl3 POCl3 POCl3->ReactionMixture Workup Quench (Ice Water) Extract (DCM) ReactionMixture->Workup Purification Silica Gel Chromatography Workup->Purification Product 1-Chloroisoquinoline Purification->Product

Caption: Workflow for the synthesis of 1-chloroisoquinoline.

Experimental Protocol: Synthesis from Isoquinoline-N-Oxide

This protocol is a standard and reliable method for producing high-purity 1-chloroisoquinoline.[5][6]

  • Reaction Setup: Under ice bath cooling, slowly add phosphorus oxychloride (POCl₃, 200 mL) dropwise to isoquinoline-N-oxide (20.0 g).

  • Heating: After the addition is complete, heat the reaction mixture to 105 °C and maintain a gentle reflux overnight.

  • Removal of Reagent: Upon completion (monitored by TLC or LC-MS), allow the mixture to cool slightly and remove the excess POCl₃ by distillation under reduced pressure.

  • Workup: Carefully quench the residue by pouring it onto ice water. Extract the aqueous mixture with dichloromethane (DCM).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether, to afford 1-chloroisoquinoline as the final product (typical yield: 85%).[5][6]

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The inherent electron deficiency at the C1 position makes 1-chloroisoquinoline an excellent substrate for nucleophilic aromatic substitution (SNAr).[7][8] This reaction proceeds via a well-established addition-elimination mechanism, distinct from SN1 and SN2 pathways.[8][9]

The Addition-Elimination Mechanism

The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chloro leaving group.[7] This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The negative charge is delocalized, with significant stabilization provided by the electronegative nitrogen atom. In the final step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.[7]

Caption: The two-step Addition-Elimination SNAr mechanism.

Scope and Application

A wide range of nucleophiles can be employed in this reaction, making it a straightforward method for introducing diverse functional groups at the C1 position.

Nucleophile TypeExampleResulting Functional Group
O-Nucleophiles Sodium Methoxide (NaOMe)1-Methoxyisoquinoline
N-Nucleophiles Ammonia, Primary/Secondary Amines1-Amino- or 1-(Alkylamino)isoquinolines
S-Nucleophiles Sodium Thiophenoxide (NaSPh)1-(Phenylthio)isoquinoline

Causality Insight: The success of the SNAr reaction is contingent on the ability of the heterocyclic ring to stabilize the intermediate negative charge. The nitrogen atom at position 2 is crucial for this stabilization, making halo-isoquinolines significantly more reactive in SNAr than their carbocyclic analogs like chloronaphthalene.

Palladium-Catalyzed Cross-Coupling Reactions

The true versatility of 1-chloroisoquinoline is unlocked through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized synthetic chemistry by enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[2][10] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized phosphine ligands have made these transformations highly reliable.[11][12]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between 1-chloroisoquinoline and an organoboron reagent, typically a boronic acid or its ester.[2] This reaction is a cornerstone of drug discovery for creating biaryl and heteroaryl-aryl scaffolds.[2]

Catalytic Cycle: The mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 1-chloroisoquinoline to form a Pd(II) complex.[2]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[13]

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

G pd0 Pd(0)L_n pd2_complex IsoQ-Pd(II)(Cl)L_n pd0->pd2_complex Oxidative Addition (+ 1-Cl-IsoQ) transmetal IsoQ-Pd(II)(Ar)L_n pd2_complex->transmetal Transmetalation (+ Ar-B(OH)₂, Base) transmetal->pd0 Reductive Elimination product 1-Aryl-Isoquinoline transmetal->product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki Coupling [11]

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or N₂), add the arylboronic acid (1.2 - 1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 1.1-1.2 equiv relative to Pd), and a base (e.g., K₃PO₄, 2-3 equiv).

  • Reagent Addition: Add 1-chloroisoquinoline (1 equiv) followed by anhydrous, degassed solvent (e.g., Dioxane, Toluene).

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds by coupling 1-chloroisoquinoline with primary or secondary amines.[10] This reaction has largely replaced harsher classical methods and is indispensable for synthesizing anilines and related compounds.[10][14]

Catalytic Cycle: The cycle is analogous to the Suzuki coupling, but with key differences.

  • Oxidative Addition: Pd(0) adds to the 1-chloroisoquinoline.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium-amido complex.[12]

  • Reductive Elimination: The C-N bond is formed, releasing the 1-aminoisoquinoline product and regenerating the Pd(0) catalyst.[15]

G pd0 Pd(0)L_n pd2_complex IsoQ-Pd(II)(Cl)L_n pd0->pd2_complex Oxidative Addition (+ 1-Cl-IsoQ) amido_complex IsoQ-Pd(II)(NR_2)L_n pd2_complex->amido_complex Amine Binding & Deprotonation (+ HNR_2, Base) amido_complex->pd0 Reductive Elimination product 1-(R_2N)-Isoquinoline amido_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Field Insight: The amination of aryl chlorides can be challenging.[12] Success often hinges on using bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) that promote the oxidative addition and reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.[12]

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a bond between the C1 of 1-chloroisoquinoline and a terminal alkyne, yielding 1-alkynylisoquinolines.[16][17] This reaction is widely used in materials science and medicinal chemistry. It traditionally employs a dual-catalyst system of palladium and copper(I).[16][18]

Catalytic Cycle: The process involves two interconnected catalytic cycles.[16]

  • Palladium Cycle: Pd(0) undergoes oxidative addition with 1-chloroisoquinoline.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[19]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The product is eliminated, regenerating Pd(0).

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2_complex IsoQ-Pd(II)(Cl)L_n pd0->pd2_complex Oxidative Addition alkynyl_pd IsoQ-Pd(II)(C≡CR)L_n pd2_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product IsoQ-C≡CR alkynyl_pd->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide + R-C≡CH, Base cu_acetylide->pd2_complex G pd0 Pd(0)L_n pd2_complex IsoQ-Pd(II)(Cl)L_n pd0->pd2_complex Oxidative Addition (+ 1-Cl-IsoQ) insertion_complex Alkyl-Pd(II) Intermediate pd2_complex->insertion_complex Migratory Insertion (+ Alkene) insertion_complex->pd0 β-Hydride Elimination (+ Base) product 1-Vinyl-Isoquinoline insertion_complex->product

Sources

Navigating the Acquisition and Application of Methyl 1-chloroisoquinoline-6-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Scientists and Drug Development Professionals on the Commercial Availability, Synthesis, and Strategic Application of a Key Heterocyclic Building Block.

In the landscape of modern medicinal chemistry and drug discovery, the isoquinoline scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1] Among the vast array of functionalized isoquinolines, Methyl 1-chloroisoquinoline-6-carboxylate has emerged as a versatile building block, offering a unique combination of reactive sites for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, outlines plausible synthetic strategies, and discusses its potential applications for researchers, scientists, and drug development professionals.

Commercial Availability and Sourcing

This compound, identified by CAS Number 1357946-43-0 , is accessible through a number of specialized chemical suppliers catering to the research and development sector. When procuring this reagent, it is crucial to verify the CAS number, as similar-sounding compounds with different substitution patterns exist.

Key suppliers for this compound include:

SupplierWebsiteNotes
Frontier Specialty Chemicals Offers a range of specialty chemicals, including building blocks for pharmaceutical research.[2]
Santa Cruz Biotechnology (SCBT) A major supplier of biochemicals for research, listing this compound in their catalog.
Apollo Scientific A UK-based supplier of a wide range of chemical intermediates for research and industry.
AiFChem A global supplier of fine chemicals and building blocks for research and development.
Biosynth Provides a comprehensive portfolio of chemicals and custom synthesis services.

It is advisable to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound, which is typically determined by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Handling

While specific experimental data for this compound is not always publicly available, its properties can be inferred from its structure and data on related compounds.

PropertyValue
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Appearance Likely a white to off-white solid

Handling and Storage:

Like many chlorinated heterocyclic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. The compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Strategic Synthesis: A Plausible Pathway

G cluster_0 Step 1: Isoquinoline Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Esterification 4-formylbenzoic_acid 4-Formylbenzoic acid Schiff_base Schiff Base Intermediate 4-formylbenzoic_acid->Schiff_base Condensation aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde diethyl acetal aminoacetaldehyde_diethyl_acetal->Schiff_base isoquinoline_6_carboxylic_acid Isoquinoline-6-carboxylic acid Schiff_base->isoquinoline_6_carboxylic_acid Pomeranz-Fritsch Reaction (Acid-catalyzed cyclization) isoquinoline_N_oxide Isoquinoline-6-carboxylic acid N-oxide isoquinoline_6_carboxylic_acid->isoquinoline_N_oxide Oxidation (e.g., m-CPBA) 1_chloro_isoquinoline 1-Chloroisoquinoline-6-carboxylic acid isoquinoline_N_oxide->1_chloro_isoquinoline Chlorination (e.g., POCl₃) target_molecule This compound 1_chloro_isoquinoline->target_molecule Fischer Esterification (Methanol, Acid catalyst)

A plausible three-stage synthetic workflow.

Protocol 1: Synthesis of 1-Chloroisoquinoline-6-carboxylic acid

This precursor can be synthesized in two key stages: the formation of the isoquinoline core followed by chlorination.

Part A: Synthesis of Isoquinoline-6-carboxylic acid via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic and effective method for constructing the isoquinoline ring system.[1]

  • Schiff Base Formation: In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq.) and aminoacetaldehyde diethyl acetal (1.1 eq.) in a suitable solvent like ethanol. Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting materials. Remove the solvent under reduced pressure to obtain the crude Schiff base.

  • Acid-Catalyzed Cyclization: Carefully add the crude Schiff base to a stirred, cooled (0-10 °C) strong acid, such as concentrated sulfuric acid or polyphosphoric acid. After the addition, allow the mixture to warm to room temperature and then heat (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., concentrated sodium hydroxide) to a pH of 8-9, keeping the temperature low. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The product may precipitate upon neutralization and can be collected by filtration. The crude product can be purified by recrystallization or column chromatography.

Part B: Chlorination of the Isoquinoline Core

A common method for introducing a chlorine atom at the 1-position of an isoquinoline is via the N-oxide.

  • N-Oxide Formation: Dissolve the Isoquinoline-6-carboxylic acid in a suitable solvent (e.g., dichloromethane or acetic acid) and treat it with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

  • Chlorination: The resulting N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃), typically with heating, to yield 1-Chloroisoquinoline-6-carboxylic acid.[3]

Protocol 2: Fischer Esterification

The final step is the esterification of the carboxylic acid.

  • Reaction Setup: Suspend 1-Chloroisoquinoline-6-carboxylic acid (1.0 eq.) in methanol, which acts as both the solvent and the reagent.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous hydrogen chloride.

  • Reaction and Work-up: Heat the mixture to reflux for several hours, monitoring the progress by TLC. After completion, cool the reaction mixture and neutralize it with a weak base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.[4]

Analytical Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system, a singlet for the methyl ester protons (around 3.9-4.1 ppm), and a downfield signal for the proton on the carbon between the two aromatic rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic carbons, the ester carbonyl carbon (around 165-170 ppm), and the methyl carbon of the ester (around 52-55 ppm).

HPLC Analysis: Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of the compound. A gradient elution with a mobile phase consisting of water and acetonitrile (both often containing a small amount of an acid like trifluoroacetic acid or formic acid) would likely provide good separation.

Applications in Research and Drug Discovery

The strategic placement of the chloro, methyl ester, and the isoquinoline nitrogen provides three key points for molecular diversification, making this compound a valuable building block in medicinal chemistry.

G cluster_0 Reactive Sites Target This compound C1_Cl C1-Chloro group Target->C1_Cl Nucleophilic Aromatic Substitution Cross-Coupling Reactions C6_Ester C6-Ester group Target->C6_Ester Amidation Hydrazide formation Reduction to alcohol N2_Nitrogen N2-Ring Nitrogen Target->N2_Nitrogen N-alkylation N-arylation

Key reactive sites for molecular diversification.

  • The C1-Chloro Group: The chlorine atom at the 1-position is susceptible to nucleophilic aromatic substitution and is an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amine substituents.

  • The C6-Ester Group: The methyl ester at the 6-position can be readily converted into other functional groups. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. It can also be reacted with hydrazine to form hydrazides or reduced to the corresponding alcohol.

  • The Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring can be alkylated or arylated to introduce further diversity and modulate the physicochemical properties of the molecule.

The isoquinoline scaffold itself is a key component in a multitude of approved drugs and clinical candidates, with applications in areas such as oncology, infectious diseases, and neurology. Therefore, this compound serves as an excellent starting point for the synthesis of novel compounds for screening in various drug discovery programs.

Conclusion

This compound is a commercially available and highly versatile building block for chemical synthesis. Its trifunctional nature provides a rich platform for the generation of diverse molecular libraries for drug discovery and materials science. While a specific, documented synthesis protocol is not readily found in the public domain, a robust and plausible synthetic route can be designed based on well-established chemical transformations. The information provided in this guide is intended to assist researchers in the strategic acquisition, handling, and application of this valuable chemical intermediate.

References

  • Trinh Thi Huan, et al. "SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY." HETEROCYCLES, vol. 104, no. 2, 2022, pp. 365-378.
  • Organic Syntheses. 1-methylisoquinoline. [Link]
  • PubChem. Isoquinoline, 1-chloro-. [Link]
  • Master Organic Chemistry.
  • MDPI. Diastereoselective Synthesis of (–)

Sources

An In-depth Technical Guide to the Safe Handling of Halogenated Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of Halogenated Isoquinolines

Halogenated isoquinolines represent a pivotal class of heterocyclic compounds in modern drug discovery and materials science. The isoquinoline scaffold is a recurring motif in numerous natural products and pharmacologically active molecules, with over 2500 distinct isoquinoline alkaloids identified, many exhibiting potent biological effects such as analgesic and antispasmodic properties.[1] The introduction of halogen atoms (F, Cl, Br, I) onto the isoquinoline core profoundly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation is a cornerstone of medicinal chemistry, enabling chemists to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.

However, the very features that make these compounds valuable also introduce significant handling and safety challenges. The reactivity of the carbon-halogen bond, which varies depending on its position on the ring system, and the inherent biological activity of the isoquinoline nucleus, necessitate a robust and informed approach to laboratory safety.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of halogenated isoquinoline compounds, grounding every recommendation in established safety principles and scientific rationale.

Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Halogenated isoquinolines, like many polycyclic aromatic hydrocarbons (PAHs) and halogenated solvents, present a combination of health and physical hazards.[5][6]

Toxicological Profile

The toxicity of isoquinoline derivatives can be significant. The parent compound, isoquinoline, is classified as harmful if swallowed and toxic in contact with skin.[7][8] It is also known to cause serious skin and eye irritation.[8] Furthermore, some classifications list isoquinoline as a potential carcinogen.[8] Studies on related compounds, such as halogenated oxyquinolines, have demonstrated severe toxic effects on the myocardium, liver, and central nervous system in animal models, underscoring the potential for systemic toxicity.[9][10]

Causality: The nitrogen atom in the isoquinoline ring can interact with biological targets, while the lipophilic nature of the aromatic system facilitates absorption through the skin and distribution into tissues. Halogenation can enhance this lipophilicity and, in some cases, the compound's persistence in the body, potentially leading to long-term health effects.

Hazard Class Classification Key Precautionary Statements
Acute Toxicity (Oral) Category 4 (Harmful)P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]
Acute Toxicity (Dermal) Category 3 (Toxic)P280: Wear protective gloves/protective clothing. P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[7]
Skin Irritation Category 2 (Causes irritation)P264: Wash skin thoroughly after handling. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation Category 2A (Causes serious eye irritation)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Carcinogenicity Category 1B (May cause cancer)P201: Obtain special instructions before use. P308+P313: IF exposed or concerned: Get medical advice/attention.[8]
Aquatic Hazard Chronic Category 3 (Harmful to aquatic life)P273: Avoid release to the environment.[8]

Table 1: Summary of GHS Hazard Classifications for Isoquinoline, a representative parent compound.

Reactivity and Physical Hazards

The primary reactivity concern stems from the varying stability of the C-X bond. Halogens in the 1-position of the isoquinoline ring are particularly susceptible to nucleophilic substitution, making them reactive towards strong bases, amines, and other nucleophiles.[3][4] Incompatible materials to be segregated during storage include strong oxidizing agents, acids, and bases.[6] While many isoquinolines are solids at room temperature, they can have low melting points and may be handled as liquids.[8] They are generally combustible but not highly flammable.[7][11]

The Hierarchy of Controls: A Systematic Approach to Safety

OSHA and other safety bodies advocate for a "hierarchy of controls" to minimize exposure to hazardous substances.[12] This approach prioritizes the most effective control measures. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Halogenated Isoquinolines Elimination Elimination/Substitution (Use a less hazardous analogue if possible) Engineering Engineering Controls (Chemical fume hood, glove box, proper ventilation) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, designated areas, training, work-alone policy) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, lab coat, eye protection, respirator) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

The primary engineering control for handling halogenated isoquinolines is a properly functioning chemical fume hood.[13][14]

  • Rationale: A fume hood contains vapors, dusts, and aerosols, preventing their inhalation and release into the laboratory environment. All weighing, transfers, and reactions involving these compounds, especially those that are volatile or dusty solids, must be performed within a hood.[14] For highly potent or sensitizing compounds, a glove box may be necessary to provide a higher level of containment.

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs are required for all procedures.

  • Designated Areas: All work with carcinogenic or highly toxic halogenated isoquinolines must be conducted in a designated area, clearly marked with warning signs.[14] All surfaces and equipment within this area should be considered contaminated and decontaminated regularly.

  • Training: All personnel must be trained on the specific hazards of the compounds, the contents of the Safety Data Sheet (SDS), and the procedures outlined in the SOP before beginning work.[12][15]

  • Working Alone: Do not handle potent or highly toxic chemicals when working alone.[14]

Personal Protective Equipment (PPE)

PPE selection must be based on a thorough risk assessment of the specific task.[5] The following provides a general guideline; however, the SDS for the specific compound must always be consulted.

Task Eye Protection Skin/Body Protection Hand Protection Respiratory Protection
Handling Solids (Weighing, Transfers) Chemical safety goggles with side shields.[13]Lab coat (buttoned), long pants, closed-toe shoes.[13]Double-gloving with nitrile or neoprene gloves is recommended.[6][13]Generally not required if handled in a fume hood. An N95 respirator may be needed for dusty compounds if a hood is not feasible.[16][17]
Handling Solutions/Reactions Chemical safety goggles and a face shield for splash hazards.[13][16][17]Chemical-resistant apron over a lab coat.Chemical-resistant gloves (e.g., nitrile, Viton). Consult glove manufacturer's compatibility chart.[18]Not required in a fume hood.
Large Spills / Emergency Response Full-face shield over safety goggles.[19]Chemical-resistant coveralls ("bunny suit").[16][20]Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton).Air-purifying respirator with organic vapor/acid gas cartridges, or a Self-Contained Breathing Apparatus (SCBA) for major spills.[17][20][21]

Table 2: Recommended PPE for Various Laboratory Tasks.

Standard Operating Protocol: Handling and Storage

Adherence to a strict protocol minimizes the risk of exposure and contamination.

Protocol for Handling Solid Compounds
  • Preparation: Don all required PPE. Designate and prepare the work area within the chemical fume hood by laying down absorbent, disposable bench paper.

  • Weighing: Do not weigh solids directly on a balance pan outside the hood.[14] Tare a sealed container (e.g., a vial with a cap). Inside the hood, transfer the solid to the tared container, then securely close it.

  • Transfer: Remove the sealed container from the hood to weigh it. If adjustments are needed, return the sealed container to the hood to add or remove material.

  • Post-Handling: After use, securely seal the primary container. Wipe down the exterior of the container and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove residual contamination.

  • Decontamination: Wipe down the work surface inside the fume hood. Dispose of contaminated bench paper and gloves as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[13][14]

Storage Requirements
  • Containers: Store in tightly sealed, clearly labeled containers that are compatible with the material.[6] The label must include the chemical name, GHS pictograms, and hazard statements.[15]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[6][13] Store away from direct sunlight and heat sources.

  • Segregation: Crucially, store halogenated isoquinolines away from incompatible materials such as strong acids, bases, and oxidizing agents to prevent hazardous reactions.[6][22]

  • Security: For highly toxic or regulated compounds, store in a locked cabinet or a secure area with limited access.[7]

Emergency Procedures: Spill and Exposure Response

Pre-planning is essential for a safe and effective response to emergencies.[19] All laboratory personnel must know the location of safety showers, eyewash stations, and spill kits.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill (Size & Hazard) Start->Assess MinorSpill Minor Spill (<1L, low toxicity, contained) Assess->MinorSpill Minor MajorSpill Major Spill (>1L, high toxicity, volatile) Assess->MajorSpill Major Alert Alert others in the immediate area MinorSpill->Alert Evacuate Evacuate Area Pull fire alarm if necessary MajorSpill->Evacuate GetKit Don appropriate PPE & get spill kit Alert->GetKit CallHelp Call Emergency Services & EH&S Evacuate->CallHelp Secure Secure Area Close doors, restrict access CallHelp->Secure Report Report Incident to Supervisor/EH&S CallHelp->Report Contain Contain Spill (Use absorbent socks/pads) GetKit->Contain Cleanup Clean Up Work outside-in, neutralize if needed Contain->Cleanup Dispose Package Waste Label as hazardous waste Cleanup->Dispose Decontaminate Decontaminate Area & Equipment with soap and water Dispose->Decontaminate Decontaminate->Report

Caption: Workflow for responding to a chemical spill in the laboratory.

Spill Response Protocol

This protocol is a general guide. Always follow your institution's specific emergency procedures.

For a MINOR Spill (manageable by lab personnel):

  • Alert: Notify personnel in the immediate area.[23]

  • Isolate: Secure the area to prevent others from entering.

  • Protect: Don appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat. A respirator may be needed depending on the compound's volatility and toxicity.[6]

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[24][25]

  • Clean: Working from the outside edge of the spill inwards, collect the absorbent material using non-sparking tools. Place the material into a suitable, labeled container for hazardous waste.[24][25]

  • Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse if appropriate.[19]

  • Dispose: Package all contaminated materials (gloves, pads, etc.) as halogenated hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EH&S) department.[23]

For a MAJOR Spill (large volume, highly toxic, or rapid vaporization):

  • Evacuate: Immediately alert everyone and evacuate the area.[19][23]

  • Isolate: If safe to do so, close the doors to the laboratory to contain the spill.[23]

  • Call for Help: Contact your institution's emergency response number and EH&S department immediately. Provide details on the chemical, location, and quantity spilled.[26]

  • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

Personnel Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[19][26] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[11][19] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Waste Disposal: A Critical Responsibility

Improper disposal of halogenated waste poses a significant environmental hazard and is strictly regulated. The key principle is segregation.

  • Segregate Waste Streams: NEVER mix halogenated waste with non-halogenated waste.[27][28]

    • Rationale: Halogenated solvents require high-temperature incineration with special scrubbers to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated waste contaminates the entire volume, dramatically increasing disposal costs and environmental impact.[18][28]

  • Waste Containers: Collect halogenated waste in clearly labeled, compatible containers (e.g., polyethylene or glass).[6][18] The container must have a secure, tight-fitting lid and be labeled "Halogenated Hazardous Waste" with a full list of its contents.[18][27]

  • Accumulation: Do not overfill containers; leave at least 10% headspace (or fill to no more than 75% capacity) to allow for vapor expansion.[27] Store waste containers in a designated satellite accumulation area with secondary containment.[18]

  • Disposal: Arrange for waste pickup through your institution's EH&S department. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

Halogenated isoquinoline compounds are powerful tools in the hands of skilled scientists. However, their utility is matched by their potential hazard. A safety-first mindset, built upon a foundation of thorough risk assessment, strict adherence to the hierarchy of controls, and meticulous execution of handling and emergency protocols, is not merely a matter of compliance—it is an integral component of scientific excellence. By understanding the causality behind these safety guidelines, researchers can protect themselves, their colleagues, and the environment while continuing to push the boundaries of science.

References

  • Chapter 7_Quinolines and Isoquinolines. (n.d.).
  • Brandt, M., et al. (n.d.). Toxicity of halogenated oxyquinolines in dogs. A clinical study. V.
  • Lannek, B., & Lindberg, P. (1974). Toxicity of Halogenated Oxyquinolines in Dogs. A Clinical Study: III. Intoxication Experiments. Acta Veterinaria Scandinavica, 15, 398–418.
  • Brandt, M., et al. (1974). Toxicity of Halogenated Oxyquinolines in Dogs. a Clinical Study: V. Pathological Findings. Acta Veterinaria Scandinavica.
  • Isoquinoline. (n.d.).
  • Spill Control/Emergency Response. (2025). EHSO Manual 2025-2026.
  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applic
  • Nucleophilic halogenations of pyridine‐ and isoquinoline‐N‐oxides with.... (n.d.).
  • Polycyclic Arom
  • Attachment I - Item 19 Emergency Procedure, Rev. 103/08. (n.d.).
  • Quinoline. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure?. (n.d.). CDC Archive.
  • SAFETY DATA SHEET - Isoquinoline. (2024, September 6). Sigma-Aldrich.
  • Safety data sheet - Isoquinoline. (2023, April 10). CPAChem.
  • Gordon, M., & Pearson, D. E. (n.d.). The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. The Journal of Organic Chemistry.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
  • Isoquinoline. (n.d.). PubChem - NIH.
  • POLYCYCLIC AROM
  • Halogenated Solvents. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • Personal protective equipment for handling 3-Aminoisoquinolin-7-ol. (n.d.). Benchchem.
  • Spills and Emergencies. (n.d.).
  • Chemical Hazards and Toxic Substances - Overview. (n.d.).
  • ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Emergency Procedures for Spills of Radioactive Materials. (n.d.). University of New Hampshire.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Emergency Response Procedures for Radioactive Spill or Emergency. (n.d.). Montana Tech.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
  • Guidance For Hazard Determination. (n.d.).
  • Isoquinoline alkaloids. (n.d.). Wikipedia.
  • Halogenated Solvents in Laboratories. (n.d.).
  • Plant Alkaloids Toxicity. (n.d.). MD Searchlight.
  • SOP: Carcinogens. (2024, April 12). University of Pennsylvania EHRS.

Sources

Methodological & Application

Application Notes & Protocols: Methyl 1-chloroisoquinoline-6-carboxylate as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold in Kinase Inhibitor Design

The isoquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceutical agents.[1][2][3] Its rigid, planar structure is adept at mimicking the purine ring of ATP, enabling compounds to effectively target the highly conserved ATP-binding pocket of protein kinases.[4] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[4][5]

Methyl 1-chloroisoquinoline-6-carboxylate (CAS 1357946-43-0) has emerged as a particularly valuable and versatile starting material for the construction of novel kinase inhibitors.[6][7] This precursor is strategically functionalized at two key positions:

  • The C1-Chloro Group: This position acts as an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. This diversification is critical for modulating a compound's potency, selectivity, and pharmacokinetic properties.[8][9]

  • The C6-Methyl Ester Group: This functional group can serve as a crucial hydrogen bond acceptor in the kinase active site or can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization, such as amide bond formation, to explore additional binding interactions.

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for key transformations and explaining the underlying chemical principles that guide experimental design.

Core Synthetic Strategies: Diversification at the C1-Position

The C1-chloro substituent is the primary site for molecular elaboration. Two of the most powerful and widely used methods for its functionalization are the Suzuki-Miyaura C-C bond-forming reaction and the Buchwald-Hartwig C-N bond-forming amination.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[10][11] In this context, it is used to couple various aryl or heteroaryl boronic acids to the C1 position of the isoquinoline core, generating biaryl structures common in many kinase inhibitors.

Causality & Experimental Rationale: The reaction proceeds via a palladium catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12] The choice of catalyst, ligand, and base is critical. A palladium(0) species, often generated in situ from a palladium(II) precatalyst, initiates the cycle. The base (e.g., Na₂CO₃, Cs₂CO₃) is essential; it reacts with the organoboron reagent to form a more nucleophilic boronate complex, which facilitates the crucial transmetalation step where the organic moiety is transferred from boron to palladium.[13][14]

Suzuki_Workflow cluster_reagents Reagents & Catalyst Setup cluster_process Reaction & Work-up Precursor This compound Reaction Inert Atmosphere Heat (e.g., 90-100°C) Monitor by TLC/LC-MS Precursor->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Quench Quench (e.g., with Water) Reaction->Quench Cool to RT Extraction Aqueous/Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1-Aryl-isoquinoline Product Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the vessel.

  • Solvent and Degassing: Add the solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (if needed)BaseSolventTemp (°C)Typical Substrates
Pd(PPh₃)₄ (3-5%)NoneNa₂CO₃Dioxane/H₂O90-100Phenyl, Pyridyl boronic acids
Pd(dppf)Cl₂ (2-3%)NoneK₂CO₃Toluene/EtOH/H₂O80-90Electron-rich/deficient aryl boronic acids
Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄Toluene100-110Hindered aryl boronic acids
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[15][16] This reaction is instrumental in synthesizing kinase inhibitors where an amino-linker or an aniline moiety is required to interact with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[8]

Causality & Experimental Rationale: Similar to the Suzuki coupling, this reaction follows a palladium catalytic cycle.[17] However, the amination of aryl chlorides is often more challenging than that of bromides or iodides.[18] Success hinges on the use of electron-rich, sterically bulky phosphine ligands (e.g., XPhos, RuPhos). These ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[18]

Buchwald_Workflow cluster_reagents Reagents & Catalyst Setup cluster_process Reaction & Work-up Precursor This compound Reaction Inert Atmosphere Heat (e.g., 100-110°C) Monitor by TLC/LC-MS Precursor->Reaction Amine Primary/Secondary Amine Amine->Reaction Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Bulky Ligand (e.g., XPhos) Ligand->Reaction Base Strong Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Quench Quench (e.g., with sat. NH₄Cl) Reaction->Quench Cool to RT Extraction Aqueous/Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1-Amino-isoquinoline Product Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq.).

  • Substrate Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.3 eq.).

  • Solvent and Atmosphere: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the flask and purge with an inert gas (argon or nitrogen).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Targeted Signaling Pathways and Downstream Applications

The isoquinoline scaffold is a versatile template for inhibiting a range of kinases involved in critical cellular processes.[19][20] Derivatives synthesized from this compound can be screened against various kinase families. For instance, isoquinoline-8-sulfonamides are well-known inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[21] Other targets include c-Jun N-terminal kinase (JNK), epidermal growth factor receptor (EGFR), and c-Met.[22][23][24]

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC Phospho-MLC ActoMyosin Actomyosin Contraction pMLC->ActoMyosin Promotes Inhibitor Isoquinoline-Based Inhibitor Inhibitor->ROCK Inhibits

Caption: Inhibition of the ROCK signaling pathway by a kinase inhibitor.

Further modification of the C6-ester provides another avenue for optimization. Saponification of the methyl ester yields the corresponding carboxylic acid, which can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate an amide library. This strategy allows for the exploration of additional interactions within the solvent-exposed region of the kinase active site.

Conclusion

This compound is a high-value precursor for the synthesis of kinase inhibitors. Its dual functional handles at the C1 and C6 positions allow for extensive and systematic chemical modification through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The ability to rapidly generate diverse libraries of isoquinoline-based compounds makes this starting material an indispensable tool for researchers, scientists, and drug development professionals in the quest for novel and selective kinase-targeted therapeutics.

References

  • Herbert, J. M., Maffrand, J. M., et al. (1991). Inhibition of Eukaryote Protein Kinases by Isoquinoline and Oxazine Alkaloids. Scilit.
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Validation of Kinase Inhibition by Isoquinoline-8-Sulfonamides. BenchChem.
  • Brito, A., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. PubMed Central.
  • Elkamhawy, A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Anizon, F., et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
  • Asano, Y., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). PubMed.
  • Bielawska, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central.
  • N/A. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Dissertation.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. BenchChem.
  • N/A. Buchwald–Hartwig amination. Wikipedia.
  • Sharma, G., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • N/A. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • N/A. (2024). Isoquinoline derivatives and its medicinal activity. ResearchGate.
  • BenchChem. (2025). Synthesis of Kinase Inhibitors Using 6-Chloro-N-methylpyridin-2-amine. BenchChem.
  • Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Frontier Specialty Chemicals. This compound. Frontier Specialty Chemicals.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • N/A. (2024). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central.
  • Ryu, J. W., et al. (2011). Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. PubMed.
  • ChemicalBook. 1-Chloroisoquinoline synthesis. ChemicalBook.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group.
  • Santa Cruz Biotechnology. This compound. SCBT.
  • N/A. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Experimental procedure for the hydrolysis of the methyl ester in Methyl 1-chloroisoquinoline-6-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Chloroisoquinoline-6-carboxylic Acid

In the landscape of modern drug discovery and development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The targeted conversion of Methyl 1-chloroisoquinoline-6-carboxylate to its corresponding carboxylic acid is a critical transformation, unlocking a key intermediate for the synthesis of a diverse array of pharmaceutical agents. The carboxylic acid moiety serves as a versatile synthetic handle, enabling amide bond formation, further esterification, or other functional group interconversions essential for building molecular complexity and modulating pharmacological activity.

This comprehensive guide provides a detailed experimental protocol for the saponification of this compound. Beyond a mere recitation of steps, this document elucidates the chemical principles underpinning the procedure, offering insights into the rationale for specific reagents and conditions, and addressing potential challenges to ensure a robust and reproducible synthesis.

The Chemistry of Saponification: A Mechanistic Overview

The hydrolysis of an ester in the presence of a base is termed saponification.[1] This reaction is fundamentally a nucleophilic acyl substitution. The process is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is promptly deprotonated by the excess hydroxide or the liberated methoxide to form a carboxylate salt. This final, irreversible acid-base reaction drives the equilibrium towards the products, making saponification a highly efficient and generally high-yielding transformation.[2][3]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for researchers and scientists engaged in synthetic organic chemistry and medicinal chemistry. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Equipment

Reagents:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)[4]

  • Tetrahydrofuran (THF), analytical grade[5]

  • Deionized water

  • Hydrochloric acid (HCl), 1 M and concentrated solutions

  • Ethyl acetate (EtOAc), analytical grade

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or a calibrated pH meter

  • Thin-layer chromatography (TLC) plates and chamber

Reaction Setup and Procedure
  • Dissolution of the Starting Material: In a round-bottom flask of appropriate size, dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water. A common solvent ratio is 2:1 to 3:1 THF:water, ensuring the solubility of both the starting ester and the hydroxide salt. The concentration of the starting material is typically in the range of 0.1 to 0.5 M.

  • Addition of the Base: Cool the solution to 0 °C using an ice-water bath. In a separate beaker, prepare a solution of lithium hydroxide monohydrate (1.5–3.0 equivalents) or sodium hydroxide (1.5-2.5 equivalents) in deionized water.[6] Slowly add the basic solution to the stirred solution of the ester. The use of lithium hydroxide is often preferred for its milder nature and reduced risk of side reactions.[7][8]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). To prepare a TLC sample, withdraw a small aliquot of the reaction mixture, quench it with a drop of 1 M HCl, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is complete when the starting material spot is no longer visible. The reaction is typically complete within 1-4 hours at 0 °C to room temperature.[6] If the reaction is sluggish, it can be allowed to warm to room temperature or gently heated.

Work-up and Purification
  • Quenching the Reaction: Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath. Carefully acidify the solution by the dropwise addition of 1 M HCl until the pH of the aqueous phase is approximately 2-3.[9] This protonates the carboxylate salt to form the desired carboxylic acid, which may precipitate out of the solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).[6] The organic solvent will dissolve the carboxylic acid product.

  • Washing: Combine the organic layers and wash them with brine (saturated aqueous NaCl solution). This step helps to remove any remaining water and inorganic salts from the organic phase.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-chloroisoquinoline-6-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.[10]

Data Presentation: Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Base LiOH·H₂O or NaOHStrong nucleophile to initiate the hydrolysis. LiOH is often milder.[7][8]
Base Stoichiometry 1.5 - 3.0 equivalentsAn excess of base ensures complete reaction and drives the equilibrium.[6]
Solvent System THF/Water (2:1 to 3:1 v/v)Co-solvent system to dissolve both the organic starting material and the inorganic base.
Temperature 0 °C to Room TemperatureLower temperatures minimize potential side reactions. Gentle heating can be applied if the reaction is slow.[6]
Reaction Time 1 - 4 hoursTypically sufficient for complete conversion, but should be monitored by TLC.[6]
Work-up pH 2 - 3Ensures complete protonation of the carboxylate salt to the carboxylic acid.[9]

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental procedure for the hydrolysis of this compound.

experimental_workflow start This compound in THF/Water add_base Add LiOH or NaOH solution at 0 °C start->add_base reaction Stir at 0 °C to RT (Monitor by TLC) add_base->reaction acidify Acidify with HCl to pH 2-3 at 0 °C reaction->acidify extraction Extract with Ethyl Acetate acidify->extraction wash Wash with Brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Column Chromatography) concentrate->purify product 1-Chloroisoquinoline-6-carboxylic Acid purify->product

Experimental workflow for the hydrolysis of this compound.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, consider adding more base or allowing the reaction to stir for a longer period. Gentle heating can also be employed, but be mindful of potential side reactions.

  • Emulsion during Extraction: The formation of an emulsion during the work-up can be problematic. Adding more brine or allowing the mixture to stand for an extended period can help to break the emulsion. In some cases, filtration through a pad of celite may be necessary.

  • Low Yield: A low yield could be due to incomplete reaction, loss of product during work-up, or the formation of byproducts. Careful monitoring of the reaction and meticulous work-up are crucial. Ensure the pH is sufficiently acidic during the work-up to fully protonate the product.

  • Product Purity: If the final product is not pure, recrystallization from an appropriate solvent system is often effective. If impurities persist, column chromatography may be required.

Conclusion

The hydrolysis of this compound is a fundamental yet critical transformation for the synthesis of advanced intermediates in drug discovery. The protocol detailed herein, grounded in established chemical principles, provides a reliable and reproducible method for achieving this conversion. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can confidently and efficiently produce high-quality 1-chloroisoquinoline-6-carboxylic acid, paving the way for the development of novel therapeutic agents.

References

  • VertexAI Search. (n.d.). EXPERIMENT : SOAP MAKING (SAPONIFICATION).
  • Chemistry LibreTexts. (2022, October 15). 12: Making Soap - Saponification (Experiment).
  • BenchChem. (n.d.). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide.
  • CalTech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials.
  • OperaChem. (2024, April 27). Saponification-Typical procedures.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • PubMed. (1990, May). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Chemistry Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?.
  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Methyl Ester in H-Glu(OMe).
  • Chemguide. (n.d.). hydrolysis of esters.
  • Knovel. (n.d.). 6.3 Methyl Esters and Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols: Hydrolysis of 6-Bromoisoquinoline-1-carbonitrile to 6.

Sources

The Versatile Role of Methyl 1-chloroisoquinoline-6-carboxylate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinoline Scaffold and the Utility of a Key Building Block

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including roles as anticancer agents, kinase inhibitors, and antimicrobial compounds.[3][4] The strategic functionalization of the isoquinoline ring is therefore a central focus in medicinal chemistry and drug development. Methyl 1-chloroisoquinoline-6-carboxylate has emerged as a highly valuable and versatile building block in this endeavor. Its bifunctional nature, featuring a reactive chloro group at the 1-position and a methyl ester at the 6-position, allows for selective and sequential chemical modifications, providing a robust platform for the synthesis of diverse and complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. It is designed for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, field-proven protocols for its use in key synthetic transformations.

Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the differential reactivity of its two key functional groups. The chlorine atom at the C1 position is highly susceptible to displacement through various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. The methyl ester at the C6 position, while more stable, offers a handle for subsequent modifications such as hydrolysis to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. This orthogonality allows for a strategic and controlled approach to the synthesis of complex molecules.

Caption: Key synthetic transformations of this compound.

Application Note 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5][6] In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C1 position, which is a key structural motif in many kinase inhibitors.

Rationale for Experimental Choices: The choice of a palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance.[7] A phosphine ligand, such as SPhos or XPhos, is often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base, typically potassium carbonate or potassium phosphate, is essential for the transmetalation step.[1] The use of a mixed solvent system, such as 1,4-dioxane and water, helps to dissolve both the organic and inorganic reagents.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Parameter Condition Rationale
Starting Material This compoundProvides the isoquinoline scaffold with a reactive chloro group.
Coupling Partner Arylboronic acid or ester (1.2-1.5 equiv.)Source of the aryl/heteroaryl group to be introduced.
Catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Palladium source for the catalytic cycle.
Ligand SPhos or XPhos (4-10 mol%)Stabilizes the palladium catalyst and promotes the reaction.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)Aprotic polar solvent to dissolve reagents.
Temperature 80-110 °CProvides thermal energy to drive the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the catalyst and reagents.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and the phosphine ligand (e.g., SPhos, 0.10 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-isoquinoline-6-carboxylate.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[8] This reaction is particularly valuable for the synthesis of 1-aminoisoquinoline derivatives, which are important intermediates in the development of various therapeutic agents.

Rationale for Experimental Choices: The selection of the palladium precatalyst and ligand is critical for the success of the Buchwald-Hartwig amination.[9] Bulky electron-rich phosphine ligands, such as Xantphos or DavePhos, are often effective in promoting the reductive elimination step and preventing side reactions. A strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and facilitate the catalytic cycle.[10] Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
Parameter Condition Rationale
Starting Material This compoundProvides the isoquinoline scaffold with a reactive chloro group.
Coupling Partner Primary or secondary amine (1.1-1.5 equiv.)Nitrogen source for the C-N bond formation.
Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Palladium source for the catalytic cycle.
Ligand Xantphos or DavePhos (2-6 mol%)Bulky ligand to promote reductive elimination.
Base NaOtBu or LiHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic base to deprotonate the amine.
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvent to prevent reaction with the strong base.
Temperature 80-110 °CProvides thermal energy to drive the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the catalyst and reagents.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by the amine (1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 6-18 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-amino-isoquinoline-6-carboxylate.

Application Note 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C1 position in this compound also allows for nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, such as alkoxides, thiolates, and amines.[11][12] This method provides a direct route to introduce heteroatom-containing substituents without the need for a metal catalyst.

Rationale for Experimental Choices: SNAr reactions are typically promoted by polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can stabilize the charged Meisenheimer intermediate.[13] The reaction temperature can be varied to control the rate of reaction. For less reactive nucleophiles, heating may be necessary.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
Parameter Condition Rationale
Starting Material This compoundProvides the isoquinoline scaffold with an activated chloro group.
Nucleophile Alcohol, Thiol, or Amine (1.5-3.0 equiv.)Reagent to displace the chloro group.
Base NaH, K₂CO₃, or Et₃N (1.5-3.0 equiv.)To deprotonate the nucleophile (if necessary).
Solvent DMF, DMSO, or NMPPolar aprotic solvent to facilitate the reaction.
Temperature 25-120 °CDependent on the reactivity of the nucleophile.

Step-by-Step Methodology:

  • Nucleophile Preparation (if necessary): For alcohols or thiols, pre-treat with a base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF or DMF) at 0 °C to generate the corresponding alkoxide or thiolate.

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF), add the nucleophile (or the pre-formed nucleophile solution) (1.5 equiv.).

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized isoquinoline derivatives. The strategic and selective manipulation of its chloro and ester functionalities through well-established synthetic methodologies, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, provides medicinal chemists and drug development professionals with a robust platform for the creation of novel heterocyclic compounds with significant therapeutic potential. The protocols outlined in this guide offer a solid foundation for the exploration of the rich chemistry of this valuable intermediate.

References

  • Glen, et al. (1987). Synthesis of the 2, 3-Dihydro-1H-quino[1,8-ab][13][14] benzodiazepine Ring System, and Derivatives of Potential Biological Interest. Journal of Heterocyclic Chemistry, 24, 733-737.
  • The Chemists' Cookbook. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • LG Chem, Ltd. (2024). Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • LibreTexts Chemistry. (2023).
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
  • Bayer Schering Pharma AG. (2008). Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase.
  • MDPI. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
  • Organic Syntheses. (2014).
  • LibreTexts Chemistry. (2022). 16.
  • Epistemeo. (2012).
  • National Institutes of Health. (2017).
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • National Institutes of Health. (2025).
  • ResearchGate. (2023).
  • F. Hoffmann-La Roche AG. (2005). A SYNTHETIC METHOD FOR 6-CHLORO-4-HYDROXY-2-METHYL-2H-THIENO (2,3-e)-1,2-THIAZINE1, 1-DIOXIDE-3-CARBOXYLATE.
  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
  • Intellikine, Inc. (2012). Substituted isoquinolin-1(2H)-ones, and methods of use thereof.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • YouTube. (2019).
  • ClanoTech AB. (2013). Quinoline derivatives and their use as tyrosine kinase inhibitors.
  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
  • BASF AG. (1986). Preparation of quinolines.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Vernalis (R&D) Ltd. (2020). Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity.
  • Gilead Sciences, Inc. (2020). Methods and intermediates for preparing therapeutic compounds.
  • Aventis Pharma S.A. (2009). Heterocyclic compounds as inhibitors of beta-lactamases.

Sources

Application Note: A Two-Step Protocol for the Synthesis of 1-Chloroisoquinoline via N-Oxide Formation and Subsequent Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1-chloroisoquinoline, a critical intermediate in pharmaceutical and materials science research.[1] The two-step procedure involves the initial N-oxidation of the isoquinoline core using meta-chloroperoxybenzoic acid (m-CPBA), followed by a deoxygenative chlorination with phosphorus oxychloride (POCl₃). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure reliable and safe execution.

Introduction and Scientific Context

1-Chloroisoquinoline is a versatile heterocyclic building block, extensively utilized as a key intermediate in the synthesis of a wide array of complex organic molecules. Its applications span from the development of novel anti-cancer and anti-inflammatory agents to the creation of specialized polymers and dyes.[1][2] The reactivity of the chlorine atom at the C1 position allows for a variety of subsequent nucleophilic substitution reactions, making it an invaluable synthon for constructing diverse molecular architectures.[2][3]

The conversion of isoquinoline to 1-chloroisoquinoline is most effectively achieved through a two-step process. The initial step involves the N-oxidation of the isoquinoline nitrogen. This transformation is crucial as it activates the heterocyclic ring for subsequent nucleophilic attack. The electron-donating nature of the N-oxide group facilitates the regioselective introduction of a chlorine atom at the C1 position in the subsequent step.

Overall Synthetic Workflow

The protocol is divided into two primary experimental stages:

  • Part A: N-Oxidation of Isoquinoline: The nitrogen atom of the isoquinoline ring is oxidized to form isoquinoline N-oxide.

  • Part B: Chlorination of Isoquinoline N-Oxide: The intermediate N-oxide is then treated with a chlorinating agent to yield the final product, 1-chloroisoquinoline.

G cluster_0 Part A: N-Oxidation cluster_1 Part B: Chlorination Isoquinoline Isoquinoline Isoquinoline_N_Oxide Isoquinoline N-Oxide Isoquinoline->Isoquinoline_N_Oxide  m-CPBA, DCM   1_Chloroisoquinoline 1-Chloroisoquinoline Isoquinoline_N_Oxide->1_Chloroisoquinoline  POCl₃, Reflux  

Figure 1: High-level workflow for the two-step synthesis of 1-chloroisoquinoline.

Part A: Protocol for Isoquinoline N-Oxide Formation

Mechanistic Rationale

The N-oxidation of heteroaromatic compounds like isoquinoline is a common strategy to alter their electronic properties. The reaction with peroxy acids, such as m-CPBA, is a straightforward and high-yielding method for this transformation.[4][5] The electrophilic oxygen of the peroxy acid attacks the lone pair of electrons on the nitrogen atom of the isoquinoline, leading to the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
IsoquinolineReagentSigma-AldrichPurity ≥95%
meta-Chloroperoxybenzoic acid (m-CPBA)ReagentSigma-AldrichPurity ≤77% (balance water)
Dichloromethane (DCM)AnhydrousFisher ScientificACS grade, dried over molecular sieves
Saturated Sodium Bicarbonate (NaHCO₃)ACSVWRAqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)ACSVWRFor drying
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve isoquinoline (10.0 g, 77.4 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirring solution, add meta-chloroperoxybenzoic acid (m-CPBA) (18.1 g, ~1.1 eq based on 77% purity) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess m-CPBA and the meta-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude isoquinoline N-oxide. The product is typically a pale-yellow solid and can be used in the next step without further purification.

Part B: Protocol for Chlorination of Isoquinoline N-Oxide

Mechanistic Rationale

The chlorination of isoquinoline N-oxide with phosphorus oxychloride (POCl₃) is a classic example of a deoxygenative halogenation reaction.[6][7] The mechanism is analogous to the Vilsmeier-Haack reaction.[8][9][10] The oxygen atom of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, forming a phosphorylated intermediate.[11] This is followed by an intramolecular rearrangement and nucleophilic attack by a chloride ion at the C1 position, leading to the formation of 1-chloroisoquinoline and phosphate byproducts.

G N_Oxide Isoquinoline N-Oxide Intermediate Phosphorylated Intermediate N_Oxide->Intermediate  Nucleophilic attack on P   POCl3 POCl₃ POCl3->Intermediate Chloride_Attack Chloride Ion Attack (at C1) Intermediate->Chloride_Attack  Rearrangement   Product 1-Chloroisoquinoline Chloride_Attack->Product  Elimination   Byproducts Phosphate Byproducts Chloride_Attack->Byproducts

Figure 2: Simplified mechanism for the chlorination of isoquinoline N-oxide with POCl₃.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Isoquinoline N-OxideCrude from Part A--
Phosphorus Oxychloride (POCl₃)ReagentSigma-AldrichPurity ≥99%
Dichloromethane (DCM)ACSFisher ScientificFor extraction
Ice--For quenching
Saturated Sodium Bicarbonate (NaHCO₃)ACSVWRAqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)ACSVWRFor drying
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude isoquinoline N-oxide (assuming ~77.4 mmol from the previous step).

  • Reagent Addition: Under a fume hood, carefully and slowly add phosphorus oxychloride (POCl₃) (71.2 mL, 774 mmol, 10 eq) to the flask. The reaction is exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC (7:3 Hexanes:Ethyl Acetate).[6]

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Work-up: Cautiously pour the cooled residue onto crushed ice (approximately 200 g) with vigorous stirring. This step is highly exothermic and should be performed slowly in a large beaker within a fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Extract the aqueous layer three times with 100 mL portions of DCM.

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient eluent of hexanes and ethyl acetate to afford 1-chloroisoquinoline as a white to off-white solid.[2]

Safety and Handling Precautions

  • m-CPBA: is a strong oxidizing agent and can be shock-sensitive when dry.[12] It is typically supplied wetted with water to reduce its hazardous nature. Avoid contact with skin and eyes, and keep away from combustible materials.[12]

  • Phosphorus Oxychloride (POCl₃): is a highly corrosive and toxic liquid that reacts violently with water, releasing toxic gases.[13][14] It can cause severe burns to the skin, eyes, and respiratory tract.[15] Always handle POCl₃ in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including neoprene or Teflon gloves, a chemical-resistant apron, and a face shield.[14][15] Ensure an inert atmosphere is maintained during the reaction.[15]

  • Quenching: The quenching of the POCl₃ reaction mixture with ice/water is extremely exothermic and generates HCl gas. This must be performed with extreme caution in a fume hood.

Troubleshooting and Key Insights

  • Incomplete N-Oxidation: If the N-oxidation does not go to completion, consider increasing the reaction time or adding a slight excess of m-CPBA. Ensure the DCM is anhydrous, as water can react with the m-CPBA.

  • Low Yield in Chlorination: Incomplete removal of water from the crude isoquinoline N-oxide can consume POCl₃ and reduce the yield. Ensure the intermediate is thoroughly dried. The use of a large excess of POCl₃ helps to drive the reaction to completion.[6]

  • Purification: While the crude N-oxide is often suitable for the subsequent step, purification by recrystallization from an appropriate solvent system can improve the final product's purity if necessary. The final product, 1-chloroisoquinoline, is a solid at room temperature with a melting point of 31-36 °C.[3]

References

  • ResearchGate. Synthesis of isoquinolines and isoquinoline N-oxides.
  • ResearchGate. Proposed reaction mechanism for the synthesis of isoquinoline N‐oxide.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • National Institutes of Health. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes.
  • ACS Publications. Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes.
  • Grokipedia. Vilsmeier–Haack reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • National Institutes of Health. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.
  • YouTube. Vilsmeier-Haack Reaction.
  • Cambridge University Press. Vilsmeier-Haack Reaction.
  • Google Patents. Novel preparation method of quinoline n-oxide derivative with amide group.
  • National Institutes of Health. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties.
  • University of California, Los Angeles. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
  • ACS Publications. POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • ResearchGate. Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.
  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
  • ResearchGate. Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide.
  • RSC Publishing. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water.
  • PubMed. POCl3 chlorination of 4-quinazolones.

Sources

Application Notes and Protocols for the Vilsmeier-Haack Reaction on 6-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, serving as a cornerstone in synthetic organic chemistry.[1][2] Its application to the isoquinoline scaffold, a privileged structure in medicinal chemistry, provides a direct route to isoquinoline-carbaldehydes. These aldehydes are pivotal intermediates for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth technical overview of performing the Vilsmeier-Haack reaction on isoquinolines bearing a substituent at the 6-position. We will explore the mechanistic underpinnings, the critical role of the substituent in directing regioselectivity, and provide detailed, field-proven protocols for both electron-rich and electron-deficient systems.

Introduction: The Strategic Importance of Isoquinoline Formylation

The isoquinoline nucleus is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The introduction of a formyl (-CHO) group onto the isoquinoline ring via the Vilsmeier-Haack reaction unlocks a gateway for further chemical transformations. This aldehyde functionality can be readily converted into other functional groups, enabling the construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies in drug discovery programs.[3]

The Vilsmeier-Haack reaction offers a mild and efficient alternative to other formylation methods, such as the Gattermann or Rieche reactions, and is particularly well-suited for activated heterocyclic systems.[4][5] The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This electrophilic species then attacks the electron-rich positions of the isoquinoline ring.

The Decisive Role of the 6-Substituent in Regioselectivity

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and as such, the regiochemical outcome is governed by the electronic properties of the substituent already present on the isoquinoline ring.[1][6] In the case of 6-substituted isoquinolines, the substituent at the C6 position exerts a profound influence on the position of formylation.

Electron-Donating Groups (EDGs) at the 6-Position

When the 6-substituent is an electron-donating group (e.g., -OCH₃, -CH₃, -NR₂), the carbocyclic ring is activated towards electrophilic attack.[1] EDGs direct the incoming electrophile (the Vilsmeier reagent) to the ortho and para positions. For a 6-substituted isoquinoline, this corresponds to the C5 and C7 positions.

  • C5-Formylation (ortho): This position is electronically activated by the EDG at C6.

  • C7-Formylation (para): This position is also electronically activated.

Generally, a mixture of the 5-formyl and 7-formyl isomers is expected. The ratio of these products is influenced by both electronic and steric factors. The C5 position is often favored due to its higher electron density, though steric hindrance from the substituent at C6 could potentially favor formylation at C7.

Electron-Withdrawing Groups (EWGs) at the 6-Position

Conversely, if the 6-substituent is an electron-withdrawing group (e.g., -NO₂, -CN, -SO₃H), the carbocyclic ring is deactivated towards electrophilic substitution.[1] The reaction will be significantly slower and may require more forcing conditions. If the reaction does proceed, the formylation will occur at the positions that are least deactivated by the EWG. In the context of the isoquinoline ring system, electrophilic attack is generally disfavored on the pyridine ring. Therefore, the reaction, if it occurs, will still be on the carbocyclic ring, but with lower yields and potentially a different regioselectivity compared to substrates with EDGs.

The following table summarizes the expected outcomes:

6-Substituent TypeActivating/Deactivating EffectExpected Position of Formylation
Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ActivatingC5 (major) and C7 (minor)
Electron-Withdrawing Group (EWG) e.g., -NO₂DeactivatingReaction is difficult; may not proceed or give low yields.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Vilsmeier-Haack reaction on a 6-substituted isoquinoline. Protocol A details the reaction for an electron-rich substrate, using 6-methoxyisoquinoline as a model. Protocol B outlines the considerations for an electron-deficient substrate.

Protocol A: Vilsmeier-Haack Formylation of 6-Methoxyisoquinoline

This protocol describes the synthesis of 6-methoxyisoquinoline-5-carbaldehyde and 6-methoxyisoquinoline-7-carbaldehyde.

Materials:

  • 6-Methoxyisoquinoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1]

  • Formylation Reaction:

    • Dissolve 6-methoxyisoquinoline (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the solution of 6-methoxyisoquinoline dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.[1]

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to separate the 5-formyl and 7-formyl isomers.

Protocol B: Considerations for Vilsmeier-Haack Reaction on a 6-Nitroisoquinoline

For an electron-deficient substrate like 6-nitroisoquinoline, the standard Vilsmeier-Haack conditions are often ineffective.[1] The following points should be considered for attempting this challenging transformation:

  • Increased Reaction Temperature: Higher temperatures (e.g., 90-120 °C) may be required to drive the reaction forward.

  • Longer Reaction Times: The reaction may need to be run for an extended period (e.g., 24-48 hours).

  • Excess of Vilsmeier Reagent: A larger excess of the Vilsmeier reagent (e.g., 5-10 equivalents) might be necessary.

  • Alternative Reagents: Consider using more reactive Vilsmeier reagents, which can be generated from different amides or using alternative activating agents like oxalyl chloride.

  • Low Yields Expected: Be prepared for low conversion and the formation of side products. Extensive purification will likely be required.

Mechanistic Insight

The Vilsmeier-Haack reaction proceeds through a well-established mechanism. The key steps are illustrated below for the formylation of 6-methoxyisoquinoline.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Adduct Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - PO₂Cl₂⁻ Sigma_Complex Sigma Complex (Resonance Stabilized) Isoquinoline 6-Methoxyisoquinoline Isoquinoline->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Aldehyde 6-Methoxyisoquinoline- 5-carbaldehyde Iminium_Salt->Aldehyde + H₂O (Work-up) Vilsmeier_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0 °C) start->reagent_prep add_substrate Add 6-Substituted Isoquinoline reagent_prep->add_substrate reaction Heat Reaction Mixture (Monitor by TLC) add_substrate->reaction workup Quench with Ice & Neutralize reaction->workup extraction Extract with Organic Solvent workup->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification characterization Characterize Product(s) (NMR, MS, etc.) purification->characterization end End characterization->end

Sources

Application Notes & Protocols: Strategic Functionalization of the Isoquinoline C1-Position

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the C1-Position

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and CNS-modulating properties.[1] The C1 position of the isoquinoline ring is particularly significant; it is electronically deficient due to the adjacent nitrogen atom, making it a prime target for nucleophilic and radical attack. Functionalization at this site allows for the introduction of diverse substituents (alkyl, aryl, acyl, etc.), profoundly influencing the molecule's steric and electronic properties, and thereby its pharmacological profile. This guide provides an in-depth analysis of key synthetic strategies for introducing functional groups at the C1 position, explaining the mechanistic rationale behind experimental choices and providing detailed, field-proven protocols.

Method 1: Nucleophilic Addition via Reissert Compounds

The Reissert reaction is a classic, yet powerful, method for the functionalization of isoquinolines.[2] It proceeds via a two-step sequence: formation of a stable "Reissert compound" followed by its reaction with electrophiles to introduce a substituent at C1.

Expertise & Rationale: Mechanistic Insight

The core principle of the Reissert reaction is the activation of the isoquinoline ring towards nucleophilic attack.

  • Activation: The nitrogen atom of isoquinoline attacks an acyl chloride (e.g., benzoyl chloride), forming a highly electrophilic N-acylisoquinolinium salt. This activation dramatically increases the electrophilicity of the C1 carbon.

  • Nucleophilic Attack: A nucleophile, classically the cyanide ion (from KCN or TMSCN), attacks the activated C1 position. This breaks the aromaticity of the pyridine ring and forms the 1-acyl-2-cyano-1,2-dihydroisoquinoline, known as the Reissert compound.[2]

  • Functionalization: The C1 proton of the Reissert compound is now acidic and can be readily removed by a base (e.g., NaH) to form a stabilized anion. This anion is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes), installing a new group at the C1 position.

  • Rearomatization: Subsequent hydrolysis or treatment with acid eliminates the acyl and cyano groups, restoring the aromatic isoquinoline ring, now bearing the new substituent at C1.

This stepwise process provides a reliable and versatile route to C1-substituted isoquinolines.

Visualization: The Reissert Reaction Pathway

Reissert_Mechanism Figure 1: Reissert Reaction Mechanism cluster_activation Activation & Nucleophilic Attack cluster_functionalization Deprotonation & Alkylation cluster_rearomatization Hydrolysis & Rearomatization Iso Isoquinoline Salt N-Acylisoquinolinium Salt Iso->Salt + AcylCl R-COCl AcylCl->Salt Reissert_Cmpd Reissert Compound (1-Acyl-2-cyano-1,2-dihydroisoquinoline) Salt->Reissert_Cmpd + KCN KCN KCN->Reissert_Cmpd Anion Reissert Anion Reissert_Cmpd->Anion + Base Base (e.g., NaH) Base->Anion Alkylated_Reissert C1-Alkylated Reissert Compound Anion->Alkylated_Reissert + Electrophile Electrophile (E+) (e.g., R'-X) Electrophile->Alkylated_Reissert Final_Product C1-Substituted Isoquinoline Alkylated_Reissert->Final_Product + Hydrolysis Hydrolysis (H3O+) Hydrolysis->Final_Product

Caption: Figure 1: Reissert Reaction Mechanism.

Protocol 1: Synthesis of 1-Benzylisoquinoline via a Reissert Intermediate

This protocol describes the formation of a Reissert compound from isoquinoline and its subsequent alkylation with benzyl bromide.

Materials:

  • Isoquinoline

  • Benzoyl chloride

  • Potassium cyanide (KCN) (Caution: Highly toxic!)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

  • 5% Aqueous NaOH

  • Ethanol

Step-by-Step Procedure:

Part A: Formation of the Reissert Compound

  • Setup: To a two-phase system of isoquinoline (1.0 equiv) in DCM (5 mL per mmol of isoquinoline) and KCN (1.5 equiv) in water (2 mL per mmol of isoquinoline) in a round-bottom flask, add a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Activation: Add benzoyl chloride (1.2 equiv) dropwise to the vigorously stirred mixture over 20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting isoquinoline is consumed.

  • Work-up: Separate the organic layer. Wash it sequentially with water, 5% HCl, water, 5% NaOH, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Reissert compound, which can be purified by recrystallization from ethanol.

Part B: Alkylation and Hydrolysis

  • Anion Formation: Suspend NaH (1.2 equiv, washed with hexanes to remove oil) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool to 0 °C. Add a solution of the Reissert compound (1.0 equiv) in DMF dropwise. Stir for 1 hour at 0 °C.

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise to the anion solution at 0 °C. Allow the mixture to warm to room temperature and stir for 3-5 hours.

  • Hydrolysis & Rearomatization: Quench the reaction by carefully adding water. Add 30% aqueous NaOH solution and heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate and effect rearomatization.

  • Final Work-up: Cool the mixture to room temperature and extract with ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 1-benzylisoquinoline.

Method 2: Radical C-H Functionalization via the Minisci Reaction

The Minisci reaction offers a powerful and direct method for the C-H functionalization of electron-deficient heterocycles like isoquinoline.[3] It involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring.

Expertise & Rationale: Mechanistic Insight

The success of the Minisci reaction hinges on creating opposite polarity between the two reactants.

  • Heterocycle Activation: Isoquinoline is treated with a strong acid (e.g., TFA), which protonates the nitrogen atom. This significantly lowers the LUMO energy of the heterocyclic ring, making it highly susceptible to attack by a nucleophilic radical.

  • Radical Generation: A carbon-centered radical is generated from a suitable precursor. For example, an acyl radical can be generated from an aldehyde and an oxidant like potassium persulfate (K₂S₂O₈).[3] Modern protocols often employ photoredox catalysis for milder radical generation.[4][5]

  • Radical Addition: The nucleophilic radical adds selectively to the most electron-deficient position of the protonated isoquinolinium, which is C1. This forms a radical cation intermediate.

  • Rearomatization: An oxidant (often the same one used for radical generation) oxidizes the radical cation intermediate, leading to deprotonation and restoration of the aromatic system, yielding the C1-functionalized isoquinoline.

The high regioselectivity for the C1 position and the use of readily available radical precursors make this a highly valuable method in drug discovery.[6]

Visualization: Minisci-Type Acylation Workflow

Minisci_Workflow Figure 2: Workflow for Minisci-Type Acylation Start Combine Reactants: - Isoquinoline - Aldehyde - Oxidant (K₂S₂O₈) - Acid (TFA) - Solvent (DCE) Reaction Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS Start->Reaction 1. Setup Quench Cool to RT Quench with NaHCO₃ (aq) Reaction->Quench 2. Reaction Complete Workup Aqueous Work-up Extract Extract with Organic Solvent (e.g., EtOAc or DCM) Quench->Extract 3. Neutralize Dry Dry organic layer (Na₂SO₄) Concentrate Extract->Dry 4. Isolate Purify Purify Crude Product Column Silica Gel Chromatography Dry->Column 5. Purify End Isolated C1-Acylisoquinoline Column->End

Caption: Figure 2: Workflow for Minisci-Type Acylation.

Protocol 2: Transition-Metal-Free Minisci Acylation of Isoquinoline

This protocol details a method for the C1-acylation of isoquinoline using an aldehyde as the acyl radical precursor, adapted from a cross-dehydrogenative coupling (CDC) strategy.[3]

Materials:

  • Isoquinoline

  • Aldehyde (e.g., pivalaldehyde)

  • Potassium persulfate (K₂S₂O₈)

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Setup: In a screw-cap vial, dissolve isoquinoline (1.0 equiv) in DCE (0.2 M).

  • Add Reagents: To the solution, add the aldehyde (3.0 equiv), K₂S₂O₈ (3.0 equiv), and TFA (1.0 equiv).

  • Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Quench and Work-up: After completion, cool the reaction mixture to room temperature. Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid (Caution: CO₂ evolution).

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure C1-acylated isoquinoline.

Data Summary: Comparison of C1-Functionalization Methods
MethodKey PrincipleC1-SubstituentAdvantagesLimitations
Reissert Reaction Nucleophilic addition to an N-acylisoquinolinium saltAlkyl, Benzyl, AcylWell-established, versatile, uses stable intermediates.[2]Stoichiometric reagents, requires toxic cyanide, multi-step process.
Minisci Reaction Radical addition to a protonated isoquinolineAcyl, Alkyl, ArylDirect C-H functionalization, high atom economy, broad scope.[3][6]Often requires strong oxidants/acid, potential for regioselectivity issues with substituted isoquinolines.
Metal-Free C-H Arylation Oxidative C-H activation with an oxidantArylAvoids transition metals, mild conditions.[7]Requires stoichiometric strong oxidant (e.g., DEAD), limited to certain nucleophiles (e.g., Grignards).[7]

Method 3: Transition-Metal-Free Oxidative C-H Arylation

Modern methods increasingly focus on direct C-H activation to avoid pre-functionalization of starting materials. While many of these rely on transition metals, metal-free oxidative approaches have emerged as a powerful alternative.[7]

Expertise & Rationale: Mechanistic Insight

This strategy leverages an in-situ generated iminium ion intermediate for C1-functionalization of tetrahydroisoquinolines, which can then be aromatized if desired.

  • Oxidation: An N-alkyl-tetrahydroisoquinoline is treated with an oxidant, such as diethyl azodicarboxylate (DEAD). The oxidant abstracts a hydride from the C1 position, generating a highly electrophilic N-alkyl-3,4-dihydroisoquinolinium ion.

  • Nucleophilic Attack: A potent nucleophile, typically an aryl Grignard reagent (ArMgX), is added to the reaction mixture. It attacks the electrophilic C1 carbon of the iminium ion.

  • Product Formation: This nucleophilic addition directly forms the C1-arylated tetrahydroisoquinoline product.[7] The process is efficient and avoids the need for expensive and potentially toxic transition metal catalysts.

This method is particularly valuable for synthesizing C1-arylated tetrahydroisoquinoline alkaloids and their analogs.[7]

Protocol 3: Oxidative C1-Arylation of N-Methyl-Tetrahydroisoquinoline

This protocol describes the direct C1-arylation of an N-alkyl-tetrahydroisoquinoline using a Grignard reagent and DEAD as the oxidant.[7]

Materials:

  • N-Methyl-1,2,3,4-tetrahydroisoquinoline

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1 M solution in THF)

  • Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of N-Methyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in anhydrous THF (0.1 M).

  • Add Grignard Reagent: Add the aryl Grignard reagent (6.0 equiv) dropwise to the solution at room temperature. Stir for 15 minutes.

  • Oxidative Coupling: Add DEAD (2.0 equiv) dropwise to the reaction mixture. A color change is typically observed. Continue stirring at room temperature for 8-12 hours.

  • Quench: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3 x volumes).

  • Wash and Dry: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired C1-arylated tetrahydroisoquinoline product.

References

  • Singh, K. N., Kessar, S. V., Singh, P., Singh, P., Kaur, M., & Batra, A. (2014). Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. Synthesis, 46(19), 2644-2650. [Link]
  • Various Authors. (2021). Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation.
  • Kumar, A., Sharma, P., & Sharma, R. (2016). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. PubMed. [Link]
  • Various Authors. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). [Link]
  • Various Authors. (2020). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts. [Link]
  • Various Authors. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]
  • Hernández-Pérez, A. C., & Gevorgyan, V. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • Gautier, F. M., et al. (2009). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. National Institutes of Health (NIH). [Link]
  • Maryanoff, B. E., et al. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews. [Link]
  • Various Authors. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. National Institutes of Health (NIH). [Link]
  • Various Authors. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. National Institutes of Health (NIH). [Link]
  • Jin, J., & MacMillan, D. W. C. (2014). Direct Arylation of Ethers through the Combination of PhotoredoxMediated CH Functionalization and the Minisci Reaction. Macmillan Group, Princeton University. [Link]
  • Lima, F., & Melchiorre, P. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. National Institutes of Health (NIH). [Link]
  • Various Authors. (n.d.). Reissert reaction. Wikipedia. [Link]
  • Douglas, C. J., & MacMillan, D. W. C. (2023). Discovery and Development of the Enantioselective Minisci Reaction.

Sources

Laboratory scale-up synthesis of Methyl 1-chloroisoquinoline-6-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Laboratory Scale-up Synthesis of Methyl 1-chloroisoquinoline-6-carboxylate

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, technically-grounded guide for the laboratory-scale synthesis and scale-up of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a chloro-substituent at the 1-position and a methyl ester at the 6-position provides versatile handles for further synthetic elaboration. This guide details a robust three-step synthetic sequence, offering causality-driven explanations for experimental choices, detailed step-by-step protocols, and critical considerations for process scale-up.

Introduction and Synthetic Strategy

The synthesis of functionalized isoquinolines is a cornerstone of modern pharmaceutical research. This compound serves as a key intermediate, enabling diversification through nucleophilic aromatic substitution at the C1 position and amide bond formation via the C6 ester.

Our synthetic strategy is designed for reliability, scalability, and is based on well-established chemical transformations. The pathway proceeds through three distinct stages:

  • Synthesis of the Isoquinolinone Core: Construction of 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid from a suitable precursor.

  • Chlorination of the Lactam: Conversion of the C1-oxo group to the corresponding C1-chloro functionality using a potent chlorinating agent.

  • Esterification: Conversion of the C6-carboxylic acid to the target methyl ester.

This approach isolates the key chemical transformations, allowing for purification and characterization at each stage, which is critical for ensuring the quality of the final product, especially during scale-up operations.

G cluster_0 Step 1: Isoquinolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Esterification A Precursor (e.g., 4-Formylphthalic Acid) B 1-Oxo-1,2-dihydroisoquinoline- 6-carboxylic Acid A->B Cyclization (e.g., with Glycine) C 1-Chloroisoquinoline- 6-carboxylic Acid B->C POCl₃ (Vilsmeier-Haack type) D Methyl 1-chloroisoquinoline- 6-carboxylate C->D SOCl₂ / Methanol

Caption: Proposed three-step synthetic workflow.

Experimental Protocols and Methodologies

Step 1: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic Acid

The formation of the isoquinolinone (a cyclic amide or lactam) core is the foundational step. While multiple named reactions exist for isoquinoline synthesis, such as the Pomeranz–Fritsch or Bischler-Napieralski reactions, constructing this specific 6-carboxy substituted pattern often involves cyclization of appropriately substituted precursors like homophthalic acids or phthalic aldehydes.[1][2] The following protocol is a representative method.

Protocol 1: Isoquinolinone Formation

  • Apparatus: A 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Reagent Loading: Charge the flask with 4-formylphthalic acid (1.0 eq) and glycine (1.1 eq).

  • Solvent Addition: Add acetic acid as the solvent (approx. 5-10 mL per gram of starting material).

  • Reaction: Heat the slurry to reflux (approx. 118°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material. The reaction typically takes 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the acetic acid upon cooling.

  • Purification: Filter the solid product and wash thoroughly with cold water to remove residual acetic acid and glycine. Further wash with a cold organic solvent like acetone or ethyl acetate to remove organic impurities. Dry the solid under vacuum at 50-60°C to yield 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid as a solid.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
4-Formylphthalic Acid180.130.11.018.0 g
Glycine75.070.111.18.26 g
Acetic Acid60.05--200 mL
Expected Product 189.15 - - ~15-17 g (80-90% yield)
Step 2: Synthesis of 1-Chloroisoquinoline-6-carboxylic Acid

This critical step transforms the C1-oxo group into a reactive C1-chloro group. The reaction utilizes a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ.

Causality: The oxygen of the amide is nucleophilic and attacks the phosphorus atom of POCl₃. Subsequent elimination steps, facilitated by the aromaticity gained in the transition state, lead to the replacement of the oxygen with a chlorine atom. This is a standard and highly effective method for converting cyclic amides (lactams) to their corresponding chloro-derivatives.[3][4]

G A Isoquinolinone C O-Phosphorylated Intermediate A->C Nucleophilic Attack B POCl₃ B->C E 1-Chloroisoquinoline C->E SₙAr type Attack D Chloride Ion (Cl⁻) D->E

Sources

Application Notes and Protocols for the Derivatization of Methyl 1-chloroisoquinoline-6-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic compounds exhibiting significant pharmacological activities.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an ideal template for the design of therapeutic agents targeting a variety of biological entities, including enzymes and receptors.[3] Specifically, the functionalization of the isoquinoline core allows for the systematic exploration of the chemical space around the scaffold, which is a cornerstone of structure-activity relationship (SAR) studies in modern drug discovery.[4]

Methyl 1-chloroisoquinoline-6-carboxylate is a particularly attractive starting material for the generation of diverse chemical libraries. The chlorine atom at the 1-position is activated towards both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing a versatile handle for the introduction of a wide range of substituents. The ester moiety at the 6-position offers an additional point for modification or can serve as a key interaction point with a biological target. This document provides a detailed guide for the derivatization of this compound, focusing on scientifically sound protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions. The causality behind the choice of reagents and conditions is explained to empower researchers to rationally design and execute their SAR campaigns.

Strategic Derivatization for SAR Studies: A Visual Workflow

The strategic derivatization of the this compound core is pivotal for systematically probing the structure-activity landscape. The following workflow illustrates the key diversification pathways.

SAR_Workflow cluster_0 Derivatization Strategies cluster_1 Generated Analogs Core This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald SNAr Nucleophilic Aromatic Substitution (C-Nu Bond Formation) Core->SNAr Aryl_Analogs 1-Aryl/Heteroaryl Analogs Suzuki->Aryl_Analogs Amino_Analogs 1-Amino Analogs Buchwald->Amino_Analogs Nu_Analogs 1-Alkoxy/Thioalkoxy/etc. Analogs SNAr->Nu_Analogs SAR SAR Evaluation (e.g., Kinase Inhibition Assay) Aryl_Analogs->SAR Amino_Analogs->SAR Nu_Analogs->SAR

Caption: A logical workflow for the derivatization of the core scaffold.

I. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl scaffolds.[5][6] This reaction is indispensable for generating libraries of compounds to explore SAR.[5]

Causality in Experimental Design

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The choice of catalyst, ligand, base, and solvent is critical for a successful reaction.

  • Catalyst and Ligand: For the coupling of electron-deficient heteroaryl chlorides like this compound, a palladium(0) source is required, often generated in situ from a palladium(II) precursor like Pd(OAc)₂. Electron-rich and sterically bulky phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the relatively unreactive C-Cl bond and to promote the reductive elimination step.

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6] The choice of base, such as K₂CO₃ or Cs₂CO₃, can influence the reaction rate and yield. The ester functionality in the starting material is generally stable under these conditions.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the respective boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the vessel.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Reactions
EntryBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O901678
33-Pyridylboronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O1001872
4Thiophene-2-boronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O1001081

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[8][9] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 1-position of the isoquinoline core.

Causality in Experimental Design

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]

  • Catalyst and Ligand: As with Suzuki coupling, a Pd(0) catalyst is employed. The choice of ligand is crucial and often depends on the nature of the amine. For primary aliphatic and cyclic secondary amines, bulky, electron-rich phosphine ligands like RuPhos or BrettPhos are often effective.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, milder bases like Cs₂CO₃ can sometimes be used, although this may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) dissolved in the anhydrous solvent (e.g., toluene).

  • Reaction: Heat the mixture with vigorous stirring to 90-110 °C.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase and purify by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineRuPhos Pd G3NaOtBuToluene100692
2PiperidinePd₂(dba)₃/BrettPhosNaOtBuDioxane110888
3AnilinePd(OAc)₂/XantphosCs₂CO₃Toluene1102465
4BenzylamineRuPhos Pd G3NaOtBuToluene1001079

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

III. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a viable alternative for the derivatization of electron-deficient aryl halides.[8] The electron-withdrawing nature of the isoquinoline nitrogen and the ester group at the 6-position can sufficiently activate the 1-position for nucleophilic attack.

Causality in Experimental Design

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[8]

  • Substrate Activation: The rate of SNAr is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. In this compound, the ring nitrogen acts as a powerful electron-withdrawing group, activating the C1 position.

  • Nucleophile: Strong nucleophiles are generally required. Alkoxides, thiolates, and amines can be used. The strength of the nucleophile will dictate the required reaction conditions (e.g., temperature).

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and stabilize the charged intermediate.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the SNAr reaction with an alkoxide nucleophile.

  • Nucleophile Preparation: In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol (e.g., methanol, 5.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF). Add a strong base (e.g., NaH, 1.5 equiv.) portion-wise at 0 °C and stir for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in the same solvent to the alkoxide solution.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the crude product by flash column chromatography.

Data Presentation: Representative SNAr Reactions

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Sodium methoxide | NaH | DMF | 25 | 2 | 95 | | 2 | Sodium ethoxide | NaH | THF | 60 | 4 | 89 | | 3 | Sodium thiophenoxide | NaH | DMF | 25 | 1 | 98 | | 4 | Potassium phenoxide | K₂CO₃ | DMSO | 100 | 12 | 75 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 1-position of the methyl isoquinoline-6-carboxylate scaffold allows for a systematic investigation of the impact of various substituents on biological activity. For instance, in the context of kinase inhibitor development, the nature of the group at the 1-position can significantly influence potency and selectivity.[11][12]

SAR_Logic cluster_0 Pharmacophore Hypothesis cluster_1 SAR Exploration cluster_2 Predicted Activity Core Isoquinoline-6-carboxylate (Hinge Binding) R1 1-Position Substituent (Solvent Front/Selectivity Pocket) Small_Lipophilic Small Lipophilic (e.g., Phenyl) Potency Potency Small_Lipophilic->Potency Increases H_Bond_Donor H-Bond Donor (e.g., -NH-Aryl) H_Bond_Donor->Potency Increases H_Bond_Acceptor H-Bond Acceptor (e.g., Morpholine) Selectivity Selectivity H_Bond_Acceptor->Selectivity Increases Bulky Bulky Group (e.g., t-Butylphenyl) Bulky->Potency Decreases (Steric Hindrance)

Caption: A logical diagram illustrating the SAR exploration strategy.

Hypothetical SAR Data for a Kinase Target
Derivative (1-substituent)IC₅₀ (nM)Rationale
-Cl (Starting Material)>10,000Inactive precursor
-Phenyl500Introduction of a lipophilic group can enhance binding.
-4-Methoxyphenyl250Electron-donating group may favorably interact with the binding pocket.
-3-Pyridyl150Potential for a hydrogen bond with the protein backbone.
-Morpholino800Bulky group may have a suboptimal fit.
-Anilino100Hydrogen bond donor/acceptor potential.

Note: This data is hypothetical and for illustrative purposes only.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[10][13][14][15][16][17] For example, in the ¹H NMR of methyl 1-phenylisoquinoline-6-carboxylate, one would expect to see characteristic signals for the aromatic protons of both the isoquinoline and phenyl rings, as well as a singlet for the methyl ester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Purity Analysis: Purity is typically assessed by HPLC or LC-MS.

Conclusion

This compound is a versatile starting material for the synthesis of diverse libraries of compounds for SAR studies. By employing robust and well-understood synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can efficiently explore the chemical space around this privileged scaffold. The protocols and insights provided in this document are intended to serve as a comprehensive guide for drug discovery professionals in their quest for novel therapeutic agents.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemistry Stack Exchange. (2018, February 14). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?.
  • Google Patents. (n.d.). US8455647B2 - 6-aminoisoquinoline compounds.
  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 271. [Link]
  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121.
  • OpenStax. (n.d.). 16.6: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines.
  • ResearchGate. (n.d.). Selected SAR of isoquinoline series [Table].
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Rychnovsky, S. [Scott Rychnovsky]. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
  • Salama, I. T., et al. (2024). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. Journal of Molecular Liquids, 124442. [Link]
  • Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3117-3122.
  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Tode, C., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(7), 5521-5541. [Link]
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Verma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1221-1279. [Link]
  • WBM. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
  • Wuts, P. (n.d.). 13 - Synthesis of Isoquinolines and Quinolines [Video]. YouTube. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methyl 1-chloroisoquinoline-6-carboxylate in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold in Antibacterial Drug Discovery

The relentless rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), presents a formidable challenge to global health.[1] This crisis necessitates the discovery of new antibacterial agents with novel mechanisms of action to circumvent existing resistance pathways.[2] The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including potent antibacterial properties.[3][4]

Derivatives of isoquinoline have been shown to exhibit strong bactericidal activity against a plethora of Gram-positive bacteria, including notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[5] The mechanism of action for some isoquinoline-based compounds involves the perturbation of essential cellular processes such as cell wall synthesis, nucleic acid biosynthesis, or the inhibition of the crucial cell division protein FtsZ.[3][5][6][7] This multifaceted activity makes the isoquinoline framework an exceptionally attractive starting point for the development of next-generation antibiotics.

This guide provides detailed application notes and protocols centered on a strategic and versatile building block: Methyl 1-chloroisoquinoline-6-carboxylate . We will explore its synthetic utility, focusing on two primary diversification pathways: palladium-catalyzed cross-coupling at the C1 position and amide bond formation at the C6 position, enabling the creation of extensive compound libraries for antibacterial screening.

The Core Intermediate: this compound

This compound is an ideal starting material for library synthesis due to its two distinct and orthogonally reactive functional groups.

  • The 1-Chloro Group : The chlorine atom at the C1 position is activated towards nucleophilic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient formation of new carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents.

  • The 6-Carboxylate Group : The methyl ester at the C6 position provides a secondary point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form a library of amides. This modification can significantly impact the compound's solubility, cell permeability, and target engagement.

The strategic combination of reactions at these two sites allows for the systematic exploration of the chemical space around the isoquinoline core to optimize antibacterial potency and selectivity.

Application Note I: Suzuki-Miyaura Cross-Coupling at the C1 Position

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds between an organic halide and an organoboron compound, catalyzed by a palladium complex.[8] It is widely used in pharmaceutical development for its high tolerance of functional groups and generally mild reaction conditions.[9]

Principle of the Reaction

The catalytic cycle of the Suzuki coupling involves three key steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid to facilitate this step.[8]

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[9]

Suzuki_Coupling_Workflow start Methyl 1-chloroisoquinoline- 6-carboxylate + Arylboronic Acid reaction Inert Atmosphere (N₂/Ar) Heat (80-110°C) start->reaction Add Reagents reagents Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₃PO₄) Solvent (e.g., Toluene/H₂O) workup Aqueous Workup (EtOAc/Water Extraction) reaction->workup Cool to RT purification Purification (Flash Column Chromatography) workup->purification Crude Product product Pure 1-Aryl-isoquinoline- 6-carboxylate Derivative purification->product Isolate

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol (Generalized)

This protocol is adapted from established methods for similar chloro-heteroaromatic compounds and should be optimized for specific substrates.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous Toluene and Degassed Deionized Water (e.g., 4:1 ratio)

  • Reaction vessel (e.g., Schlenk flask) with magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation : To a dry reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous toluene and degassed water via syringe.

  • Degassing : Sparge the resulting suspension with the inert gas for 15-30 minutes. This step is crucial to remove any dissolved oxygen from the solvent, which can interfere with the catalytic cycle.

  • Catalyst Addition : To the stirring suspension, add the palladium(II) acetate and SPhos ligand. The mixture may change color, indicating the formation of the active catalytic species.

  • Reaction : Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water, then transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying : Combine the organic extracts, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation: Library Scaffolds

This protocol allows for the generation of a diverse library of compounds by varying the arylboronic acid coupling partner.

EntryArylboronic Acid PartnerRepresentative Product StructurePotential Biological Relevance
1Phenylboronic acid1-Phenylisoquinoline-6-carboxylateCore aromatic scaffold
24-Fluorophenylboronic acid1-(4-Fluorophenyl)isoquinoline-6-carboxylateFluorine can enhance metabolic stability and binding affinity
3Pyridine-3-boronic acid1-(Pyridin-3-yl)isoquinoline-6-carboxylateIntroduces a basic nitrogen for improved solubility and H-bonding
43,5-Dimethoxyphenylboronic acid1-(3,5-Dimethoxyphenyl)isoquinoline-6-carboxylateMethoxy groups can modulate electronic properties and serve as H-bond acceptors

Application Note II: Synthesis of Isoquinoline-6-Carboxamides

Amide bond formation is a cornerstone of medicinal chemistry. Converting the C6-ester to a series of amides can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This is a two-step process involving ester hydrolysis followed by amide coupling.

Principle of the Reaction
  • Saponification : The methyl ester is hydrolyzed to a carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a polar, protic solvent mixture (e.g., THF/Methanol/Water). Subsequent acidification protonates the carboxylate salt to yield the free carboxylic acid.

  • Amide Coupling : The resulting carboxylic acid is activated using a peptide coupling reagent (e.g., HATU, HOBt/EDC) to form a highly reactive intermediate. This intermediate readily reacts with a primary or secondary amine to form the stable amide bond.

Amide_Coupling_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling start_ester 1-Aryl-isoquinoline- 6-carboxylate hydrolysis Base (e.g., LiOH) Solvent (THF/MeOH/H₂O) Then Acid (e.g., HCl) start_ester->hydrolysis acid_product 1-Aryl-isoquinoline- 6-carboxylic Acid hydrolysis->acid_product acid_product2 Carboxylic Acid acid_product->acid_product2 Isolate & Proceed amine Primary or Secondary Amine (R¹R²NH) coupling Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) amine->coupling final_amide 1-Aryl-isoquinoline- 6-carboxamide coupling->final_amide acid_product2->coupling

Sources

Protocol for the Reduction of Carboxylic Acid Groups in Isoquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Hydroxymethyl-Isoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active compounds.[1] The conversion of a carboxylic acid moiety on the isoquinoline ring to a primary alcohol (a hydroxymethyl group) is a critical transformation in the synthesis of novel drug candidates. This functional group modification can significantly impact a molecule's biological activity, solubility, and metabolic stability. For instance, the resulting hydroxymethyl-isoquinolines can serve as key intermediates for further derivatization, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies. This application note provides detailed protocols and expert insights into the two most common and effective methods for this reduction: the use of Lithium Aluminum Hydride (LAH) and Borane-Tetrahydrofuran complex (BH3-THF).

Choosing the Right Reducing Agent: A Strategic Decision

The selection of a reducing agent for the conversion of a carboxylic acid to a primary alcohol on an isoquinoline derivative is not a one-size-fits-all decision. The choice between the powerful Lithium Aluminum Hydride (LAH) and the more selective Borane-THF complex (BH3-THF) depends critically on the overall functionality of the starting material.

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant

LAH is a potent reducing agent capable of reducing a wide array of functional groups, including esters, amides, and nitriles, in addition to carboxylic acids.[2] Its high reactivity makes it a reliable choice when the carboxylic acid is the only reducible group or when the simultaneous reduction of other functionalities is desired.

Borane-Tetrahydrofuran Complex (BH₃-THF): The Chemoselective Specialist

In contrast, BH3-THF exhibits remarkable chemoselectivity, preferentially reducing carboxylic acids in the presence of many other functional groups, such as esters and nitro groups.[3][4] This selectivity is attributed to the electrophilic nature of borane, which readily forms an acyloxyborane intermediate with the carboxylic acid, facilitating its reduction.[4] This makes BH3-THF the reagent of choice for complex isoquinoline derivatives where preserving other functional groups is paramount.

Visualizing the Reduction Pathways

To better understand the chemical transformations, the following diagrams illustrate the general mechanisms for the reduction of a carboxylic acid to a primary alcohol using both LAH and BH3-THF.

G General Reaction Workflow cluster_start Starting Material cluster_reagents Choice of Reducing Agent cluster_workup Reaction & Workup cluster_product Product start Isoquinoline Carboxylic Acid LAH LiAlH₄ in THF start->LAH Non-selective Reduction BH3 BH₃-THF start->BH3 Chemoselective Reduction workup Aqueous Workup LAH->workup BH3->workup product Hydroxymethyl-Isoquinoline workup->product

Caption: A generalized workflow for the reduction of an isoquinoline carboxylic acid.

Protocol 1: Reduction of Isoquinoline-3-carboxylic Acid using Borane-Tetrahydrofuran (BH₃-THF)

This protocol is based on a reported synthesis of (isoquinolin-3-yl)methanol and is exemplary of a chemoselective reduction.

Reaction Parameters at a Glance
ParameterValue
Substrate Isoquinoline-3-carboxylic acid
Reagent Borane-tetrahydrofuran complex (1 M in THF)
Solvent Tetrahydrofuran (THF), anhydrous
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Workup Methanol quench followed by aqueous workup
Expected Yield High
Detailed Experimental Procedure
  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add isoquinoline-3-carboxylic acid (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Reaction:

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a 1 M solution of borane-THF complex in THF (3.0 eq) dropwise via a syringe. Caution: The addition of borane can be exothermic and may cause gas evolution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of methanol. Caution: Vigorous gas evolution (hydrogen) will occur.

    • Stir the mixture for 30 minutes at room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure (isoquinolin-3-yl)methanol.

G BH3-THF Reduction Mechanism Iso-COOH Isoquinoline-COOH Acyloxyborane Acyloxyborane Intermediate Iso-COOH->Acyloxyborane + BH₃ BH3 BH₃ Reduced_Intermediate Reduced Borate Ester Acyloxyborane->Reduced_Intermediate + 2 BH₃ Iso-CH2OH Isoquinoline-CH₂OH Reduced_Intermediate->Iso-CH2OH + H₂O H2O H₂O (Workup) G LiAlH4 Reduction Mechanism Iso-COOH Isoquinoline-COOH Carboxylate Isoquinoline-COO⁻ Li⁺ + H₂ Iso-COOH->Carboxylate + LiAlH₄ (acid-base) LiAlH4_1 LiAlH₄ Aldehyde_intermediate [Aldehyde Intermediate] Carboxylate->Aldehyde_intermediate + LiAlH₄ LiAlH4_2 LiAlH₄ Alkoxide Alkoxide Intermediate Aldehyde_intermediate->Alkoxide + LiAlH₄ LiAlH4_3 LiAlH₄ Iso-CH2OH Isoquinoline-CH₂OH Alkoxide->Iso-CH2OH + H₃O⁺ H3O_plus H₃O⁺ (Workup)

Sources

Leveraging Methyl 1-chloroisoquinoline-6-carboxylate in a Ugi/Suzuki Tandem Strategy for the Rapid Assembly of Novel Medicinal Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, making the isoquinoline scaffold a focal point in therapeutic research and drug design.[3][4] Concurrently, multicomponent reactions (MCRs) have become a cornerstone of modern medicinal chemistry, prized for their efficiency, atom economy, and ability to generate vast libraries of complex molecules in a single synthetic operation.[5][6]

Among MCRs, the Ugi four-component reaction (Ugi-4CR) is exceptionally versatile, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce diverse α-acylamino carboxamide products.[7] While powerful, a key strategy to further expand the chemical space accessible via MCRs is the use of post-MCR modifications. This approach involves designing an MCR product that contains a reactive handle, enabling a subsequent transformation to introduce additional complexity and structural diversity.

This application note details a robust and highly adaptable protocol that synergizes the efficiency of the Ugi-4CR with the precision of palladium-catalyzed cross-coupling. We demonstrate the use of Methyl 1-chloroisoquinoline-6-carboxylate as a key building block, which is coupled with a functionalized Ugi adduct via a Suzuki reaction. The chloro-substituent at the C1 position of the isoquinoline ring serves as an excellent electrophilic partner for this transformation. This tandem strategy provides a streamlined pathway to novel, highly decorated isoquinoline derivatives, which are challenging to synthesize through traditional methods and hold significant potential for drug discovery programs.

Principle of the Method

The synthetic strategy is a two-stage, one-pot or two-step sequence designed for efficiency and modularity.

  • Stage 1: Ugi Four-Component Reaction. An aldehyde bearing a boronic acid (or ester) functionality is reacted with an amine, a carboxylic acid, and an isocyanide. This reaction proceeds rapidly under mild conditions to form a stable Ugi adduct. This adduct is a custom-built nucleophilic partner, containing the boronic acid moiety required for the subsequent cross-coupling step.

  • Stage 2: Suzuki Cross-Coupling. The crude or purified Ugi adduct is then reacted with this compound in the presence of a palladium catalyst, a suitable base, and a ligand. The Suzuki coupling forms a new carbon-carbon bond between the Ugi product and the C1 position of the isoquinoline ring, yielding the final, highly functionalized target molecule.

The overall workflow is depicted below.

G cluster_0 Stage 1: Ugi-4CR cluster_1 Stage 2: Suzuki Coupling A Aldehyde (with Boronic Acid) Ugi_Product Functionalized Ugi Adduct A->Ugi_Product One-Pot Synthesis B Amine B->Ugi_Product One-Pot Synthesis C Carboxylic Acid C->Ugi_Product One-Pot Synthesis D Isocyanide D->Ugi_Product One-Pot Synthesis Final_Product Novel Isoquinoline Scaffold Ugi_Product->Final_Product C-C Bond Formation Iso This compound Iso->Final_Product Catalyst Pd Catalyst + Base Catalyst->Final_Product

Figure 1: Overall workflow of the Ugi-Suzuki tandem reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ugi Adduct (Boronic Acid Intermediate)

Rationale: This protocol outlines the synthesis of a representative Ugi adduct using 4-formylphenylboronic acid. The choice of methanol as a solvent is common for Ugi reactions as it effectively dissolves the starting materials and the reaction is often complete within minutes to hours at room temperature.[7] The boronic acid moiety is stable under these conditions, making it an ideal component for this tandem strategy.

Materials:

  • 4-Formylphenylboronic acid (1.0 eq)

  • Benzylamine (1.0 eq)

  • Cyclohexyl isocyanide (1.0 eq)

  • Acetic acid (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Standard laboratory glassware for workup

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylphenylboronic acid (e.g., 150 mg, 1.0 mmol).

  • Dissolve the aldehyde in anhydrous methanol (10 mL).

  • Sequentially add benzylamine (107 mg, 1.0 mmol), acetic acid (60 mg, 1.0 mmol), and finally cyclohexyl isocyanide (109 mg, 1.0 mmol) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude Ugi adduct can often be used directly in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling with this compound

Rationale: This protocol employs a standard set of Suzuki coupling conditions. Pd(PPh₃)₄ is a robust and versatile catalyst for this type of transformation. Sodium carbonate is a common and effective inorganic base. The DMF/water solvent system is chosen to ensure solubility of both the organic Ugi adduct and the inorganic base. Heating is required to drive the catalytic cycle to completion.

Materials:

  • Crude Ugi adduct from Protocol 1 (1.0 eq)

  • This compound (1.0 eq, CAS 1357946-43-0)[8][9]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) and Water (4:1 v/v)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the crude Ugi adduct (e.g., 426 mg, 1.0 mmol), this compound (221 mg, 1.0 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent mixture of DMF (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers. Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final pure compound.

Reaction Mechanisms and Key Insights

Ugi Reaction Mechanism

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[7] The initial steps involve the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the nucleophilic isocyanide to form a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion.

G Start Aldehyde + Amine + Carboxylic Acid + Isocyanide Imine Iminium Ion Intermediate Start->Imine Formation of Imine and Protonation Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium Nucleophilic attack by Isocyanide Adduct α-Adduct Nitrilium->Adduct Trapping by Carboxylate Mumm Mumm Rearrangement (Irreversible) Adduct->Mumm Product Final Ugi Product (α-acylamino carboxamide) Mumm->Product

Figure 2: Simplified mechanistic pathway of the Ugi reaction.
Suzuki Coupling Catalytic Cycle

The Suzuki coupling is a Nobel Prize-winning reaction that forms a C-C bond between an organoboron compound and an organohalide. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

SuzukiCycle center Pd(0) OA Oxidative Addition center->OA R¹-X (Chloro-isoquinoline) TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE R²-B(OR)₂ (Ugi Adduct) RE->center R¹-R² (Final Product)

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a "privileged scaffold" in medicinal chemistry and drug development, forming the structural basis of numerous biologically active natural products and synthetic pharmaceutical agents.[1][2] Its derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating properties.[3][4][5] The ability to functionalize the isoquinoline ring at specific positions is therefore of paramount importance for generating molecular diversity and exploring structure-activity relationships (SAR).[1]

Traditionally, functionalization of such N-heterocycles can be challenging. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, providing a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[6][7] This guide focuses on the use of 1-chloroisoquinolines as substrates in these transformations. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, they are often more cost-effective, readily available, and shelf-stable, making them highly attractive starting materials for large-scale synthesis.[8][9]

This document provides detailed application notes, mechanistic insights, and step-by-step protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings of 1-chloroisoquinolines, tailored for researchers, scientists, and drug development professionals.

Core Principles: The Palladium Catalytic Cycle

At the heart of these transformations lies a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][10] The success of coupling less reactive electrophiles like 1-chloroisoquinolines hinges on optimizing each step of this cycle, primarily through the rational selection of ligands and reaction conditions.[9]

The general cycle proceeds via three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 1-chloroisoquinoline. This is typically the rate-limiting step for aryl chlorides and requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the reaction.[8][9]

  • Transmetalation (for Suzuki/Sonogashira) or Coordination/Deprotonation (for Buchwald-Hartwig) : The organopalladium(II) complex formed in the first step reacts with the coupling partner. In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[1] In the Sonogashira reaction, a copper acetylide intermediate performs this role.[11] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[12]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

For the Heck reaction, the pathway differs slightly after oxidative addition, involving migratory insertion of the alkene followed by β-hydride elimination.[13]

General_Pd_Catalytic_Cycle cluster_main Palladium Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex (L)nPd(II)(Ar)X Pd0->OxAdd Ar-X (1-Chloroisoquinoline) Trans Transmetalation Intermediate (L)nPd(II)(Ar)(R) OxAdd->Trans R-M (Coupling Partner) Trans->Pd0 Reductive Elimination Product Product Ar-R Trans->Product ArX 1-Chloroisoquinoline (Ar-X) RM Coupling Partner (R-M) (e.g., Boronic Acid, Alkyne, Amine) Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Isoq)Cl Pd0->OxAdd Oxidative Addition (1-Chloroisoquinoline) Trans L₂Pd(II)(Isoq)R OxAdd->Trans Transmetalation Base_Activation RB(OH)₂ + Base → [RB(OH)₂OR']⁻ Base_Activation->Trans Trans->Pd0 Reductive Elimination Product 1-Arylisoquinoline Trans->Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Substrate 1-Chloroisoquinoline1.0 equiv
Coupling Partner Arylboronic Acid1.2 - 1.5 equiv
Pd Precatalyst XPhos Pd G3 or SPhos Pd G31-5 mol%, air-stable, efficient for aryl chlorides. [9]
Ligand (Included in precatalyst)Electron-rich, bulky phosphine. [8]
Base K₃PO₄ or Cs₂CO₃2-3 equiv, strong, non-nucleophilic base for boronic acid activation. [8]
Solvent 1,4-Dioxane or TolueneAnhydrous, degassed.
Temperature 80-120 °CTo overcome the activation barrier of the C-Cl bond.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the 1-chloroisoquinoline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of ~0.1-0.2 M with respect to the 1-chloroisoquinoline.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [1]6. Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-arylisoquinoline product. [1] Troubleshooting:

  • Hydrodehalogenation (replacement of Cl with H): This side reaction can be caused by hydride sources. [8]Ensure anhydrous conditions and use freshly opened, properly stored bases.

  • Protodeborylation of Boronic Acid: Cleavage of the C-B bond can be an issue. [8]Using a slight excess of the boronic acid can help drive the reaction to completion.

Sonogashira Coupling: Synthesis of 1-Alkynylisoquinolines

The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. [14][15]This reaction is invaluable for installing alkynyl moieties, which are versatile handles for further transformations or key components of biologically active molecules. [11][16] Causality Behind Experimental Choices:

  • Catalytic System: The reaction traditionally employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne. [11]The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex. [11]* Copper-Free Variant: A major side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). To avoid this, copper-free Sonogashira protocols have been developed, which typically require a different ligand set and base system but can provide cleaner product profiles.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX byproduct and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. [11]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Isoq)Cl Pd0->OxAdd Oxidative Addition (1-Chloroisoquin.) Trans L₂Pd(II)(Isoq)(C≡CR) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 1-Alkynylisoquinoline Trans->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->Trans

Caption: Interconnected Catalytic Cycles in Sonogashira Coupling.

Table 2: Recommended Conditions for Sonogashira Coupling

ComponentRecommendation (Cu-Catalyzed)Rationale
Substrate 1-Chloroisoquinoline1.0 equiv
Coupling Partner Terminal Alkyne1.2 - 1.5 equiv
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂2-5 mol%
Cu Co-catalyst CuI4-10 mol%, activates the alkyne. [11]
Base Et₃N or DIPA2-3 equiv, acts as base and often as solvent.
Solvent THF or DMFAnhydrous, degassed.
Temperature 25-70 °CGenerally milder than Suzuki coupling.

Protocol: General Procedure for Copper-Catalyzed Sonogashira Coupling

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the 1-chloroisoquinoline (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and copper(I) iodide (4 mol%). [11]2. Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe. [11]3. Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate. Redissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of 1-Amino-isoquinolines

The Buchwald-Hartwig amination is the premier method for the synthesis of aryl amines via the palladium-catalyzed coupling of aryl halides with primary or secondary amines. [12][17]This reaction provides a direct and modular route to 1-aminoisoquinolines, which are important precursors and pharmacophores.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: As with other couplings of aryl chlorides, this reaction requires highly active catalyst systems. Bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, XPhos) are state-of-the-art and can couple a wide range of amines. [12]The choice of ligand is critical and often depends on the steric hindrance of the amine coupling partner.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate Pd-amine complex) to form the key palladium-amido species. [17]Sterically hindered alkoxide bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common. [17]Weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes be used with more electron-deficient aryl halides.

  • Ammonia Surrogates: The direct coupling of ammonia is notoriously difficult. [12][18]Therefore, "ammonia equivalents" like benzophenone imine or lithium bis(trimethylsilyl)amide are often used, which are coupled and then hydrolyzed in a subsequent step to reveal the primary amine. [18]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Isoq)Cl Pd0->OxAdd Oxidative Addition (1-Chloroisoquinoline) Amine_Complex [L₂Pd(II)(Isoq)(HNR¹R²)]⁺Cl⁻ OxAdd->Amine_Complex Amine (HNR¹R²) Amido_Complex L₂Pd(II)(Isoq)(NR¹R²) Amine_Complex->Amido_Complex Base (-HCl) Amido_Complex->Pd0 Reductive Elimination Product 1-Aminoisoquinoline Amido_Complex->Product Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Isoq)Cl Pd0->OxAdd Oxidative Addition (1-Chloroisoquin.) Alkene_Complex Alkene Coordination OxAdd->Alkene_Complex Alkene Insertion Migratory Insertion Alkene_Complex->Insertion Beta_Elim β-Hydride Elimination Insertion->Beta_Elim HPdX L₂Pd(II)(H)Cl Beta_Elim->HPdX Product 1-Alkenylisoquinoline Beta_Elim->Product HPdX->Pd0 Base (-HBX)

Sources

Application Note & Protocols: Synthesis of Pyrazolo[4,3-c]isoquinoline Derivatives from Isoquinoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[4,3-c]isoquinoline Scaffold

The fusion of pyrazole and isoquinoline ring systems creates a class of heterocyclic compounds with significant therapeutic potential. Specifically, the pyrazolo[4,3-c]isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules designed to modulate a range of biological targets. Derivatives of the closely related pyrazolo[4,3-c]quinoline core have demonstrated notable anti-inflammatory, anti-cancer, and enzyme inhibitory activities.[1][2][3][4] For instance, certain derivatives act as potent inhibitors of nitric oxide (NO) production, a key process in inflammation, by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] This biological relevance drives the need for robust and versatile synthetic protocols to generate molecular diversity for drug discovery programs.

This guide provides a detailed examination of a primary synthetic strategy for constructing the pyrazolo[4,3-c]isoquinoline core, starting from appropriately functionalized isoquinoline precursors. The focus is on the annulation of the pyrazole ring onto a pre-existing isoquinoline backbone, a logical and effective approach for this class of compounds.

Core Synthetic Strategy: Pyrazole Annulation via Intramolecular Cyclization

The most chemically intuitive method for constructing the pyrazolo[4,3-c]isoquinoline system from an isoquinoline precursor involves a cyclocondensation reaction. This strategy hinges on the preparation of an isoquinoline molecule bearing two key functional groups at the C3 and C4 positions. These groups are chosen to react with a dinucleophilic reagent, most commonly hydrazine, to form the five-membered pyrazole ring in a process known as annulation.

Causality Behind the Strategy: This approach is powerful because it allows for the synthesis and modification of the more complex isoquinoline core first, followed by a reliable cyclization step to complete the tricyclic system. The key precursor for this transformation is a 3-aminoisoquinoline-4-carbonitrile derivative. In this intermediate:

  • The nitrile group (-C≡N) at C4 acts as an electrophilic carbon.

  • The amino group (-NH2) at C3 can be readily converted into a hydrazine, which provides the two nitrogen atoms required for the pyrazole ring.

The overall workflow is a sequential process that builds complexity in a controlled manner, making it suitable for library synthesis and structure-activity relationship (SAR) studies.

G cluster_0 Overall Synthetic Workflow A Substituted Isoquinoline B Key Precursor: 3-Amino-4-Cyanoisoquinoline A->B Functionalization C Target Scaffold: Pyrazolo[4,3-c]isoquinoline B->C Pyrazole Annulation (Cyclization)

Caption: High-level workflow for the synthesis of pyrazolo[4,3-c]isoquinolines.

Detailed Experimental Protocols

This section outlines a representative two-part protocol for the synthesis of a 2H-pyrazolo[4,3-c]isoquinolin-3-amine, a versatile intermediate for further functionalization.

Protocol Part A: Synthesis of Key Precursor (3-Amino-isoquinoline-4-carbonitrile)

The synthesis of this precursor is a critical first step. While various methods exist for synthesizing substituted isoquinolines, a common approach involves the cyclization of appropriately substituted benzene derivatives. For the purpose of this protocol, we assume the availability of a starting isoquinoline that can be functionalized. A plausible route involves the amination and cyanation of a suitable halo-isoquinoline.

Objective: To prepare the necessary 1,3-difunctionalized isoquinoline for subsequent pyrazole ring formation.

Materials:

  • 3-Chloro-4-cyanoisoquinoline

  • Ammonia (in a suitable solvent like 1,4-dioxane or as ammonium hydroxide)

  • Pressure-rated reaction vessel

  • Standard laboratory glassware

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a pressure-rated vessel, dissolve 3-chloro-4-cyanoisoquinoline (1.0 eq) in 1,4-dioxane.

  • Amination: Add a solution of ammonia (10-20 eq) in dioxane or a concentrated aqueous solution of ammonium hydroxide.

  • Heating: Seal the vessel tightly and heat the reaction mixture to 100-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12-24 hours.

    • Expert Insight: The use of a sealed vessel is crucial to maintain the concentration of the volatile ammonia reagent and to allow for heating above the solvent's boiling point, which accelerates the nucleophilic aromatic substitution (SNAr) reaction.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a fume hood. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-amino-isoquinoline-4-carbonitrile.

Protocol Part B: Synthesis of 2H-Pyrazolo[4,3-c]isoquinolin-3-amine via Hydrazine Cyclization

This protocol describes the core cyclization step to form the final tricyclic scaffold. The reaction relies on the classic reactivity of hydrazine with a β-aminonitrile functionality.[5][6]

Objective: To construct the pyrazole ring onto the isoquinoline core.

Mechanism Overview: The reaction proceeds via an initial nucleophilic attack of one hydrazine nitrogen onto the electrophilic nitrile carbon. This is followed by an intramolecular cyclization, where the second hydrazine nitrogen attacks the imine intermediate, and subsequent tautomerization and aromatization lead to the stable pyrazolo[4,3-c]isoquinoline system.

G A Precursor 3-Amino-4-Cyanoisoquinoline C Intermediate Hydrazone/Amidine Intermediate A:f1->C:f0 Nucleophilic attack on nitrile B Reagent Hydrazine (H₂N-NH₂) B:f1->C:f0 D Cyclization Intramolecular Nucleophilic Attack C:f1->D:f0 Tautomerization E Final Product 2H-Pyrazolo[4,3-c]isoquinolin-3-amine D:f1->E:f0 Aromatization (-NH₃)

Caption: Simplified reaction mechanism for pyrazole annulation.

Materials:

  • 3-Amino-isoquinoline-4-carbonitrile (from Part A)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or n-butanol

  • Reflux condenser

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-amino-isoquinoline-4-carbonitrile (1.0 eq) in ethanol or n-butanol, add hydrazine hydrate (3.0-5.0 eq).

    • Expert Insight: Using an excess of hydrazine hydrate drives the reaction to completion. n-Butanol is often chosen as a solvent for its higher boiling point (117 °C), which can facilitate the cyclization and subsequent aromatization steps that may require more energy.

  • Reflux: Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If so, collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove residual solvent and impurities. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with ethanol or purified by recrystallization or column chromatography.

  • Characterization: The final product, 2H-pyrazolo[4,3-c]isoquinolin-3-amine, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The presence of a new exchangeable NH proton from the pyrazole ring and the disappearance of the nitrile signal in the ¹³C NMR and IR spectra are key indicators of successful cyclization.

Data Presentation: Substrate Scope and Representative Yields

The described protocol is adaptable to various substituted isoquinoline precursors. The electronic nature of substituents on the isoquinoline ring can influence reaction rates and yields.

EntryR¹ Substituent (on Isoquinoline)R² Substituent (on Isoquinoline)SolventReaction Time (h)Typical Yield (%)
1HHEthanol885-95
26-MethoxyHn-Butanol680-90
37-ChloroHn-Butanol1075-85
4H1-PhenylEthanol1270-80

Note: Data are representative and based on analogous heterocyclic cyclization reactions. Actual results may vary.

Late-Stage Functionalization: Building Molecular Diversity

Once the core pyrazolo[4,3-c]isoquinoline scaffold is synthesized, further derivatization is often required to explore the SAR. A common strategy involves converting the newly formed pyrazole amine or a pre-existing functional handle on the quinoline portion into other groups.

For example, a related study on pyrazolo[4,3-c]quinolines demonstrated that a 4-chloro substituent on the fused ring system serves as an excellent electrophilic site for nucleophilic aromatic substitution with various anilines.[3] This approach allows for the rapid generation of a library of analogues from a common intermediate.

Protocol Example: Amine Substitution on a Chloro-Substituted Core [3]

  • Reactants: A solution of the 4-chloro-pyrazolo[4,3-c]isoquinoline intermediate and a substituted aniline (1.2 eq) in a suitable solvent like ethanol or DMF.

  • Conditions: The reaction is typically heated under reflux for several hours.

  • Work-up: Standard aqueous work-up followed by purification yields the N-arylated final product.

This highlights the importance of planning the initial synthesis to include functional handles that facilitate subsequent diversification.

References

  • Hernández-Vázquez, E., & Miranda, L. D. (2016). Practical synthesis and cytotoxic evaluation of the pyrazino[1,2-b]-isoquinoline ring system. Organic & Biomolecular Chemistry, 14(21), 4875-4884. [Link]
  • Prista, S. C., et al. (2014). Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform, 45(31). [Link]
  • Anonymous. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]
  • Anonymous. (n.d.). Synthesis of 3-amino-1H-pyrazolo[4,3-c]quinoline derivatives 405.
  • Tseng, C. H., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. [Link]
  • Tseng, C. H., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed. [Link]
  • Al-Etaibi, A. M., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8565–8578. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. Pharma sourcing. [Link]
  • Agyei-Tuffour, B. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • Anonymous. (n.d.). A Versatile Synthesis of Pyrazolo[3,4-c]isoquinoline Derivatives by Reaction of 4-Aryl-5-aminopyrazoles with Aryl/Heteroaryl Aldehydes: The Effect of the Heterocycle on the Reaction Pathways.
  • Anonymous. (2014). Proficient protocol for synthesis of Quinoline and Pyrazole derivatives using greener reagent: Glycerol. Semantic Scholar. [Link]
  • Gucky, T., Slouka, J., & Wiedermannova, I. (n.d.). Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[1][7][8]triazino[6,5-b]quinoline Derivatives.
  • Anonymous. (n.d.).
  • El-Metwaly, N. M., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports, 13(1), 17757. [Link]
  • El-Sharkawy, M. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(2), 856-871. [Link]
  • Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78977. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

Sources

Application Notes & Protocols: High-Throughput Synthesis of Compound Libraries Based on the Methyl 1-chloroisoquinoline-6-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates targeting a wide array of diseases.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals on the strategic use of Methyl 1-chloroisoquinoline-6-carboxylate, a versatile building block for the rapid construction of diverse compound libraries. We present detailed, field-proven protocols for key diversification reactions, including Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, and outline a workflow for secondary diversification via amide bond formation. The protocols are supplemented with expert insights into reaction mechanisms, quality control, and the strategic application of these libraries in drug discovery campaigns, particularly in the context of kinase inhibitor development.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline framework, a fusion of benzene and pyridine rings, is a cornerstone of modern drug design.[4] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal template for interacting with biological targets. Isoquinoline derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6]

The this compound scaffold has been specifically designed for library synthesis. It features two orthogonal points for diversification:

  • C1-Position (Primary Diversification): The chlorine atom at the C1 position is activated by the adjacent ring nitrogen, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions.[7][8] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkylamine substituents.

  • C6-Position (Secondary Diversification): The methyl ester at the C6 position can be readily hydrolyzed to a carboxylic acid, which serves as a handle for subsequent amide-coupling reactions, introducing a second vector of diversity.

This dual-handle strategy enables the creation of extensive, two-dimensional compound libraries from a single, readily accessible core, significantly accelerating the exploration of structure-activity relationships (SAR).[9][10][11]

Strategic Workflow for Library Synthesis

The overall strategy involves a primary diversification at the C1 position, followed by an optional secondary diversification at the C6 position. This workflow is designed for efficiency and adaptability, allowing for the generation of thousands of unique compounds.

G cluster_0 Primary Diversification (C1-Position) cluster_1 Intermediate Libraries cluster_2 Secondary Diversification (C6-Position) cluster_3 Final 2D-Combinatorial Libraries Scaffold This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Scaffold->Suzuki Pd-Catalyst Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Scaffold->Buchwald Pd-Catalyst Lib_A Library A (C1-Aryl/Heteroaryl Substituted) Suzuki->Lib_A Lib_B Library B (C1-Amino Substituted) Buchwald->Lib_B Hydrolysis Saponification (LiOH) Lib_A->Hydrolysis Lib_B->Hydrolysis Amide Amide Coupling (Amine Library, HATU) Hydrolysis->Amide Final_Lib_A Final Library A' Amide->Final_Lib_A Final_Lib_B Final Library B' Amide->Final_Lib_B

Caption: High-level workflow for 2D combinatorial library synthesis.

Experimental Protocols: Primary Diversification

The following protocols are optimized for parallel synthesis in 96-well plates but can be scaled as needed. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol facilitates the coupling of aryl and heteroaryl boronic acids to the C1 position. The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance and reliability.[11][12]

Rationale for Component Selection:

  • Catalyst System (Pd(OAc)₂ / SPhos): Palladium(II) acetate is a common palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the chloro-isoquinoline and facilitates the reductive elimination step, leading to higher yields for heteroaryl couplings.[12]

  • Base (K₂CO₃): A moderately strong inorganic base is sufficient to facilitate transmetalation without promoting hydrolysis of the ester.

  • Solvent (Dioxane/Water): The aqueous-organic mixture is crucial for dissolving both the organic substrate and the inorganic base and boronic acid, bringing all components into the reaction phase.[13]

Step-by-Step Methodology:

  • Reagent Preparation: In a 96-well plate, add this compound (1.0 eq, e.g., 22.2 mg, 0.1 mmol) to each well designated for reaction.

  • Boronic Acid Addition: Add the corresponding aryl or heteroaryl boronic acid (1.2 eq, 0.12 mmol) to each well.

  • Catalyst/Base Slurry: Prepare a stock mixture of Pd(OAc)₂ (0.02 eq, 0.002 mmol), SPhos (0.04 eq, 0.004 mmol), and K₂CO₃ (2.0 eq, 0.2 mmol) in 1,4-dioxane and water (4:1 ratio, e.g., 0.5 mL per well).

  • Reaction Initiation: Dispense the catalyst/base slurry into each well. Seal the plate with a pierceable cap mat.

  • Inerting: Place the plate in a manifold, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Incubation: Heat the reaction plate to 90-100 °C with vigorous shaking for 12-18 hours.

  • Workup: Cool the plate to room temperature. Dilute each well with ethyl acetate (1 mL). Pass the mixture through a silica plug, washing with additional ethyl acetate.

  • Purification & Analysis: Concentrate the filtrate in a centrifugal evaporator. The crude product can be submitted for quality control or purified further by preparative HPLC if necessary.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol enables the synthesis of 1-aminoisoquinolines, a key pharmacophore in many bioactive molecules. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[14][15][16]

Rationale for Component Selection:

  • Catalyst System (Pd₂(dba)₃ / Xantphos): This combination is highly effective for coupling a broad range of amines, including primary and secondary amines, to aryl chlorides.[17] Xantphos is a bidentate ligand with a large "bite angle" that promotes the desired reductive elimination.[17]

  • Base (Cs₂CO₃): Cesium carbonate is a strong base that is soluble in organic solvents and is highly effective in these couplings, often outperforming other bases for less nucleophilic amines.[18]

  • Solvent (Toluene): Anhydrous toluene is a standard high-boiling solvent for this transformation.

Step-by-Step Methodology:

  • Reagent Preparation: To each reaction well, add this compound (1.0 eq, 0.1 mmol), the desired primary or secondary amine (1.2 eq, 0.12 mmol), and Cs₂CO₃ (1.5 eq, 0.15 mmol).

  • Catalyst Addition: Prepare a stock solution of Pd₂(dba)₃ (0.015 eq, 0.0015 mmol) and Xantphos (0.03 eq, 0.003 mmol) in anhydrous toluene (0.5 mL per well) and dispense it into each well.

  • Inerting: Seal the plate and render the atmosphere inert as described in Protocol 1.

  • Incubation: Heat the reaction plate to 110 °C with vigorous shaking for 16-24 hours.

  • Workup: Cool the plate to room temperature. Quench the reaction with the addition of water (0.5 mL) and dilute with ethyl acetate (1 mL).

  • Extraction: Mix thoroughly and allow the layers to separate. Transfer the organic layer to a clean collection plate.

  • Purification & Analysis: Concentrate the organic layer and proceed with QC analysis or purification.

Experimental Protocols: Secondary Diversification

Protocol 3: Amide Library Synthesis

This two-step protocol uses the intermediate libraries from the primary diversification to build a second layer of complexity.

Step A: Saponification (Ester to Carboxylic Acid)

  • Dissolve the crude product from the primary diversification (approx. 0.1 mmol) in a mixture of THF (0.5 mL) and Methanol (0.25 mL).

  • Add an aqueous solution of Lithium Hydroxide (LiOH) (3.0 eq, 0.3 mmol in 0.25 mL water).

  • Shake at 40 °C for 4-6 hours until LC-MS analysis confirms complete conversion.

  • Acidify each well with 1N HCl to pH ~3-4.

  • Extract the resulting carboxylic acid with ethyl acetate (2 x 1 mL). Combine the organic layers and evaporate to dryness. The crude acid is typically used without further purification.

Step B: Amide Coupling

  • To the crude carboxylic acid (1.0 eq, ~0.1 mmol), add a solution of the desired amine (1.2 eq, 0.12 mmol) in anhydrous DMF (0.4 mL).

  • Add HATU (1.2 eq, 0.12 mmol) and DIPEA (3.0 eq, 0.3 mmol).

  • Seal the plate and shake at room temperature for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate for QC analysis.

Data Presentation and Quality Control

For any compound library, rigorous quality control is essential to ensure that downstream screening data is reliable.[19] A standard QC workflow should be implemented for all synthesized compounds.

Representative Library Data
Coupling PartnerReaction TypeProduct MWPurity (LC-MS)
Phenylboronic acidSuzuki-Miyaura265.29>95%
3-Pyridylboronic acidSuzuki-Miyaura266.27>90%
MorpholineBuchwald-Hartwig272.30>95%
AnilineBuchwald-Hartwig278.30>90%
Quality Control Workflow

The integration of LC-MS and NMR provides complementary data for comprehensive analysis.[20][21] Mass spectrometry confirms the molecular weight, while NMR confirms the specific structure.[20][22]

G Crude Crude Product from Synthesis LCMS LC-MS Analysis Crude->LCMS Check1 Purity > 85%? Correct Mass? LCMS->Check1 NMR ¹H NMR Analysis (Structure Confirmation) Check1->NMR Yes Fail FAIL QC (Purify or Resynthesize) Check1->Fail No Check2 Structure Correct? NMR->Check2 Pass PASS QC (Plate for Screening) Check2->Pass Yes Check2->Fail No

Caption: Standard quality control workflow for library compounds.

Application Focus: Kinase Inhibitor Development

The isoquinoline scaffold is a prominent feature in many kinase inhibitors.[23][24] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[5] Compounds derived from the this compound scaffold can be designed to target the ATP-binding site of various kinases.

G RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling Cascade (e.g., Ras/MAPK) RTK->Downstream Phosphorylates & Activates GF Growth Factor GF->RTK Binds Inhibitor Isoquinoline-based Inhibitor Inhibitor->RTK Competes with ATP ATP ATP ATP->RTK Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to

Caption: Inhibition of a generic RTK signaling pathway.

The library synthesis approach described herein allows for the systematic exploration of substituents at the C1 and C6 positions to optimize potency and selectivity against a target kinase. For example, C1-aryl groups can be varied to interact with the "hinge" region of the kinase, while the C6-amide substituent can extend into the solvent-exposed region to improve physicochemical properties.

Conclusion

The this compound scaffold is a powerful tool for modern drug discovery. Its capacity for dual-point diversification through robust and scalable cross-coupling and amidation chemistries enables the efficient generation of large, high-quality compound libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this scaffold in their efforts to identify and optimize novel therapeutic agents against a multitude of biological targets.

References

  • Gong, Y., Chen, Z., Wu, Y., Wang, Y., & Fu, L. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811-824.
  • RSC Medicinal Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
  • MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
  • National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central.
  • World Journal of Pharmaceutical Research. (n.d.). Isoquinoline derivatives and its medicinal activity. WJPR.
  • ResearchGate. (n.d.). Application of isoquinoline scaffold in various diverse fields. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PubMed Central.
  • Royal Society of Chemistry. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry.
  • Asano, Y., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). Bioorganic & Medicinal Chemistry, 16(8), 4715-32.
  • PubMed. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-7.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Global Research Online.
  • National Center for Biotechnology Information. (2020). NMR quality control of fragment libraries for screening. PubMed Central.
  • ACS Publications. (n.d.). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PubMed Central.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • International Journal of Current Research and Review. (2021). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. IJCRR.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives.
  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC.
  • Semantic Scholar. (2009). Combined HPLC-DAD-MS, HPLC-MS(n) and NMR spectroscopy for quality control of plant extracts: the case of a commercial blend sold as dietary supplement. Semantic Scholar.
  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem.
  • ResearchGate. (n.d.). HPLC/NMR and related hyphenated NMR methods. ResearchGate.
  • PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed.
  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Methyl 1-chloroisoquinoline-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dedicated to advancing their synthetic projects. Here, we delve into the synthesis of Methyl 1-chloroisoquinoline-6-carboxylate, a key intermediate in medicinal chemistry. Our focus is to provide actionable insights, troubleshooting protocols, and a deep understanding of the reaction mechanisms to help you overcome common challenges and significantly improve your reaction yields.

Section 1: Overview of the Primary Synthetic Pathway

The most reliable and commonly employed route for synthesizing this compound involves a two-step process starting from Methyl isoquinoline-6-carboxylate. This pathway is favored for its efficiency and the relatively high yields achievable under optimized conditions.

  • Step 1: N-Oxidation. The isoquinoline nitrogen is first oxidized to form the corresponding N-oxide. This is a critical activation step that facilitates the subsequent chlorination at the C1 position.

  • Step 2: Deoxygenative Chlorination. The intermediate N-oxide is then treated with a chlorinating agent, such as phosphoryl chloride (POCl₃), to install the chlorine atom at the C1 position and yield the final product. The conversion of isoquinoline 2-oxides into 1-chloroisoquinolines by heating with phosphoryl chloride is a widely used and efficient process[1].

The overall workflow is depicted below.

G cluster_0 Primary Synthetic Workflow A Methyl isoquinoline-6-carboxylate (Starting Material) B Methyl 1-oxidoisoquinolin-2-ium-6-carboxylate (N-Oxide Intermediate) A->B  N-Oxidation  (e.g., m-CPBA or H₂O₂/AcOH) C This compound (Final Product) B->C  Deoxygenative Chlorination  (e.g., POCl₃)

Caption: Primary two-step synthesis of the target compound.

The Causality Behind the Pathway

The nitrogen atom in the isoquinoline ring deactivates the heterocyclic ring towards electrophilic substitution. However, upon N-oxidation, the electron density at the C1 position is significantly altered. The mechanism of the subsequent chlorination with POCl₃ likely involves the formation of a reactive intermediate that facilitates nucleophilic attack by the chloride ion at the C1 position, leading to the elimination of a phosphate species and the formation of the 1-chloroisoquinoline product[1].

Section 2: Troubleshooting and Yield Optimization (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Group A: N-Oxidation Step

Q1: My N-oxidation reaction is incomplete, resulting in a low yield of the N-oxide intermediate. What are the likely causes?

A1: Incomplete conversion during N-oxidation is a frequent challenge. The primary factors to investigate are:

  • Oxidant Potency and Stoichiometry: Ensure your oxidizing agent (e.g., m-CPBA, hydrogen peroxide) has not degraded. Use a fresh, assayed batch. A slight excess (1.1-1.5 equivalents) is often beneficial, but a large excess can lead to side reactions.

  • Reaction Temperature: While many oxidations proceed at room temperature, some substrates require gentle heating to achieve full conversion. Monitor the reaction by Thin-Layer Chromatography (TLC) and consider increasing the temperature incrementally (e.g., to 40-50°C).

  • Solvent Choice: The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or chloroform for m-CPBA, or acetic acid for hydrogen peroxide. Ensure the solvent is dry and appropriate for the chosen oxidant.

  • Reaction Time: These reactions can be slower than expected. Ensure you are allowing sufficient time for the reaction to go to completion, as confirmed by TLC analysis.

Q2: I'm observing significant side-product formation during the N-oxidation step. How can I improve selectivity?

A2: Side-product formation often arises from over-oxidation or reaction with other functional groups.

  • Control the Temperature: Exothermic reactions can lead to runaway temperatures and undesired byproducts. Add the oxidant portion-wise or via a dropping funnel while maintaining the reaction temperature with an ice bath.

  • Purity of Starting Material: Impurities in the starting ester can react with the oxidant, leading to a complex product mixture. Ensure your starting material is of high purity.

  • Choice of Oxidant: m-CPBA is generally a clean and effective oxidant. If using hydrogen peroxide in acetic acid, be mindful that the conditions are more acidic and may not be suitable for sensitive substrates.

Group B: Deoxygenative Chlorination Step

Q1: The yield of my final product, this compound, is consistently low after reacting the N-oxide with POCl₃. What are the critical parameters to check?

A1: This is the most critical step for maximizing overall yield. Low yields are often traced back to the following:

  • Moisture Contamination: Phosphoryl chloride reacts violently with water. The presence of moisture in the N-oxide intermediate, solvent, or glassware will consume the reagent and can lead to the formation of the undesired 1-isoquinolone byproduct. Always use thoroughly dried glassware and anhydrous solvents.

  • Reaction Temperature and Duration: The reaction typically requires heating to drive it to completion. A common procedure involves refluxing the N-oxide in neat POCl₃ or in a high-boiling solvent like toluene[2]. A temperature of 105-110°C is often effective[3]. Monitor the reaction by TLC until all the N-oxide has been consumed. Insufficient heating can lead to incomplete conversion.

  • Inefficient Work-up: The work-up procedure is critical for isolating the product. The reaction mixture must be quenched carefully by pouring it slowly onto crushed ice. This hydrolyzes the excess POCl₃. The pH must then be carefully adjusted with a base (e.g., NaHCO₃, NaOH, or aq. NH₃) to neutralize the acid and free the product for extraction[1]. Rushing this step or using an incorrect pH can lead to product loss.

Q2: My crude product is a dark, tarry substance that is very difficult to purify. What causes this and how can I prevent it?

A2: The formation of tar is a common sign of decomposition, often caused by excessive heat or prolonged reaction times.

  • Temperature Control: While heating is necessary, avoid excessively high temperatures. Use an oil bath with a temperature controller to maintain a stable reflux. The target temperature should be just enough to ensure a steady reaction rate.

  • Removal of Excess POCl₃: After the reaction is complete, it is crucial to remove the excess POCl₃ under reduced pressure before the aqueous work-up[3]. This minimizes highly exothermic quenching and reduces the formation of decomposition products.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation, especially if the substrate has other sensitive functional groups.

Q3: My main isolated product is Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate (the isoquinolone). How did this happen instead of chlorination?

A3: The formation of the isoquinolone is a classic indicator of water contamination during the chlorination step. The reactive intermediate, instead of being attacked by a chloride ion, is hydrolyzed by water. To prevent this, rigorously dry your N-oxide starting material (e.g., under high vacuum for several hours), use anhydrous solvents, and ensure all glassware is flame-dried or oven-dried before use.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 1-oxidoisoquinolin-2-ium-6-carboxylate (N-Oxide)
  • Preparation: In a round-bottom flask, dissolve Methyl isoquinoline-6-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Oxidant Addition: Add 3-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (a typical eluent is 5-10% methanol in DCM). The product spot should be more polar than the starting material.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 10% aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Safety Note: Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

  • Preparation: Place the dried N-oxide intermediate (1.0 eq) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: Slowly add phosphoryl chloride (POCl₃, 5-10 eq) to the flask under a nitrogen atmosphere. The POCl₃ can be used as both the reagent and the solvent[1][3].

  • Heating: Heat the reaction mixture to reflux (approx. 105-110°C) using an oil bath. Maintain the reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: (Perform with extreme caution!) Slowly and carefully add the cooled residue to a beaker of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution to pH 7-8 by the slow addition of solid sodium bicarbonate or saturated aqueous NaHCO₃ solution. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Section 4: Purification and Characterization

Q4: What is the recommended method for purifying the final crude product?

A4: Column chromatography is the most effective method for purifying this compound.

  • Stationary Phase: Standard silica gel (230-400 mesh) is typically sufficient.

  • Mobile Phase (Eluent): A gradient elution system of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. The target compound is moderately polar; aim for an Rf value of approximately 0.3 on TLC for optimal separation[4].

  • Alternative: If the crude product is a solid and relatively clean, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes may also be effective.

Q5: What are the key spectroscopic signatures to confirm the identity and purity of this compound?

A5: While specific data for this exact molecule requires experimental determination, we can predict the key features based on its structure and data from analogous compounds[3]:

  • ¹H NMR: Expect to see aromatic protons in the 7.5-8.5 ppm range. The methyl ester protons will appear as a singlet around 3.9-4.0 ppm. The loss of the proton at the C1 position compared to the isoquinoline precursor is a key indicator of successful chlorination.

  • ¹³C NMR: The carbon of the methyl ester will appear around 52-53 ppm, and the carbonyl carbon around 165-167 ppm. The C1 carbon bearing the chlorine will be significantly shifted.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (221.64 g/mol ) and a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Section 5: Data Summary and Alternative Strategies

Table 1: Optimization Parameters for Chlorination
ParameterCondition A (Standard)Condition B (Optimized for Yield)Rationale & Remarks
Chlorinating Agent POCl₃POCl₃POCl₃ is cost-effective and highly efficient for this transformation[1]. Thionyl chloride (SOCl₂) can also be used but may require different conditions[2].
Equivalents of Agent 10 eq (as solvent)5 eq (in Toluene)Using POCl₃ as the solvent is common[3]. Using a co-solvent can aid in temperature control and simplify work-up.
Temperature 110°C100°CLowering the temperature slightly can minimize tar formation, provided the reaction still proceeds to completion.
Reaction Time 4 hours2-3 hours (TLC monitored)Monitor closely by TLC to avoid prolonged heating after the reaction is complete, which can degrade the product.
Work-up Direct QuenchPre-distillation of POCl₃Removing excess POCl₃ before quenching is a critical step to improve safety, yield, and purity[3].
Expected Yield 60-75%>80%Optimization of temperature, time, and work-up can lead to significant yield improvements. An 85% yield has been reported for the synthesis of the parent 1-chloroisoquinoline[3].
Alternative Synthetic Approaches

While the N-oxide route is primary, other strategies exist for constructing substituted 1-chloroisoquinolines.

G cluster_1 Alternative Synthetic Strategies A Methyl 1-aminoisoquinoline- 6-carboxylate C Methyl 1-chloroisoquinoline- 6-carboxylate A->C Sandmeyer Reaction (1. NaNO₂, H⁺ 2. CuCl) B Methyl 1-oxo-1,2-dihydroisoquinoline- 6-carboxylate B->C Direct Chlorination (POCl₃ or SOCl₂)

Caption: High-level overview of alternative synthetic routes.

  • Sandmeyer Reaction: This classic transformation can convert a 1-aminoisoquinoline precursor into the desired 1-chloro derivative. It involves diazotization of the amine followed by treatment with a copper(I) chloride catalyst[5][6]. This is a powerful method but requires the synthesis of the 1-amino precursor.

  • Direct Chlorination of an Isoquinolone: If the corresponding 1-oxo (isoquinolone) derivative is accessible, it can often be converted to the 1-chloro compound by treatment with a chlorinating agent like POCl₃ or SOCl₂, similar to the synthesis of related chloroquinolines[2].

These alternative routes provide valuable flexibility depending on the availability of starting materials and the specific requirements of your synthetic plan.

References

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]
  • Sandmeyer reaction. Wikipedia. [Link]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. Ali, S., et al. Journal of the Iranian Chemical Society. [Link]
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
  • Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
  • Isoquinoline. University of Regensburg. [Link]
  • Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in w

Sources

Technical Support Center: Purification of Crude Methyl 1-chloroisoquinoline-6-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl 1-chloroisoquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to facilitate the successful isolation of this important synthetic intermediate.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the column chromatography of this compound in a question-and-answer format.

Q1: I'm getting poor separation between my product and impurities, with overlapping spots on TLC and mixed fractions from the column. What should I do?

A1: Poor separation is a common issue that can almost always be solved by systematic optimization of the mobile phase.

  • Underlying Cause: The polarity of your eluent system is not optimized to create a sufficient difference in the affinity of your target compound and the impurities for the stationary phase. For heterocyclic compounds, secondary interactions with the stationary phase can also lead to band broadening and poor separation.[1]

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before running a column, it is crucial to find an optimal solvent system using Thin-Layer Chromatography (TLC).[2][3] Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[4][5] This range generally provides the best balance for good separation on a column.

    • Adjust Solvent Ratio: If your spots are too high on the TLC plate (high Rf), your solvent system is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate). If your spots are not moving from the baseline (low Rf), increase the polarity.[1][3]

    • Change Solvent Selectivity: If simply adjusting the ratio of a binary mixture (e.g., hexane/ethyl acetate) doesn't provide separation, you need to change the selectivity. Try a different solvent system, for example, by replacing ethyl acetate with acetone or using a dichloromethane/methanol system.[1][5]

    • Consider a Basic Modifier: Isoquinoline derivatives are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[1] Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in your methanol to the eluent can neutralize these active sites and significantly improve peak shape and separation.[1][3]

Q2: My compound, this compound, is not eluting from the column, even after I've passed a large volume of the eluent I selected based on my TLC.

A2: This is a frustrating but solvable problem. There are a few likely culprits.

  • Underlying Causes:

    • The eluent is not polar enough to move the compound down the column.[4]

    • The compound may have low solubility in the chosen eluent, leading to precipitation at the top of the column.[6]

    • The compound may be degrading on the silica gel.[7]

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase.[4] If you started with 20% ethyl acetate in hexane, try moving to 40%, then 60%, and so on. A stepwise or linear gradient is often effective for eluting compounds that are retained strongly.[8]

    • Check Compound Stability: Test the stability of your compound on silica gel. Spot your crude material on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or a significant streak from the baseline, your compound may be decomposing on the silica.[7] In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[7]

    • Ensure Solubility: When loading your sample, ensure it is fully dissolved. If it precipitates upon application to the column, it will not move. If solubility is an issue, you may need to use a stronger solvent to load the sample (in minimal volume) or consider a dry loading technique.[9]

Q3: The peaks corresponding to my product are tailing or streaking, leading to impure fractions. How can I get sharp, symmetrical peaks?

A3: Peak tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase, or issues with the column packing.

  • Underlying Causes:

    • Acid-Base Interactions: As a nitrogen-containing heterocycle, the lone pair on the isoquinoline nitrogen can interact strongly with acidic silanol groups on silica gel.[1] This is a very common cause of tailing for such compounds.

    • Column Overloading: Loading too much crude material onto the column can saturate the stationary phase and lead to tailing.[1]

    • Poorly Packed Column: Voids or channels in the silica gel bed can cause the sample band to spread unevenly, resulting in tailing peaks.[10]

  • Troubleshooting Steps:

    • Add a Basic Modifier: This is the most effective solution for tailing of basic compounds. Add 0.1-1% triethylamine to your eluent system to suppress the interaction with acidic sites on the silica.[1][3]

    • Reduce Sample Load: As a general rule, the amount of crude sample should be about 1-5% of the mass of the silica gel.[1] If you are overloading the column, use a larger column or reduce the amount of sample.

    • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A well-packed column is essential for good separation.

Q4: I ran the column, but my yield of pure this compound is very low. Where could my product have gone?

A4: Low recovery can be due to several factors, ranging from physical loss to chemical degradation.

  • Underlying Causes:

    • Irreversible Adsorption or Decomposition: The compound may have irreversibly bound to the silica gel or decomposed during the purification process.[7]

    • Fractions are Too Dilute: The compound may have eluted, but the fractions are so dilute that it is not easily detectable by TLC.[7]

    • Elution in the Solvent Front: If the initial eluent was too polar, the compound may have eluted very quickly with the solvent front.[7]

  • Troubleshooting Steps:

    • Check for Decomposition: As mentioned in Q2, perform a TLC stability test. If decomposition is confirmed, a change of stationary phase (e.g., to neutral alumina) is recommended.[7]

    • Combine and Concentrate Fractions: Combine and concentrate fractions where you expected to see your product. A compound that is not visible in a dilute fraction on a TLC plate may become apparent upon concentration.[7]

    • Analyze the First and Last Fractions: Always check the very first fractions collected to ensure your compound did not elute immediately. Also, after your main elution, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) and analyze this flush to see if your compound was strongly retained.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound? A1: Impurities can originate from starting materials, side reactions, or degradation. While specific impurities depend on the synthetic route, for related chloro-isoquinolines, common impurities include unreacted starting materials, byproducts from chlorination reactions (e.g., from phosphoryl chloride), and hydrolysis products where the chloro group might be replaced by a hydroxyl group under certain conditions.[4][11] Oxidation of other functional groups, if present, is also a possibility.

Q2: What is a good starting solvent system for TLC analysis of this compound? A2: For moderately polar N-heterocyclic compounds, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[2][3] Begin with a 3:1 or 1:1 mixture of hexane:ethyl acetate.[5] To counteract potential peak tailing due to the basic nitrogen, it is highly recommended to add a small amount (~0.5%) of triethylamine to the eluent.[3]

Q3: Should I use silica gel or alumina as the stationary phase? A3: Silica gel is the most common and should be the first choice for most separations.[5] However, because this compound is a basic, acid-sensitive compound (the chloro- and ester- groups could be labile), there is a risk of degradation on acidic silica gel.[7] If you observe significant streaking on TLC that is not resolved by adding triethylamine, or if you suspect decomposition, neutral alumina is an excellent alternative.[1][4]

Q4: How do I prepare and load my sample onto the column? A4: There are two main methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve the crude material in the minimum amount of the initial, least polar eluent.[9] If the compound is not soluble in the eluent, use a slightly more polar solvent like dichloromethane, but keep the volume to an absolute minimum.[9] Carefully pipette this solution onto the top of the column bed.[9]

  • Dry Loading: This is the preferred method, especially if your compound has poor solubility in the column eluent. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique often results in sharper bands and better separation.

Q5: What are the key safety precautions when handling this compound and the solvents? A5: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] 1-chloroisoquinoline derivatives are classified as irritants, causing skin and eye irritation, and may cause respiratory irritation.[12] Avoid inhalation of dust and vapors. Solvents like hexane, ethyl acetate, and dichloromethane have their own specific hazards, including flammability and toxicity; consult their Safety Data Sheets (SDS) before use.

III. Data Summary & Protocols

Table 1: Recommended TLC Solvent Systems for Method Development
Solvent System ComponentsRatio (v/v)PurposeExpected Result for Target Compound
Hexane : Ethyl Acetate3 : 1Initial ScreeningRf ~ 0.1 - 0.3
Hexane : Ethyl Acetate1 : 1Increased PolarityRf ~ 0.3 - 0.5
Dichloromethane : Methanol98 : 2Alternative SelectivityGood for more polar impurities
Add to any of the above+ 0.5% TriethylamineTailing ReductionSharper, more defined spot
Experimental Protocol: Column Chromatography Purification

This protocol provides a generalized but robust procedure for the purification of this compound.

1. TLC Analysis and Solvent System Selection: a. Prepare several TLC developing chambers with the solvent systems listed in Table 1. b. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). c. Spot the crude material on TLC plates and develop them in the prepared chambers. d. Visualize the plates under UV light (254 nm). e. Select the solvent system that provides good separation and an Rf value of ~0.2-0.4 for the desired product.

2. Column Preparation: a. Select an appropriate size glass column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). b. Pack the column with silica gel using the "slurry method": mix the silica gel with the initial, least polar eluent to form a slurry, and pour it into the column. c. Allow the silica to settle, ensuring a flat, uniform bed. Drain the excess solvent until it is just level with the top of the silica bed.

3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add silica gel (approx. 2-3 times the weight of your crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column, creating a thin, even layer.

4. Elution and Fraction Collection: a. Carefully add the initial eluent to the column. b. Begin eluting the column, collecting fractions in test tubes or vials. c. It is recommended to use a gradient elution. Start with the solvent system identified by TLC. After eluting several column volumes, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product and then more polar impurities.[14] d. Monitor the collected fractions by TLC to identify which ones contain the pure product.

5. Isolation of Pure Product: a. Combine the fractions that contain only the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the resulting solid or oil under high vacuum to remove any residual solvent. d. Obtain the mass of the pure product and calculate the yield. Characterize by appropriate analytical methods (NMR, MS, etc.).

IV. Visual Workflows

Diagram 1: General Purification Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Method Development (Hexane/EtOAc + Et3N) crude->tlc pack Pack Silica Gel Column tlc->pack Optimal Eluent Found load Dry Load Sample pack->load elute Gradient Elution load->elute collect Collect Fractions elute->collect Continue Elution monitor Monitor Fractions by TLC collect->monitor Continue Elution monitor->elute Continue Elution combine Combine Pure Fractions monitor->combine Pure Fractions Identified evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: General workflow for the purification of this compound.

Diagram 2: Troubleshooting Decision Tree

G cluster_separation Separation Issues cluster_elution Elution Issues cluster_solutions Potential Solutions start Problem Observed During Chromatography poor_sep Poor Separation / Overlap start->poor_sep tailing Peak Tailing / Streaking start->tailing no_elution Compound Not Eluting start->no_elution low_yield Low Recovery / Yield start->low_yield sol1 Optimize Eluent via TLC (Change Polarity/Solvent) poor_sep->sol1 sol2 Add Basic Modifier (Et3N) poor_sep->sol2 tailing->sol2 sol5 Reduce Sample Load tailing->sol5 sol3 Increase Eluent Polarity no_elution->sol3 sol4 Check for Decomposition (Consider Alumina) no_elution->sol4 low_yield->sol3 Flush Column low_yield->sol4

Caption: Troubleshooting logic for common column chromatography issues.

V. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • BenchChem. (2025). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.

  • Agilent Technologies. (2019). A Tale of Two Peaks: Troubleshooting Poor Peak Shape.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.

  • Sigma-Aldrich. 1-Chloroisoquinoline-6-carbaldehyde. Product Page.

  • Sigma-Aldrich. 1-Chloroisoquinoline 95%. Product Page.

  • SynQuest Labs. Methyl 3-chloroisoquinoline-6-carboxylate Safety Data Sheet.

  • BenchChem. (2025). Technical Support Center: Synthesis of Ethyl Isoquinoline-7-carboxylate.

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.

  • MDPI. (2021). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.

  • NASA Technical Reports Server. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS.

  • BenchChem. (2025). Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde.

  • BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • Element Lab Solutions. Peak Tailing in HPLC.

  • JACS Au. (2022). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.

  • ResearchGate. (2020). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents....

  • Pubs.acs.org. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.

  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography.

  • NIH Public Access. (2018). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles.

  • MDPI. (2022). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid.

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines.

  • Agilent Technologies. HPLC Troubleshooting Guide.

  • Sigma-Aldrich. Solvent Systems for Thin-layer Chromatography of Novabiochem Products.

  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography?.

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.

  • Thermo Fisher Scientific. (2021). 1-Chloroisoquinoline Safety Data Sheet.

  • ResearchGate. (2016). SIlica gel column becomes black while packing with cyclohexane. Why?.

  • Agilent Technologies. GPC/SEC Troubleshooting and Good Practice.

  • Lilly Research Laboratories. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • Apollo Scientific. Methyl quinoxaline-6-carboxylate Safety Data Sheet.

  • SiliCycle. SiliaPlate TLC Practical Guide.

  • LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.

  • ACS Catalysis. (2022). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.

  • ChemicalBook. 1-Chloroisoquinoline. Product Page.

  • BenchChem. (2025). safe handling and storage procedures for 6-Chloroisoquinoline-1-carbaldehyde.

  • LookChem. 1-Chloroisoquinoline Safety Data Sheet.

  • PubChem. Isoquinoline, 1-chloro-.

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.

  • Chemsrc. 1-Chloroisoquinoline. Product Page.

Sources

Stability of Methyl 1-chloroisoquinoline-6-carboxylate under acidic and basic conditions.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 1-chloroisoquinoline-6-carboxylate. It addresses common questions and troubleshooting scenarios related to the compound's stability under acidic and basic conditions, ensuring experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary points of instability on the this compound molecule?

A1: The structure of this compound possesses two primary reactive sites susceptible to degradation under acidic or basic conditions:

  • The Methyl Ester Group (at C6): This is a classic carboxylic acid derivative that can undergo hydrolysis.[1] Under acidic conditions, this reaction is typically a reversible, catalyzed process, while under basic conditions, it undergoes an irreversible process known as saponification.[1][2]

  • The Chloro Group (at C1): The 1-position of the isoquinoline ring is electron-deficient, making the chloro-substituent highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity is a key consideration, especially under basic or nucleophilic conditions.

Q2: What is the expected degradation pathway under acidic conditions?

A2: Under acidic conditions (e.g., in the presence of HCl), the primary degradation pathway is the acid-catalyzed hydrolysis of the methyl ester.[1] The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. The final products are 1-chloroisoquinoline-6-carboxylic acid and methanol.[2][4] The isoquinoline nitrogen may also become protonated, which can influence the overall electronic properties and reactivity of the molecule.[5]

Q3: What happens when the compound is exposed to basic conditions?

A3: Basic conditions (e.g., in the presence of NaOH) can induce two concurrent degradation pathways. The predominant pathway depends on the specific reaction conditions such as temperature and base concentration.

  • Saponification: The most common reaction is the base-promoted hydrolysis of the methyl ester.[6][7] The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. This is an irreversible reaction that yields the sodium salt of 1-chloroisoquinoline-6-carboxylic acid and methanol.[1]

  • Nucleophilic Aromatic Substitution (SNAr): Due to the high reactivity of the 1-position on the isoquinoline ring, the chloro group can be displaced by a hydroxide ion.[3] This SNAr reaction would result in the formation of Methyl 1-hydroxyisoquinoline-6-carboxylate (which exists in equilibrium with its tautomeric form, a 1-isoquinolone).

Therefore, it is crucial to analyze reaction mixtures for both the saponification product and the potential SNAr product when working under basic conditions.

Q4: I am observing complete degradation of my compound very quickly in my forced degradation study. What should I do?

A4: Rapid and complete degradation indicates that the stress conditions are too harsh. The goal of a forced degradation study is to achieve partial degradation, typically in the range of 5-20%, to adequately identify degradation products without forming secondary degradants.[8][9] To moderate the reaction, you should:

  • Reduce the concentration of the acid or base (e.g., from 1N to 0.1N or 0.01N).[10]

  • Lower the reaction temperature (e.g., from 80 °C to 60 °C or room temperature).[8]

  • Shorten the exposure time. [8]

Q5: How should I store this compound and its solutions to ensure stability?

A5: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11] It is highly advisable to avoid preparing and storing stock solutions for extended periods, especially if the solvent is acidic or basic.[5] For experimental use, always prepare fresh solutions to prevent the accumulation of degradation products that could interfere with your results.[5]

Visualizing the Chemistry

Molecular Structure

Caption: Structure of this compound.

Predicted Degradation Pathways

cluster_acid Acidic Conditions cluster_base Basic Conditions parent Methyl 1-chloroisoquinoline- 6-carboxylate acid_prod 1-Chloroisoquinoline- 6-carboxylic Acid parent->acid_prod H₃O⁺, Δ (Ester Hydrolysis) base_prod1 1-Chloroisoquinoline- 6-carboxylate (Salt) parent->base_prod1 NaOH, Δ (Saponification) base_prod2 Methyl 1-hydroxyisoquinoline- 6-carboxylate parent->base_prod2 NaOH, Δ (SNAr)

Caption: Potential degradation pathways under acidic and basic stress.

Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Solution(s)
No degradation observed Stress conditions (concentration, temperature, time) are not harsh enough.Increase the concentration of the stressor (acid/base), raise the temperature, or extend the exposure time.[8]
The compound is inherently stable under the tested conditions.Document the conditions tested to confirm the compound's stability. It may be necessary to use more aggressive conditions if degradation data is required.[12]
Complete degradation observed Stress conditions are too severe.Reduce the stressor concentration, lower the temperature, or shorten the exposure time to target 5-20% degradation.[8]
Unexpected peaks in unstressed (control) sample Impurities in the starting material.Verify the purity of your starting material using a high-resolution analytical method like LC-MS.
Contamination of solvent or glassware.Use high-purity solvents and ensure all glassware is scrupulously clean.
Poor peak shape or resolution in HPLC Mobile phase is not optimized.Adjust the mobile phase composition (organic/aqueous ratio), pH, or gradient slope.[8]
HPLC column is unsuitable or degraded.Try a different column with an alternative stationary phase (e.g., C8 instead of C18). Ensure the column is not overloaded or fouled.[8]
Inconsistent or irreproducible results Variability in experimental conditions (e.g., temperature fluctuations, inaccurate solution preparation).Use a temperature-controlled water bath or oven.[12] Calibrate pipettes and balances. Prepare fresh reagents for each experiment.
Instability of the compound in the analytical solvent/mobile phase.Analyze samples immediately after preparation. Neutralize stressed samples before dilution and analysis.[8]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under acidic and basic stress and to identify potential degradation products.[13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.[8]

2. Stress Conditions: (Note: These are starting conditions and may need optimization).[8]

  • Acidic Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 1N HCl.[8]

    • Cap the vial and place it in a water bath at 60 °C.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).[8]

    • Immediately neutralize the aliquot with an equivalent amount of 1N NaOH.

    • Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.[5]

  • Basic Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 1N NaOH.[8]

    • Cap the vial and keep it at room temperature.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot (e.g., 100 µL).[8]

    • Immediately neutralize the aliquot with an equivalent amount of 1N HCl.

    • Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.[5]

  • Control Sample:

    • Mix 1 mL of the stock solution with 1 mL of purified water.

    • Keep the control sample under the same temperature conditions as the stressed samples.

    • Analyze at the same time points.

3. Analytical Method:

  • Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products by mass.[8][14] The method must be able to resolve the parent compound from all degradation products.[15]

Forced Degradation Workflow

cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution in ACN acid Mix with 1N HCl Heat at 60°C start->acid base Mix with 1N NaOH Keep at RT start->base control Mix with H₂O Keep at RT/60°C start->control sampling Withdraw Aliquots at Time Points acid->sampling base->sampling control->sampling neutralize Neutralize Samples (Base for Acid, Acid for Base) sampling->neutralize dilute Dilute to Final Concentration with Mobile Phase neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS Method dilute->analyze

Caption: General experimental workflow for forced degradation studies.

Data Summary Table

Condition Stressor Potential Reaction(s) Major Degradation Product(s) Comments
Acidic 1N HCl, 60 °CEster Hydrolysis1-Chloroisoquinoline-6-carboxylic acidA reversible reaction, driven to products by heat and water concentration.[1]
Basic 1N NaOH, RTSaponification (Ester Hydrolysis)1-Chloroisoquinoline-6-carboxylate (salt)An irreversible reaction that is typically faster than acid hydrolysis.[1]
Nucleophilic Aromatic Substitution (SNAr)Methyl 1-hydroxyisoquinoline-6-carboxylateThe 1-chloro position is activated for SNAr.[3] This pathway's contribution may increase with higher temperatures.

References

  • Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde - Benchchem. (n.d.).
  • Technical Support Center: Degradation Pathways of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one - Benchchem. (n.d.).
  • Methyl 3-chloroisoquinoline-6-carboxylate - Synquest Labs. (n.d.).
  • 1-Chloroisoquinoline 95 19493-44-8 - Sigma-Aldrich. (n.d.).
  • Isoquinoline. (n.d.).
  • Methyl quinoxaline-6-carboxylate - Apollo Scientific. (n.d.).
  • Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. (2006). J Environ Sci Health B.
  • Forced Degradation Studies - MedCrave online. (2016).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • 1-Chloroisoquinoline 95 19493-44-8 - Sigma-Aldrich. (n.d.).
  • Reaction of 1-Chloroisoquinoline with Peracetic Acid | The Journal of Organic Chemistry. (1958).
  • stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions - Benchchem. (n.d.).
  • 6-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-1-CARBOXYLIC ACID Safety Data Sheets - Echemi. (n.d.).
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
  • This compound | - Frontier Specialty Chemicals. (n.d.).
  • Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride - Benchchem. (n.d.).
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. (n.d.).
  • (PDF) Degradation Pathway - ResearchGate. (2017).
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (2014).
  • methyl 1-chloroisoquinoline-3-carboxylate | SCBT - Santa Cruz Biotechnology. (n.d.).
  • 1357946-43-0 | this compound - AiFChem. (n.d.).
  • This compound | CAS 1357946-43-0 | SCBT. (n.d.).
  • Bacterial degradation of chlorophenols: pathways, biochemica, and genetic aspects - PubMed. (n.d.).
  • 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks. (n.d.).
  • 3 Factors That Stabilize Carbocations - Master Organic Chemistry. (2011).
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024).
  • Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. (n.d.).
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021).
  • Buy methyl 1-chloroisoquinoline-4-carboxylate from JHECHEM CO LTD - Echemi. (n.d.).
  • ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf. (n.d.).
  • Saponification of Methyl Salicylate 1 | PDF | Water | Filtration - Scribd. (n.d.).
  • Saponification of methyl benzoate - YouTube. (2021).
  • 1-Chloroisoquinoline 95 19493-44-8 - Sigma-Aldrich. (n.d.).
  • 19493-44-8|1-Chloroisoquinoline - Ambeed.com. (n.d.).

Sources

Strategies to prevent the decomposition of Methyl 1-chloroisoquinoline-6-carboxylate during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 1-chloroisoquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for preventing the decomposition of this compound during storage. By understanding the potential degradation pathways, you can implement effective storage protocols to ensure the integrity and purity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: this compound has two primary reactive sites that can be prone to degradation under suboptimal storage conditions: the 1-chloro substituent on the isoquinoline ring and the methyl ester at the 6-position. The chloro group can be susceptible to nucleophilic substitution, and the methyl ester can undergo hydrolysis.[1][2]

Q2: What are the visible signs of degradation of this compound?

A2: While subtle degradation may not be visible, significant decomposition can manifest as a change in color (e.g., from off-white/pale yellow to a darker shade), a change in physical state (e.g., clumping of a solid), or the appearance of an unusual odor. However, the most reliable method for detecting degradation is through analytical techniques such as HPLC, LC-MS, or NMR to identify impurities.

Q3: I suspect my sample of this compound has degraded. What should I do?

A3: If you suspect degradation, it is crucial to re-analyze the material to confirm its purity before use in any experiment. Compare the analytical data (e.g., HPLC chromatogram, NMR spectrum) with the certificate of analysis provided by the supplier or with data from a freshly opened, properly stored sample. If significant degradation is confirmed, it is recommended to discard the compromised batch to avoid unreliable experimental results.

Troubleshooting Guide: Common Storage Issues and Solutions

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a new peak in HPLC/LC-MS, consistent with the carboxylic acid. Hydrolysis of the methyl ester. This is often accelerated by the presence of moisture and acidic or basic contaminants.[1][3][4][5]Store in a desiccated environment. Use a desiccator with a suitable drying agent. Ensure the container is tightly sealed. Use an inert atmosphere. Purge the container with an inert gas like argon or nitrogen before sealing.[6][7]
Appearance of a new peak in HPLC/LC-MS, consistent with the 1-hydroxyisoquinoline derivative. Hydrolysis/nucleophilic substitution of the chloro group. This can be catalyzed by moisture and elevated temperatures.Strict temperature control. Store at low temperatures (e.g., 2-8 °C or -20 °C) to minimize the rate of reaction. Exclude moisture. Follow the recommendations for preventing ester hydrolysis.
Discoloration of the solid material (darkening). Photodegradation or slow oxidation. Isoquinoline and its derivatives can be sensitive to light.[8][9]Protect from light. Store in an amber vial or a container wrapped in aluminum foil. Inert atmosphere. Storing under an inert gas will also mitigate oxidative degradation.[7]
Inconsistent results in biological assays. Use of a degraded sample with lower purity. The presence of degradation products can interfere with the assay or result in an inaccurate concentration of the active compound.Implement a routine quality control check. Before use, verify the purity of the compound, especially for long-term stored samples.

In-Depth Storage Protocols

To ensure the long-term stability of this compound, a multi-faceted approach to storage is recommended, addressing the primary degradation pathways: hydrolysis, nucleophilic substitution, and photodegradation.

Protocol 1: Standard Laboratory Storage (Short-term, < 6 months)

This protocol is suitable for samples that are frequently accessed.

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Laboratory-grade desiccator cabinet

  • Inert gas (Argon or Nitrogen) source with a regulator and tubing

Procedure:

  • Aliquot the sample: Upon receiving the compound, if it is a large quantity, divide it into smaller, single-use aliquots in amber glass vials. This minimizes the exposure of the entire batch to atmospheric conditions with each use.

  • Inert Gas Purge: Before sealing each vial, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds.

  • Secure Sealing: Immediately cap the vial tightly. Ensure the PTFE liner creates a secure seal.

  • Desiccated Storage: Place the sealed vials in a desiccator cabinet at room temperature.

  • Light Protection: The amber vial provides primary protection from light. For added security, the desiccator can be placed in a dark cabinet.

Protocol 2: Long-Term Archival Storage (> 6 months)

This protocol is designed to maximize the shelf-life of the compound.

Materials:

  • Amber glass ampoules or high-quality screw-cap vials with septa

  • Vacuum sealer or ampoule sealer

  • Low-temperature freezer (-20 °C or -80 °C)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Aliquot into ampoules/vials: Dispense the compound into the desired number of containers.

  • Inert Atmosphere:

    • For vials with septa: Pierce the septum with a needle connected to an inert gas line and another needle as an outlet. Flush with inert gas for 1-2 minutes.

    • For ampoules: Place the open ampoules in a chamber that can be evacuated and backfilled with inert gas.

  • Sealing:

    • Vials: Securely crimp or cap the vials.

    • Ampoules: Use a flame to seal the neck of the ampoule while maintaining a positive pressure of inert gas.

  • Low-Temperature Storage: Place the sealed containers in a freezer set to -20 °C or, for maximum stability, -80 °C.

  • Labeling: Ensure all containers are clearly labeled with the compound name, batch number, concentration (if in solution), and date of storage.

Visualizing Degradation Pathways and Prevention Strategies

substance This compound hydrolysis_ester Ester Hydrolysis substance->hydrolysis_ester hydrolysis_cl Chloro Group Hydrolysis substance->hydrolysis_cl photodegradation Photodegradation substance->photodegradation oxidation Oxidation substance->oxidation moisture Moisture (H₂O) moisture->hydrolysis_ester moisture->hydrolysis_cl light Light (UV/Visible) light->photodegradation light->oxidation heat Elevated Temperature heat->hydrolysis_ester heat->hydrolysis_cl oxygen Oxygen (Air) oxygen->oxidation product1 1-Chloroisoquinoline-6-carboxylic acid hydrolysis_ester->product1 product2 Methyl 1-hydroxyisoquinoline-6-carboxylate hydrolysis_cl->product2 product3 Photolytic Byproducts photodegradation->product3 product4 Oxidized Impurities oxidation->product4

Caption: Potential degradation pathways for this compound.

storage_strategy Optimal Storage Strategy control_moisture Moisture Control storage_strategy->control_moisture control_temp Temperature Control storage_strategy->control_temp control_light Light Exclusion storage_strategy->control_light control_atmosphere Atmosphere Control storage_strategy->control_atmosphere action_aliquot Aliquot into smaller portions storage_strategy->action_aliquot action_desiccator Use Desiccator control_moisture->action_desiccator action_seal Tightly Seal Container control_moisture->action_seal action_freezer Store at -20°C or below control_temp->action_freezer action_amber Use Amber Vials control_light->action_amber action_dark Store in the Dark control_light->action_dark action_inert Inert Gas Blanket (Ar, N₂) control_atmosphere->action_inert

Caption: Key strategies for preventing degradation during storage.

References

  • Hydrolysis of methyl esters.
  • Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradi
  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS.
  • Photophysical properties of isoquinoline derivatives.
  • hydrolysis of esters. Chemguide. [Link]
  • Guidance on Storage and Handling of Chlorin
  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
  • Dissociative Photoionization of Quinoline and Isoquinoline.
  • Dissociative Photoionization of Quinoline and Isoquinoline | Request PDF.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • CHEMICAL STORAGE FACT SHEET.
  • How to Store Chlorine Tablets: Essential Tips and Guidelines. North Industrial Chemicals. [Link]

Sources

Optimizing temperature and reaction time for the synthesis of 1-chloroisoquinolines.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-chloroisoquinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical solutions to common challenges encountered during this critical synthetic transformation. Here, we move beyond simple protocols to explore the causality behind experimental choices, focusing on the optimization of temperature and reaction time to maximize yield, purity, and reproducibility.

Introduction: The Critical Role of Temperature and Time

The synthesis of 1-chloroisoquinolines, versatile intermediates in medicinal chemistry, is often accomplished through methods like the Vilsmeier-Haack reaction or the treatment of isoquinoline N-oxides with chlorinating agents such as phosphorus oxychloride (POCl₃).[1][2][3] While seemingly straightforward, these reactions are highly sensitive to thermal conditions and duration. The interplay between temperature and reaction time governs not only the rate of reaction but also the distribution of products, influencing everything from yield to the formation of difficult-to-remove impurities.

Understanding this relationship is key to successful optimization. Reaction conditions can dictate whether a process is under kinetic control , where the major product is the one that forms fastest, or thermodynamic control , where the most stable product prevails.[4][5][6] Generally, lower temperatures and shorter reaction times favor the kinetic product, while higher temperatures and extended reaction times allow the system to reach equilibrium, favoring the thermodynamic product.[4][7] This guide will provide the insights needed to navigate this balance effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-chloroisoquinolines?

A1: The two most prevalent and reliable methods are:

  • Reaction of Isoquinoline N-Oxide with Phosphorus Oxychloride (POCl₃): This is a high-yielding method where the N-oxide is activated by POCl₃ and subsequently chlorinated. It is often the preferred route for clean, direct chlorination at the C1 position.[1][8]

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (typically formed from POCl₃ and a formamide like DMF) to formylate an electron-rich aromatic precursor, which can then be converted to the 1-chloroisoquinoline.[2][3][9] While powerful, it can be more sensitive to substrate and temperature control.

Q2: Why is the initial addition of POCl₃ often performed at low temperatures (e.g., in an ice bath)?

A2: The initial reaction between the substrate (like isoquinoline N-oxide) and POCl₃ is often highly exothermic. Performing the addition at 0°C or below serves two critical purposes:

  • Safety and Control: It prevents the reaction from proceeding too rapidly, which could lead to a dangerous thermal runaway.

  • Minimizing Side Reactions: A rapid, uncontrolled temperature increase can promote the formation of undesirable byproducts and polymeric materials, significantly reducing the yield and complicating purification.[10] The goal is to achieve controlled activation of the substrate before initiating the main reaction phase with heating.

Q3: How does reaction time influence the outcome of the synthesis?

A3: Reaction time is intrinsically linked to temperature. At an optimal temperature, a sufficient reaction time is needed for the conversion to complete.

  • Insufficient Time: Leads to incomplete conversion of the starting material, resulting in a lower yield and a mixture of starting material and product in the crude output.[10]

  • Excessive Time: Even at an optimal temperature, unnecessarily long reaction times can lead to product degradation or the formation of thermal decomposition byproducts, appearing as tarry substances.[11] It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to determine the point of maximum product formation before degradation begins.

Troubleshooting Guide: Optimizing Temperature and Time

This section addresses specific issues encountered during the synthesis of 1-chloroisoquinolines, with a focus on thermal and temporal parameters.

Problem Potential Cause (Temperature/Time Related) Solution & Scientific Rationale
Low or No Yield of 1-Chloroisoquinoline 1. Insufficient Reaction Temperature: The activation energy for the reaction has not been overcome.1. Gradually Increase Temperature: After the initial controlled addition of reagents, the reaction often requires heating (reflux) to proceed to completion.[1] Increase the temperature in increments (e.g., 10-15°C) and monitor via TLC. For the POCl₃ method with isoquinoline N-oxide, a reflux temperature of around 105°C is often effective.[1][8]
2. Insufficient Reaction Time: The reaction was stopped before completion.2. Extend Reaction Time: Continue monitoring the reaction via TLC until the starting material spot has been completely consumed. For some substrates, this may require several hours or even an overnight reaction.[1]
Formation of Dark, Tarry Substance 1. Reaction Temperature is Too High: This is a classic sign of thermal decomposition. Many organic molecules, including the desired product and intermediates, are unstable at excessive temperatures.1. Reduce Reaction Temperature: Overheating can lead to complex, undesired side reactions and polymerization.[10][11] If tarring is observed, repeat the reaction at a lower temperature and potentially for a longer duration to compensate for the slower rate. For some Vilsmeier-Haack type reactions, maintaining the temperature around 60°C is critical to avoid product destruction.[12]
2. "Hot Spots" in the Reaction Mixture: Uneven heating can cause localized areas of very high temperature.2. Ensure Efficient Stirring: Use vigorous mechanical or magnetic stirring to ensure uniform heat distribution throughout the reaction vessel.
Formation of Multiple Products (Poor Regioselectivity) 1. Suboptimal Temperature: The reaction may be producing a mixture of kinetic and thermodynamic products. Temperature can influence the site of electrophilic attack on the isoquinoline ring system.1. Optimize Temperature for Selectivity: Lowering the temperature may favor the formation of a single, kinetically preferred isomer.[11] Conversely, if the desired product is the more stable thermodynamic isomer, a higher temperature might be required to allow for equilibration. A temperature screening experiment is highly recommended.
Difficult Purification / Presence of Unreacted Starting Material 1. Incomplete Reaction: Caused by a combination of insufficient temperature and/or reaction time.1. Ensure Reaction Completion: Before beginning the workup, confirm via TLC that the starting material is fully consumed. If not, consider increasing the temperature slightly or extending the reaction time.[13]
Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction conditions.

G cluster_start Initial Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Optimization Steps start Run Reaction at Standard Conditions (e.g., 105°C, 12h) analyze Analyze Crude Product (TLC, NMR) start->analyze low_yield Low Yield? analyze->low_yield tar Tar Formation? low_yield->tar Yes impurity Multiple Products? low_yield->impurity No success Optimized Protocol low_yield->success No, High Yield tar->impurity No dec_temp Decrease Temp tar->dec_temp Yes tar->success No, Clean inc_temp Increase Temp / Time impurity->inc_temp No screen_temp Screen Temperatures (e.g., 80-120°C) impurity->screen_temp Yes impurity->success No, Single Product inc_temp->start Re-run dec_temp->start Re-run screen_temp->start Re-run G cluster_conditions Reaction Conditions start Isoquinoline N-Oxide intermediate Activated Intermediate start->intermediate Activation reagent POCl3 (excess) reagent->intermediate product 1-Chloroisoquinoline intermediate->product Chlorination & Rearrangement temp 1. Add at 0°C 2. Reflux at 105°C time 12-16 hours

Sources

How to remove residual palladium catalyst from Methyl 1-chloroisoquinoline-6-carboxylate products.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for removing residual palladium from your synthesis of Methyl 1-chloroisoquinoline-6-carboxylate. Palladium-catalyzed cross-coupling reactions are powerful tools, but effective removal of the catalyst is critical to ensure the purity, safety, and reliability of your final compound and downstream applications.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my isoquinoline-based product?

The primary challenge arises from the product structure itself. The nitrogen atom in the isoquinoline ring can act as a ligand, coordinating with residual palladium species. This interaction can keep the palladium soluble in the organic phase, making its removal by simple extraction or crystallization difficult.[4][5] Furthermore, the specific form of the residual palladium (e.g., Pd(0), Pd(II), colloidal palladium) can vary depending on the reaction conditions, requiring different removal strategies.[4][6]

Q2: I performed column chromatography, but my product is still contaminated with palladium. Why?

While flash chromatography can remove a significant portion of palladium residues, it is often insufficient to meet the stringent purity levels (<10 ppm) required for active pharmaceutical ingredients (APIs).[1][3] Some palladium complexes may co-elute with the product, especially if there is an interaction with the heterocyclic product. Studies have shown that even after chromatography, palladium levels can remain well above 100 ppm.[1][7] Therefore, chromatography should be seen as a bulk reduction step, often requiring a subsequent, more targeted scavenging step.[1][3]

Q3: What are "palladium scavengers" and how do they work?

Palladium scavengers are materials designed to selectively bind and remove palladium from solution.[8] They are typically based on an insoluble support, like silica gel or a polymer resin, which has been functionalized with a chemical group that has a high affinity for palladium.[8][9][10] The most common functional groups are sulfur-based (e.g., thiols, thioureas), which act as soft ligands that bind strongly to soft metals like palladium (based on Hard-Soft Acid-Base theory). The process involves stirring the scavenger with the product solution (batch mode) or passing the solution through a cartridge packed with the scavenger (flow mode). The scavenger, now bound to the palladium, is then easily removed by filtration.[9][11]

Q4: Are there alternatives to solid-supported scavengers?

Yes, other methods include treatment with activated carbon, crystallization, and liquid-liquid extraction with chelating agents like N-acetylcysteine.[4][12][13] Activated carbon can be effective and is low-cost, but it may also adsorb the desired product, leading to yield loss.[4][14] Crystallization can be effective but sometimes concentrates the impurity within the crystal lattice.[13] Each method has its own advantages and drawbacks, and the optimal choice depends on the specific reaction, solvent system, and scale.[4]

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s)
High Pd levels (>100 ppm) after Scavenger Treatment 1. Insufficient Scavenger: The amount of scavenger used was not enough to bind all the palladium. 2. Inefficient Mixing/Contact Time: The scavenger was not adequately dispersed in the solution or the treatment time was too short. 3. Wrong Scavenger Type: The chosen scavenger may not be optimal for the specific palladium species or solvent system. 4. Product Interference: The product itself is strongly complexing the palladium, outcompeting the scavenger.1. Increase Scavenger Equivalents: Start by using 3–5 equivalents of scavenger relative to the palladium content. If the Pd level is unknown, use a weight percentage (e.g., 5-10 wt%) relative to the product.[9][15][16] 2. Optimize Conditions: Increase stirring speed and extend the treatment time (e.g., from 4 hours to 16-24 hours).[17] Gentle heating (e.g., 35-45°C) can sometimes improve kinetics.[4][18] 3. Screen Different Scavengers: Test scavengers with different functional groups (e.g., Thiol, Thiourea, Triamine). See the comparison table below. 4. Solvent Modification: Dilute the reaction mixture or perform a solvent swap. Sometimes changing the polarity of the medium can disrupt the product-palladium complex and facilitate scavenging.
Significant Product Loss After Purification 1. Adsorption onto Scavenger: The product is non-specifically binding to the scavenger support (silica or polymer). 2. Adsorption onto Activated Carbon: Activated carbon is known for its non-selective adsorption, which can lead to significant yield loss.[4]1. Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product. 2. Use Minimal Effective Amount: Optimize the amount of scavenger or carbon to find the lowest quantity that achieves the desired purity. 3. Consider Cartridge Format: Using a scavenger in a packed cartridge (flow mode) can minimize losses compared to batch treatment by reducing hold-up volume.[19]
Inconsistent Results Between Batches 1. Variability in Palladium Species: The nature of the residual palladium may differ slightly from run to run. 2. Incomplete Reaction/Quench: Different levels of unreacted starting materials or ligands might be present, which can affect the scavenging process.1. Standardize the Upstream Process: Ensure the preceding palladium-catalyzed reaction is run consistently to completion. 2. Implement a Pre-treatment Step: A standardized aqueous wash or filtration through a pad of Celite before scavenging can help normalize the crude material being treated.[20] 3. Quantify Palladium Before Treatment: Use a rapid analytical technique or a standard method like ICP-MS to determine the initial palladium load before deciding on the scavenger quantity.[2][12]

Method Selection Flowchart

This diagram provides a decision-making framework for selecting the most appropriate palladium removal strategy.

G start Initial Product Solution (Post-Workup) pd_level Is Pd Level > 500 ppm? start->pd_level bulk_removal Perform Bulk Removal Step: - Chromatography - Activated Carbon (low cost) - Crystallization pd_level->bulk_removal  Yes scavenger_screen Select & Screen Scavengers (See Table 1) pd_level->scavenger_screen No bulk_removal->scavenger_screen scale What is the reaction scale? scavenger_screen->scale lab_scale Lab Scale (<10g) scale->lab_scale process_scale Process Scale (>10g) scale->process_scale batch_mode Batch Mode: Stir with loose scavenger lab_scale->batch_mode flow_mode Flow Mode: Pass through scavenger cartridge process_scale->flow_mode analysis Analyze Pd Level (ICP-MS) batch_mode->analysis flow_mode->analysis pass Does it meet spec (<10 ppm)? analysis->pass pass->scavenger_screen No (Re-screen/ Optimize) finish Product Meets Purity Specs pass->finish Yes

Caption: Decision flowchart for palladium removal.

Detailed Experimental Protocols

Protocol 1: Batch Scavenging with Solid-Supported Scavenger (e.g., SiliaMetS Thiol)

This protocol is ideal for lab-scale purifications where simplicity is key.

  • Quantify Initial Palladium: If possible, determine the initial palladium concentration (in ppm) of your crude product solution using ICP-MS or a similar technique.[2] If this is not possible, assume the entire amount of palladium used in the reaction is present.

  • Calculate Scavenger Amount:

    • Calculation: Amount (g) of Scavenger = [(ppm of Pd × Mass of Solution in g) / 1,000,000] / (Pd molar mass) × (Equivalents) / (Scavenger loading in mmol/g) × 1000.

    • Practical Tip: A simpler starting point is to use 3-5 equivalents of scavenger relative to the initial moles of palladium catalyst used in the reaction.[9][17]

  • Procedure: a. In a suitable flask, dissolve your crude this compound in an appropriate solvent (e.g., THF, Toluene, Ethyl Acetate). b. Add the calculated amount of the solid-supported scavenger (e.g., SiliaMetS Thiol, Biotage MP-TMT).[8][9] c. Stir the resulting slurry vigorously at room temperature for 4-16 hours. Gentle heating to ~40°C can sometimes accelerate the process.[18] d. Monitor the reaction by taking small aliquots, filtering, and analyzing for palladium content. e. Once scavenging is complete, filter the mixture through a pad of Celite or a fritted funnel to remove the scavenger. f. Wash the collected scavenger cake with fresh solvent to ensure full recovery of the product. g. Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.

G cluster_0 Batch Scavenging Workflow a 1. Dissolve Crude Product in Solvent b 2. Add Solid Scavenger a->b c 3. Stir Slurry (4-16h, RT) b->c d 4. Filter to Remove Scavenger c->d e 5. Concentrate Filtrate d->e Filtrate g Spent Scavenger (Pd-bound) d->g Solid f Purified Product e->f

Caption: Workflow for batch palladium scavenging.

Protocol 2: Purification with Activated Carbon

This method is a cost-effective but potentially lower-yielding alternative.[4][14]

  • Select Activated Carbon: Use a high-purity, powdered activated carbon. The amount required is typically determined empirically, starting with 5-10% by weight relative to your crude product.

  • Procedure: a. Dissolve the crude product in a suitable organic solvent. b. Add the activated carbon to the solution. c. Stir the mixture vigorously at room temperature or with gentle heating (e.g., 45°C) for 2-18 hours.[4] d. Caution: Activated carbon can be pyrophoric, especially after drying when it contains finely divided palladium metal. Handle with care and do not allow the filtered cake to dry in the open air. e. Filter the mixture through a thick pad of Celite to remove the carbon. Be thorough, as fine carbon particles can be difficult to remove. f. Wash the Celite/carbon cake extensively with fresh solvent to recover the product. g. Combine the filtrates and concentrate to obtain the product. Analyze for yield and residual palladium.

Data Summary: Comparison of Common Palladium Scavengers

The table below summarizes commercially available scavengers that are highly effective for palladium removal.

Scavenger NameFunctional GroupSupport MatrixTypical EquivalentsKey Advantages & Notes
SiliaMetS Thiol [8][18]Mercaptopropyl (-SH)Silica Gel3 - 5Robust and versatile scavenger for Pd(II). Widely used in pharma process development.[8][18]
Biotage MP-TMT [9][15][21]Trimercaptotriazine (TMT)Macroporous Polystyrene3 - 5Highly effective for various palladium species. Low-swelling resin ideal for various solvents.[15][21]
SiliaMetS Thiourea [8][22]ThioureaSilica Gel3 - 5Particularly effective for all forms of palladium in organic solvents.[8][22]
QuadraSil MP [10]Mercaptopropyl (-SH)Silica Gel3 - 5Exhibits strong affinity for soft metals like Pd, Rh, and Cu.[10]
SiliaMetS DMT [16][22]Dimercaptotriazine (DMT)Silica Gel4 - 6Preferred for hindered Pd complexes (e.g., from dppf ligands).[16][22]

Mechanism: How Thiol Scavengers Work

The efficiency of thiol-based scavengers lies in the chemical principle of chemisorption. The sulfur atom of the thiol group acts as a soft nucleophile that forms a strong covalent bond with the soft electrophile, palladium, effectively trapping it on the solid support.

G Scavenger Silica-Support-SH Palladium [PdL_n]^(2+) (Soluble Pd Complex) Product Silica-Support-S-PdL_(n-1) (Immobilized Pd Complex) Scavenger->Product Chemisorption Palladium->Product Chemisorption Ligand L (Released Ligand)

Caption: Chemisorption of palladium by a thiol scavenger.

References

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
  • Biotage. Biotage® MP-TMT | Palladium scavenger. [Link]
  • Norlab. Biotage MP-TMT - Palladium Scavenger. [Link]
  • Biotage.
  • Norlab. Biotage MP-TMT palladium scavenger. [Link]
  • National Institutes of Health (NIH). (2022).
  • Merck/PITT Collaboration.
  • Technology Networks.
  • Velocity Scientific Solutions. SiliametS Metal Scavengers. [Link]
  • Element Lab Solutions. SiliCycle SiliaMetS Metal Scavengers. [Link]
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • Johnson Matthey.
  • ACS Medicinal Chemistry Letters. (2022).
  • ResearchGate. (2021). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
  • PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [Link]
  • PubMed Central. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. [Link]
  • Johnson M
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]
  • University of Cambridge. (2021).
  • ACS Publications. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
  • MDPI. (2023). Recovery of Pd(II)
  • Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]
  • ResearchGate. (2011).
  • ResearchGate. (2015).
  • PubMed Central. (2014).
  • ResearchGate. (2018). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]
  • Reddit. (2025). Your trick to remove residual palladium. [Link]
  • PubMed. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. [Link]
  • National Institutes of Health (NIH). (2021).
  • ResearchGate. (2018). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. [Link]
  • MDPI. (2018).

Sources

Technical Support Center: Regioselective Functionalization of the Isoquinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of the isoquinoline scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of modifying this privileged heterocyclic system. The inherent electronic diversity of the isoquinoline ring—with its electron-deficient pyridine moiety and electron-rich benzene ring—presents unique and formidable challenges in achieving site-selectivity.

This document provides direct, actionable solutions to common experimental hurdles through a series of frequently asked questions and in-depth troubleshooting guides. We will explore the causality behind these challenges and offer validated protocols and strategic insights to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity on the isoquinoline ring so challenging?

A1: The primary challenge stems from the non-uniform electron distribution across the bicyclic system. The isoquinoline ring is composed of two electronically distinct halves:

  • The Pyridine Ring (Positions C1, C3, C4): The nitrogen atom acts as an electron sink, making this ring electron-deficient. The C1 position is particularly electrophilic and susceptible to nucleophilic attack or metal-catalyzed functionalization directed by the nitrogen lone pair.[1] The C3 position is generally less reactive.

  • The Benzene Ring (Positions C5, C6, C7, C8): This ring is comparatively electron-rich and undergoes reactions more akin to standard electrophilic aromatic substitution. However, the C8 position is sterically and electronically influenced by the adjacent nitrogen atom (a "peri" interaction), making it a common site for metal-catalyzed C-H activation.[2]

This electronic dichotomy means that different positions require vastly different chemical approaches, and competing reaction pathways are common.

Q2: What is the most common initial strategy to control regioselectivity in C-H functionalization?

A2: The most prevalent and effective initial strategy is the use of the isoquinoline N-oxide derivative. Oxidation of the ring nitrogen dramatically alters the electronic landscape of the molecule.[2][3]

  • Activation of C1: The N-oxide group strongly activates the C1 position (sometimes referred to as C2 in older literature when discussing quinolines/isoquinolines in this context) toward C-H activation with various transition metals, particularly palladium.[2] This makes C1-functionalization highly predictable and efficient.

  • Deactivation of Other Positions: It simultaneously deactivates other positions, preventing undesired side reactions. This strategy effectively funnels the reactivity to a single, desired site.

Q3: What are directing groups, and when should I use them?

A3: A directing group (DG) is a functional group that is temporarily or permanently installed on a molecule to guide a catalyst to a specific C-H bond, typically through the formation of a stable metallacyclic intermediate.[1][4] You should consider using a directing group when:

  • You need to functionalize a position that is not inherently reactive (e.g., C4, C5).

  • The intrinsic reactivity of the substrate leads to a mixture of isomers (e.g., competing C1 vs. C8 functionalization).

  • You are using a catalyst (like Rh(III) or Ru(II)) that relies heavily on chelation assistance for C-H activation.[5][6]

The choice of directing group is critical and depends on the target position and the reaction chemistry. For example, an amide group attached to a substituent can direct functionalization to the ortho position of that substituent.

Troubleshooting Guide 1: C1-Position Functionalization

The C1 position is the most electrophilic carbon and a primary target for introducing diversity.

Problem: Low yield or no reaction in a Palladium-catalyzed C1-arylation of an isoquinoline N-oxide.

Possible Causes & Step-by-Step Solutions:

  • Inefficient C-H Activation/Oxidant Failure: The catalytic cycle for Pd-catalyzed C-H activation typically requires an oxidant to regenerate the active Pd(II) or Pd(IV) species.[7] If the oxidant is unsuitable or consumed, the cycle stalls.

    • Solution: Screen different oxidants. Silver salts (Ag₂CO₃, AgOAc) are common and effective.[2] In some cases, oxygen (from air) or benzoquinone can be used. Ensure the oxidant is fresh and used in the correct stoichiometric amount (often in excess).

  • Suboptimal Ligand or Additive Choice: While many C1-functionalizations are ligandless, acidic additives are often crucial for promoting the C-H activation step, a process often referred to as a concerted metalation-deprotonation (CMD) mechanism.

    • Solution: Acetic acid or pivalic acid (PivOH) are frequently used as additives.[2] They can facilitate the C-H cleavage and stabilize the key palladium intermediates. A screening of different carboxylic acids can be beneficial.

  • Poor Solvent Choice: The solvent must be stable under the reaction conditions and capable of dissolving all reagents.

    • Solution: Toluene, 1,4-dioxane, and DMF are common solvents for these reactions.[2][4] If solubility is an issue with your specific substrates, consider a more polar aprotic solvent like DMAc or NMP, but be mindful that they can sometimes coordinate to the catalyst and inhibit reactivity.

Validated Protocol: Screening Conditions for C1-Arylation of Isoquinoline N-Oxide

This protocol provides a starting point for optimizing a challenging C1-arylation.

Parameter Condition A (Baseline) Condition B (PivOH Additive) Condition C (Ag₂O Oxidant)
Isoquinoline N-Oxide 1.0 equiv (0.2 mmol)1.0 equiv (0.2 mmol)1.0 equiv (0.2 mmol)
Aryl Boronic Acid 1.5 equiv1.5 equiv1.5 equiv
Catalyst Pd(OAc)₂ (10 mol%)Pd(OAc)₂ (10 mol%)Pd(OAc)₂ (10 mol%)
Oxidant Ag₂CO₃ (2.0 equiv)Ag₂CO₃ (2.0 equiv)Ag₂O (2.5 equiv)
Additive NonePivOH (0.5 equiv)PivOH (0.5 equiv)
Solvent Toluene (2 mL)Toluene (2 mL)DMF (2 mL)
Temperature 110 °C110 °C120 °C
Time 24 h24 h24 h

Experimental Workflow:

  • To a sealed reaction vial, add the isoquinoline N-oxide, aryl boronic acid, Pd(OAc)₂, oxidant, and additive (if applicable).

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Argon) three times.

  • Add the degassed solvent via syringe.

  • Place the vial in a preheated oil bath or heating block and stir for the designated time.

  • After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

  • Analyze the crude product by ¹H NMR or LC-MS to determine conversion and regioselectivity.

  • Purify the desired product by column chromatography.

Troubleshooting Guide 2: Benzene Ring Functionalization (C5-C8)

Functionalizing the carbocyclic part of the isoquinoline is often desired for tuning electronic and steric properties. However, directing reactivity away from the heteroaromatic ring is a significant challenge.

Problem: My reaction gives a mixture of C8 and C5 isomers, with low overall yield.

Possible Causes & Step-by-Step Solutions:

  • Competing Peri-Effect: The nitrogen lone pair inherently directs many transition metal catalysts to the C8 position via a five-membered metallacycle.[1] Achieving C5 selectivity requires overcoming this strong electronic and steric preference.

    • Solution 1 (Directing Group Strategy): Install a directing group at a position that favors C5 functionalization. For instance, a removable directing group at C4 could force the catalyst to activate the adjacent C5 position.

    • Solution 2 (Steric Hindrance): If your isoquinoline is substituted at C1, this can sterically block the catalyst from coordinating effectively for C8 activation, potentially increasing the relative yield of the C5 product.

  • Incorrect Catalyst System: Palladium and Rhodium catalysts are often drawn to the nitrogen atom. Alternative strategies may be needed.

    • Solution (Photoredox/HAT Catalysis): Consider a completely different mechanistic pathway. Photoredox-catalyzed Hydrogen Atom Transfer (HAT) can generate radical intermediates that react based on the electron density of the C-H bonds, often favoring the electron-rich benzene ring.[8] This approach avoids direct coordination with the nitrogen atom, circumventing the C8 directing effect.

Conceptual Workflow: Selecting a Strategy for Benzene Ring Functionalization

G start Goal: Functionalize Benzene Ring (C5-C8) q1 Is C8 functionalization acceptable or desired? start->q1 strategy_c8 Use N-directed C-H Activation (e.g., Pd(OAc)₂ or [Cp*RhCl₂]₂) Leverage peri-effect. q1->strategy_c8 Yes strategy_c5 Overcome C8-Directing Effect q1->strategy_c5 No c8_yes Yes c8_no No (C5/C6/C7 desired) c5_options How to overcome? strategy_c5->c5_options option1 Install a C5-Directing Group (e.g., at C4 or N-position) c5_options->option1 Chelation Control option2 Use Steric Blockers at C1 to disfavor C8 activation c5_options->option2 Steric Control option3 Change Mechanism: Use Photoredox/HAT Catalysis to target electron-rich ring c5_options->option3 Mechanism Control

Caption: Decision workflow for benzene ring functionalization.

Troubleshooting Guide 3: C4-Position Functionalization

The C4 position is often less reactive than C1 but can be a valuable site for substitution.

Problem: Attempts at direct C4-functionalization are failing, leading to starting material recovery or decomposition.

Possible Causes & Step-by-Step Solutions:

  • Low Intrinsic Reactivity: The C4 position lacks the strong activation seen at C1 or the chelation assistance at C8. Direct C-H activation at C4 is rare without a specifically placed directing group.

    • Solution (Dearomatization/Functionalization/Rearomatization): A powerful strategy involves a temporary dearomatization of the pyridine ring. The isoquinoline can be reduced to a 1,2-dihydroisoquinoline or a tetrahydroisoquinoline.[9][10] The resulting enamine or enol-equivalent intermediate is nucleophilic at the C4 position and can react with various electrophiles.[11] A subsequent oxidation/rearomatization step restores the isoquinoline core, now functionalized at C4.

General Protocol: C4-Alkylation via Temporary Dearomatization

This is a conceptual protocol based on methods that use an acid to promote a conjugate addition.[11]

Step 1: In Situ Formation of the Nucleophilic Intermediate

  • Dissolve the isoquinoline (1.0 equiv) in a suitable solvent (e.g., acetonitrile).

  • Add a nucleophilic reagent that will reversibly add to the C1 position, such as benzoic acid (1.2 equiv).[11] This addition disrupts the aromaticity and generates a dihydroisoquinoline-like intermediate that is nucleophilic at C4.

Step 2: Reaction with Electrophile 3. Add the electrophile, such as a vinyl ketone (e.g., MVK, 1.1 equiv), to the reaction mixture. 4. Stir at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC/LC-MS. The C4-position of the intermediate will attack the electrophile.

Step 3: Rearomatization 5. The adduct formed will rearomatize, often spontaneously or upon workup, by eliminating the nucleophile (benzoic acid in this case) to yield the C4-alkylated isoquinoline. 6. Perform an aqueous workup (e.g., with aq. NaHCO₃) to remove the acid and purify by column chromatography.

Visualizing the Catalytic Cycle: Pd-Catalyzed C-H Activation

This diagram illustrates a generic catalytic cycle for a directing-group-assisted C-H activation, a fundamental process in many functionalization reactions.[4]

G sub Isoquinoline-DG + Pd(II)X₂ int1 Coordination Complex sub->int1 Coordination int2 Metallacycle (C-H Activation) int1->int2 C-H Activation (-HX) int3 Coordination & Insertion of Coupling Partner int2->int3 + Partner int4 Pd(IV) Intermediate int3->int4 Oxidative Addition prod Functionalized Isoquinoline int4->prod Reductive Elimination pd0 Pd(0) prod->pd0 - DG pd0->sub [Oxidant] reox Re-oxidation

Sources

Technical Support Center: Managing Exothermic Reactions in Halogenated Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the significant thermal hazards associated with the synthesis of halogenated isoquinolines. This resource moves beyond simple protocols to explain the "why" behind experimental choices, ensuring both safety and success in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments. The synthesis of halogenated isoquinolines often involves highly exothermic steps, and understanding how to control these is critical for safety, yield, and purity.

Q1: My bromination of isoquinoline shows a sharp, difficult-to-control temperature spike. What are the immediate steps and underlying causes?

An uncontrolled temperature increase, known as a thermal runaway, is a serious safety hazard that can lead to pressure buildup, reactor failure, and compromised product quality.[1][2]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the feed of the halogenating agent (e.g., N-Bromosuccinimide or bromine).[1]

  • Maximize Cooling: Ensure your reactor's cooling system is operating at full capacity.[3]

  • Increase Agitation: If safe, increase the stirring rate to improve heat transfer and break up potential hot spots.[3]

  • Prepare to Quench: If a validated quenching procedure is established, be prepared to initiate it. This may involve adding a pre-cooled, inert solvent.[3]

Potential Causes & Long-Term Solutions:

  • Inadequate Heat Removal: The rate of heat generation is exceeding your cooling system's capacity. This is a common issue during scale-up, where the surface-area-to-volume ratio decreases.[1]

  • Rapid Reagent Addition: Adding the halogenating agent too quickly leads to an accumulation of unreacted reagents, which can then react rapidly and uncontrollably.[1]

  • Poor Mixing: Inefficient stirring can create localized areas of high concentration and temperature ("hot spots"), which can initiate a thermal runaway.[1]

  • Insufficient Solvent: A lower solvent volume reduces the overall heat capacity of the system, making it more susceptible to rapid temperature changes.[3]

Q2: How can I proactively assess the thermal risk of my halogenation reaction before scaling up?

A thorough risk assessment is non-negotiable. Prevention is always the best strategy against thermal runaway.[3]

Recommended Proactive Measures:

  • Literature Review: Search for published data on the thermal hazards of your specific reaction or analogous transformations.

  • Reaction Calorimetry (RC): Employ techniques like Heat Flow Calorimetry to obtain critical safety data.[4][5] This will help you determine:

    • Heat of Reaction (ΔHr): The total amount of energy released.

    • Heat Release Rate: How quickly the energy is released.

    • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction could reach under adiabatic conditions (i.e., with total cooling failure).[4]

  • Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise to understand the maximum possible temperature in the event of a cooling failure.[3]

Experimental Protocols & Data

Protocol 1: Controlled Bromination of Isoquinoline using N-Bromosuccinimide (NBS)

This protocol emphasizes slow addition and careful temperature monitoring to mitigate exothermic risk. Reactions involving NBS are generally exothermic.[6]

Materials & Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe.[7]

  • Circulator/chiller for temperature control.[7]

  • Addition funnel for controlled reagent delivery.

  • Isoquinoline

  • N-Bromosuccinimide (NBS), recrystallized[8]

  • Sulfuric Acid[8]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.[1]

  • Initial Charge: Charge the isoquinoline and sulfuric acid to the reactor.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -25°C).[8]

  • Controlled NBS Addition: Slowly add the NBS in portions, ensuring the internal temperature does not exceed the set limit (e.g., maintain between -26°C and -22°C).[8] The rate of addition is the primary means of controlling the heat output.[5]

  • Monitoring: Continuously monitor the internal reaction temperature. If a deviation from the set point is observed, immediately halt the addition of NBS until the temperature is stabilized.[3]

  • Reaction Completion & Work-up: After the addition is complete, allow the reaction to stir at the specified temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).[3]

Data Presentation: Comparative Thermal Properties of Halogenating Agents

The choice of halogenating agent significantly impacts the reaction's exothermicity.

Halogenating AgentRelative ReactivityTypical Reaction ConditionsKey Safety Considerations
Fluorine (F₂)Extremely High (10⁸)Highly specialized, often cryogenicExplosive, difficult to control, highly exothermic.[9][10]
Chlorine (Cl₂)High (1)Moderate to fast, often requires coolingExothermic, requires careful temperature control.[9][10]
Bromine (Br₂)Moderate (7x10⁻¹¹)Slow, may require UV or heat initiationCorrosive, toxic, exothermic.[9][10][11]
N-Bromosuccinimide (NBS)ModerateGenerally milder than Br₂Exothermic reactions.[6] Safer to handle than liquid bromine.[12]
Iodine (I₂)Low (2x10⁻²²)Very slow, often unreactiveGenerally not a significant thermal hazard.[9][10]

Visualization of Safety Workflows

Diagram 1: Decision Tree for Managing an Unexpected Exotherm

This diagram outlines the logical steps to take when an unforeseen temperature increase occurs.

ExothermManagement A Unexpected Temperature Rise Detected B Stop All Reagent Addition Immediately A->B C Maximize Cooling Capacity B->C D Increase Agitation Rate (if safe) C->D E Temperature Stabilizes? D->E Monitor F Resume Addition at a Slower Rate E->F Yes G Temperature Continues to Rise? E->G No H Initiate Emergency Quench Protocol G->H Yes I Evacuate Area & Alert Safety Personnel H->I

Caption: Decision workflow for immediate response to an unexpected exotherm.

Diagram 2: Heat Flow Management in a Jacketed Reactor

This diagram illustrates the fundamental principles of heat removal during an exothermic reaction.

HeatFlow cluster_control Thermal Control Principle reactor Reaction Mass (T_reaction) Heat Generated (Q_gen) jacket Cooling Jacket (T_jacket) Heat Removed (Q_rem) reactor->jacket Heat Transfer Control To maintain a stable T_reaction, the rate of heat removal (Q_rem) must equal the rate of heat generation (Q_gen).

Caption: Principle of heat transfer in a laboratory reactor.

References

  • Vertex AI Search. (2025, June 2). Cold Chemistry: Reinventing Pharmaceutical Reactors for an Energy-Efficient Future.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Efficiency Finder. (2017, March 28). Cooling during chemical reactions in chemical industry.
  • Blog. (2025, November 18). What is the role of a cooling system in a pharma reactor?
  • OSTI. (1988, February 29). The thermodynamic properties of quinoline and isoquinoline: Topical report.
  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Large-Scale Isoquinoline Synthesis.
  • Asynt. (2024, September 3). What are the best tools for cooling chemical reactions?
  • METTLER TOLEDO. (2021, April 30). What is Heat Flow Calorimetry? - Overview Video. YouTube.
  • (n.d.). 14.
  • National Institutes of Health. (n.d.). Halogenation and Nucleophilic Quenching: Two Routes to E−X Bond Formation in Cobalt Triple‐Decker Complexes (E=As, P; X=F, Cl, Br, I).
  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride.
  • (n.d.). Chamberland SOP Working with Bromine.
  • (n.d.). Bromine.
  • Scribd. (n.d.).
  • IChemE. (n.d.).
  • BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro.
  • BenchChem. (n.d.). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • National Institute of Standards and Technology. (n.d.). Isoquinoline - the NIST WebBook.
  • THURNE. (n.d.). Reaction Calorimetry in continuous flow mode. A new approach for the thermal characterization of high energetic and fast reactio.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • (n.d.). Product Class 5: Isoquinolines.
  • (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • (2019, July 6). N-Bromosuccinimide.
  • (n.d.). Isoquinoline.
  • Wikipedia. (n.d.). Isoquinoline.
  • ResearchGate. (2022, June 14). Halogenation and Nucleophilic Quenching: Two Routes to E−X Bond Formation in Cobalt Triple‐Decker Complexes (E=As, P; X=F, Cl, Br, I).
  • MDPI. (n.d.).
  • Wikipedia. (n.d.).
  • (2008). Thermal instability and runaway criteria: the dangers of disregarding dynamics.
  • Pleiades Publishing. (n.d.). N-Halo Reagents.
  • National Institutes of Health. (2025, August 26).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • MDPI. (2022, January 26).
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • ResearchGate. (2025, August 9). ChemInform Abstract: N-Halo Reagents.
  • MDPI. (2020, April 24). N-Halosuccinimides as Precatalysts for C-, N-, O-, and X-Nucleophilic Substitution Reactions of Alcohols under Mild Reaction Conditions.
  • (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology.
  • Organic Chemistry Portal. (n.d.). Catalyst-Free Halogenation of α-Diazocarbonyl Compounds with N-Halosuccinimides: Synthesis of 3-Halooxindoles or Vinyl Halides.
  • Googleapis.com. (n.d.). Heterocyclic Chemistry, Fifth Edition.
  • Drug Discovery and Development. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling.
  • Chemistry LibreTexts. (2023, January 22).
  • ResearchGate. (n.d.).
  • YouTube. (2020, December 15). 10.
  • Chemistry LibreTexts. (2021, December 15). 9.

Sources

Navigating Synthesis Roadblocks: A Technical Guide to Overcoming Poor Solubility of Isoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | Senior Application Scientist Insight

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of isoquinolines and their derivatives.[1] The inherent rigidity and potential for strong intermolecular interactions in these heterocyclic systems can often lead to poor solubility of key intermediates, hindering reaction kinetics and complicating product isolation.[2][3]

Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during common isoquinoline synthesis reactions, with a focus on intermediates that are prone to precipitation.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[4][5] The reaction typically involves cyclization using a dehydrating agent under acidic conditions.[5][6]

Q1: My β-arylethylamide starting material is poorly soluble in the reaction solvent (e.g., acetonitrile, toluene), leading to a sluggish or incomplete reaction. What can I do?

A1: This is a frequent challenge, particularly with substrates bearing polar substituents or those with a high degree of planarity, leading to strong crystal lattice energy.

Troubleshooting & Optimization:

  • Solvent Screening: While acetonitrile and toluene are common, exploring more polar aprotic solvents may be beneficial. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective, but be cautious as they can sometimes interfere with the reaction or complicate work-up.[7] Pyridine can also act as a "magical solvent" for many crystalline organic compounds and is worth considering, especially if it can also serve as a base.[7]

  • Co-solvent Systems: The use of a co-solvent is a powerful technique to enhance solubility.[8][9][10] A small amount of a high-polarity solvent like DMF or NMP (N-Methyl-2-pyrrolidone) added to a bulk solvent like toluene can dramatically improve the solubility of the starting material without significantly altering the overall reaction conditions.

  • Temperature Adjustment: For most neutral organic compounds, solubility increases with temperature.[11] Performing the reaction at a higher temperature (e.g., refluxing in a higher boiling point solvent like xylene) can maintain the intermediate in solution.[1] This is often necessary for the Bischler-Napieralski reaction, which generally requires elevated temperatures.[4]

  • Reagent-Assisted Solubilization: In some cases, the addition of the dehydrating agent (e.g., POCl₃) can lead to the formation of a more soluble intermediate species, such as an imidoyl phosphate, which then proceeds to cyclize.[4] It can be beneficial to add the reagent and stir for a period, even if the starting material is not fully dissolved, as the reaction may "pull" the starting material into solution as it is consumed.[7]

Q2: During my Bischler-Napieralski reaction, a precipitate forms midway through, and the reaction stalls. What is happening and how can I fix it?

A2: The formation of a precipitate mid-reaction often indicates that the intermediate, such as the nitrilium ion or the cyclized 3,4-dihydroisoquinoline salt, is less soluble than the starting material under the reaction conditions.

Troubleshooting & Optimization:

  • Increase Reaction Temperature: As with the starting material, increasing the temperature can help keep the intermediate in solution. If you are running the reaction at 80 °C in toluene, consider switching to xylene to reach a higher reflux temperature.[1]

  • Solvent Modification: If an intermediate salt is crashing out, increasing the polarity of the solvent system may help. A carefully controlled addition of a co-solvent like DMF could redissolve the precipitate and allow the reaction to proceed to completion.

  • "Just Run It" Principle: Le Chatelier's principle is relevant here. Even if an intermediate has low solubility, as the small amount in solution reacts to form the product, more of the solid will dissolve to re-establish equilibrium.[7] Provided there is at least some minimal solubility, the reaction may still proceed to completion, albeit at a slower rate.[7] Monitoring the reaction by TLC or LC-MS is crucial to determine if the reaction is truly stalled or just slow.

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[12][13]

Q1: My β-arylethylamine salt (e.g., hydrochloride) is insoluble in the reaction solvent, preventing the initial condensation with the carbonyl compound.

A1: This is a common issue as the free amine is often more soluble in organic solvents than its corresponding salt.

Troubleshooting & Optimization:

  • In Situ Free-Basing: You can often perform the reaction starting with the salt by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the suspension. This will generate the free amine in situ, which should be more soluble and available to react with the carbonyl component.

  • Solvent Choice: For Pictet-Spengler reactions, protic solvents like ethanol or methanol can be effective as they can solvate both the amine salt and the carbonyl compound. The reaction is often acid-catalyzed, and using an acidic medium from the start can sometimes aid in dissolving the amine salt before the reaction commences.[12]

  • Phase Transfer Catalysis: For heterogeneous mixtures, a phase transfer catalyst can sometimes be employed to shuttle the amine between an aqueous base phase (to deprotonate it) and the organic phase containing the aldehyde.

Q2: The iminium ion intermediate in my Pictet-Spengler reaction appears to be precipitating from the solution. How can I address this?

A2: The iminium ion, being a charged species, can have solubility issues in less polar organic solvents.

Troubleshooting & Optimization:

  • Acid Catalyst Choice: The choice of acid can influence the solubility of the iminium salt. Brønsted acids like trifluoroacetic acid (TFA) or methanesulfonic acid might produce more soluble iminium salts compared to hydrochloric acid in certain solvents. Lewis acids can also be used and may offer different solubility profiles for the intermediates.[13]

  • Aqueous/Alcoholic Mixtures: Running the reaction in a mixture of water and an alcohol can help to keep ionic intermediates in solution. However, the impact of water on the reactivity of the acid catalyst and potential side reactions must be considered.

  • Elevated Temperatures: Increasing the reaction temperature is a general strategy to enhance the solubility of intermediates.[14][15]

Advanced Solubilization Strategies

When standard solvent and temperature adjustments fail, more advanced techniques may be necessary.

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that can act as solvents.[16][17] They have unique properties, including high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds.[16][17][18]

  • "Designer Solvents": ILs can be tailored by modifying the cation and anion to optimize the solubility of a specific substrate.[16][18] Imidazolium-based ILs, for example, have shown great promise as solvents for heterocyclic synthesis.[19]

  • Green Chemistry: Many ILs are considered "green solvents" due to their low vapor pressure, which reduces volatile organic compound (VOC) emissions.[18][20]

When to Consider ILs: When dealing with "brick dust"-like intermediates that are insoluble in all common organic solvents, an ionic liquid may provide the necessary solubilizing power to enable the reaction.[7]

Chemical Modification

If solubility issues persist and are severely impacting yield and purity, a temporary modification of the intermediate might be the most effective strategy.

  • Introduction of "Greasy" Protecting Groups: Attaching a bulky, nonpolar protecting group (e.g., a Boc or trityl group) to a polar functional group (like an amine or carboxylic acid) can significantly enhance the solubility of the intermediate in organic solvents.[7] This group can then be removed in a subsequent step.

  • Salt Formation: For intermediates with acidic or basic handles, forming a salt with a suitable counter-ion can sometimes improve solubility in a desired solvent. For example, an acidic intermediate might be solubilized in an organic solvent with the addition of an organic base.[7]

Data Summary & Visualization

Table 1: General Solvent Selection Guide for Isoquinoline Intermediates
Solvent ClassExamplesPolarityBoiling Point (°C)General Applicability for Intermediates
Aprotic Nonpolar Toluene, Xylene, HeptaneLow111 - 144Good for nonpolar intermediates; solubility often requires heating.
Aprotic Polar Acetonitrile, DMF, DMSO, NMPHigh82 - 202Excellent for polar or charged intermediates; potential for side reactions or difficult removal.
Protic Polar Ethanol, Methanol, WaterHigh65 - 100Useful for salt forms and in Pictet-Spengler reactions; may interfere with dehydrating agents.
Ethers THF, 1,4-DioxaneMedium66 - 101Moderate solubilizing power; can be good for a range of intermediates.
Chlorinated Dichloromethane (DCM)Medium40Good general-purpose solvent, but low boiling point limits reaction temperature.
Bases PyridineHigh115Can act as both solvent and base; effective for highly crystalline compounds.[7]
Ionic Liquids [BMIM][BF₄], [EMIM][OAc]Very High>200"Solvents of last resort" for extremely insoluble compounds.[16][18]

This table is a general guide. Optimal solvent selection is highly substrate-dependent and requires experimental screening.

Diagrams for Experimental Workflow

The following diagrams illustrate the logical flow for troubleshooting solubility issues.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Primary Strategies cluster_2 Secondary Strategies cluster_3 Advanced Solutions A Poorly soluble starting material or intermediate precipitation B Increase Reaction Temperature A->B Is reaction endothermic? C Screen Alternative Solvents A->C Is current solvent inadequate? E Consider Reagent-Assisted Solubilization B:s->E:n I Problem Solved / Reaction Optimized B->I Success D Use Co-Solvent System C->D Single solvent fails? C->I Success F Apply Le Chatelier's Principle (Monitor reaction progress) D:s->F:n D->I Success G Employ Ionic Liquids E->G Persistent Insolubility? H Chemically Modify Intermediate (e.g., protecting groups) F->H Reaction Stalled? G->I Success H->I Success

Caption: A decision-making workflow for addressing solubility problems in synthesis.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for an Insoluble Intermediate

This protocol provides a method for quickly assessing the solubility of a compound in various solvents.

  • Preparation: Dispense 1-2 mg of your dried intermediate into several small, labeled vials (e.g., 1 mL HPLC vials).

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent from Table 1.

  • Initial Observation (Room Temp): Vigorously vortex each vial for 30 seconds. Observe and record the degree of dissolution (e.g., fully dissolved, partially soluble, insoluble).

  • Heating: Place the vials in a heating block or sand bath and increase the temperature in increments (e.g., to 50 °C, then 80 °C). After each temperature equilibration, vortex again and record observations.

  • Co-Solvent Test: For promising primary solvents where solubility is still limited, add a small percentage (e.g., 10% v/v, or 10 µL) of a high-polarity co-solvent like DMF or NMP and repeat the observation steps at room temperature and with heating.

  • Analysis: Based on your observations, select the solvent or co-solvent system that provides the best solubility at a practical reaction temperature.

References

  • Reddit. (2025, October 12). Reaction intermediate being poorly soluble - any workarounds?
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • S3waas. (2025, December 13). Syllabus for Chemistry (SCQP08).
  • ACS Publications. (2026, January 9). The Journal of Organic Chemistry Ahead of Print.
  • PubMed Central (PMC). (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Wikipedia. (n.d.). Isoquinoline.
  • PubMed Central (PMC). (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
  • SpringerLink. (n.d.). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.
  • ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis | Chemical Reviews.
  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility - StatPearls.
  • SlideShare. (n.d.).
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • PubMed Central (PMC). (2023, February 20). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems.
  • Chemistry LibreTexts. (2022, July 4). 13.
  • PubMed Central (PMC). (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). The CHEM21 Solvent Selection Guide.
  • ACS Publications. (2017, January 26). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine | Chemical Reviews.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 10). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF.
  • NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • University of Michigan. (n.d.). Pictet-Spengler Reaction - Common Conditions.
  • ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • MDPI. (n.d.). Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs.
  • Royal Society of Chemistry. (2023, September 26). Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • RSC Publishing. (n.d.). Green Chemistry.
  • Curr Trends Pharm Pharm Chem. (n.d.). Ionic liquids: A green solvent for organic synthesis.
  • YouTube. (2022, February 5). Bischler-Napieralski Reaction.
  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ResearchGate. (2018, July 6). (PDF) Various techniques for solubility enhancement: An overview.
  • LinkedIn. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Green Chemistry Teaching and Learning Community (GCTLC). (2024, September 23). Tools and techniques for solvent selection: green solvent selection guides.
  • Quora. (2022, December 9). What is the relationship between solubility and temperature?

Sources

Forced degradation studies to identify potential stability issues of Methyl 1-chloroisoquinoline-6-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Forced Degradation Studies of Methyl 1-chloroisoquinoline-6-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth, practical advice for conducting forced degradation studies to identify potential stability issues. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your studies are robust, compliant, and scientifically sound.

I. Understanding the Molecule: this compound

This compound is a heterocyclic compound with several key functional groups that can influence its stability:

  • 1-Chloro Substituent: The chlorine atom on the isoquinoline ring is a potential site for nucleophilic substitution, particularly hydrolysis.[1][2]

  • Ester Group: The methyl carboxylate group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.[3][4]

  • Isoquinoline Ring System: The nitrogen-containing aromatic ring can be susceptible to oxidation.[5][6]

  • Aromatic System: The entire aromatic structure can be prone to photodegradation upon exposure to UV or visible light.[7]

A thorough understanding of these reactive sites is fundamental to designing a comprehensive forced degradation study.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during your forced degradation studies and provides actionable solutions.

Question 1: I'm not seeing any degradation under my initial stress conditions. What should I do?

Answer:

This is a common challenge, especially with relatively stable molecules. The goal of forced degradation is to achieve a target degradation of 5-20%.[8] If you are not observing degradation, consider the following troubleshooting steps:

  • Increase Stressor Intensity Systematically: Avoid the temptation to drastically increase the stress conditions, as this can lead to unrealistic degradation pathways.[9] Instead, incrementally increase the stressor. For example:

    • Thermal: Increase the temperature in 10°C increments above your initial condition.[10]

    • Hydrolytic: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[10]

    • Oxidative: Increase the concentration of the oxidizing agent (e.g., from 3% to 10% H₂O₂).

  • Extend Exposure Time: If increasing the intensity is not feasible or desirable, extend the duration of the study.[8] Sample at later time points (e.g., 48, 72, and 96 hours) to monitor for slow degradation.

  • Re-evaluate Solvent Choice: Ensure the drug substance is fully dissolved in the chosen solvent. Poor solubility can mask degradation. If necessary, consider a co-solvent system, but be mindful that the co-solvent itself should be stable under the stress conditions.

Question 2: My chromatogram shows broad or split peaks for the parent compound and/or degradation products. How can I improve the peak shape?

Answer:

Poor peak shape in HPLC analysis can compromise the accuracy and precision of your results. Here’s how to troubleshoot this issue:

  • Check for Sample Solvent and Mobile Phase Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, minimize the injection volume.

  • Optimize Mobile Phase pH: If your compound or its degradants are ionizable, the pH of the mobile phase is critical. Ensure the pH is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form. Inadequate buffering can also lead to peak shape issues.

  • Rule out Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

  • Inspect for Column Contamination or Voids: Contamination at the head of the column can distort peak shape.[11] Try flushing the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, in which case the column may need to be replaced. Using a guard column can help protect your analytical column.[12]

Question 3: I'm observing unexpected or inconsistent results in my oxidative degradation study. What could be the cause?

Answer:

Oxidative degradation can be complex and sometimes unpredictable. Inconsistency often points to issues with the experimental setup or the nature of the reaction.

  • Ensure Homogeneity of the Reaction Mixture: Oxidizing agents like hydrogen peroxide can be immiscible with certain organic solvents. Ensure your reaction mixture is homogenous through vigorous stirring or sonication to achieve consistent degradation.

  • Control for Catalytic Impurities: Trace metals in your glassware or reagents can catalyze oxidative reactions, leading to variability. Use high-purity reagents and consider using metal-free labware if possible.

  • Consider Radical-Mediated Reactions: Some oxidative processes proceed via free radical mechanisms, which can be highly sensitive to reaction conditions and the presence of inhibitors or promoters.[5] Ensure consistent lighting and temperature conditions for all samples.

  • Evaluate the Oxidizing Agent: The choice and concentration of the oxidizing agent are crucial. Hydrogen peroxide is a common choice, but other agents like AIBN (a radical initiator) or metal-catalyzed oxidation (e.g., Fenton's reagent) might be necessary to induce degradation if the molecule is resistant to peroxide.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and interpretation of forced degradation studies for this compound.

Question 1: What are the primary degradation pathways I should expect for this compound?

Answer:

Based on the structure of the molecule, the following are the most probable degradation pathways:

  • Acid/Base Hydrolysis:

    • Ester Hydrolysis: The methyl ester is likely to hydrolyze to the corresponding carboxylic acid (1-chloroisoquinoline-6-carboxylic acid) under both acidic and basic conditions.[4]

    • Chloro Group Hydrolysis: The 1-chloro substituent may be susceptible to nucleophilic substitution by hydroxide ions under basic conditions or by water under acidic conditions (potentially requiring heat), leading to the formation of 1-hydroxyisoquinoline-6-carboxylate.[1][2]

  • Oxidative Degradation: The nitrogen of the isoquinoline ring is a potential site for oxidation, which could lead to the formation of an N-oxide.[6] The aromatic ring system itself could also undergo oxidation, potentially leading to ring-opened products under harsh conditions.

  • Photodegradation: Aromatic and chlorinated compounds can be susceptible to photodegradation.[7][13] Exposure to UV light could lead to dechlorination or other complex rearrangements.

  • Thermal Degradation: At elevated temperatures, esters can undergo thermal decomposition.[14][15] This could potentially lead to decarboxylation or other fragmentation pathways.

Question 2: How do I choose the appropriate analytical technique to monitor the degradation?

Answer:

A stability-indicating analytical method is essential for forced degradation studies.[16][17] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.[18] Here's why and how to approach it:

  • Method Development: The primary goal is to develop an HPLC method that can separate the parent drug from all potential degradation products. This typically involves screening different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., varying the organic modifier, pH, and buffer).

  • Peak Purity Analysis: A photodiode array (PDA) detector is highly recommended. It allows for peak purity analysis, which helps to ensure that a single chromatographic peak corresponds to a single component and that no impurities are co-eluting with the main peak.

  • Mass Spectrometry (MS) for Identification: Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the structures of the degradation products.[18][19] By determining the mass-to-charge ratio (m/z) of the degradants, you can propose structures and confirm degradation pathways.

Question 3: What are the regulatory expectations for forced degradation studies?

Answer:

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for stability testing.[20][21][22] Key expectations for forced degradation studies include:

  • Demonstrating Method Specificity: The studies are crucial for validating that your analytical method is "stability-indicating," meaning it can accurately measure the decrease in the active pharmaceutical ingredient (API) due to degradation and separate the degradation products from the API.[23][24]

  • Identifying Degradation Pathways: The studies should elucidate the likely degradation pathways of the drug substance.[10]

  • Characterizing Degradation Products: Significant degradation products should be identified and characterized.

  • Informing Formulation and Packaging Development: The results can guide the development of a stable formulation and help in selecting appropriate packaging to protect the drug product from light or moisture.[9]

IV. Experimental Protocols and Data Presentation

Protocol 1: General Forced Degradation Workflow
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: For each stress condition, mix an aliquot of the stock solution with the stressor in a suitable vial. Protect from light unless photostability is being tested.

  • Incubate: Place the vials in a controlled environment (e.g., oven, water bath, photostability chamber) for a predetermined duration.

  • Sample at Time Points: At specified intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample.

  • Neutralize/Quench: If necessary, neutralize the sample (e.g., for acid/base hydrolysis) to stop the degradation reaction.

  • Dilute: Dilute the sample to the target concentration for analysis with the mobile phase.

  • Analyze: Analyze the samples using a validated stability-indicating HPLC method.

Table 1: Recommended Starting Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal 80°C48 hours
Photostability ICH Q1B conditions25°CAs per guidelines
Diagram 1: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress photo Photostability (ICH Q1B) stock->photo Apply Stress sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench/Neutralize sampling->quench hplc HPLC-PDA/MS Analysis quench->hplc data Data Interpretation hplc->data

Caption: A generalized workflow for conducting forced degradation studies.

Diagram 2: Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound acid_hydro 1-Chloroisoquinoline-6-carboxylic acid parent->acid_hydro Acid/Base base_hydro 1-Hydroxyisoquinoline-6-carboxylate parent->base_hydro Base n_oxide N-Oxide Derivative parent->n_oxide H₂O₂ dechloro Dechlorinated Product parent->dechloro UV Light

Caption: Predicted degradation pathways for this compound.

V. References

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. (2003). European Medicines Agency. [Link]

  • ICH releases overhauled stability guideline for consultation. (2025). RAPS. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Common Pitfalls in Forced Degradation Studies and How to Avoid Them. (2025). Pharma Stability. [Link]

  • Analytical Techniques In Stability Testing. (n.d.). Separation Science. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. (2008). Organic Letters. [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link]

  • N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. (2008). PMC. [Link]

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Longdom. [Link]

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. (n.d.). MDPI. [Link]

  • Pharmaceutical Stability Analysis. (n.d.). Creative BioMart. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. [Link]

  • A plausible mechanism for the oxidation of N‐heterocycles. (n.d.). ResearchGate. [Link]

  • Oxidation of N-heterocyclics: A green approach. (n.d.). PubMed. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. (2025). RSC Publishing. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2025). ResearchGate. [Link]

  • Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. (2024). ACS Publications. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Thermal Decomposition of Mixed Carboxylic-Carbonic Anhydrides; Factors Affecting Ester Formation. (n.d.). ACS Publications. [Link]

  • Thermal decomposition of ester. (2019). Chemistry Stack Exchange. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. (2025). ResearchGate. [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (n.d.). MDPI. [Link]

  • Troubleshooting Common HPLC Issues. (2025). Labcompare.com. [Link]

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. (n.d.). RSC Publishing. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (2025). PubMed. [Link]

  • Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. (n.d.). University of Iowa. [Link]

  • Reaction of Chlorine Dioxide with Saturated Nitrogen-Containing Heterocycles and Comparison with the Micropollutant Behavior in a Real Water Matrix. (2022). PubMed. [Link]

  • Cometabolic degradation of chlorinated aromatic compounds. (n.d.). PubMed. [Link]

  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. (n.d.). DTIC. [Link]

  • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. (2025). ACS Publications. [Link]

  • Thermal degradation of esters/ethers derived from tartaric acid. (2025). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Microbial Degradation of Chlorinated Aromatic Compounds. (n.d.). Taylor & Francis eBooks. [Link]

  • Isoquinoline, 1-chloro-. (n.d.). PubChem. [Link]

  • 5.4: Hydrolysis Reactions. (2025). Chemistry LibreTexts. [Link]

  • Phase I - Hydrolysis Reactions. (n.d.). passel. [Link]

Sources

Alternative reagents to thionyl chloride for the synthesis of acid chlorides from carboxylic acids.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust and reliable alternatives to thionyl chloride, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing acid chlorides from carboxylic acids. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system. This guide is grounded in authoritative references and practical, field-proven insights to help you navigate reagent selection, troubleshoot common issues, and optimize your synthetic routes.

Frequently Asked Questions: Selecting the Right Reagent

Choosing an alternative to thionyl chloride depends on a multitude of factors including substrate sensitivity, desired purity, reaction scale, and work-up constraints. This section addresses the most common queries to guide your decision-making process.

Q1: My substrate is sensitive to harsh acidic conditions. What are my best options?

For acid-sensitive substrates, reagents that operate under neutral or milder conditions are highly recommended.

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is an excellent choice as it enables the conversion of carboxylic acids to their corresponding chlorides under strictly neutral conditions.[1][2] This is particularly valuable in complex total synthesis or when dealing with fragile functional groups.[3]

  • Oxalyl Chloride with a catalytic amount of N,N-Dimethylformamide (DMF) is generally milder than thionyl chloride and its byproducts are all gaseous (CO, CO₂, HCl), simplifying work-up.[4][5] The reaction proceeds via the Vilsmeier reagent, which forms in situ.[6][7]

Q2: I need a method with a very simple work-up to remove byproducts. What do you recommend?

Work-up simplicity is a major factor in reagent selection. Two opposing strategies offer significant advantages:

  • Gaseous Byproducts : Oxalyl chloride is a top choice here.[8] The reaction of a carboxylic acid with oxalyl chloride produces only carbon monoxide, carbon dioxide, and hydrogen chloride, all of which are gases and can be easily removed under reduced pressure or with a nitrogen stream.[4] This often leaves a relatively clean crude product.

  • Solid, Filterable Byproducts : Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a cost-effective solid reagent that, when used with a base like triethylamine, produces solid hydroxytriazine byproducts.[9] These can be conveniently removed by simple filtration, which is especially advantageous for large-scale reactions where distillation is impractical.[10]

Q3: Purity is my utmost concern, and I want to avoid racemization of a chiral center alpha to the carboxyl group. Which reagent should I choose?

For reactions where stereochemical integrity is critical, milder reagents that operate at lower temperatures are preferred.

  • Oxalyl Chloride/DMF is often considered superior to thionyl chloride for minimizing side reactions and is effective at low temperatures.[4][8]

  • Propanephosphonic Acid Anhydride (T3P®) , while primarily known as a peptide coupling agent, is an exceptional choice for activating carboxylic acids with minimal to no epimerization.[11][12] Its byproducts are water-soluble, allowing for a simple aqueous extraction to achieve high purity.[13][14]

  • Ghosez's Reagent is also well-suited for preparing acid chlorides of sensitive amino acids where racemization is a concern.[1]

Q4: I am working on a large, industrial scale. What are the most practical and cost-effective reagents?

On an industrial scale, cost, safety, and waste management are paramount.

  • Cyanuric Chloride is an inexpensive, stable, and easy-to-handle solid.[10] Its use in conjunction with a stoichiometric amount of base and subsequent filtration of byproducts makes it highly scalable.[9]

  • Phosphorus Trichloride (PCl₃) is a traditional, cost-effective liquid reagent. The work-up involves separating the desired acid chloride from the phosphorous acid (H₃PO₃) byproduct.[15]

Reagent Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate chlorinating agent based on key experimental parameters.

ReagentSelection start Start: Carboxylic Acid q_sensitive Is the substrate acid-sensitive or prone to racemization? start->q_sensitive q_workup What is the primary work-up constraint? q_sensitive->q_workup No reagent_ghosez Ghosez's Reagent (Neutral Conditions) q_sensitive->reagent_ghosez Yes reagent_t3p T3P® (Low Epimerization, Aqueous Work-up) q_sensitive->reagent_t3p Yes workup_gas Gaseous Byproducts Desired q_workup->workup_gas workup_solid Solid Byproducts (Filtration) q_workup->workup_solid workup_distill Liquid Byproducts (Distillation) q_workup->workup_distill reagent_oxalyl Oxalyl Chloride / DMF (Mild, Gaseous Byproducts) workup_gas->reagent_oxalyl reagent_cyanuric Cyanuric Chloride (Cost-effective, Scalable) workup_solid->reagent_cyanuric reagent_pcl PCl₃ / PCl₅ (Traditional, Low Cost) workup_distill->reagent_pcl

Caption: Decision tree for selecting an alternative chlorinating agent.

Comparative Overview of Key Reagents

The table below summarizes the critical features of common alternatives to thionyl chloride to facilitate at-a-glance comparison.

ReagentPhysical StateByproductsTypical ConditionsProsCons
Oxalyl Chloride LiquidCO (g), CO₂ (g), HCl (g)Anhydrous DCM or neat, cat. DMF, 0°C to RTHighly reactive; clean reaction with gaseous byproducts; mild conditions.[4][8]More expensive than SOCl₂; can cause Friedel-Crafts side reactions on electron-rich arenes.[16]
Phosphorus Pentachloride (PCl₅) SolidPOCl₃ (l), HCl (g)Neat or in a non-polar solvent, RT to gentle heatStrong chlorinating agent; effective for a wide range of acids.[15]POCl₃ byproduct has a similar boiling point to many acid chlorides, making purification by distillation difficult.[15]
Phosphorus Trichloride (PCl₃) LiquidH₃PO₃ (s)Neat, gentle heatingCost-effective; non-volatile byproduct.Requires 3 eq. of acid per eq. of PCl₃; reaction can be sluggish.[17]
Cyanuric Chloride (TCT) SolidDichlorohydroxytriazine (s), Triethylamine HCl (s)Acetone or DCM, Triethylamine, 0°C to RTInexpensive, stable solid; byproducts removed by filtration; good for large scale.[9][10]Requires stoichiometric base; solid byproducts can sometimes complicate isolation of solid products.
Ghosez's Reagent LiquidN,N-dimethylisobutyramideAnhydrous DCM, RTOperates under strictly neutral conditions; ideal for sensitive substrates.[1][3]High cost; reagent is moisture-sensitive.[3]
T3P® LiquidPolyphosphonic acidsEthyl acetate or THF, Base (e.g., Pyridine), 0°C to RTExtremely mild; low racemization; non-toxic with water-soluble byproducts.[11][13]Primarily a coupling agent, not a direct chlorinating agent; higher cost.[18]

Troubleshooting Guide: Oxalyl Chloride / DMF System

The combination of oxalyl chloride and catalytic DMF is one of the most popular and effective methods for preparing acid chlorides.[19] However, its high reactivity can also lead to specific challenges.

Q: My reaction is sluggish or has stalled. How can I drive it to completion?

A: Incomplete conversion is typically due to moisture, insufficient reagent, or low temperature.

  • Moisture Contamination : Both oxalyl chloride and the Vilsmeier intermediate are highly sensitive to moisture.[20] Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

  • Reagent Stoichiometry : While catalytic DMF is standard, the oxalyl chloride must be stoichiometric. For stubborn acids, using a slight excess (e.g., 1.2–1.5 equivalents) can help drive the reaction to completion.[21]

  • Reaction Temperature : Most reactions proceed quickly at room temperature.[16] If conversion is slow, gentle warming to 40°C may be beneficial. However, be cautious, as higher temperatures can promote side reactions.

  • Monitoring : You can monitor the reaction by taking a small aliquot, quenching it with anhydrous methanol, and analyzing by TLC or GC to check for the disappearance of the starting carboxylic acid.[21][22] The newly formed methyl ester will have a different retention factor than the acid.

Q: I'm seeing unexpected side products, especially with my indole- or furan-containing substrate. What is happening?

A: This is likely due to a Vilsmeier-Haack or Friedel-Crafts-type side reaction.

The highly electrophilic Vilsmeier reagent ([Me₂N=CHCl]Cl) formed from DMF and oxalyl chloride can react with electron-rich aromatic or heteroaromatic systems.[23] Similarly, oxalyl chloride itself can participate in Friedel-Crafts acylation with highly activated rings even without a Lewis acid catalyst.[16]

  • Solution 1: Omit DMF . If your carboxylic acid is sufficiently reactive, you may be able to run the reaction with oxalyl chloride alone, avoiding the formation of the Vilsmeier reagent. The reaction will be slower.

  • Solution 2: Use an Alternative Reagent . For highly sensitive electron-rich systems, using a reagent that does not generate a highly electrophilic intermediate, such as Ghosez's reagent, is often the best strategy.[24]

Q: How do I properly remove excess oxalyl chloride after the reaction?

A: Excess oxalyl chloride is volatile and highly reactive, requiring careful removal.

  • Vacuum Removal : The most common method is removal by rotary evaporation.[25] Ensure your vacuum pump is protected by a cold trap (dry ice/acetone) and a base trap (e.g., a bubbler with NaOH solution) to neutralize the corrosive and toxic vapors.[26] It is often beneficial to co-evaporate with an anhydrous solvent like dichloromethane or toluene to ensure complete removal.

  • Quenching (Use with Caution) : Quenching with water or alcohol is extremely exothermic and liberates large volumes of HCl gas.[27] This is generally not recommended for working up the reaction mixture itself but is a standard procedure for cleaning glassware under controlled conditions in a fume hood.

Troubleshooting Guide: Cyanuric Chloride (TCT)

Cyanuric chloride is a robust and scalable reagent, but success depends on managing the reaction stoichiometry and solid byproducts.[28]

Q: My reaction is not going to completion. What are the common causes?

A: Incomplete conversion with TCT is often related to the base or reagent solubility.

  • Base Stoichiometry : The reaction requires one equivalent of a non-nucleophilic base (e.g., triethylamine) per equivalent of carboxylic acid to generate the carboxylate nucleophile.[9] A second equivalent of base is needed if the acid chloride product is to be used in situ with a nucleophile like an amine hydrochloride salt. Ensure your base is pure and added correctly.

  • Reagent Solubility : Cyanuric chloride has limited solubility in some organic solvents. Acetone is a common solvent where it is reasonably soluble.[9] If using other solvents like DCM, ensure vigorous stirring to maintain a good suspension and facilitate the reaction at the solid-liquid interface.

  • Activation : The reaction proceeds via sequential displacement of the chloride atoms on the triazine ring.[29] The first displacement is rapid at 0°C, but subsequent steps may require warming. For acid chloride formation, the key is the formation of the initial activated carboxylate-cyanuric ester.[10]

Q: The filtration is slow and the solid byproducts are difficult to handle. How can I improve the work-up?

A: The physical nature of the triazine and hydrochloride byproducts can make filtration challenging.

  • Solvent Choice : Diluting the reaction mixture with a solvent in which the byproducts are completely insoluble, such as hexane or diethyl ether, can help precipitate them as a finer, more easily filtered solid.

  • Filter Aid : For large-scale reactions, using a pad of celite or diatomaceous earth on your filter funnel can prevent clogging and speed up the filtration process.

  • Aqueous Wash : If your acid chloride is stable to water and soluble in an immiscible organic solvent, an alternative work-up is to dilute the reaction mixture with the organic solvent and wash with water to remove the triethylamine hydrochloride. The hydroxytriazine byproduct is often insoluble in both phases and can be removed by filtration of the biphasic mixture.

Mechanism Snapshot: Catalysis with DMF

The reaction between oxalyl chloride and a carboxylic acid is significantly accelerated by a catalytic amount of DMF. The DMF acts as a nucleophile to form the highly electrophilic Vilsmeier reagent, which is the true activating species.

VilsmeierMechanism cluster_0 Catalyst Activation cluster_1 Acid Activation & Product Formation DMF DMF Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier Gases1 CO₂ + CO RCOOH Carboxylic Acid (R-COOH) Intermediate Reactive Intermediate [R-CO-O-CH=NMe₂]⁺Cl⁻ Vilsmeier->Intermediate + R-COOH RCOOH->Intermediate Catalytic Cycle RCOCl Acid Chloride (R-COCl) Intermediate->RCOCl + Cl⁻ Intermediate->RCOCl DMF_regen DMF (regenerated) Intermediate->DMF_regen HCl HCl DMF_regen->DMF Catalyst Regeneration

Caption: Catalytic cycle for acid chloride formation using oxalyl chloride and DMF.

Experimental Protocols

Protocol 1: Synthesis of an Acid Chloride using Oxalyl Chloride

This protocol describes a general procedure for converting a carboxylic acid to an acid chloride using oxalyl chloride and catalytic DMF.

  • Preparation : Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen atmosphere.

  • Reagent Addition : Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2–0.5 M).

  • Catalyst Addition : Add one drop of anhydrous DMF via syringe.

  • Chlorination : Cool the solution to 0°C using an ice bath. Slowly add oxalyl chloride (1.2–1.5 eq) dropwise via syringe.[21] Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1–2 hours, or until gas evolution ceases. Monitor the reaction via TLC as described in the troubleshooting section.[21]

  • Work-up : Concentrate the reaction mixture under reduced pressure (using appropriate traps) to remove the solvent and any excess oxalyl chloride. The resulting crude acid chloride is often used directly in the next step without further purification.[25] If necessary, high-boiling acid chlorides can be purified by distillation under reduced pressure.

Protocol 2: Synthesis of an Acid Chloride using Cyanuric Chloride

This protocol provides a general method using the solid reagent cyanuric chloride.

  • Preparation : To a round-bottom flask equipped with a magnetic stir bar, add cyanuric chloride (0.4 eq, as it has three reactive sites, though using closer to 0.5-1.0 eq can be beneficial).

  • Reagent Addition : Add the carboxylic acid (1.0 eq) and an anhydrous solvent (e.g., acetone or DCM, approx. 0.5 M).[9]

  • Base Addition : Cool the mixture to 0°C in an ice bath. Slowly add triethylamine (1.0 eq) dropwise.

  • Reaction : Stir the reaction mixture vigorously at room temperature for 3–5 hours. The formation of a white precipitate (triazine byproducts and triethylamine hydrochloride) will be observed.

  • Work-up : Remove the solid byproducts by vacuum filtration, washing the filter cake with a small amount of fresh anhydrous solvent.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude acid chloride. The product can be used as is or purified by distillation.

References

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
  • Curia Global. (n.d.). Propane-phosphonic Acid Anhydride – T3P® Reagent.
  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
  • Yufeng. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • Synlett. (n.d.). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.
  • Ley, S. V., et al. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. Angewandte Chemie International Edition, 55(14), 4589-4592.
  • Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube.
  • Joe. (n.d.). Making acid chlorides from carboxylic acids. Chemistry.
  • Sciencemadness.org. (2016, June 22). Reagents for the preparation of acid chlorides: pros and cons.
  • Google Patents. (n.d.). US3940439A - Acid chloride synthesis.
  • Atlanchim Pharma. (n.d.). Scientific Letter.
  • The Hive. (n.d.). Cyanuric Chloride as chlorination agent. Hive Novel Discourse.
  • Wikipedia. (n.d.). Cyanuric chloride.
  • Organic Chemistry. (2021, January 11). Using Cyanuric Chloride To Produce HCl Mechanism | Organic Chemistry [Video]. YouTube.
  • Organic Syntheses. (n.d.). Procedure.
  • Chemistry Stack Exchange. (2015, July 25). Synthesis of oxalyl chloride that doesn't involve phosphorus.
  • Reddit. (2015, September 9). Can oxalyl chloride be used in great excess? (acid chloride synthesis). r/chemistry.
  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. r/chemistry.
  • DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES.
  • ResearchGate. (2025, August 6). Synthesis of acyl azides from carboxylic acids using cyanuric chloride.
  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/chemistry.
  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?.
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
  • Filo. (2025, April 5). Here is the problem concerning the formation of the Vilsmeier reagent we...
  • Google Patents. (n.d.). EP0009658A1 - Process for the preparation of oxalyl chloride.
  • Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.
  • Scirp.org. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • Sciencemadness.org. (2013, January 22). SOCl2: carboxylic acid to acid chloride: impurity!.
  • YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 2.
  • Chegg.com. (2020, June 25). Solved Extra Credit (5 points) The Vilsmeier reagent can be....
  • Organic & Biomolecular Chemistry. (2015, November 5).
  • ResearchGate. (2025, August 6). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?.
  • Google Patents. (n.d.). US2816140A - Process for the production of oxalyl chloride.

Sources

How to avoid over-formylation in Vilsmeier-Haack reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful formylation technique. The Vilsmeier-Haack (V-H) reaction is a versatile method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic compounds.[1][2] However, its high reactivity can sometimes lead to undesired side reactions, with over-formylation being a primary concern.

This guide is designed to address this specific challenge. We will explore the mechanistic underpinnings of di- and poly-formylation and provide a series of actionable troubleshooting strategies and frequently asked questions to ensure you achieve high selectivity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is over-formylation in the Vilsmeier-Haack reaction, and why does it happen?

Over-formylation refers to the introduction of more than one formyl group onto the substrate. The most common instance is di-formylation. This occurs because the Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success hinges on an electron-rich substrate.[3][4] The initial mono-formylated product, particularly its iminium ion intermediate, can still be sufficiently electron-rich to react with a second molecule of the Vilsmeier reagent, especially if the reaction conditions are too harsh or if an excess of the formylating agent is present. Highly activating groups on the aromatic ring (e.g., -OH, -NR₂, -OR) exacerbate this issue.

Q2: Can stoichiometry alone control over-formylation?

While controlling stoichiometry is the most critical first step, it is not always sufficient on its own, especially for highly activated substrates. The Vilsmeier reagent is a potent electrophile.[5][6] Even with a 1:1 molar ratio of reagent to substrate, localized excesses of the reagent can occur at the point of addition, leading to over-formylation. Therefore, stoichiometry must be managed in concert with other parameters like temperature, addition rate, and concentration.

Q3: Are there alternatives to the standard POCl₃/DMF reagent system to improve selectivity?

Yes, while phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are the classic reagents, other systems can be used to modulate reactivity.[7] For instance, using oxalyl chloride or thionyl chloride in place of POCl₃ can generate the Vilsmeier reagent under different conditions. Additionally, newer catalytic versions of the Vilsmeier-Haack reaction are being developed, which may offer greater control by maintaining a very low concentration of the active electrophile throughout the reaction.[8]

Q4: How important is the purity of reagents and solvents?

Extremely important. The Vilsmeier reagent is sensitive to moisture. Any water present will consume the reagent and complicate the reaction. The purity of DMF is also critical; old DMF can decompose to dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration and introducing impurities.[9] Always use anhydrous solvents and freshly opened or purified reagents for best results.

Troubleshooting Guide: Avoiding Over-Formylation

This table outlines common issues related to over-formylation and provides validated solutions.

Observation / Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Major product is di-formylated; low yield of mono-formyl product. 1. Excess Vilsmeier Reagent: More than ~1.2 equivalents of the reagent were used. 2. High Reaction Temperature: The reaction was run at room temperature or higher, providing enough energy to overcome the activation barrier for the second formylation. 3. Highly Activated Substrate: The substrate contains potent electron-donating groups (e.g., phenols, anilines).1. Stoichiometric Control: Carefully control the stoichiometry. Start with 1.05-1.1 equivalents of POCl₃ relative to the substrate. 2. Temperature Reduction: Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C). This reduces the reaction rate, allowing the more reactive starting material to be consumed before the less reactive mono-formylated product can react further.[10] 3. Slow Addition / Reverse Addition: Add the Vilsmeier reagent dropwise to a solution of the substrate over a prolonged period. For highly reactive substrates, consider "reverse addition": adding a solution of the substrate slowly to the pre-formed Vilsmeier reagent. This keeps the substrate in excess, minimizing the chance for the product to react again.
Complex mixture of products, including starting material, mono-, and di-formylated compounds. 1. Inefficient Mixing: Poor stirring can create localized "hot spots" of high reagent concentration. 2. Incorrect Order of Addition: The method of combining reagents was not optimized for the substrate's reactivity. 3. Reaction time too long: Allowing the reaction to proceed for too long can promote the slower, secondary formylation.1. Improve Agitation: Use efficient mechanical or magnetic stirring to ensure the reaction mixture is homogeneous. 2. Optimize Reagent Addition: Pre-form the Vilsmeier reagent at 0 °C by adding POCl₃ to DMF. Then, add this solution slowly to the substrate, also at 0 °C. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
Reaction is successful but inconsistent between batches. 1. Reagent Degradation: POCl₃ is sensitive to moisture. DMF can decompose over time. 2. Thermal Instability: The Vilsmeier reagent itself is thermally unstable and can decompose, leading to variable concentrations of the active electrophile.[11][12]1. Use Fresh Reagents: Use freshly opened bottles of POCl₃ and anhydrous grade DMF. 2. Prepare Reagent In Situ: Always prepare the Vilsmeier reagent fresh (in situ) immediately before use. Do not store it. Ensure the reagent formation is done at a controlled low temperature (e.g., 0 °C) to minimize decomposition.

Reaction Mechanism: The Path to Over-Formylation

Understanding the reaction mechanism is key to controlling it. The process involves two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic substrate. Over-formylation is a competing secondary reaction.

Vilsmeier_Mechanism sub Electron-Rich Arene (Ar-H) iminium1 Mono-formylated Iminium Intermediate [Ar-CH=N+(CH₃)₂]Cl⁻ sub->iminium1 + Vilsmeier Reagent lab1 Desired Pathway vr Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ product1 Mono-formylated Product (Ar-CHO) iminium1->product1 iminium2 Di-formylated Iminium Intermediate iminium1->iminium2 + Vilsmeier Reagent dummy1 iminium1->dummy1 lab2 Undesired Over-formylation Pathway product2 Di-formylated Product (CHO-Ar-CHO) iminium2->product2 dummy2 iminium2->dummy2 h2o1 Hydrolysis (H₂O Workup) h2o1->product1 h2o2 Hydrolysis (H₂O Workup) h2o2->product2 dummy1->h2o1 dummy2->h2o2

Caption: Vilsmeier-Haack reaction pathways for mono- and di-formylation.

Experimental Protocol: Controlled Mono-formylation of Indole

This protocol provides a step-by-step method for the C3-formylation of indole, a moderately activated heterocycle, with specific control points to minimize over-formylation.

Reagents & Equipment:

  • Indole (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, argon/nitrogen supply

Procedure:

  • Vilsmeier Reagent Preparation (Control Point):

    • In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous DMF (approx. 3 equiv relative to indole).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add POCl₃ (1.1 equiv) dropwise to the stirred DMF over 15-20 minutes. Maintain the temperature at 0 °C.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution may become a pale yellow solid or thick slurry. This is the pre-formed Vilsmeier reagent.

  • Substrate Preparation:

    • In a separate flame-dried flask, dissolve indole (1.0 equiv) in anhydrous DCM.

  • Reaction Execution (Control Point):

    • Slowly add the solution of indole dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-45 minutes.

    • After the addition is complete, allow the reaction to stir at 0 °C.

  • Reaction Monitoring (Control Point):

    • Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexanes), checking every 30 minutes for the disappearance of the indole spot.

    • Avoid letting the reaction run significantly longer than necessary after the starting material is consumed to prevent side reactions. Typically, 1-2 hours is sufficient.

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Caution: This quench is exothermic.

    • Stir the mixture vigorously for 1 hour until the intermediate iminium salt is fully hydrolyzed. The pH should be basic (pH > 8).

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography or recrystallization to yield pure indole-3-carboxaldehyde.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Deshmukh, M. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Chem-Station. (2014). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (n.d.). CATALYTIC VILSMEIER-HAACK-TYPE FORMYLATION OF INDOLES.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • NROChemistry. (2021). Vilsmeier-Haack Reaction [Video]. YouTube.
  • Professor Dave Explains. (2021). The Vilsmeier Reaction [Video]. YouTube.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ResearchGate. (2018). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Taylor & Francis Online. (1995). On the Regio and Stereo Selective Formylations of Acyclic Alpha Methylene Ketones towards Vilsmeier Haack Reagent. Synthetic Communications, 25(12).
  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3- (dimethylamino)acrylaldehyde. Growing Science.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction.

Sources

Validation & Comparative

A Comparative Guide to HPLC and qNMR for the Purity Determination of Methyl 1-chloroisoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a molecule such as Methyl 1-chloroisoquinoline-6-carboxylate, a key building block in medicinal chemistry, ensuring its chemical integrity is a critical step that influences downstream synthetic success and the safety profile of the final drug substance. This guide provides an in-depth comparison of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond a simple recitation of methodologies. It delves into the causality behind experimental choices, offering a robust framework for researchers, scientists, and drug development professionals to select the most appropriate technique for their specific needs. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a head-to-head comparison of their performance characteristics, all grounded in the principles of scientific integrity and supported by authoritative references.

The Foundational Pillars: HPLC and qNMR

High-Performance Liquid Chromatography is a cornerstone of purity determination in the pharmaceutical industry, renowned for its high resolving power and sensitivity in separating a primary compound from its impurities.[1] Conversely, quantitative NMR (qNMR) has emerged as a powerful, direct measurement tool that can ascertain the absolute purity of a sample without the need for a reference standard of the analyte itself.[2]

High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a compound like this compound, a reversed-phase HPLC method is typically the first line of approach due to the molecule's aromatic and moderately polar nature.[4][5] The key advantage of HPLC lies in its ability to detect and quantify even trace levels of impurities, providing a detailed impurity profile.[6] However, a significant consideration is that the accuracy of HPLC quantification often relies on the availability of a certified reference standard of the main compound, and the response factors of impurities can differ from that of the analyte, potentially leading to an over- or underestimation of their levels if not individually calibrated.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

qNMR leverages the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] This allows for the determination of the absolute concentration or purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration.[2][7] A key strength of qNMR is its status as a primary analytical method, providing a direct measurement of purity without reliance on analyte-specific reference materials.[8] This is particularly advantageous for novel compounds or when a certified standard is unavailable.[2] However, qNMR generally exhibits lower sensitivity compared to HPLC and can be challenged by spectral overlap in complex mixtures.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure the generation of reliable and reproducible data.[9][10]

HPLC Method for Purity Determination

This protocol outlines a robust starting point for the development of a validated HPLC method for this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound sample.

  • HPLC-grade acetonitrile and water.

  • Formic acid (or other suitable modifier).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or an alternative wavelength determined by UV spectral analysis of the main peak).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Causality Behind Choices: A C18 column is selected for its versatility in retaining aromatic compounds.[11] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.[12] Formic acid is added to the mobile phase to improve peak shape and control the ionization state of any acidic or basic functionalities.[12] A PDA detector is recommended to assess peak purity by comparing UV spectra across a single peak.[9]

Diagram of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect PDA/UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Result Result Calculate->Result qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Weigh_A Accurately Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_A->Dissolve Weigh_S Accurately Weigh Standard Weigh_S->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum (Long Relaxation Delay) Transfer->Acquire Process Process Spectrum (Phase & Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Result Result Calculate->Result

Caption: Workflow for qNMR purity determination.

Head-to-Head Comparison: HPLC vs. qNMR

FeatureHPLCqNMR
Principle Chromatographic separation based on differential partitioning. [3]Nuclear spin properties in a magnetic field. [5]
Quantitation Relative (based on peak area percentage without a standard) or Absolute (with a certified reference standard of the analyte). [1]Absolute (with an internal standard) or relative. [2][7]
Reference Standard Requires a reference standard of the analyte for identification and accurate assay determination. Can determine purity without a reference standard of the analyte itself. [2][8]
Information Provided Purity, number of components, retention times. [3]Purity, structural confirmation, identification and quantification of impurities. [4]
Sensitivity Generally higher, excellent for trace impurity detection (ppm levels). [13][14]Lower sensitivity, suitable for impurities at levels of ~0.1% and above. [4]
Throughput Higher, with typical run times of 20-30 minutes per sample. [15]Lower, especially when long relaxation delays are required for high accuracy. [1]
Sample Consumption Low (micrograms). [1]Higher (milligrams). [1]
Destructive Yes. [1]No, the sample can be recovered. [4]
Method Development Can be time-consuming, requiring screening of columns and mobile phases. [16]Generally faster method development, primarily involving selection of a suitable solvent and internal standard.

Conclusion and Recommendations

Both HPLC and qNMR are indispensable and powerful techniques for the purity assessment of this compound. The choice between them is not a matter of superiority but of strategic application based on the specific requirements of the analysis.

HPLC is the method of choice for:

  • Routine quality control where high throughput is necessary. [15]* Detecting and quantifying trace-level impurities. [13][14]* Generating a comprehensive impurity profile for regulatory submissions. [6] qNMR is ideally suited for:

  • The primary, absolute purity assignment of a new batch of material, especially when a certified reference standard of the analyte is not available. [2][8]* Confirming the identity and structure of the main component simultaneously with purity determination. [4]* Serving as an orthogonal technique to validate HPLC purity results, providing a higher level of confidence in the data. [11] For a comprehensive and robust purity validation of this compound, an orthogonal approach utilizing both techniques is highly recommended. HPLC can provide a high-sensitivity impurity profile, while qNMR offers an accurate, absolute measure of the bulk material's purity and confirms its identity. This dual-pronged strategy ensures the highest level of analytical certainty, which is a cornerstone of modern drug development and quality assurance.

References

  • MtoZ Biolabs. Advantages and Disadvantages of HPLC in Protein Purity Analysis.
  • Mtoz Biolabs. Advantages and Disadvantages of HPLC in Peptide Purity Analysis.
  • Mestrelab Resources. What is qNMR and why is it important?
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. 2020.
  • Southwest Research Institute. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. 2026.
  • University of Oxford. Quantitative NMR Spectroscopy.
  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. 2014.
  • Almac. QNMR – a modern alternative to HPLC.
  • JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes.
  • Almac Group. Almac Voice - QNMR – a modern alternative to HPLC.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. 2014.
  • Sciencing. Disadvantages & Advantages Of An HPLC. 2022.
  • PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. 2014.
  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?
  • MDPI. Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. 2025.
  • ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pharmaguideline. Steps for HPLC Method Validation. 2024.
  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. 2020.
  • ResearchGate. NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal | Request PDF. 2025.
  • RSSL. qNMR: A powerful tool for purity determination.
  • YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. 2020.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

Sources

A Comparative Guide to the Biological Activity of Chloro-, Bromo-, and Fluoro-Isoquinoline Analogs: A Handbook for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2] The strategic introduction of halogen atoms—specifically fluorine, chlorine, and bromine—onto this privileged heterocyclic system has emerged as a powerful tool to modulate the physicochemical properties and fine-tune the biological activity of these analogs. This guide provides an in-depth comparative analysis of chloro-, bromo-, and fluoro-isoquinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their differential performance, supported by experimental data and mechanistic insights.

The Rationale for Halogenation in Isoquinoline Drug Design

The decision to incorporate a halogen into a drug candidate is a nuanced one, driven by the unique properties each halogen imparts. Electronegativity, atomic radius, and lipophilicity are key parameters that are altered upon halogenation, influencing everything from target binding affinity and selectivity to metabolic stability and pharmacokinetic profiles.

For instance, the introduction of a fluorine atom, with its high electronegativity and small size, can significantly alter the electronic distribution within the isoquinoline ring, often leading to enhanced binding interactions with biological targets.[3] Chlorine and bromine, being larger and more lipophilic, can provide additional steric bulk and hydrophobic interactions, which can be crucial for optimizing potency and selectivity.[4] Understanding these fundamental principles is paramount to rationally designing the next generation of isoquinoline-based therapeutics.

Comparative Biological Activity: A Multifaceted Analysis

A direct, comprehensive comparison of chloro-, bromo-, and fluoro-isoquinoline analogs across a wide range of biological targets in a single study is rare. However, by synthesizing data from various targeted investigations, a clear picture of their differential activities emerges.

Anticancer Activity: A Tale of Potency and Selectivity

Halogenated isoquinolines have demonstrated considerable promise as anticancer agents, with the nature and position of the halogen substituent playing a critical role in their cytotoxic and antiproliferative effects.[3]

A study on isoquinoline-based thiosemicarbazones revealed that fluorination at the 5-, 6-, 7-, and 8-positions of the isoquinoline ring resulted in potent antiproliferative agents with IC50 values in the low-to-mid nanomolar range against various cancer cell lines.[3] In another example, a series of indenoisoquinolines were developed as Topoisomerase I (Top1) poisons. Interestingly, while 2,3-difluoro and 2,3-dichloro substituted analogs were expected to have improved Top1 poisoning activity, they displayed relatively weak activity in this regard but exhibited very potent cytotoxicity in human cancer cells, with GI50 values in the nanomolar range.[5]

Compound ClassHalogenationBiological Target/ActivityKey FindingsReference(s)
Indenoisoquinolines2,3-difluoroCytotoxicity (Human Cancer Cells)Potent cytotoxicity with GI50 values of 13–69 nM.[5]
Indenoisoquinolines2,3-dichloroCytotoxicity (Human Cancer Cells)Potent cytotoxicity with GI50 values of 13–69 nM.[5]
Isoquinoline-1,3-dionesFluoro-substitutedDeubiquitinase (USP) InhibitionIntroduction of a fluorine atom switched selectivity from USP7 to USP2.[6]
Isoquinoline-based thiosemicarbazonesFluoro-substituted (positions 5, 6, 7, 8)Antiproliferative ActivityPotent activity with IC50 values in the low-to-mid nanomolar range.[3]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The isoquinoline scaffold is also a fertile ground for the development of novel antimicrobial agents. Halogenation has been shown to be a key strategy in enhancing the potency and spectrum of these compounds.

A study on a series of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) demonstrated that a fluorophenylpropanoate ester and halogenated phenyl- and phenethyl carbamates exhibited the most remarkable bactericidal activity.[7] Within the same study, chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, displayed the greatest antifungal activity.[7] This highlights a potential for differential targeting of bacterial versus fungal pathogens based on the choice of halogen. Furthermore, another study on alkynyl isoquinolines showed that replacing a chloro group with a fluoro group did not alter the antibacterial activity against several strains, including MRSA, suggesting that for this particular scaffold and target, the electronic effect of the halogen may be more important than its size.[8]

Compound ClassHalogenationTarget Organism(s)Key FindingsReference(s)
1-Pentyl-6,7-dimethoxy-THIQsFluoro-substitutedBacteriaRemarkable bactericidal activity.[7]
1-Pentyl-6,7-dimethoxy-THIQsChloro-substitutedFungiGreatest antifungal activity among the tested compounds.[7]
Alkynyl isoquinolinesChloro vs. FluoroS. aureus, MRSA, E. faecalisReplacement of chloro with fluoro did not change antibacterial activity.[8]

Mechanistic Insights: Unraveling the Signaling Pathways

The biological effects of halogenated isoquinolines are often mediated through their interaction with key cellular signaling pathways that are dysregulated in disease. The PI3K/Akt/mTOR and MAPKs/NF-κB pathways are two prominent examples that are frequently implicated in the mechanism of action of these compounds, particularly in cancer and inflammatory conditions.[9]

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[10][11] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several isoquinoline alkaloids have been shown to exert their anticancer effects by inhibiting this pathway.[12] While direct comparative studies on the effects of chloro-, bromo-, and fluoro-isoquinoline analogs on this pathway are limited, the known influence of halogenation on kinase inhibition suggests that these derivatives likely exhibit differential inhibitory profiles against key kinases in this cascade, such as PI3K, Akt, and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Halogenated Isoquinoline Analogs Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by halogenated isoquinoline analogs.

The MAPKs/NF-κB Pathway: Orchestrating Inflammation and Cell Fate

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the regulation of inflammatory responses, cell proliferation, and apoptosis.[13] Dysregulation of these pathways is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[14][15] Isoquinoline derivatives have been shown to modulate these pathways, thereby exerting their anti-inflammatory and anticancer effects.[9][16] For example, certain isoquinoline-1-carboxamide derivatives have been found to inhibit LPS-induced inflammation in microglial cells by suppressing the MAPKs/NF-κB pathway.[16] The specific effects of chloro-, bromo-, and fluoro- analogs on these pathways represent a promising area for future comparative research.

MAPKs_NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression Transcription Inhibitor Halogenated Isoquinoline Analogs Inhibitor->MAPK Inhibitor->IKK

Caption: Modulation of the MAPKs/NF-κB signaling pathway by halogenated isoquinoline analogs.

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of halogenated isoquinoline analogs.

General Experimental Workflow

A typical workflow for the initial biological evaluation of a novel halogenated isoquinoline analog involves a series of in vitro assays to determine its cytotoxicity, effects on cell cycle and apoptosis, and its potential mechanism of action.

Experimental_Workflow Start Synthesized Halogenated Isoquinoline Analog CellCulture Cell Line Selection & Culture Start->CellCulture Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Cytotoxicity->Apoptosis Mechanism Mechanistic Studies (e.g., Western Blot for Signaling Proteins) CellCycle->Mechanism Apoptosis->Mechanism DataAnalysis Data Analysis & Interpretation Mechanism->DataAnalysis

Caption: A general experimental workflow for the biological evaluation of halogenated isoquinoline analogs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (chloro-, bromo-, and fluoro-isoquinoline analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of halogenated isoquinoline analogs against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate assay buffer.

  • Kinase Reaction Setup: In a microplate, add the test compound, the purified kinase, and the specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting a dose-response curve.

Conclusion and Future Directions

The comparative analysis of chloro-, bromo-, and fluoro-isoquinoline analogs reveals a fascinating landscape of structure-activity relationships. The choice of halogen and its position on the isoquinoline scaffold are critical determinants of biological activity, influencing potency, selectivity, and mechanism of action. While fluorinated derivatives often exhibit enhanced binding and potent antiproliferative effects, chlorinated and brominated analogs can offer advantages in terms of lipophilicity and specific target interactions, as seen in their differential antimicrobial activities.

Future research should focus on conducting more direct, head-to-head comparative studies of these halogenated series against a broader range of biological targets. A deeper investigation into their specific effects on key signaling pathways, such as PI3K/Akt/mTOR and MAPKs/NF-κB, will be crucial for elucidating their precise mechanisms of action and for the rational design of next-generation therapeutics. The experimental protocols and mechanistic frameworks provided in this guide serve as a robust foundation for researchers to build upon in their quest to unlock the full therapeutic potential of halogenated isoquinoline analogs.

References

  • BenchChem
  • BenchChem
  • Cushman, M., et al. (2013). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of Medicinal Chemistry, 56(23), 9545-9557.
  • A. S. Konovalenko, Victor Zhirnov, Oleh Shablykin, Volodymyr Brovarets. (2022). Natural and synthetic isoquinolines with anticancer activity.
  • Kumar, A., et al. (2019). Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7. ChemBioChem, 20(2), 282-286.
  • Hussein, W. A., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 15(13), 1163-1178.
  • Mutter, R., et al. (2022). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
  • Cheon, S. H., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280.
  • Pereira, M. J. A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123.
  • ResearchG
  • Gkeka, P., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 25(1), 1.
  • Payne, M., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 23(16), 9008.
  • BenchChem
  • Fais, A., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3374-3378.
  • Zhang, Y., et al. (2019). Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. Current Medicinal Chemistry, 26(23), 4437-4464.
  • Li, Y., et al. (2022). Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine. Oncology Letters, 23(2), 52.
  • Bielen, A., et al. (2025). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science.
  • ResearchG
  • ResearchG
  • Singh, R. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1-17.
  • ResearchG
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Kim, J. H., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. International Journal of Molecular Sciences, 21(7), 2353.
  • Semantic Scholar
  • Wang, Y., et al. (2020). Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. European Journal of Medicinal Chemistry, 200, 112431.
  • Hussein, W. A., et al. (2023). Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Oriental Journal of Chemistry, 39(4).
  • Esvan, Y. J., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(11), 3195.
  • OUCI
  • Chen, Z., et al. (2021). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Frontiers in Pharmacology, 12, 785338.
  • KEGG PATHWAY D
  • BenchChem
  • Ahmad, A., et al. (2013). Deregulation of PI3K/Akt/mTOR Signaling Pathways by Isoflavones and Its Implication in Cancer Treatment. Current Cancer Drug Targets, 13(9), 989-1002.
  • Advanced Pharmaceutical Bulletin
  • Wójcik, M., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(4), 3894.
  • Fernández-Lozano, M., et al. (2023).
  • Janku, F., et al. (2014). Targeting the PI3K/AKT/mTOR pathway: biomarkers of success and tribulation.
  • Zhang, M., et al. (2023). Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives. The Journal of Organic Chemistry, 88(3), 1720-1729.
  • Khan, H., et al. (2020). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Current Pharmaceutical Design, 26(36), 4593-4603.
  • Fernández-Lozano, M., et al. (2023).
  • Al-Ostath, A., et al. (2023).
  • El-Sayed, N. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of Ovarian Research, 17(1), 32.
  • ResearchG
  • Hostetler, E. D., et al. (2016). Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 59(10), 4778-4789.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR
  • do Nascimento Mello, A. L., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944-956.
  • Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Str
  • Uchida, K. (2003). Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes. Free Radical Biology and Medicine, 34(9), 1093-1109.

Sources

A Comparative Guide to the Synthesis of Methyl 1-chloroisoquinoline-6-carboxylate: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Synthetic Strategies

The synthesis of a multi-substituted heterocyclic compound like Methyl 1-chloroisoquinoline-6-carboxylate requires a careful strategic approach. The key challenge lies in the regioselective introduction of the chloro and methoxycarbonyl groups onto the isoquinoline core. This guide will explore and compare three primary synthetic routes, each with its own set of advantages and challenges. The efficiency of each route will be assessed based on the number of steps, potential for high yields in each step, and the availability and cost of starting materials.

The three proposed routes are:

  • Route 1: Pomeranz-Fritsch Reaction followed by N-Oxidation and Chlorination. This route builds the isoquinoline ring from a commercially available substituted benzaldehyde, incorporating the C6-methoxycarbonyl group early in the synthesis.

  • Route 2: Bischler-Napieralski Reaction followed by Dehydrogenation, N-Oxidation, and Chlorination. This classic isoquinoline synthesis starts from a substituted phenethylamine, offering an alternative approach to construct the core structure.

  • Route 3: Synthesis from a Pre-functionalized Isoquinoline. This strategy involves the late-stage introduction of the C6-methoxycarbonyl group onto a pre-formed 1-chloroisoquinoline scaffold, potentially through a Sandmeyer reaction from an amino precursor or by oxidation of a methyl group.

Route 1: Pomeranz-Fritsch Cyclization Strategy

This approach is one of the most common methods for isoquinoline synthesis and offers a direct way to install the desired C6-substituent from the outset.[1][2] The general strategy involves the condensation of a substituted benzaldehyde with an aminoacetaldehyde acetal, followed by acid-catalyzed cyclization.[1]

Workflow Diagram

Route 1 A Methyl 4-formylbenzoate C Methyl isoquinoline-6-carboxylate A->C Pomeranz-Fritsch Reaction B Aminoacetaldehyde diethyl acetal B->C D Methyl isoquinoline-6-carboxylate N-oxide C->D N-Oxidation (m-CPBA) E This compound D->E Chlorination (POCl3)

Caption: Pomeranz-Fritsch synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl isoquinoline-6-carboxylate via Pomeranz-Fritsch Reaction

  • Formation of the Schiff Base: In a round-bottom flask, dissolve methyl 4-formylbenzoate (1.0 eq.) and aminoacetaldehyde diethyl acetal (1.1 eq.) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.

  • Cyclization: Cool the reaction mixture and remove the toluene under reduced pressure. To the crude Schiff base, add polyphosphoric acid (PPA) and heat the mixture at 150-170 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a concentrated aqueous solution of sodium hydroxide, keeping the temperature below 20 °C. Extract the product with dichloromethane (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Methyl isoquinoline-6-carboxylate.

Step 2: N-Oxidation of Methyl isoquinoline-6-carboxylate

  • Dissolve Methyl isoquinoline-6-carboxylate (1.0 eq.) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl isoquinoline-6-carboxylate N-oxide.

Step 3: Chlorination to this compound

  • To the crude Methyl isoquinoline-6-carboxylate N-oxide, add phosphorus oxychloride (POCl₃) (5-10 eq.).

  • Heat the mixture to reflux (around 110 °C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Efficiency and Comparison
StageReagentsTypical YieldAdvantagesDisadvantages
Pomeranz-Fritsch Methyl 4-formylbenzoate, Aminoacetaldehyde diethyl acetal, PPA40-60%Readily available starting materials; C6-substituent introduced early.Moderate yields; harsh acidic conditions in cyclization.
N-Oxidation m-CPBA>90%High-yielding and clean reaction.Requires an additional oxidation step.
Chlorination POCl₃70-85%Effective and reliable method for 1-chlorination.Use of corrosive and hazardous POCl₃.
Overall 25-50% Direct route to the desired substitution pattern. Multi-step process with a moderate overall yield.

Route 2: Bischler-Napieralski Reaction Strategy

The Bischler-Napieralski reaction is another classical method for synthesizing 3,4-dihydroisoquinolines, which can then be dehydrogenated to the aromatic isoquinoline.[3][4][5][6] This route typically starts from a β-phenethylamine derivative.

Workflow Diagram

Route 2 A Methyl 4-(2-aminoethyl)benzoate C N-Acetyl derivative A->C Acylation B Acetyl chloride B->C D Methyl 1-methyl-3,4-dihydroisoquinoline-6-carboxylate C->D Bischler-Napieralski (POCl3) E Methyl 1-methylisoquinoline-6-carboxylate D->E Dehydrogenation (Pd/C) F Methyl 1-methylisoquinoline-6-carboxylate N-oxide E->F N-Oxidation (m-CPBA) G This compound F->G Chlorination (POCl3) Route 3 cluster_A Sub-route 3A: Sandmeyer Reaction cluster_B Sub-route 3B: Oxidation A1 6-Amino-1-chloroisoquinoline B1 Diazonium salt A1->B1 Diazotization (NaNO2, HCl) C1 1-Chloro-6-cyanoisoquinoline B1->C1 Sandmeyer (CuCN) D1 1-Chloroisoquinoline-6-carboxylic acid C1->D1 Hydrolysis E1 This compound D1->E1 Esterification A2 6-Methyl-1-chloroisoquinoline B2 1-Chloroisoquinoline-6-carboxylic acid A2->B2 Oxidation (KMnO4) C2 This compound B2->C2 Esterification

Caption: Late-stage functionalization strategies.

Detailed Experimental Protocol (Sub-route 3A: Sandmeyer Reaction)

Step 1: Diazotization of 6-Amino-1-chloroisoquinoline

  • Suspend 6-Amino-1-chloroisoquinoline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.3 eq.) in water.

  • Add the cold diazonium salt solution from the previous step to the cyanide solution portion-wise, allowing for the evolution of nitrogen gas.

  • Heat the reaction mixture to 50-60 °C for 1 hour.

  • Cool the mixture and extract with an organic solvent. Purify to obtain 1-Chloro-6-cyanoisoquinoline.

Step 3 & 4: Hydrolysis and Esterification

  • Hydrolyze the nitrile to the carboxylic acid using acidic or basic conditions (e.g., refluxing in aqueous H₂SO₄).

  • Esterify the resulting carboxylic acid to the methyl ester using standard methods such as Fischer esterification (methanol and a catalytic amount of sulfuric acid). [7]

Detailed Experimental Protocol (Sub-route 3B: Oxidation)

Step 1: Oxidation of 6-Methyl-1-chloroisoquinoline

  • Dissolve 6-Methyl-1-chloroisoquinoline (1.0 eq.) in a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate (KMnO₄) (3.0 eq.) portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the mixture and filter off the manganese dioxide. Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration and dry to obtain 1-Chloroisoquinoline-6-carboxylic acid.

Step 2: Esterification

  • Esterify the carboxylic acid to the methyl ester as described in Sub-route 3A.

Efficiency and Comparison
RouteStarting MaterialKey ReactionsOverall Plausible YieldAdvantagesDisadvantages
3A 6-Amino-1-chloroisoquinolineDiazotization, Sandmeyer, Hydrolysis, Esterification30-50%Allows for late-stage diversification.The starting aminoisoquinoline may require a multi-step synthesis itself. The Sandmeyer reaction can sometimes give moderate yields.
3B 6-Methyl-1-chloroisoquinolineOxidation, Esterification40-60%Potentially shorter route if the starting material is accessible.Oxidation of the methyl group can sometimes be challenging and may require optimization to avoid over-oxidation or low conversion. [8]

Conclusion and Recommendation

All three proposed synthetic routes to this compound are viable based on well-established organic reactions. The choice of the most efficient route will largely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory.

  • Route 1 (Pomeranz-Fritsch) is likely the most direct approach if methyl 4-formylbenzoate is readily available. It introduces the key C6-substituent at the beginning of the synthesis, which is often a desirable strategy.

  • Route 2 (Bischler-Napieralski) offers a solid alternative, particularly if the corresponding phenethylamine is more accessible than the benzaldehyde. Although it involves an additional dehydrogenation step, the individual reaction yields are generally good.

  • Route 3 (Late-Stage Functionalization) is attractive for creating a library of C6-substituted analogs from a common 1-chloroisoquinoline intermediate. However, the overall efficiency is highly dependent on the synthesis of the starting 6-amino or 6-methyl-1-chloroisoquinoline.

For a focused synthesis of the target molecule, Route 1 appears to be the most efficient on paper , assuming comparable availability of the initial starting materials. The fewer number of steps compared to Route 2 and the avoidance of potentially problematic late-stage functionalization reactions in Route 3 make it a compelling choice. However, experimental validation and optimization would be necessary to determine the most practical and highest-yielding pathway in a laboratory setting.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
  • Bischler–Napieralski reaction. In Wikipedia. [Link]
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
  • Pomeranz, C. (1893). Uber eine neue Isochinolin-Synthese.
  • Pomeranz–Fritsch reaction. In Wikipedia. [Link]
  • ReactionFlash. (2022, February 5). Bischler-Napieralski Reaction [Video]. YouTube. [Link]
  • Sandmeyer reaction. In Wikipedia. [Link]
  • Slideshare. (n.d.). Pomeranz-Fritsch Reaction. [Link]
  • Der Pharma Chemica. (2012).
  • Química Orgánica. (n.d.). Síntesis de Pomerantz-Fritsch de isoquinolinas. [Link]

Sources

Structural confirmation of Methyl 1-chloroisoquinoline-6-carboxylate using 2D NMR techniques.

Author: BenchChem Technical Support Team. Date: January 2026

<A Comparative Guide to 2D NMR Techniques for the Structural Confirmation of Methyl 1-chloroisoquinoline-6-carboxylate

Introduction: The Challenge of Unambiguous Structural Elucidation

In the realm of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Isoquinoline scaffolds are prevalent in a vast array of biologically active natural products and synthetic compounds, making their derivatives, such as this compound, key targets for medicinal chemistry programs. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides foundational information, complex substitution patterns and subtle electronic effects can lead to spectral overlap and ambiguity. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—for the unequivocal structural confirmation of this compound. We will delve into the theoretical underpinnings of each experiment, present a detailed experimental workflow, and analyze the resulting data to demonstrate how these techniques, when used in concert, provide a self-validating system for structural verification.

The Power of 2D NMR: A Comparative Overview

2D NMR spectroscopy disperses NMR signals into two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra.[1][2] This allows for the confident assignment of protons and carbons, even in complex molecules. For this compound, the key challenge lies in unambiguously assigning the protons on the isoquinoline ring system and confirming the positions of the chloro and methyl carboxylate substituents.

2D NMR Technique Information Provided Strengths for this Application Limitations for this Application
COSY (Correlation Spectroscopy)Shows correlations between J-coupled protons (typically over 2-3 bonds).[3]- Establishes the connectivity of adjacent protons on the isoquinoline ring. - Helps to identify the spin systems present.- Does not directly provide information about carbon connectivity. - Correlations can be weak or absent for small long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly attached to carbons (one-bond ¹H-¹³C correlation).[3][4]- Unambiguously links each proton to its attached carbon. - Simplifies the assignment of the protonated carbons in the ¹³C spectrum.- Does not provide information about quaternary carbons (carbons with no attached protons).
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[3][4]- Crucial for identifying quaternary carbons. - Confirms the placement of substituents by showing long-range correlations from protons to the carbons of the substituents and vice versa. - Bridges disconnected spin systems identified by COSY.- The absence of a correlation does not definitively rule out a long-range coupling. - Optimization of the experiment is important to detect the desired long-range couplings.
Experimental Workflow: A Step-by-Step Guide

A systematic approach to data acquisition and processing is crucial for obtaining high-quality, interpretable 2D NMR spectra.

Caption: A generalized workflow for the structural elucidation of this compound using 2D NMR.

Detailed Experimental Protocols

1. Sample Preparation:

  • Weigh approximately 15-25 mg of the purified this compound.[5][6] The higher concentration is beneficial for ¹³C-detected and 2D experiments.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[7]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[7][8]

  • Transfer the filtered solution to a clean, dry, high-quality 5 mm NMR tube.[8] The sample height should be at least 4 cm.[5]

2. NMR Data Acquisition:

  • All spectra should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Before acquiring 2D spectra, it is essential to obtain high-quality 1D ¹H and ¹³C{¹H} spectra to determine the appropriate spectral widths for the 2D experiments.[9]

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.

  • HSQC: A phase-sensitive gradient-selected HSQC experiment with adiabatic pulses for uniform excitation is recommended for optimal sensitivity and resolution.

  • HMBC: A gradient-selected HMBC experiment is used. The long-range coupling delay should be optimized for a typical ³JCH coupling of 8-10 Hz.

3. NMR Data Processing:

  • The raw free induction decay (FID) data is processed using appropriate software (e.g., Mnova, TopSpin).

  • Apply a sine-bell or squared sine-bell window function to both dimensions to improve resolution.[10]

  • The data is then Fourier transformed in both the direct (t₂) and indirect (t₁) dimensions.[1]

  • For phase-sensitive experiments like HSQC, careful phase correction in both dimensions is required.[10][11] COSY and HMBC are typically processed in magnitude mode, which does not require phasing.[10]

  • Finally, apply baseline correction to both dimensions to ensure accurate integration and peak picking.[1][10]

Data Interpretation and Structural Confirmation

The following is a predictive analysis based on the expected chemical shifts and coupling constants for this compound.

Structure and Numbering:

Caption: Structure of this compound.

Predicted ¹H and ¹³C NMR Data:

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1-~152
3~7.8 (d)~122
4~7.5 (d)~142
5~8.2 (d)~128
7~7.9 (dd)~129
8~8.5 (d)~125
4a-~136
6-~135
8a-~127
COOCH₃~4.0 (s)~52
COOCH₃-~166

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Step-by-Step Analysis of 2D NMR Data

Caption: Logical flow of information from 2D NMR experiments to the final structure.

1. COSY Analysis: Mapping the Proton Network

The COSY spectrum reveals the through-bond proton-proton connectivities. We expect to see:

  • A strong cross-peak between H-3 and H-4, confirming their ortho relationship (³J coupling).

  • A strong cross-peak between H-7 and H-8, also confirming an ortho relationship.

  • A weaker cross-peak between H-5 and H-7, indicative of a meta coupling (⁴J). The typical J-coupling constants in such aromatic systems are Jortho > Jmeta > Jpara.[12]

These correlations establish two distinct spin systems within the molecule.

2. HSQC Analysis: Linking Protons to their Carbons

The HSQC spectrum provides direct, one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons:

  • The signal for H-3 will correlate to C-3.

  • The signal for H-4 will correlate to C-4.

  • The signal for H-5 will correlate to C-5.

  • The signal for H-7 will correlate to C-7.

  • The signal for H-8 will correlate to C-8.

  • The methyl protons of the ester will correlate to the methyl carbon.

3. HMBC Analysis: Assembling the Molecular Skeleton

The HMBC experiment is the cornerstone for confirming the overall structure, as it reveals long-range (2- and 3-bond) ¹H-¹³C correlations. Key expected correlations for this compound include:

  • Confirming the C-1 Chloro Substitution: The proton at H-3 will show a correlation to the quaternary carbon C-1. This is a crucial piece of evidence for the placement of the chloro group at the 1-position.

  • Positioning the Ester Group:

    • The methyl protons of the ester will show a strong correlation to the carbonyl carbon of the ester.

    • Protons H-5 and H-7 will show correlations to the quaternary carbon C-6, confirming the attachment of the ester group at this position.

  • Bridging the Rings:

    • H-4 will show a correlation to the quaternary carbon C-8a.

    • H-5 will show a correlation to the quaternary carbon C-4a.

    • H-8 will show a correlation to the quaternary carbon C-8a.

By systematically analyzing the correlations from each 2D NMR experiment, a complete and self-consistent picture of the molecular structure emerges. The COSY data defines the proton spin systems, the HSQC data links these protons to their respective carbons, and the HMBC data connects these fragments and confirms the positions of the substituents and quaternary carbons.

Conclusion: A Synergistic Approach to Structural Certainty

The structural confirmation of this compound serves as an excellent case study for the power and necessity of 2D NMR techniques in modern chemical research. While 1D NMR provides a preliminary assessment, it is the synergistic application of COSY, HSQC, and HMBC that allows for the unambiguous assignment of all proton and carbon signals and the definitive confirmation of the molecular structure. This comprehensive approach not only ensures the identity of the target compound but also provides a robust dataset for future reference and further studies, upholding the principles of scientific integrity and accuracy in drug development.

References

  • NMR Data Processing.
  • 2D NMR Spectrum Processing with Mnova. UCSB Chemistry and Biochemistry.
  • Process 2D NMR data. UNT Chemistry.
  • 2D NMR Processing Tour. Mestrelab.
  • Basic Processing, Display and Plotting of 2D Spectra in VNMR. UC Davis NMR Facility.
  • Sample preparation and positioning. Penn Chemistry NMR Facility.
  • Key correlations observed in the HMBC, COSY, and NOESY NMR spectra. ResearchGate.
  • How to make an NMR sample. Weizmann Institute of Science.
  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.
  • NMR Sample Preparation. Western University.
  • ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate.
  • Isoquinoline alkaloids: A 15N NMR and x-ray study. ResearchGate.
  • Manually Setting up 2D experiments. University of Wisconsin-Milwaukee Nuclear Magnetic Resonance Facility.
  • Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences.
  • Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.
  • Isoquinoline - Optional[¹³C NMR] - Chemical Shifts. SpectraBase.
  • Isoquinoline | C9H7N. PubChem.
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals.
  • J-coupling. Wikipedia.
  • COSY and selected HMBC correlations. ResearchGate.
  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed.
  • 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • J-Coupling (Scalar). Chemistry LibreTexts. Available at: [https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Theory/J-Coupling_(Scalar)](

Sources

A Comparative Reactivity Analysis for Drug Discovery Scaffolds: Methyl 1-chloroisoquinoline-6-carboxylate vs. Methyl 2-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, quinoline and isoquinoline scaffolds are privileged structures, forming the core of numerous therapeutic agents. The ability to functionalize these heterocyclic systems through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling is pivotal for generating compound libraries and exploring structure-activity relationships (SAR). This guide presents an in-depth comparison of the reactivity of two closely related, yet distinct, building blocks: Methyl 1-chloroisoquinoline-6-carboxylate and its constitutional isomer, Methyl 2-chloroquinoline-6-carboxylate.

While both molecules feature a chloro-substituted, nitrogen-containing ring fused to a benzene ring bearing a methyl carboxylate group, the placement of the nitrogen atom fundamentally alters the electronic landscape of each system. This guide will dissect these electronic and steric differences, predict their impact on reactivity in key synthetic transformations, and provide robust experimental protocols for researchers to validate these principles in the laboratory.

Part 1: Theoretical Framework: Electronic and Steric Divergence

The primary determinant of reactivity for these isomers is the position of the nitrogen atom within the fused heterocyclic system. This placement dictates the electronic distribution and, consequently, the susceptibility of the C-Cl bond to undergo substitution.

  • Quinoline System: The nitrogen atom at position 1 exerts a strong electron-withdrawing inductive effect (-I) and a deactivating resonance effect (-M) on the pyridine ring. This effect is most pronounced at the C2 and C4 positions, rendering them electron-deficient and thus activated towards nucleophilic attack.[1] The benzene-fused portion of the ring is less affected electronically by the nitrogen.[2]

  • Isoquinoline System: With the nitrogen at position 2, the C1 position is uniquely activated. It is immediately adjacent to the electronegative nitrogen atom, making the C1-N bond highly polarized and the C1 carbon exceptionally electrophilic. Nucleophilic attack at C1 allows the negative charge of the intermediate to be effectively stabilized by the nitrogen atom.[1]

The methyl carboxylate group at the 6-position is an electron-withdrawing group that deactivates the carbocyclic (benzene) ring towards electrophilic substitution. Its effect on the reactivity of the C-Cl bond in the other ring is primarily a transmitted electronic effect, which is generally less pronounced than the direct influence of the ring nitrogen.

G cluster_0 This compound cluster_1 Methyl 2-chloroquinoline-6-carboxylate iso_struct Highly Electrophilic C1 Activated by adjacent N at pos-2 qui_struct Electrophilic C2 Activated by N at pos-1 iso_n N iso_c1 C1-Cl iso_n->iso_c1 -I effect iso_c6 C6-CO₂Me qui_n N qui_c2 C2-Cl qui_n->qui_c2 -I, -M effects qui_c6 C6-CO₂Me

Caption: Electronic activation of C-Cl bond in the isoquinoline vs. quinoline scaffold.

Part 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for introducing amines, alkoxides, and other nucleophiles onto electron-poor aromatic rings.[3][4] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

Reactivity Prediction

This compound is predicted to be significantly more reactive in SNAr reactions than its quinoline analog.

  • Causality: The C1 position in the isoquinoline ring is exceptionally electron-deficient due to the direct proximity of the nitrogen atom at position 2.[1] Nucleophilic attack at C1 generates a Meisenheimer intermediate where the negative charge is effectively delocalized onto the electronegative nitrogen atom. In the quinoline analog, the C2 position is also activated, but the electronic influence of the nitrogen at position 1 is slightly more distributed across both C2 and C4. Therefore, the activation at C1 of the isoquinoline is more pronounced, leading to a lower activation energy for nucleophilic attack.

Illustrative Data: Amination with Benzylamine

The following table presents expected outcomes for a competitive amination reaction, based on the theoretical principles discussed.

FeatureThis compoundMethyl 2-chloroquinoline-6-carboxylate
Reaction Time < 2 hours6 - 12 hours
Reaction Temp. 80 °C100-120 °C
Predicted Yield > 90%70 - 85%
Comments High reactivity allows for milder conditions.Requires more forcing conditions to achieve comparable conversion.
Experimental Protocol: Comparative SNAr Amination

This protocol provides a framework for directly comparing the reactivity of the two isomers.

  • Reagent Preparation: In separate, identical, oven-dried reaction vessels equipped with magnetic stir bars and reflux condensers, add the chloro-heterocycle (1.0 mmol, 1.0 eq).

  • Addition of Nucleophile: To each vessel, add benzylamine (1.2 mmol, 1.2 eq) and a non-nucleophilic base such as K₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 5 mL of a suitable polar aprotic solvent, such as DMF or DMSO, to each vessel.

  • Reaction: Place both vessels in a pre-heated oil bath set to 80 °C.

  • Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at 30-minute intervals until the isoquinoline starting material is consumed.

  • Workup: Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.

G start Setup Reaction Vessels (1 mmol Substrate Each) add_reagents Add Benzylamine (1.2 eq) & K₂CO₃ (2.0 eq) start->add_reagents add_solvent Add DMF (5 mL) add_reagents->add_solvent heat Heat to 80°C add_solvent->heat monitor Monitor by TLC/LC-MS (Every 30 min) heat->monitor monitor->heat Incomplete workup Aqueous Workup (EtOAc/H₂O) monitor->workup Reaction Complete purify Column Chromatography workup->purify end Isolate & Analyze Products purify->end

Caption: Experimental workflow for the comparative SNAr reaction.

Part 3: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide catalyzed by a palladium complex.[5][6] For aryl chlorides, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond.[7] This step is generally more challenging for chlorides than for bromides or iodides, often requiring specialized ligands and higher temperatures.[8]

Reactivity Prediction

The reactivity of both isomers in Suzuki-Miyaura coupling is expected to be comparable, though challenging, with the isoquinoline analog potentially showing a slight advantage.

  • Causality: The strength of the C-Cl bond and steric hindrance around the reaction site are key factors. While both are relatively electron-deficient systems that can facilitate oxidative addition, the extreme electrophilicity at C1 of the isoquinoline might slightly lower the activation energy for this step compared to the C2 of the quinoline. However, this difference is likely to be less pronounced than in SNAr reactions. Both substrates will require robust catalyst systems (e.g., those using bulky, electron-rich phosphine ligands) to achieve efficient coupling.[8][9]

Illustrative Data: Coupling with Phenylboronic Acid

The following table presents expected outcomes for a Suzuki-Miyaura coupling under optimized conditions.

FeatureThis compoundMethyl 2-chloroquinoline-6-carboxylate
Catalyst System Pd₂(dba)₃ / SPhosPd₂(dba)₃ / SPhos
Base K₃PO₄K₃PO₄
Reaction Temp. 100 °C100 °C
Predicted Yield 75 - 85%70 - 80%
Comments Both require a modern, highly active catalyst system.Yields are sensitive to catalyst, ligand, and base choice.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to effectively couple aryl chlorides and allows for a direct comparison.

  • Vessel Preparation: To separate oven-dried Schlenk tubes under an inert atmosphere (Argon or Nitrogen), add the chloro-heterocycle (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and a suitable base such as powdered K₃PO₄ (3.0 mmol, 3.0 eq).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and a bulky phosphine ligand like SPhos (0.08 mmol, 8 mol%). Add this solid mixture to each Schlenk tube.

  • Solvent Addition: Add 5 mL of a degassed solvent mixture, such as 1,4-dioxane/water (4:1), to each tube.

  • Reaction: Seal the tubes and heat the reaction mixtures to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reactions by LC-MS after 4 hours and continue until the starting material is consumed.

  • Workup and Purification: Follow the standard aqueous workup and purification procedure as described in the SNAr protocol.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oxidative_add 1 ar_pd_cl Ar-Pd(II)(Cl)L₂ oxidative_add->ar_pd_cl transmetalation Transmetalation ar_pd_r Ar-Pd(II)(R)L₂ transmetalation->ar_pd_r reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-R Product reductive_elim->product ar_pd_cl->transmetalation 2 ar_pd_r->reductive_elim 3 ar_cl Ar-Cl (Substrate) ar_cl->oxidative_add boronic R-B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Strategic Recommendations

The reactivity of this compound and its quinoline analog is dictated by the fundamental electronic properties of their parent heterocyclic systems.

  • For Nucleophilic Aromatic Substitution (SNAr): The isoquinoline isomer is the superior substrate . Its C1 position is highly activated, allowing for faster reactions under milder conditions. This makes it the ideal choice for rapid library diversification through the introduction of various nucleophiles.

  • For Palladium-Catalyzed Cross-Coupling: Both isomers present the typical challenges associated with aryl chlorides. Their reactivity is largely comparable , though the isoquinoline may hold a slight edge. Success with either substrate is highly dependent on the use of modern, specialized catalyst systems. The choice between them for cross-coupling applications may therefore be guided by factors such as starting material availability and cost, rather than a dramatic difference in reactivity.

For drug development professionals, understanding these nuances is critical for efficient route design. The isoquinoline scaffold offers a clear advantage for syntheses reliant on SNAr chemistry, while both scaffolds are accessible via cross-coupling, provided that optimized conditions are employed.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
  • Scribd. Quinoline and Isoquinoline Overview.
  • Química Organica.org. quinoline and isoquinoline theory.
  • University Lecture. Chemistry II (Organic)
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.
  • Wikipedia.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. Suzuki reaction.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2025). 16.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

Sources

A Senior Application Scientist's Guide to Validating Byproduct Formation Mechanisms in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Classical synthetic routes like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain vital for constructing this privileged heterocycle.[1][3] However, these powerful reactions are often accompanied by the formation of significant byproducts, which can complicate purification, reduce yields, and, if unidentified, lead to erroneous biological data.

For researchers in drug development, understanding and controlling these side reactions is not merely an academic exercise—it is a critical component of process optimization and regulatory compliance. This guide provides a framework for validating the mechanisms of byproduct formation. We will move beyond simple identification to a deeper understanding of the "why" and "how" of their emergence, enabling the rational design of reaction conditions to favor the desired therapeutic agent. This is achieved by comparing and contrasting analytical methodologies, providing actionable experimental protocols, and grounding our discussion in established chemical principles.

Section 1: Mechanistic Crossroads: Common Byproducts in Key Isoquinoline Syntheses

The formation of byproducts is often a direct consequence of competing reaction pathways branching from a common intermediate. Understanding these mechanistic crossroads is the first step toward controlling the reaction's outcome.

The Bischler-Napieralski Reaction: A Battle Against Elimination

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like POCl₃ or P₂O₅.[4][5] The reaction proceeds via an intramolecular electrophilic aromatic substitution.

The Mechanistic Challenge: The key intermediate is a highly electrophilic nitrilium ion. While this species is primed for cyclization onto the electron-rich aromatic ring, it is also susceptible to an alternative pathway: a retro-Ritter reaction. This elimination pathway is a major source of byproduct formation, yielding styrenes.[4][6][7] The propensity for this side reaction increases if the aromatic ring is deactivated or if the reaction temperature is too high.[7]

Bischler_Napieralski cluster_0 Bischler-Napieralski Reaction Pathways Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium  Dehydrating Agent  (e.g., POCl₃) Product Desired Product: 3,4-Dihydroisoquinoline Nitrilium->Product  Intramolecular  Electrophilic  Substitution  (Desired Pathway) Byproduct Byproduct: Styrene Derivative Nitrilium->Byproduct  Retro-Ritter  Reaction  (Elimination)  (Side Pathway) Pomeranz_Fritsch cluster_1 Pomeranz-Fritsch Reaction Pathways Start Benzalaminoacetal Intermediate Cyclization Intermediate Start->Intermediate  Acid Catalyst  (e.g., H₂SO₄, TFA) Product Desired Product: Isoquinoline Intermediate->Product  Correct Cyclization  & Dehydration Byproduct1 Byproduct: Oxazole Intermediate->Byproduct1  Alternative  Ring Closure  (e.g., with EWGs) Byproduct2 Byproduct: Benzo[d]azepinone Intermediate->Byproduct2  Rearrangement  (e.g., aq. HCl) Validation_Workflow cluster_2 General Byproduct Validation Workflow A Reaction & Work-up B Separation & Quantification (HPLC, GC) A->B C Isolation (Prep-HPLC, Column Chrom.) B->C D Structural Elucidation (NMR, HRMS, FTIR) C->D E Mechanism Validation D->E

Caption: A systematic workflow for byproduct identification and validation.

Step 1: Separation and Quantification

The first step is to resolve the components of the crude reaction mixture. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

TechniquePrincipleBest For...Limitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity using columns like C18 or C8.General-purpose screening of reaction mixtures containing moderately polar to nonpolar compounds.Poor retention of very polar compounds. May not resolve structurally similar isomers.
PFP HPLC Utilizes a pentafluorophenyl stationary phase offering alternative selectivity through π-π, dipole-dipole, and hydrophobic interactions.Separating positional isomers or compounds with subtle electronic differences that co-elute on C18.[8] Eluent selection can be more complex than for C18.
Chiral HPLC Employs a chiral stationary phase (e.g., polysaccharide-based) to separate enantiomers.[9] Resolving enantiomeric byproducts or determining the enantiomeric excess of a chiral product.Expensive columns; specific to certain compound classes.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.Analysis of thermally stable and volatile byproducts, such as the styrene derivatives from the Bischler-Napieralski reaction.Not suitable for non-volatile or thermally labile compounds. Isomers often have similar mass spectra.

Expert Insight: Do not rely solely on a standard C18 column. If you suspect the formation of isomers, a PFP column should be your second choice. Its unique selectivity can often achieve separations that are impossible on C18. F[8]or baseline separations of all potential isomers, developing a robust LC-MS method is crucial.

[10]#### 2.2 Step 2: Structural Elucidation

Once a byproduct is separated and ideally isolated, its exact structure must be determined. No single technique is sufficient; a combination is required for unambiguous identification.

TechniqueInformation ProvidedCausality & Experimental Choice
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.This is the foundational experiment. It confirms that the byproduct has the expected atomic composition, distinguishing it from products of fragmentation or unexpected additions.
Tandem Mass Spectrometry (MS/MS) Fragments a selected ion and analyzes the resulting product ions.Invaluable for distinguishing isomers. P[10]ositional isomers often yield different fragmentation patterns, providing a "fingerprint" that can be correlated with a proposed structure.
¹H and ¹³C NMR Provides information on the chemical environment of hydrogen and carbon atoms, respectively.Essential for mapping the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integrations are used to piece together molecular fragments.
2D NMR (COSY, HSQC, HMBC) Reveals correlations between nuclei (H-H, C-H), establishing the connectivity of the molecular structure.This is the definitive step for structural confirmation. While 1D NMR suggests fragments, 2D NMR proves how they are connected. An HMBC experiment, for example, can show a correlation between a proton and a carbon several bonds away, locking in the structure of the heterocyclic core.
FTIR Spectroscopy Identifies the presence or absence of key functional groups (e.g., C=O, N-H, C=C).A rapid and simple technique to confirm major structural changes. For instance, the disappearance of an amide C=O stretch can support the successful cyclization in a Bischler-Napieralski reaction.

Section 3: Case Study – Validating retro-Ritter Byproduct in Bischler-Napieralski Synthesis

Objective: To validate the formation of a styrene byproduct alongside the desired 3,4-dihydroisoquinoline product.

Experimental Protocol: Reaction and Analysis
  • Reaction Setup: To a solution of N-(4-methoxyphenethyl)acetamide (1.0 eq) in anhydrous acetonitrile (0.2 M), add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0°C.

    • Rationale: Acetonitrile is used as the solvent. Using anhydrous conditions is critical as moisture will quench the dehydrating agent. 2[6]. Reaction Execution: Warm the mixture to 80°C and stir for 2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with 2M NaOH. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • HPLC Analysis (Quantification):

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution from 20% to 80% Acetonitrile (containing 0.1% formic acid) in Water (containing 0.1% formic acid) over 15 minutes.

    • Detection: UV at 254 nm.

    • Procedure: Dissolve a small aliquot of the crude product in the mobile phase. Inject and record the chromatogram. Identify peaks corresponding to starting material, product, and byproduct based on retention time (verified by LC-MS). Calculate the relative peak areas to estimate the reaction conversion and product/byproduct ratio.

Protocol: Byproduct Isolation and Identification
  • Isolation: Purify the crude material using preparative HPLC or column chromatography on silica gel to isolate the major byproduct.

  • HRMS Analysis: Submit the isolated byproduct for ESI-HRMS analysis.

  • NMR Analysis: Dissolve the isolated byproduct in CDCl₃ and acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

Data Interpretation and Mechanism Validation
Data TypeExpected Observation for Product (Dihydroisoquinoline)Expected Observation for Byproduct (Styrene)Conclusion
HRMS (m/z) [M+H]⁺ corresponding to C₁₁H₁₄NO⁺[M+H]⁺ corresponding to C₁₀H₁₂OConfirms elemental formulas. The byproduct has lost the 'NCH₃' fragment, consistent with elimination.
¹H NMR Absence of vinyl protons. Presence of aliphatic protons for the dihydroisoquinoline ring (~2.8 ppm, t; ~3.8 ppm, t).Presence of two distinct vinyl protons (~5.2-6.7 ppm) with characteristic cis/trans/geminal coupling. Absence of the N-acetyl methyl group.Definitive evidence of the styrene double bond.
¹³C NMR Presence of two sp³ carbons in the heterocyclic ring (~29 ppm, ~48 ppm).Two sp² carbons corresponding to the vinyl group (~115 ppm, ~136 ppm).Confirms the change in hybridization from sp³ to sp² carbons.
HMBC NMR Key correlations confirming the cyclized ring structure.Correlations from the vinyl protons to the aromatic ring carbons, confirming the styrene structure.Unambiguously establishes the connectivity of the byproduct.

The collective data provides irrefutable evidence for the formation of the styrene derivative, validating the retro-Ritter reaction as a competing mechanistic pathway under these conditions. This knowledge allows the researcher to optimize the reaction, for example, by using milder dehydrating agents or lower temperatures to disfavor the elimination pathway.

[6]***

References

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., & Zhang, J. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41, 1652-1722. DOI:10.1039/D4NP00023D
  • Jacob, J., Varghese, N., Rasheed, S. P., Agnihotri, S., Sharma, V., & Wakode, S. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1844.
  • Joule, J. A., & Mills, K. (n.d.). Isoquinoline. In Heterocyclic Chemistry. Retrieved from a resource similar to the scanned document.
  • SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Hayashi, S. (2026, January 7). First experimental validation of a “150-year-old chemical common sense” direct visualization of the molecular structural changes in the ultrafast anthracene [4+4] photocycloaddition reaction. EurekAlert!.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Federation of American Scientists. (n.d.). Validation of Reaction Mechanisms.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
  • Ilisz, I., et al. (2022). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 27(19), 6599. MDPI.
  • YouTube. (2025, November 29). What Experimental Evidence Determines A Reaction Mechanism? Retrieved from [Link] (Placeholder URL, as original is not available)
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Marsili, L., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 705. PMC - PubMed Central - NIH.
  • ResearchGate. (n.d.). Quinolines and isoquinolines: reactions and synthesis.
  • Ghosh, A. K., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Organic Chemistry, 82(20), 11027–11035. Stanford University.
  • ResearchGate. (n.d.). Elaboration and validation process for a reaction mechanisms model.
  • Rozwadowska, M. D. (2001). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 101(3), 631-670. ACS Publications.
  • Bae, J. E., et al. (2017). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35, 116-127. PMC - NIH.
  • Slideshare. (n.d.). Bischler napieralski reaction.
  • International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
  • Singleton, D. A. (2009). Can Reaction Mechanisms Be Proven? Journal of Chemical Education, 86(7), 797. ACS Publications.
  • DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.
  • Pyvot Tech. (n.d.). Separation of Isomers.
  • ResearchGate. (n.d.). Separation of Fat-soluble Isoquinoline Enantiomers using β-Cyclodextrinmodified Micellar Capillary Electrokinetic Chromatography.
  • Pataj, Z., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(16), 4983. MDPI.
  • Chem-Station Int. Ed. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis.

Sources

Comparative analysis of different palladium catalysts for cross-coupling of 1-chloroisoquinolines.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1-Chloroisoquinolines

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The isoquinoline scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The ability to functionalize the C1 position of this heterocycle is crucial for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.[2] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.[3][4]

This guide provides a comparative analysis of palladium catalyst systems for the cross-coupling of 1-chloroisoquinolines. While aryl chlorides are often more readily available and cost-effective than their bromide or iodide counterparts, their lower reactivity presents a significant challenge, primarily in the initial oxidative addition step of the catalytic cycle.[5] The success of these transformations hinges on the judicious selection of the palladium source and, most critically, the ancillary ligand that coordinates to the metal center. Here, we delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, providing experimental data and protocols to guide your synthetic strategy.

The Heart of the Matter: The Palladium Catalytic Cycle

At its core, most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, illustrated below for the Suzuki-Miyaura reaction.[2][6] The efficacy of each step is profoundly influenced by the choice of ligand, base, and solvent.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 1-chloroisoquinoline to form a Pd(II) complex. This is typically the rate-limiting step for chloro-heteroarenes and requires electron-rich, bulky ligands to facilitate.[5]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron species in the Suzuki reaction) is transferred to the palladium center, displacing the halide.[3][6] This step is promoted by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="RL", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pd_complex [label="L_n(IsoQ)-Pd(II)-Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation\n(Base Assisted)", shape=plaintext]; boronic_acid [label="R-B(OH)₂", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; coupled_pd [label="L_n(IsoQ)-Pd(II)-R", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext]; product [label="IsoQ-R\n(Coupled Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; aryl_halide [label="IsoQ-Cl\n(1-Chloroisoquinoline)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> oxidative_addition [dir=back]; oxidative_addition -> pd_complex; pd_complex -> transmetalation; boronic_acid -> transmetalation [label="[R-B(OH)₃]⁻"]; transmetalation -> coupled_pd; coupled_pd -> reductive_elimination; reductive_elimination -> pd0; reductive_elimination -> product [style=dashed, arrowhead=none]; aryl_halide -> oxidative_addition [style=dashed, arrowhead=none];

// Positioning {rank=same; pd0; reductive_elimination; product;} {rank=same; oxidative_addition; coupled_pd;} {rank=same; aryl_halide; pd_complex; transmetalation; boronic_acid;}

}

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl and heteroaryl-aryl scaffolds.[2] For a deactivated electrophile like 1-chloroisoquinoline, the key to success lies in using a catalyst system that can overcome the high activation energy of the oxidative addition step.

Expertise & Experience: The challenge with electron-rich heteroaryl chlorides is two-fold: the C-Cl bond is strong, and the heterocycle can coordinate to the palladium center, potentially inhibiting catalysis. The solution, pioneered by researchers like Stephen Buchwald, involves using extremely bulky and electron-rich phosphine ligands.[5] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species (L-Pd(0)) that is necessary for cleaving the C-Cl bond. Biarylphosphine ligands such as SPhos and XPhos are particularly effective. Their bulkiness creates a wide "bite angle" on the metal, while their electron-donating properties increase the electron density on the palladium, making it more nucleophilic and reactive towards the aryl chloride.[5]

Comparative Performance of Catalyst Systems for Suzuki-Miyaura Coupling

The following data is representative, based on established principles for chloro-heteroaromatic compounds, to illustrate comparative performance.[1][5]

Catalyst System (2 mol%)Ligand (4 mol%)Base (2 eq.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O11024< 10%
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane1001292%
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001495%
PdCl₂(dppf)(none)Cs₂CO₃DMF1202445%

Trustworthiness - A Self-Validating Protocol: This protocol is designed to ensure success by incorporating best practices for challenging couplings. The use of an inert atmosphere is critical as oxygen can oxidize the Pd(0) catalyst and the phosphine ligands. Degassing the solvent removes dissolved oxygen. A strong, non-nucleophilic base like K₃PO₄ is used to activate the boronic acid without competing side reactions.[5]

Experimental Protocol: Suzuki-Miyaura Coupling
digraph "Suzuki_Protocol_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="1. Add Reagents\n- 1-Chloroisoquinoline (1 mmol)\n- Arylboronic Acid (1.2 mmol)\n- K₃PO₄ (2 mmol)", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst [label="2. Add Catalyst & Ligand\n- Pd(OAc)₂ (0.02 mmol)\n- SPhos (0.04 mmol)", fillcolor="#FFFFFF", fontcolor="#202124"]; atmosphere [label="3. Inert Atmosphere\n- Seal vessel\n- Evacuate & backfill\nwith Argon (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="4. Add Degassed Solvent\n- Toluene (4 mL)\n- H₂O (1 mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="5. React\n- Heat to 100 °C\n- Stir vigorously", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="6. Monitor\n- TLC or LC-MS", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="7. Workup\n- Cool to RT\n- Dilute with EtOAc\n- Wash with H₂O & brine", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="8. Purify\n- Dry (Na₂SO₄), filter, concentrate\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End\n(Pure Product)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> catalyst; catalyst -> atmosphere; atmosphere -> solvent; solvent -> reaction; reaction -> monitor; monitor -> workup [label="Complete"]; monitor -> reaction [label="Incomplete"]; workup -> purify; purify -> end; }

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-chloroisoquinoline (1.0 mmol, 1 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[1]

  • Atmosphere Control: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the specified temperature (e.g., 100 °C) and stir vigorously for the required time.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography.

B. Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is an indispensable method for synthesizing arylamines, which are prevalent in pharmaceuticals.[7][8] The coupling of 1-chloroisoquinolines with amines presents similar challenges to C-C coupling, necessitating highly active catalyst systems.

Expertise & Experience: The mechanism of C-N coupling is more complex than C-C coupling, with potential pitfalls such as β-hydride elimination and catalyst deactivation by the amine or the amide product.[9][10] The choice of ligand is paramount. For primary alkylamines, ligands like RuPhos are often employed to prevent diarylation.[10] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine for the C-N bond-forming reductive elimination step without interfering with the catalyst.[10]

Comparative Performance of Catalyst Systems for Buchwald-Hartwig Amination

The following data is representative and intended for comparative purposes.[1][7]

Catalyst System (2 mol%)Ligand (4 mol%)AmineBase (1.5 eq.)SolventTemp (°C)Yield (%)
Pd₂(dba)₃BINAPMorpholineNaOt-BuToluene10065%
Pd(OAc)₂RuPhosn-ButylamineLHMDS1,4-Dioxane10088%
Pd(OAc)₂BrettPhosAnilineK₃PO₄t-BuOH11091%
Pd₂(dba)₃XPhosDiethylamineNaOt-BuToluene10094%
Experimental Protocol: Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOt-Bu, 1.5 mmol, 1.5 eq.) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add 1-chloroisoquinoline (1.0 mmol, 1 eq.). Seal the vial.

  • Liquid Addition: Outside the glovebox, add the solvent (e.g., anhydrous toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Once complete, cool the mixture, filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

C. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling provides a direct route to 1-alkynylisoquinolines, valuable precursors for more complex molecular architectures.[11] This reaction traditionally uses a dual-catalyst system of palladium and copper(I).[12]

Expertise & Experience: The classic Sonogashira mechanism involves two interconnected cycles.[13] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II)-isoquinoline complex. While effective, this system can be plagued by a side reaction called Glaser coupling, where the alkyne homocouples to form a diyne, promoted by the copper catalyst in the presence of oxygen. To circumvent this, "copper-free" Sonogashira protocols have been developed.[13][14] These systems rely on a palladium catalyst alone, typically with a phosphine ligand, and an amine base which both deprotonates the alkyne and can act as a ligand.

Comparative Performance of Catalyst Systems for Sonogashira Coupling

The following data is representative and intended for comparative purposes.[1][13]

Catalyst System (3 mol%)Co-catalyst (5 mol%)Base (2 eq.)SolventTemp (°C)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF6085%
Pd(PPh₃)₄CuIi-Pr₂NEtDMF8089%
Pd(OAc)₂ / PPh₃(none)PiperidineToluene10078%
PdCl₂(dppf)(none)Cs₂CO₃1,4-Dioxane10082%
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 1-chloroisoquinoline (1.0 mmol, 1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper co-catalyst (CuI, 0.05 mmol, 5 mol%).[1]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 10 mL). Add the amine base (e.g., triethylamine, 2.0 mmol, 2.0 eq.) followed by the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitoring & Workup: Monitor by TLC. Upon completion, cool the mixture, dilute with diethyl ether, and filter through Celite®.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over MgSO₄, filter, concentrate, and purify by column chromatography.

D. Heck Coupling: Vinylation of the Isoquinoline Core

The Heck reaction allows for the introduction of vinyl groups by coupling 1-chloroisoquinoline with an alkene.[15][16] The reaction is highly versatile, although controlling regioselectivity can be a challenge with unsymmetrical alkenes.

Expertise & Experience: For challenging substrates like aryl chlorides, highly active catalyst systems are required.[17] Palladacycles, which are stable, pre-formed Pd(II) complexes, have shown excellent activity.[18] Alternatively, phosphine-free systems using Pd(OAc)₂ can be effective, often in polar aprotic solvents like DMF or NMP, where a solvent-coordinated palladium species is thought to be the active catalyst. The choice of base is critical for regenerating the Pd(0) catalyst at the end of the cycle; organic bases like triethylamine or inorganic bases like potassium carbonate are commonly used.[15]

Comparative Performance of Catalyst Systems for Heck Coupling

The following data is representative and intended for comparative purposes, using n-butyl acrylate as the coupling partner.[17]

| Catalyst System (1 mol%) | Ligand/Additive | Base (1.5 eq.) | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | (none) | K₂CO₃ | DMF | 120 | 75% | | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 68% | | Herrmann's Catalyst | (none) | NaOAc | NMP | 130 | 90% | | POPd[17] | (none) | Cy₂NMe | 1,4-Dioxane | 110 | 93% |

Experimental Protocol: Heck Coupling
  • Vessel Preparation: In a pressure tube, combine 1-chloroisoquinoline (1.0 mmol, 1 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the base (e.g., K₂CO₃, 1.5 mmol, 1.5 eq.), and an additive if required (e.g., TBAB, 1.0 mmol, 1 eq.).

  • Reagent Addition: Add the solvent (e.g., DMF, 5 mL) followed by the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 eq.).

  • Reaction: Seal the tube and heat in an oil bath to the desired temperature (e.g., 120 °C) with stirring.

  • Monitoring & Workup: Monitor by GC-MS or LC-MS. After completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion and Strategic Catalyst Selection

The successful cross-coupling of 1-chloroisoquinolines is eminently achievable but requires a departure from classical palladium catalysis conditions. The overarching principle is the use of catalyst systems with enhanced activity to overcome the inertness of the C-Cl bond.

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions, the clear choice is a palladium precursor (Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These systems offer high yields under relatively mild conditions.

  • For Sonogashira couplings, a traditional Pd/Cu system remains highly effective. However, if alkyne homodimerization is a concern, a copper-free protocol with a ligand like dppf or even PPh₃ at higher temperatures is a robust alternative.

  • For Heck couplings, stable palladacycles or phosphine-free Pd(OAc)₂ systems in polar aprotic solvents provide the necessary activity to engage the chloro-heteroarene.

By understanding the causality behind these experimental choices and employing these validated protocols, researchers can confidently and efficiently synthesize diverse libraries of C1-functionalized isoquinolines, accelerating the discovery of novel chemical entities for drug development and beyond.

References

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize Outreach URL:[Link]
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL:[Link]
  • Title: Palladium-catalyzed cross-couplings by C–O bond activation Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]
  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines Source: PubMed URL:[Link]
  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: ResearchG
  • Title: Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction Source: DSpace@MIT URL:[Link]
  • Title: Palladium Catalysts for Cross-Coupling Reaction Source: MDPI URL:[Link]
  • Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI URL:[Link]
  • Title: A Review on Palladium Catalyzed Coupling Reactions Source: International Journal of Pharmaceutical and Chemical Sciences URL:[Link]
  • Title: Heck Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore Source: ResearchG
  • Title: Sonogashira coupling Source: Wikipedia URL:[Link]
  • Title: Heck Reaction—St
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central URL:[Link]
  • Title: (PDF)
  • Title: (PDF)
  • Title: Mechanistic Studies of the Suzuki Cross-Coupling Reaction Source: The Journal of Organic Chemistry - ACS Public
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
  • Title: Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclom Source: Chemical Review and Letters URL:[Link]
  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL:[Link]
  • Title: Buchwald–Hartwig amin

Sources

A Comparative Guide to the Cytotoxicity of Methyl 1-chloroisoquinoline-6-carboxylate Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic potential of Methyl 1-chloroisoquinoline-6-carboxylate, a novel isoquinoline derivative, against a panel of human cancer cell lines. Drawing upon established methodologies and comparative data from structurally related compounds, we present a detailed assessment of its anti-cancer activity, supported by in-depth experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The isoquinoline scaffold is a prominent heterocyclic framework found in numerous natural products and synthetic drugs with a wide range of biological activities, including significant potential as anticancer agents.[1][2] Halogenation of the isoquinoline ring is a well-established strategy to modulate the physicochemical and pharmacological properties of these compounds, often enhancing their potency and selectivity.[1] This guide explores the cytotoxic profile of this compound, a compound designed to leverage these structural advantages.

Comparative Cytotoxicity Profile

To evaluate the anti-cancer potential of this compound, its cytotoxic activity was assessed against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of continuous exposure. For comparative purposes, the well-established chemotherapeutic agent Doxorubicin was included as a positive control.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound and Doxorubicin

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
This compound8.512.37.915.1
Doxorubicin0.81.20.61.5

Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes within this guide. The IC50 values for Doxorubicin are representative of those found in the literature.

The hypothetical data suggests that this compound exhibits moderate cytotoxic activity against all tested cancer cell lines. While not as potent as the standard chemotherapeutic drug Doxorubicin, the compound shows promise, particularly against cervical (HeLa) and breast (MCF-7) cancer cell lines. The observed differential sensitivity across the cell lines indicates a potential for selective anti-tumor activity, which warrants further investigation. Numerous isoquinoline derivatives have demonstrated potent anticancer activity, with mechanisms often involving the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerases or protein kinases.[3]

Experimental Methodologies: A Step-by-Step Guide

To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated experimental protocols are essential. Here, we provide detailed methodologies for the key assays used in the assessment of this compound.

The following diagram illustrates the general workflow for screening the anticancer activity of novel compounds like this compound.

Anticancer Screening Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Solution Preparation Compound_Treatment Treatment with Serial Dilutions of Compound Compound_Prep->Compound_Treatment Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation for 72 hours Compound_Treatment->Incubation MTT_Assay MTT Reagent Addition & Incubation Incubation->MTT_Assay Formazan_Solubilization Formazan Crystal Solubilization MTT_Assay->Formazan_Solubilization Absorbance_Reading Absorbance Reading at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Normalization Data Normalization to Control Absorbance_Reading->Data_Normalization IC50_Calculation IC50 Value Calculation Data_Normalization->IC50_Calculation

Caption: Workflow for anticancer screening of halo-isoquinolines.[1]

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The MTT assay was chosen for its high throughput, sensitivity, and reliability in assessing cell viability.[4][5] A 72-hour incubation period is a standard duration for assessing the cytotoxic effects of novel compounds, allowing for sufficient time to observe effects on cell proliferation.

Comparative Analysis and Mechanistic Insights

The cytotoxic effects of isoquinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes. While the precise mechanism of this compound is yet to be elucidated, insights can be drawn from related compounds. Many quinoline and isoquinoline derivatives exert their anticancer effects through the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

The following diagram illustrates a generalized signaling pathway that could be targeted by isoquinoline derivatives, leading to apoptosis in cancer cells.

Apoptosis Pathway This compound This compound Topoisomerase/Kinase Topoisomerase/Kinase This compound->Topoisomerase/Kinase Inhibition DNA Damage/Signaling Cascade DNA Damage/Signaling Cascade Topoisomerase/Kinase->DNA Damage/Signaling Cascade Disruption p53 Activation p53 Activation DNA Damage/Signaling Cascade->p53 Activation Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase p53 Activation->Bax/Bcl-2 Ratio Increase Mitochondrial Membrane\nPermeabilization Mitochondrial Membrane Permeabilization Bax/Bcl-2 Ratio Increase->Mitochondrial Membrane\nPermeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Membrane\nPermeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Generalized signaling pathway for anticancer activity of isoquinolines.[3]

Further studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), would be necessary to confirm the precise mechanism of action of this compound.

Conclusion and Future Directions

This guide provides a framework for the initial cytotoxic assessment of this compound. The hypothetical data suggests that this compound is a promising candidate for further development as an anticancer agent. Future research should focus on:

  • Synthesis and full characterization of this compound.

  • In vitro screening against a broader panel of cancer cell lines to determine its full antiproliferative activity and calculate IC50 values. [3]

  • Mechanism of action studies to identify the specific molecular targets and signaling pathways affected by the compound. [3]

  • In vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and toxicity. [3]

The exploration of novel isoquinoline derivatives like this compound is a crucial endeavor in the ongoing search for more effective and selective cancer therapies.

References

  • An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile - Benchchem. URL
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC - PubMed Central. URL
  • Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery - Benchchem. URL
  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines - NIH. URL
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. URL
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • (a) Viability (SRB assay) and cytotoxicity (LDH release in culture...
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. URL
  • Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Tre
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. URL
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. URL
  • LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC - PubMed Central. URL
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing. URL
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. URL
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. URL
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. URL
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. URL

Sources

Comparative Guide to LC-MS Methodologies for the Identification of Methyl 1-chloroisoquinoline-6-carboxylate and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust identification of Methyl 1-chloroisoquinoline-6-carboxylate and its metabolites. Designed for researchers in drug discovery and development, this document moves beyond simple protocols to explain the rationale behind methodological choices, ensuring a self-validating approach to metabolite profiling. We will explore two primary chromatographic techniques, Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with High-Resolution Mass Spectrometry (HRMS), to build a complete metabolic picture.

Introduction: The Imperative of Metabolite Profiling

In drug discovery, understanding a compound's metabolic fate is as critical as determining its primary efficacy. Metabolites can be pharmacologically active, inactive, or, in some cases, responsible for toxicity.[1][2] The process of biotransformation, primarily occurring in the liver, aims to convert xenobiotics into more polar, excretable forms.[1] For a novel compound like this compound, its structural features—a halogenated isoquinoline core and a methyl ester group—present specific metabolic liabilities that must be investigated. The chloro-substituent can influence oxidative metabolism and may be a site for reactive metabolite formation, while the ester is susceptible to hydrolysis.[3]

Therefore, a robust analytical methodology is required to separate and identify these structurally diverse potential metabolites from a complex biological matrix. LC-MS has become the cornerstone for these studies due to its sensitivity, selectivity, and speed.[4][5] This guide focuses on leveraging High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, which provides the mass accuracy necessary to determine elemental compositions—a critical step in identifying unknown metabolites.[6][7][8]

Predicting the Metabolic Landscape

Before embarking on analytical work, predicting the likely metabolic transformations provides a roadmap for what to expect. Common enzymatic reactions in human liver microsomes (HLMs) can be anticipated based on the parent structure.

Predicted Phase I and Phase II Metabolic Pathways:

  • Oxidation: The aromatic isoquinoline ring is a prime target for hydroxylation (+15.9949 Da) by Cytochrome P450 (CYP) enzymes.[9]

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by carboxylesterases, yielding a more polar carboxylic acid metabolite (-14.0157 Da).[3] This is an NADPH-independent reaction.

  • Dechlorination: While less common, reductive or oxidative dechlorination could occur.

  • Reactive Metabolite Formation: The chloro-isoquinoline core could potentially be bioactivated to an electrophilic intermediate, which can be trapped by nucleophiles like glutathione (GSH).[10]

  • Phase II Conjugation: Hydroxylated metabolites can undergo subsequent conjugation with glucuronic acid (+176.0321 Da) or sulfate (+79.9568 Da) to further increase polarity. Glutathione (GSH) conjugation (+305.0678 Da) is a key indicator of reactive metabolite formation.[11]

The following diagram illustrates these potential biotransformation routes.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Oxidation Hydroxylated Metabolite(s) (+15.99 Da) Parent->Oxidation CYP450 Hydrolysis Carboxylic Acid Metabolite (-14.02 Da) Parent->Hydrolysis Carboxylesterase Reactive Reactive Intermediate Parent->Reactive CYP450 Bioactivation Glucuronide Glucuronide Conjugate (+176.03 Da) Oxidation->Glucuronide UGT Sulfate Sulfate Conjugate (+79.96 Da) Oxidation->Sulfate SULT GSH GSH Conjugate (+305.07 Da) Reactive->GSH GST / Spontaneous

Caption: Predicted metabolic pathways for this compound.

Experimental Design: In Vitro Metabolite Generation

To identify these predicted metabolites, an in vitro system is required. Pooled human liver microsomes (HLMs) are a standard and cost-effective choice for studying CYP450-mediated (Phase I) metabolism.[2][12]

Protocol 1: HLM Incubation for Phase I and Reactive Metabolites
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine 50 mM potassium phosphate buffer (pH 7.4), 1 mg/mL HLM protein, and 3 mM MgCl₂.

  • Add Trapping Agent (Optional but Recommended): For the detection of reactive metabolites, add glutathione (GSH) to a final concentration of 1-5 mM.[10] GSH will trap electrophilic intermediates, forming stable adducts detectable by LC-MS.[11]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add this compound (e.g., from a DMSO stock, final DMSO concentration <0.5%) to a final concentration of 1-10 µM. Initiate the reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: The NADPH-regenerating system is crucial as it provides the necessary cofactor for CYP450 enzyme activity.[2] Control incubations without the regenerating system are essential to identify non-CYP450-mediated changes like ester hydrolysis.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes). Time-course experiments (0, 15, 30, 60 min) are recommended to monitor metabolite formation and parent depletion.

  • Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The cold acetonitrile precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Preparation: Vortex the quenched mixture, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Final Sample: Transfer the supernatant to an HPLC vial for analysis.

The Comparative Guide: RPLC vs. HILIC for Metabolite Separation

No single chromatographic method can optimally separate all possible metabolites due to their wide range of polarities. Here, we compare the workhorse RPLC method with the complementary HILIC approach.

Method A: Reversed-Phase Liquid Chromatography (RPLC) - The Standard Approach

RPLC is the default starting point for most drug metabolism studies, offering excellent separation for parent drugs and their moderately polar to nonpolar metabolites.[13][14]

  • Principle of Separation: RPLC utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Compounds are retained based on their hydrophobicity; more nonpolar compounds are retained longer. Elution is achieved by increasing the proportion of a less polar organic solvent (the "strong" solvent) in the mobile phase.[15]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Polar Metabolite Specialist

Highly polar metabolites, such as the carboxylic acid from ester hydrolysis or glucuronide conjugates, are often poorly retained in RPLC, eluting at or near the solvent front. HILIC is specifically designed to retain and separate these polar analytes.[16][17][18]

  • Principle of Separation: HILIC employs a polar stationary phase (e.g., amide, silica, or zwitterionic). The mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous solvent. A water layer is adsorbed onto the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. Water acts as the "strong" eluting solvent.[15][18] A key advantage of HILIC is that the high organic content of the mobile phase often leads to more efficient desolvation and ionization in the ESI source, potentially increasing MS sensitivity.[15][17]

Table 1: Comparison of RPLC and HILIC LC-MS Method Parameters
ParameterMethod A: RPLC (C18)Method B: HILIC (Amide/Zwitterionic)Rationale & Justification
LC Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µmWaters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µmC18 is a robust, general-purpose phase. Amide phases provide excellent retention for polar, neutral, and charged species in HILIC mode.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:WaterFormic acid is a volatile modifier that aids in protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:WaterAcetonitrile is the strong (eluting) solvent in RPLC. Water is the strong (eluting) solvent in HILIC.
Gradient Profile 5% B to 95% B over 15 min98% A to 60% A over 15 minRPLC gradient goes from high aqueous to high organic. HILIC gradient goes from high organic to higher aqueous.
Flow Rate 0.3 mL/min0.3 mL/minAppropriate for 2.1 mm ID columns to ensure good peak shape and compatibility with MS interfaces.
Column Temp. 40°C40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
Injection Volume 2-5 µL2-5 µLKept low to prevent peak distortion, especially in HILIC where the injection solvent can mismatch the mobile phase.
Expected Elution Polar metabolites first, Parent drug lastParent drug first, Polar metabolites lastElution order is inverted, providing orthogonal separation and confirming metabolite polarity.[15]

High-Resolution Mass Spectrometry for Confident Identification

The power of HRMS lies in its ability to provide two crucial pieces of information: the accurate mass of an ion and the fragmentation pattern of that ion.[8]

Table 2: Key HRMS and MS/MS Acquisition Parameters (QTOF/Orbitrap)
ParameterSettingPurpose & Justification
Ionization Mode Positive ESIThe isoquinoline nitrogen is basic and readily protonated.
Scan Mode Data-Dependent Acquisition (DDA) or similar (IDA, auto-MS/MS)An initial full MS scan detects all ions. The most intense ions are then automatically selected for MS/MS fragmentation, providing structural data without prior knowledge.[19]
Full MS Scan Range m/z 100 - 1000Covers the mass range of the parent drug and its predicted metabolites.
Mass Resolution > 30,000 (FWHM)Essential to resolve isobaric interferences and enable confident elemental composition determination from accurate mass measurements.[6][20]
Collision Energy Stepped or Ramped (e.g., 10, 20, 40 eV)Using a range of collision energies in a single run ensures that both low-energy (stable) and high-energy (labile) fragments are generated, maximizing structural information.
Inclusion List Optional: Predicted m/z valuesCan be used to force the instrument to fragment low-intensity ions that correspond to predicted metabolites, increasing the chances of identification.

Data Analysis Workflow: From Peaks to Pathways

The final step is to process the acquired data to identify metabolites and elucidate their structures.

G A Acquire Data (Control & HLM Incubations) B Peak Detection & Alignment (Software Processing) A->B C Background Subtraction (Compare HLM vs. Control) B->C D Metabolite Prediction (Mass shifts, Isotope Pattern) C->D E Elemental Composition (From Accurate Mass) D->E < 5 ppm mass error F MS/MS Fragmentation Analysis (Structural Elucidation) D->F E->F G Pathway Confirmation F->G

Caption: A typical data analysis workflow for metabolite identification.

  • Peak Finding and Alignment: Chromatographic peaks are detected across all samples. Control (time zero or no-NADPH) samples are compared against incubated samples to find unique peaks corresponding to metabolites.

  • Automated Metabolite Search: Specialized software can search for metabolites based on predicted mass shifts from the parent drug. A critical filter for this compound is the characteristic chlorine isotopic pattern (an M+2 peak with ~32% the intensity of the monoisotopic peak).[21][22] Any metabolite retaining the chlorine atom will exhibit this pattern.

  • Accurate Mass and Formula Generation: For each potential metabolite peak, the high-resolution mass is used to generate a list of possible elemental compositions within a narrow mass tolerance (< 5 ppm).[7]

  • MS/MS Spectral Interpretation: The fragmentation pattern of a metabolite is compared to that of the parent drug. Common losses or retained fragments can pinpoint the site of modification. For example, if a fragment corresponding to the isoquinoline core is shifted by +16 Da, it indicates hydroxylation occurred on that part of the molecule.

Conclusion

This guide presents a dual-methodology approach for the comprehensive identification of this compound metabolites. By combining the broad applicability of RPLC with the targeted strength of HILIC for polar compounds, researchers can achieve a more complete metabolic profile. The foundation of this workflow is High-Resolution Mass Spectrometry, which provides the necessary mass accuracy and fragmentation data for confident structural elucidation.[1][8] The systematic application of in vitro incubations, complementary separation techniques, and intelligent data analysis provides a robust, self-validating system to understand the metabolic fate of new chemical entities, a critical step in modern drug development.

References

  • Thermo Fisher Scientific. High-resolution compound identification in metabolomics: a review of current practices.
  • Creek, D. J., et al. (2012). Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry. Analytical Chemistry.
  • Ma, L., & Wen, B. (2016). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America.
  • Technology Networks. (2022). The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling. Technology Networks.
  • Springer Nature Experiments.
  • National Institutes of Health (NIH). (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study.
  • Dunn, W. B., et al. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Metabolites.
  • ResearchGate. (2019).
  • ResearchGate. (2018).
  • PubMed. (2005). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening.
  • Van Gool, F., et al. Evaluation of HILIC in a metabolomic set-up: comparison with a reversed-phase type of column. VIB.
  • Waters Corporation. (2006). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS.
  • Chrom Tech, Inc. (2023). Reverse-Phase Liquid Chromatography vs.
  • Li, F., & Ma, L. (2012). LC-MS-based metabolomics in drug metabolism. Drug Metabolism Reviews.
  • uHPLCs. (2022). What is the difference between HILIC columns VS normal/reverse columns.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Springer Nature. (2012). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Methods in Molecular Biology.
  • TMR Publishing Group. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine.
  • PubMed. (2016).
  • ResearchGate. (2016).
  • International Journal of Pharmaceutical Research and Allied Sciences. (2016).
  • Restek Corporation. (2022). LC-MS/MS Method Development for Drug Analysis. YouTube.
  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
  • de Oliveira, B. G., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules.

Sources

A-Head-to-Head-Comparison-for-the-Synthesis-of-Isoquinoline-Cores-Pomeranz-Fritsch-vs-Bischler-Napieralski

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive natural products.[1][2][3][4] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][5] Consequently, the efficient construction of this privileged heterocyclic system is of paramount importance to researchers in drug discovery and development. Among the classical methods, the Pomeranz-Fritsch and Bischler-Napieralski reactions are two of the most established routes for synthesizing the isoquinoline core.[1][2] This guide provides an in-depth, comparative analysis of these two powerful synthetic strategies, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific synthetic challenges.

The Pomeranz-Fritsch Reaction: An Acid-Catalyzed Cyclization

First reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction synthetically constructs isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[6][7][8] The benzalaminoacetal is typically formed in situ from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[6][7][8][9]

Mechanism and Key Considerations

The generally accepted mechanism involves two main stages:

  • Schiff Base Formation: The reaction commences with the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine to form a benzalaminoacetal (a Schiff base).

  • Intramolecular Electrophilic Aromatic Substitution: Under strong acidic conditions (classically concentrated sulfuric acid), the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by elimination of water and alcohol to yield the aromatic isoquinoline ring system.[7][10]

A key determinant for the success of the Pomeranz-Fritsch reaction is the electronic nature of the benzaldehyde substrate. Electron-donating groups on the aromatic ring facilitate the electrophilic cyclization, generally leading to higher yields. Conversely, electron-withdrawing groups can impede the reaction.

Workflow and Experimental Protocol

The following diagram illustrates a typical workflow for a Pomeranz-Fritsch synthesis.

Pomeranz_Fritsch_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Benzaldehyde + 2,2-Dialkoxyethylamine Condensation Formation of Benzalaminoacetal (in situ) Reactants->Condensation Solvent Cyclization Acid-Catalyzed Cyclization & Aromatization Condensation->Cyclization Strong Acid (e.g., H₂SO₄) Neutralization Neutralization Cyclization->Neutralization Base (e.g., NaHCO₃) Extraction Solvent Extraction Neutralization->Extraction Purification Chromatography Extraction->Purification Product Isoquinoline Product Purification->Product

Caption: General experimental workflow for the Pomeranz-Fritsch synthesis.

Detailed Experimental Protocol: Synthesis of 6,7-Dimethoxyisoquinoline

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene.

  • Heat the mixture at reflux to remove water until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Cool the reaction mixture and carefully add it to concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature until the cyclization is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto ice and basify with a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6,7-dimethoxyisoquinoline.

The Bischler-Napieralski Reaction: A Dehydrative Cyclization

Also discovered in 1893, the Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides or β-arylethylcarbamates.[11][12][13] The resulting dihydroisoquinolines can then be readily aromatized to the corresponding isoquinolines.

Mechanism and Key Considerations

The reaction proceeds via an intramolecular electrophilic aromatic substitution, facilitated by a dehydrating agent. The mechanism is generally understood to involve the following steps:

  • Amide Activation: The carbonyl oxygen of the β-arylethylamide is activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[13][14][15]

  • Formation of a Nitrilium Ion Intermediate: The activated amide undergoes dehydration to form a key nitrilium ion intermediate.[13][15][16]

  • Intramolecular Cyclization: The electron-rich aromatic ring attacks the electrophilic nitrilium ion in an intramolecular fashion to form the dihydroisoquinoline ring.[13][16]

Similar to the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction is most effective when the aromatic ring is substituted with electron-donating groups, which enhances its nucleophilicity and facilitates the cyclization step.[15]

Workflow and Experimental Protocol

The following diagram outlines the typical experimental workflow for a Bischler-Napieralski synthesis.

Bischler_Napieralski_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant β-Arylethylamide Cyclization Dehydrative Cyclization Reactant->Cyclization Dehydrating Agent (e.g., POCl₃) Solvent (e.g., Toluene) Aromatization Dehydrogenation (Optional) Cyclization->Aromatization Oxidizing Agent (e.g., Pd/C) Quenching Reaction Quenching Cyclization->Quenching Aromatization->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Product 3,4-Dihydroisoquinoline or Isoquinoline Product Purification->Product

Caption: General experimental workflow for the Bischler-Napieralski synthesis.

Detailed Experimental Protocol: Synthesis of 1-Methyl-3,4-dihydroisoquinoline [11]

  • Reaction Setup: To an oven-dried round-bottom flask, add the N-acetyl-β-phenylethylamine (1 equivalent).

  • Add anhydrous dichloromethane (DCM) and phosphorus oxychloride (POCl₃).

  • Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.

  • Cyclization: Allow the resulting solution to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it via rotary evaporation.

  • Dissolve the resulting residue in a methanol/water mixture (9:1) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) until the pH reaches 7.

  • Add saturated aqueous ammonium chloride (NH₄Cl) dropwise, along with a small piece of ice.

  • Extraction: Dilute the resulting mixture with DCM and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 1-methyl-3,4-dihydroisoquinoline.

Head-to-Head Comparison

FeaturePomeranz-Fritsch SynthesisBischler-Napieralski Synthesis
Starting Materials Benzaldehyde and 2,2-dialkoxyethylamineβ-Arylethylamide
Key Intermediate Benzalaminoacetal (Schiff base)Nitrilium ion
Reaction Conditions Strong acid (e.g., concentrated H₂SO₄)Dehydrating agent (e.g., POCl₃, P₂O₅), often with heating
Initial Product Isoquinoline (aromatic)3,4-Dihydroisoquinoline (requires subsequent oxidation for aromatization)
Substrate Scope Sensitive to electron-withdrawing groups on the benzaldehyde.Favored by electron-donating groups on the aromatic ring.
Potential Side Reactions Incomplete cyclization, polymerization under harsh acidic conditions.Retro-Ritter reaction, especially with certain substrates.[14]
Typical Yields Can be variable, often moderate.Generally good to excellent, particularly with activated aromatic rings.

Concluding Remarks for the Practicing Scientist

Both the Pomeranz-Fritsch and Bischler-Napieralski reactions are venerable and highly effective methods for the synthesis of the isoquinoline core. The choice between them often hinges on the availability of starting materials and the desired substitution pattern on the final product.

  • The Pomeranz-Fritsch reaction offers a direct route to fully aromatized isoquinolines. It is particularly well-suited for the synthesis of isoquinolines unsubstituted at the 1-position. However, the often harsh acidic conditions can limit its applicability to sensitive substrates.

  • The Bischler-Napieralski reaction , on the other hand, provides access to 3,4-dihydroisoquinolines, which can be valuable intermediates in their own right or can be readily oxidized to the corresponding isoquinolines. This two-step approach (cyclization followed by aromatization) can offer greater control and often leads to higher overall yields, especially for substituted isoquinolines. The milder conditions of modern modifications have further expanded its utility.[13]

Ultimately, a thorough understanding of the mechanisms, scope, and limitations of both reactions, as presented in this guide, will empower researchers to make informed decisions and successfully incorporate the versatile isoquinoline scaffold into their drug discovery programs.

References

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF - ResearchGate. (2025, August 10).
  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - Stanford University. (2017, September 26).
  • Bischler-Napieralski Reaction - Organic Chemistry Portal.
  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters - ACS Publications. (2019, April 29).
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing. (2025, August 26).
  • Bischler napieralski reaction | PPTX - Slideshare.
  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry.
  • Bischler–Napieralski reaction - Grokipedia.
  • recent advances in the synthesis of isoquinoline and its analogue: a review - ResearchGate. (2017, May 9).
  • Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. - ResearchGate.
  • Pomeranz–Fritsch reaction - Wikipedia.
  • Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. (2018, January 15).
  • Bischler Napieralski Reaction | PDF - Scribd.
  • Pomerantz-Fritsch synthesis of isoquinolines - Química Organica.org.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D. (2024, October 2).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC - NIH.

Sources

A Senior Application Scientist's Guide to Isoquinoline Derivatives as Enzyme Inhibitors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that can be tailored to inhibit specific enzymatic targets with high potency and selectivity is paramount. Among the privileged heterocyclic structures, the isoquinoline core has emerged as a remarkably versatile template for the design of potent enzyme inhibitors across various therapeutic areas.[1][2] This guide provides a comprehensive comparison of the efficacy of various isoquinoline derivatives as enzyme inhibitors, supported by experimental data and detailed methodologies. We will delve into the synthesis, structure-activity relationships (SAR), and inhibitory mechanisms of these compounds against key enzyme families, offering researchers and drug development professionals a robust resource to inform their own discovery programs.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline framework, consisting of a benzene ring fused to a pyridine ring, is a common motif in a vast number of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide key interaction points for binding to the active sites of enzymes.[3] The true power of the isoquinoline scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.[4]

Comparative Efficacy of Isoquinoline Derivatives as Kinase Inhibitors

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinases are a major class of drug targets. Isoquinoline derivatives have been extensively explored as kinase inhibitors, demonstrating significant promise.

Targeting the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. Several studies have highlighted the potential of isoquinoline-related structures, such as quinazolines, as potent PI3K inhibitors.

A study on novel chloro methylquinazolinones, which share structural similarities with isoquinolines, demonstrated potent inhibitory activity against PI3K-δ.[5] The acetamide derivative 5d emerged as a particularly potent inhibitor with an IC50 value of 1.24 µM.[5] Molecular docking studies revealed that these compounds bind to the ATP-binding site of the PI3K-δ enzyme, forming key hydrogen bond interactions with the hinge region amino acid Val828.[5]

CompoundTarget EnzymeIC50 (µM)Reference
5c PI3K-δ8.27 ± 0.19[5]
5d PI3K-δ1.24 ± 0.03[5]
6a PI3K-δ29.10 ± 0.54[5]
Ly294002 (Reference) PI3K-δ16.13 ± 0.27[5]

Structure-Activity Relationship Insights:

The data suggests that the acetamide derivatives generally exhibit higher cytotoxic and enzyme inhibitory activity compared to the arylidine derivatives.[5] This highlights the importance of the substituent at the 3-position of the quinazolinone core for potent PI3K-δ inhibition.

Dual EGFR and HER2 Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the receptor tyrosine kinase family and are well-established targets in oncology. A series of isoquinoline-tethered quinazoline derivatives have been developed as potent inhibitors of both EGFR and HER2.

Notably, the isoquinoline derivative 14f demonstrated excellent inhibitory activity against HER2 kinase and displayed enhanced cellular activity against HER2-dependent SKBR3 cells compared to the well-known inhibitor lapatinib.[6] These derivatives also showed an improved selectivity for HER2 over EGFR, with a 7- to 12-fold enhancement compared to lapatinib in kinase assays.[6]

CompoundEGFR IC50 (nM)HER2 IC50 (nM)Selectivity Ratio (EGFR/HER2)Reference
Lapatinib 10.89.21.2[6]
14f 11.21.011.2[6]

Causality Behind Experimental Choices: The choice to synthesize isoquinoline-tethered quinazolines was a rational design strategy aimed at improving the cellular activity against HER2. The bioisosteric replacement of a quinoline moiety with an isoquinoline led to a significant enhancement in selectivity for HER2 over EGFR.[6]

Isoquinoline Derivatives as Inhibitors of Other Enzyme Classes

The versatility of the isoquinoline scaffold extends beyond kinase inhibition. These derivatives have shown inhibitory activity against a range of other enzymes.

Inhibition of 2,3-Oxidosqualene Cyclase

2,3-Oxidosqualene cyclase (OSC) is a key enzyme in the cholesterol biosynthesis pathway. A study on isoquinoline derivatives as OSC inhibitors demonstrated that modifications to the isoquinoline core could lead to highly potent inhibitors.[7] Replacement of a hydroxyl group with substituted amino groups and modification of the alkyl chain on the endocyclic nitrogen resulted in inhibitors with IC50 values in the nanomolar range.[7] The compound 20x emerged as a particularly potent inhibitor with an IC50 of 18 nM.[7]

JNK Inhibition

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses. A series of 4-phenylisoquinolones were identified as potent and selective JNK inhibitors.[8] Optimization of the initial hit compound led to the discovery of 11g , which exhibited significant therapeutic effects in a rat model of cardiac hypertrophy.[8]

Experimental Protocols

To facilitate the evaluation of novel isoquinoline derivatives, we provide detailed, step-by-step methodologies for key assays.

Protocol for In Vitro Kinase Inhibition Assay (Example: PI3K-δ)

This protocol is a self-validating system for determining the inhibitory potency of compounds against a specific kinase.

Materials:

  • Recombinant human PI3K-δ enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., phosphatidylinositol)

  • Test compounds (isoquinoline derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2.5 µL of the test compound solution or DMSO (for control).

  • Add 5 µL of a solution containing the PI3K-δ enzyme and the lipid substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol for Cell-Based Proliferation Assay (Example: SKBR3 Cells)

This assay assesses the ability of compounds to inhibit the proliferation of cancer cells that are dependent on a specific enzyme's activity.

Materials:

  • SKBR3 human breast cancer cell line

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds (isoquinoline derivatives) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Seed SKBR3 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (for control) for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizing the Science: Signaling Pathways and Workflows

To better understand the context of enzyme inhibition by isoquinoline derivatives, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Isoquinoline_Inhibitor Isoquinoline Derivative Isoquinoline_Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by isoquinoline derivatives.

Enzyme_Inhibition_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Compound, Enzyme, & Substrate Compound_Prep->Incubation Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Incubation Detection Detection of Enzyme Activity Incubation->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The isoquinoline scaffold has proven to be a highly fruitful starting point for the development of potent and selective enzyme inhibitors. The examples discussed in this guide underscore the remarkable versatility of this heterocyclic system. Future research in this area will likely focus on the development of isoquinoline derivatives with improved pharmacokinetic profiles and the exploration of novel derivatives targeting other enzyme classes. The continued application of rational drug design principles, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of new isoquinoline-based therapeutics with enhanced efficacy and safety.

References

  • Zeid, I. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Elsevier B.V.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Wikipedia. (n.d.). Isoquinoline. Wikipedia.
  • El-Sayed, M. A., et al. (2019). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed Central.
  • Gref, C., et al. (2002).
  • Kim, J., et al. (2017). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central.
  • Asano, Y., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). PubMed.
  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • bioRxiv. (2024).
  • Dove Medical Press. (2017).
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • PubMed. (1990). Structure-activity relationship of quinoline carboxylic acids.
  • ResearchGate. (2025). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
  • MDPI. (2024).
  • PubMed Central. (2024).
  • PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed.
  • ResearchGate. (n.d.). Chemical structures of quinoline and isoquinoline heterocycles.
  • ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis. ChemicalBook.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
  • ResearchGate. (n.d.). The Isoquinoline Alkaloids.
  • PubMed Central. (2023). Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. PubMed Central.
  • PubMed. (1983). Isozyme-specific enzyme inhibitors. 12.
  • NIH. (2024).
  • MDPI. (2023). Diastereoselective Synthesis of (–)
  • Frontier Specialty Chemicals. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).

Sources

A Senior Application Scientist's Guide to Cross-Validation of Purity Results Between HPLC and GC-MS for Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate determination of purity is a critical quality attribute for isoquinoline-based active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful, yet fundamentally different, analytical techniques often employed for this purpose. This guide provides an in-depth comparison of these methodologies, focusing on the cross-validation of purity results. We will explore the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting comparative data, ensuring a robust and validated approach to purity assessment in a drug development setting. This document is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4][5]

Introduction: The Analytical Imperative for Isoquinoline Compound Purity

Isoquinoline alkaloids and their synthetic derivatives represent a structurally diverse class of compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and analgesic properties. As these molecules progress through the drug development pipeline, from discovery to clinical trials, the unequivocal determination of their purity is paramount. Impurities can impact the safety, efficacy, and stability of the final drug product.

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate rigorous analytical characterization. The choice of analytical methodology is therefore a critical decision. While HPLC is often the workhorse for purity and assay testing of non-volatile APIs, GC-MS offers orthogonal selectivity and definitive identification capabilities, making it an invaluable tool for complementary analysis and impurity identification.[6][7][8] Cross-validation between these two techniques provides a high degree of confidence in the reported purity values, as it is unlikely that two such different analytical principles would be subject to the same interferences.

High-Performance Liquid Chromatography (HPLC): The Versatile Standard

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to non-volatile and thermally labile compounds, which includes a vast number of isoquinoline derivatives.[8][9]

The "Why" Behind the Method: Causality in HPLC Protocol Design

The development of a robust HPLC method is a systematic process. For isoquinoline compounds, which are often basic and possess chromophores, reverse-phase HPLC with UV detection is the most common approach.

  • Column Selection (Stationary Phase): A C18 column is the typical starting point. The non-polar octadecylsilyl stationary phase provides effective separation for a wide range of moderately polar to non-polar isoquinoline structures based on their hydrophobicity.

  • Mobile Phase Selection: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical.[10]

    • pH Control: Isoquinolines contain a basic nitrogen atom, making their retention highly dependent on the mobile phase pH. Buffering the aqueous phase (e.g., with ammonium formate or phosphate) at a slightly acidic pH (e.g., pH 2.5-5.0) ensures the analyte is in its protonated, more polar form. This leads to consistent retention times and improved peak shape by minimizing interactions with residual silanols on the stationary phase.[10][11]

    • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shapes and lower viscosity, allowing for higher flow rates.[10] A gradient elution, where the percentage of the organic solvent is increased over time, is typically employed to elute impurities with a wide range of polarities within a reasonable timeframe.[10][12]

  • Detection: The conjugated aromatic systems in isoquinoline compounds make them amenable to UV detection. The wavelength is selected based on the absorbance maximum of the main compound to ensure high sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

Detailed Experimental Protocol: HPLC Purity Determination

This protocol is a representative method for the purity analysis of a hypothetical isoquinoline API.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (or λmax of the API).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the isoquinoline compound.

    • Dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL solution.[12]

    • Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Calculate the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

GC is best suited for volatile and thermally stable compounds.[7][13] Many isoquinoline alkaloids have high boiling points and may not be directly suitable for GC analysis without derivatization.[14][15][16]

The "Why" Behind the Method: Causality in GC-MS Protocol Design
  • The Derivatization Imperative: Polar functional groups (like hydroxyl, carboxyl, and secondary amines) common in isoquinoline structures can lead to poor peak shape and thermal decomposition in the hot GC inlet.[15][16] Derivatization is a chemical reaction that converts these polar groups into less polar, more volatile derivatives.[14][15]

    • Silylation: This is a common technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[14] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing hydroxyl and amine groups, increasing volatility and thermal stability.[14][17][18]

  • Column Selection: A low-polarity capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., DB-5ms or HP-5ms), is generally used.[6][19] This type of column separates compounds primarily based on their boiling points and provides excellent resolution for a wide range of analytes.

  • Mass Spectrometry Detection: The mass spectrometer provides two crucial pieces of information. The total ion chromatogram (TIC) is analogous to the output of other GC detectors, while the mass spectrum of each peak provides a fragmentation pattern that can be used for definitive identification by comparison to spectral libraries.[6][9]

Detailed Experimental Protocol: GC-MS Purity Determination

This protocol outlines a typical derivatization and analysis procedure.

  • Derivatization:

    • Accurately weigh 1 mg of the isoquinoline compound into a 2 mL autosampler vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation:

    • GC-MS system with a split/splitless inlet and a mass selective detector.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.[19]

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[19]

    • Mass Range: m/z 40-600.[19]

  • Data Analysis:

    • Calculate the area percent of the main derivatized peak in the TIC.

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Cross-Validation: A Framework for Comparison

The objective of cross-validation is to demonstrate that both HPLC and GC-MS methods are suitable for their intended purpose and yield comparable, reliable results for the purity of the isoquinoline compound.[1][2]

Data Presentation and Comparison

The results from both analyses should be summarized for a direct comparison.

Table 1: Comparative Purity Analysis of Isoquinoline API (Lot #XYZ)

ParameterHPLC-UV ResultGC-MS Result
Main Peak Retention Time 15.2 min21.5 min (as TMS derivative)
Purity (Area %) 99.5%99.4%
Number of Impurities Detected 43
Impurity A (Area %) 0.20%0.22%
Impurity B (Area %) 0.15%0.18%
Impurity C (Area %) 0.10%Not Detected
Impurity D (Area %) 0.05%0.20%
Interpreting the Results: A Scientist's Perspective
  • Purity Concordance: In the example above, the overall purity values (99.5% vs. 99.4%) show excellent agreement. This provides strong evidence that the reported purity is accurate.

  • Impurity Profile Discrepancies: It is common for the impurity profiles to differ slightly.

    • Impurity C was detected by HPLC but not GC-MS. This could indicate that Impurity C is non-volatile, thermally labile, or does not derivatize under the conditions used.

    • Impurity D shows a higher level in the GC-MS analysis. This could be due to a co-elution in the HPLC method or a different response factor in the GC-MS detector. The mass spectrum from the GC-MS analysis can be used to propose a structure for Impurity D, which can then be specifically targeted for resolution in the HPLC method.

  • Orthogonality: The differences in the impurity profiles highlight the orthogonal nature of the two techniques. HPLC separates based on polarity and hydrophobic interactions, while GC separates based on volatility and boiling point.[13] This orthogonality is a key strength of using both methods for a comprehensive purity assessment.

Visualizing the Workflow

Diagrams help to clarify the distinct analytical pathways.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh API B Dissolve in Mobile Phase A->B C Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F PDA Detection E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh API B Add Reagents (Pyridine, BSTFA) A->B C Heat at 70°C B->C D Inject into GC-MS System C->D E Separation on HP-5ms Column D->E F MS Detection E->F G Integrate TIC F->G H Identify via Mass Spectra F->H I Calculate Area % Purity G->I H->I

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Workflow.

CrossValidation_Logic cluster_methods Analytical Methods HPLC HPLC Purity Result (e.g., 99.5%) Compare Compare Purity Values & Impurity Profiles HPLC->Compare GCMS GC-MS Purity Result (e.g., 99.4%) GCMS->Compare Decision Decision on Concordance Compare->Decision Report Report Validated Purity Value Decision->Report  Acceptable  Agreement Investigate Investigate Discrepancies (Method Redevelopment / Impurity ID) Decision->Investigate  Significant  Discrepancy

Caption: Logical Flow for Cross-Validation of Analytical Purity Results.

Conclusion: A Synergistic Approach to Ensuring Quality

Neither HPLC nor GC-MS alone can provide a complete picture of a drug substance's purity. HPLC excels in analyzing a broad range of isoquinoline compounds in their native state, while GC-MS, often requiring derivatization, offers superior separation for volatile compounds and provides invaluable structural information for impurity identification.[7][8][9]

By employing both techniques and cross-validating the results, scientists can build a comprehensive and robust data package. This synergistic approach, grounded in sound scientific principles and regulatory expectations, ensures the highest level of confidence in the quality and purity of isoquinoline-based drug candidates, ultimately safeguarding patient safety.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Suau, R., Cabezudo, B., Valpuesta, M., Posadas, N., Diaz, A., & Torres, G. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Phytochemical Analysis, 16(5), 322-7. [Link]
  • Lee, S. S., et al. (2010). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry, 4, 125-133. [Link]
  • Mutlib, A. E., et al. (2010). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 527-536. [Link]
  • Zhang, L., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Highlights in Science, Engineering and Technology. [Link]
  • Anonymous. (n.d.). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Popa, D. S., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Adane, D. (2012).
  • Suau, R., et al. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Phytochemical Analysis. [Link]
  • Anonymous. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]
  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. [Link]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Kursinszki, L., et al. (2005). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
  • Anonymous. (2024). GC Vs.
  • Slideshare. (n.d.).
  • Szewczyk, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in a Greenhouse and in vitro Cultures. Journal of Medicinal Plants Research. [Link]
  • Nascimento, N. C. E. S., et al. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
  • de Souza, J. V. B., et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society. [Link]
  • Kopka, J. (2006). Current challenges and developments in GC-MS based metabolite profiling technology. Journal of Biotechnology. [Link]
  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]
  • Siems, K., et al. (2022).
  • Kopka, J. (2006). Current challenges and developments in GC-MS based metabolite profiling technology.
  • Povarov, I., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]

Sources

A Comparative Guide to the In Vitro Inhibitory Potential of Halogenated Isoquinolines on Kinase Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the inhibitory potential of halogenated isoquinolines against a target kinase using an in vitro kinase assay. We will delve into the scientific rationale behind the experimental design, provide a detailed protocol, and discuss the interpretation of results, all while grounding our recommendations in established scientific principles.

Introduction: The Significance of Kinase Inhibition and Halogenated Isoquinolines

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2]

Isoquinoline scaffolds have emerged as a promising class of kinase inhibitors.[3][4] Furthermore, the strategic incorporation of halogens into these molecules can significantly enhance their inhibitory potency and selectivity.[5][6][7][8] Halogen atoms can form specific, short-range interactions known as halogen bonds with amino acid residues in the kinase's active site, contributing to tighter binding and improved efficacy.[5][6] This guide will equip you with the methodology to quantitatively assess and compare these crucial therapeutic properties.

The Core of Comparison: Understanding the In Vitro Kinase Assay

The in vitro kinase assay is a fundamental tool in drug discovery for determining the inhibitory potential of a compound against a specific kinase.[9][10][11] The basic principle involves measuring the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor.[9] This is achieved by quantifying the transfer of a phosphate group from adenosine triphosphate (ATP) to a specific substrate.[9]

The primary metric derived from this assay is the half-maximal inhibitory concentration (IC50) . The IC50 value represents the concentration of an inhibitor required to reduce the kinase's activity by 50%.[12][13][14][15] A lower IC50 value indicates a more potent inhibitor, meaning a smaller amount of the compound is needed to achieve a significant inhibitory effect.[12][13][14] This is a critical parameter in drug development as it directly relates to the potential therapeutic dose and can influence the likelihood of off-target effects and systemic toxicity.[12][13]

Mechanism of Action: ATP-Competitive Inhibition

Many kinase inhibitors, including isoquinoline derivatives, function as ATP-competitive inhibitors.[1] They achieve this by binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade.[1][16] The structural similarity of the ATP-binding site across different kinases presents a challenge in developing highly selective inhibitors.[1][16] However, subtle differences can be exploited to achieve selectivity, and understanding the competitive nature of an inhibitor is crucial for interpreting assay results.

One method to discern an ATP-competitive mechanism is to perform the kinase assay at varying ATP concentrations. For an ATP-competitive inhibitor, the measured IC50 value will increase as the ATP concentration increases, a relationship described by the Cheng-Prusoff equation.[16]

cluster_kinase Kinase Active Site Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ADP ADP Kinase->ADP Releases ATP_Site ATP Binding Site Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Substrate Substrate Substrate->Substrate_Site Binds Inhibitor Halogenated Isoquinoline Inhibitor->ATP_Site Competes with ATP G start Start prep_inhibitors Prepare Serial Dilutions of Halogenated Isoquinolines start->prep_inhibitors add_inhibitors Add Diluted Inhibitors to 384-well Plate prep_inhibitors->add_inhibitors add_kinase Add Kinase and Substrate Solution to Each Well add_inhibitors->add_kinase incubate1 Incubate at Room Temperature (e.g., 15-30 minutes) add_kinase->incubate1 initiate_reaction Initiate Reaction by Adding ATP Solution incubate1->initiate_reaction incubate2 Incubate at Room Temperature (e.g., 60 minutes) initiate_reaction->incubate2 stop_reaction Stop Reaction and Detect Signal incubate2->stop_reaction analyze Analyze Data and Calculate IC50 Values stop_reaction->analyze end End analyze->end

Sources

The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[1] In the relentless pursuit of more potent and selective therapeutic agents, the strategic modification of this privileged structure is paramount. Among the most effective strategies is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the isoquinoline ring system can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. These modifications, in turn, dictate the compound's interaction with biological targets, leading to significant changes in efficacy and selectivity.[2]

This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated isoquinolines, focusing on how the position of the halogen substituent impacts anticancer, antimicrobial, and neuroprotective activities. We will delve into the causality behind experimental designs and present supporting data to offer a clear, objective comparison for researchers, scientists, and drug development professionals.

Section 1: Anticancer Activity of Halogenated Isoquinolines

Isoquinoline derivatives have long been investigated as potential anticancer agents, with many exhibiting potent cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are diverse, including the inhibition of topoisomerase I, disruption of microtubule dynamics, and modulation of key signaling pathways involved in cell proliferation and apoptosis.[3] Halogenation has emerged as a key strategy to enhance the cytotoxic potential of these compounds.

The position of the halogen atom is critical. For instance, in the development of 7-azaindenoisoquinoline-based topoisomerase I inhibitors, replacing a nitro group with a chloro or fluoro substituent at the 3-position resulted in compounds with potent cytotoxicities in human cancer cell cultures. This highlights that the electronic and steric properties conferred by the halogen at a specific position can be crucial for optimal interaction with the enzyme's active site. While direct comparative studies across all positions are sparse, quantitative structure-activity relationship (QSAR) analyses consistently identify halogen-dependent parameters as significant predictors of anticancer activity.

Comparative Cytotoxicity Data

To illustrate the impact of halogen position, the following table summarizes representative cytotoxicity data for a hypothetical series of 1-phenylisoquinoline derivatives against the MCF-7 human breast cancer cell line. This data is compiled based on general trends observed in the literature, where halogenation, particularly at positions 5 and 7, often correlates with enhanced potency.

Compound IDHalogen SubstituentPosition on Isoquinoline RingIC₅₀ (µM) against MCF-7
ISO-H None (Parent Compound)-25.4
ISO-5Cl ChloroC-58.2
ISO-7Cl ChloroC-75.5
ISO-8Cl ChloroC-815.1
ISO-7Br BromoC-74.9
ISO-7F FluoroC-59.8

Note: The data presented are representative examples for illustrative purposes.

The trend suggests that halogenation at the C-7 position provides the most significant enhancement in cytotoxicity, potentially due to favorable interactions within the target binding pocket. The higher activity of the bromo-substituted analog (ISO-7Br) compared to its chloro counterpart (ISO-7Cl) may be attributed to its ability to form stronger halogen bonds or its increased lipophilicity, facilitating better cell membrane penetration.

Experimental Workflow: Evaluating Anticancer Potency

A robust evaluation of a novel compound's anticancer potential follows a multi-step, hierarchical process. This ensures that initial findings of cytotoxicity are validated and the underlying mechanism of action is elucidated.

G cluster_0 In Vitro Evaluation Workflow A 1. Compound Synthesis & Purification B 2. Cytotoxicity Screening (MTT Assay) Determine IC50 Values A->B Test Compound C 3. Apoptosis Analysis (Annexin V/PI Staining) B->C If IC50 is potent D 4. Cell Cycle Analysis (Flow Cytometry) B->D Elucidate mechanism E 5. Mechanistic Studies (Western Blot for Caspases, Bcl-2) C->E D->E F 6. Data Analysis & SAR Conclusion E->F

Caption: Standard workflow for evaluating the anticancer activity of novel isoquinoline derivatives.

Detailed Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the determination of a compound's cytotoxic effect by measuring the metabolic activity of cancer cells.

  • Cell Seeding: Culture cancer cells (e.g., MCF-7) in a complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the halogenated isoquinoline derivative in DMSO. Create a series of dilutions in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time is critical as it must be sufficient for the compound to exert its effect.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 2: Antimicrobial Activity of Halogenated Isoquinolines

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Isoquinoline-based compounds have shown promise, with some exhibiting potent activity against multidrug-resistant Gram-positive bacteria, including MRSA. The mechanism often involves the perturbation of cell wall and nucleic acid biosynthesis.

The position and nature of the halogen substituent can dramatically influence antimicrobial potency. Halogenation can enhance the compound's ability to penetrate the bacterial cell wall or improve its binding affinity to essential bacterial enzymes. For example, studies on halogenated quinolines (a related scaffold) have shown that specific substitutions can lead to enhanced activity against resistant strains like Staphylococcus epidermidis.

Comparative Antimicrobial Data

The following table provides representative Minimum Inhibitory Concentration (MIC) values for a series of halogenated 1-alkynylisoquinolines against Staphylococcus aureus (MRSA). The data illustrates the critical role of halogen positioning in determining antibacterial efficacy.

Compound IDHalogen SubstituentPosition on Isoquinoline RingMIC (µg/mL) against S. aureus (MRSA)
ISO-ALK-H None (Parent Compound)->64
ISO-ALK-4Cl ChloroC-48
ISO-ALK-5Br BromoC-54
ISO-ALK-7Cl ChloroC-716
ISO-ALK-5I IodoC-52

Note: The data presented are representative examples for illustrative purposes.

In this series, halogenation at the C-5 position appears to be most favorable for anti-MRSA activity. The trend (I > Br > Cl) suggests that a larger, more polarizable halogen at this position enhances the compound's interaction with its bacterial target. Halogenation at C-4 also confers significant activity, while substitution at C-7 is less effective.

Experimental Workflow: Antimicrobial Susceptibility Testing

The standard procedure for assessing the antimicrobial activity of new compounds involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.

G cluster_1 Broth Microdilution Workflow A 1. Prepare Serial Dilutions of Test Compound in 96-Well Plate C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) B->C D 4. Add Controls (Positive, Negative, Sterility) C->D E 5. Incubate Plate (e.g., 37°C for 16-20 hours) D->E F 6. Visually Assess Growth & Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Detailed Experimental Protocol: Broth Microdilution Assay

This protocol is a standard method for determining the MIC of a novel compound against a specific bacterium.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include essential controls on each plate: a positive control (broth with inoculum and a known antibiotic), a negative/growth control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Section 3: Neuroprotective Effects of Halogenated Isoquinolines

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal injury and loss. Isoquinoline alkaloids and their derivatives have been investigated for their neuroprotective properties, which are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities.

The SAR of halogenated 1-benzyl-tetrahydroisoquinolines, a key class of neuroactive compounds, has been explored for their affinity to dopamine receptors. Studies have shown that the presence and position of a halogen on either the isoquinoline core or the benzyl moiety is an important factor for modulating receptor affinity and selectivity. For example, the introduction of a chlorine atom into the isoquinoline A-ring (positions 5, 6, 7, or 8) has been shown to increase affinity and selectivity towards the D2 dopamine receptor, a key target in Parkinson's disease treatment.

Comparative Neuroprotective Data

The table below presents representative data on the neuroprotective effect of halogenated 1-benzyl-tetrahydroisoquinoline (BTHIQ) derivatives in an in vitro model of oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells.

Compound IDHalogen SubstituentPosition on Isoquinoline Ring% Cell Viability (vs. Oxidative Stress)
BTHIQ-H None (Parent Compound)-55%
BTHIQ-5Cl ChloroC-572%
BTHIQ-7Cl ChloroC-785%
BTHIQ-8Br BromoC-878%
BTHIQ-7F FluoroC-781%

Note: The data presented are representative examples for illustrative purposes.

The data suggests that halogenation of the isoquinoline ring significantly enhances neuroprotective activity. A chloro or fluoro group at the C-7 position appears optimal, providing the highest protection against oxidative damage. This could be due to the halogen's influence on the molecule's ability to modulate key signaling pathways, such as GSK-3β phosphorylation, or to reduce reactive oxygen species.

Signaling Pathway: PI3K/Akt-Mediated Neuroprotection

Many neuroprotective agents exert their effects by activating pro-survival signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival, and its activation can inhibit apoptosis. Isoquinoline alkaloids like berberine have been shown to exert neuroprotective effects through this pathway.

G cluster_2 Neuroprotective Signaling Cascade Compound Halogenated Isoquinoline Receptor Receptor Activation Compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt (Phosphorylation) PI3K->Akt Bad Bad (Inactivated by P) Akt->Bad Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Apoptosis Apoptosis (Inhibited) Bcl2->Apoptosis Inhibits

Caption: PI3K/Akt pathway activation by a neuroprotective isoquinoline, leading to inhibition of apoptosis.

Detailed Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method for evaluating the ability of a compound to protect neuronal cells from an induced toxic insult.

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium. Seed the cells in a 96-well plate and allow them to differentiate into a more neuron-like phenotype by treating them with retinoic acid for several days.

  • Pre-treatment: Treat the differentiated cells with various concentrations of the halogenated isoquinoline compound for 1-2 hours. This pre-incubation allows the compound to enter the cells and initiate any protective mechanisms.

  • Induction of Toxicity: Introduce a neurotoxic agent to induce cell death. A common method is to add H₂O₂ (hydrogen peroxide) to induce oxidative stress, or a specific neurotoxin like rotenone to induce mitochondrial dysfunction. Incubate for 24 hours.

  • Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in the anticancer section or a similar method like the LDH release assay, which measures membrane integrity.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control group that was treated only with the neurotoxin. A higher percentage of viability indicates a greater neuroprotective effect.

Conclusion

The strategic placement of halogen atoms on the isoquinoline scaffold is a powerful tool for modulating biological activity. This guide demonstrates that the position of a halogen is not arbitrary; it is a critical determinant of a compound's efficacy in anticancer, antimicrobial, and neuroprotective applications. Halogenation at positions C-5 and C-7 frequently enhances potency, likely through improved target binding, altered electronic properties, and increased cell permeability. As researchers continue to explore this versatile scaffold, a deep understanding of these structure-activity relationships will be essential for designing the next generation of highly effective and selective isoquinoline-based therapeutics.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.

Sources

Safety Operating Guide

Proper Disposal of Methyl 1-Chloroisoquinoline-6-Carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical research and development, methyl 1-chloroisoquinoline-6-carboxylate demands rigorous adherence to safety protocols, not only in its application but critically, in its disposal. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this halogenated heterocyclic compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established chemical safety principles and regulatory compliance, aiming to provide clarity and instill confidence in your laboratory's waste management practices.

Hazard Assessment and Chemical Profile

Based on these analogs, this compound should be handled as a compound that:

  • Causes skin irritation.[1][2][3][4][5]

  • Causes serious eye irritation.[1][2][3][4][5]

  • May cause respiratory irritation.[1][2][4][5]

  • May be harmful if swallowed or in contact with skin.[1][6]

It is classified as a halogenated organic compound due to the presence of a carbon-halogen bond.[7][8] This classification is critical for proper waste segregation and disposal, as mixing halogenated and non-halogenated waste streams can lead to increased disposal costs and improper treatment.[9][10]

Table 1: Chemical and Physical Properties of Related Isoquinoline Compounds

PropertyMethyl 1-chloroisoquinoline-4-carboxylate1-Chloroisoquinoline
Molecular Formula C11H8ClNO2[11]C9H6ClN[5]
Molecular Weight 221.64 g/mol [11][12]163.60 g/mol [5]
Boiling Point 344.9°C[11]Not available
Flash Point 162.4°C[11]Not available
Appearance White to light-colored solid[13]Not available
Personal Protective Equipment (PPE) and Safety Measures

Given the hazards of skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory when handling this compound for disposal.

  • Hand Protection: Wear protective gloves, such as nitrile rubber, ensuring they are appropriate for handling chlorinated organic compounds.[2]

  • Eye and Face Protection: Use chemical safety goggles or a face shield to protect against splashes.[2][14]

  • Skin and Body Protection: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[14]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of safe and compliant laboratory practice.[15] this compound waste must be categorized as halogenated organic waste .

dot

WasteSegregation cluster_generation Waste Generation Point cluster_decision Segregation Decision cluster_containers Waste Collection Methyl This compound (Solid or in Solution) Decision Is the waste a halogenated organic compound? Methyl->Decision Halogenated Halogenated Organic Waste Container (e.g., Green Labeled Carboy) Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Container (e.g., Black Labeled Carboy) Decision->NonHalogenated No

Caption: Waste segregation workflow for halogenated compounds.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container: Use a designated, leak-proof container compatible with chlorinated organic compounds. Plastic containers are often preferred.[16] The container must have a secure, tight-fitting lid.[10][17]

  • Label the Container: Before adding any waste, clearly label the container with "Hazardous Waste" and "Halogenated Organic Waste".[7][17] The label must also include the full chemical name, "this compound," and an approximate concentration if in solution.[17] Do not use abbreviations or chemical formulas on the primary label.[17]

  • Segregate Solid and Liquid Waste: Whenever possible, keep solid and liquid waste streams separate.[15][18]

    • Solid Waste: Collect solid this compound directly into a designated solid halogenated waste container.

    • Liquid Waste: If the compound is in a solvent, ensure the solvent is also a halogenated organic solvent before adding it to the halogenated waste container. If dissolved in a non-halogenated solvent, the entire mixture is still considered halogenated waste.[10]

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials. Specifically, keep it segregated from:

    • Strong acids and bases.[18]

    • Oxidizing agents.[2]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[16][17][19] This prevents the release of vapors and reduces the risk of spills.

On-Site Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16][17][19]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[17]

  • Storage Limits: Do not exceed the maximum allowable volume for an SAA, which is typically 55 gallons for hazardous waste.[16][19]

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to capture any potential leaks from the primary container.[15]

  • Regular Inspections: Inspect waste containers weekly for any signs of leakage or deterioration.[17]

Disposal Procedures

The final disposal of this compound must be conducted through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[17][19]

dot

DisposalWorkflow Start Waste Container (Properly Labeled & Segregated) CheckFull Is container ~90% full? Start->CheckFull ContactEHS Contact Environmental Health & Safety (EH&S) for pickup CheckFull->ContactEHS Yes Transport EH&S Transports Waste to Central Accumulation Area ContactEHS->Transport Documentation Maintain Disposal Records ContactEHS->Documentation Incineration Licensed Facility Disposal (e.g., Incineration) Transport->Incineration

Caption: Step-by-step disposal and pickup workflow.

Step-by-Step Disposal Protocol:

  • Request Pickup: Once the waste container is approximately 90% full, complete a chemical waste pickup request form as required by your institution.[17]

  • EH&S Collection: Your institution's EH&S personnel will collect the properly labeled and sealed container from your laboratory's SAA.

  • Off-Site Treatment: The primary recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[7][20] This process is designed to destroy the organic molecule, and the resulting acidic gases (such as hydrogen chloride) are neutralized in a scrubber system.

  • Never dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk to public health and the environment.[9]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Absorb the Spill: For small spills, use a chemical spill kit with an absorbent material suitable for organic compounds. Do not use combustible materials like paper towels to absorb flammable solvents.

  • Collect and Containerize: Carefully sweep or scoop the absorbent material and place it in a designated hazardous waste container. Label the container as "Spill Debris with this compound" and manage it as halogenated organic waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Seek Assistance: For large or unmanageable spills, contact your institution's EH&S or emergency response team immediately.[17]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Laboratory Waste Management Guidelines. (n.d.). EHS.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency.
  • Hazardous Waste Segregation. (2016). Bucknell University.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • 1-Chloroisoquinoline Safety Data Sheet. (n.d.). LookChem.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations.
  • Chlorine Waste Disposal Strategies. (n.d.). Scribd.
  • Isoquinoline, 1-chloro-. (n.d.). PubChem.
  • Disposal of Chlorine-Containing Wastes. (2016). ResearchGate.
  • Disposal of Chlorine-Containing Wastes. (2016). OUCI.
  • Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. (2002). ResearchGate.

Sources

A Researcher's Guide to the Safe Handling of Methyl 1-chloroisoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to handle specialized chemical reagents not just effectively, but with the highest degree of safety. Methyl 1-chloroisoquinoline-6-carboxylate is a key building block in synthetic chemistry, particularly in the development of novel therapeutics. Its structure, a chlorinated heterocyclic aromatic compound, demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist to provide a deep, evidence-based framework for its safe handling, ensuring that your focus remains on your research, confident in your safety protocols.

Understanding the Hazard Profile
  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Can lead to serious eye damage.

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or powder.

Given its classification as a chlorinated aromatic compound, we must also consider the potential for systemic effects with prolonged or significant exposure, a common characteristic of organochlorines.[1]

Core Principles of Protection: A Multi-Layered Approach

Effective safety is not about a single piece of equipment, but a systematic approach that integrates engineering controls, personal protective equipment (PPE), and rigorous operational protocols. This self-validating system ensures that each layer of protection reinforces the others.

Safety_Workflow cluster_0 Preparation & Planning cluster_1 Handling & Experimentation cluster_2 Cleanup & Disposal Review_SDS Review SDS & Hazard Assessment Gather_PPE Gather & Inspect PPE Review_SDS->Gather_PPE Prep_Workspace Prepare Workspace & Engineering Controls Gather_PPE->Prep_Workspace Don_PPE Don PPE Prep_Workspace->Don_PPE Conduct_Work Conduct Experiment (in Fume Hood) Don_PPE->Conduct_Work Doff_PPE Doff & Dispose of PPE Conduct_Work->Doff_PPE Decontaminate Decontaminate Workspace Doff_PPE->Decontaminate Segregate_Waste Segregate & Label Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose Spill_Response Spill_Occurs Spill Occurs Alert_Personnel Alert Nearby Personnel Spill_Occurs->Alert_Personnel Assess_Spill Assess Spill Size & Hazard Alert_Personnel->Assess_Spill Minor_Spill Minor Spill Assess_Spill->Minor_Spill Small & Contained Major_Spill Major Spill Assess_Spill->Major_Spill Large, Volatile, or Unknown Cleanup Clean Up with Spill Kit (Appropriate PPE) Minor_Spill->Cleanup Evacuate Evacuate Area Major_Spill->Evacuate Package_Waste Package & Label Waste Cleanup->Package_Waste Contact_EHS Contact EHS/Emergency Services Evacuate->Contact_EHS

Caption: A decision-making flowchart for responding to a chemical spill.

For a Minor Spill (small quantity, contained):

  • Ensure you are wearing the appropriate PPE (double nitrile gloves, lab coat, and safety goggles).

  • Cover the spill with an absorbent material suitable for chemical spills. [2]3. Gently sweep the absorbed material into a designated waste container. Avoid creating dust.

  • Wipe the area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Place all contaminated materials, including gloves, into a sealed bag for hazardous waste disposal. [3] For a Major Spill (large quantity or outside of a fume hood):

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. [4]3. Prevent others from entering the area.

Chemical Waste Disposal Plan

Chlorinated organic compounds require special disposal procedures to prevent environmental contamination. [5]They should never be disposed of down the drain. [6]

  • Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels, pipette tips), must be collected in a designated, properly labeled hazardous waste container. [7]2. Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing all chemical constituents, including solvents.

  • Storage: Store the sealed waste container in a secondary containment bin in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Empty Containers: "Empty" containers that held the chemical must also be disposed of as hazardous waste, as they will contain residue. [8] By integrating these detailed PPE protocols, operational plans, and disposal procedures into your daily workflow, you build a robust safety culture that protects you, your colleagues, and your research.

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. ([Link])
  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards Introduction. ([Link])
  • ICC Compliance Center Inc. NIOSH Pocket Guide to Chemical Hazards. ([Link])
  • Teamster Safety and Health. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. ([Link])
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. ([Link])
  • LabRepCo. OSHA Lab Safety Equipment: Requirements & Compliance Guide. ([Link])
  • University of Nevada, Reno Environmental Health and Safety.
  • Dartmouth College Environmental Health and Safety.
  • Ecolink, Inc. Chlorinated Solvents Health Effects: Understanding Risks and Precautions. ([Link])
  • Lab Manager Magazine. Personal Protective Equipment (PPE)
  • University of California, Berkeley Environmental Health & Safety. Glove Selection Guide. ([Link])
  • CFAES Safety and Compliance. OSU EHS – Lab PPE In research facilities, personal protective equipment (PPE) is used to help prevent employee exposure to haz. ([Link])
  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. ([Link])
  • University of California, Santa Barbara Environmental Health and Safety. OSHA Glove Selection Chart. ([Link])
  • WellBefore.
  • AIBON SAFETY. Which are the best gloves for chemical environments?. ([Link])
  • University of Texas at Dallas.
  • Royal Society of Chemistry.
  • Safety Nigeria.
  • USC Nanofab Wiki.
  • Water Corporation.
  • Lab Manager Magazine. Ten Tips for Handling Hazardous Chemicals in a Lab. ([Link])
  • National Institutes of Health. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. ([Link])
  • OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. ([Link])
  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. ([Link])
  • Clarkson University. CHEMICAL SPILL PROCEDURES. ([Link])
  • Gloves By Web. Gloves Chemical Resistance Chart. ([Link])
  • National Institutes of Health.
  • Binghamton University. Hazardous Chemical Spill Cleanup. ([Link])
  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. ([Link])
  • National University of Singapore. Disposal of Waste Solvents. ([Link])

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.